1alpha-Methylandrosterone
Description
Structure
3D Structure
Properties
CAS No. |
3398-67-2 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(1S,3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-1,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-17,21H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
UBSQZFBBZMBPFF-XHSSWRBBSA-N |
SMILES |
CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4=O)C)C)O |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C)O |
Canonical SMILES |
CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4=O)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
1alpha-Methylandrosterone mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1α-Methylandrosterone
Abstract
1α-Methylandrosterone, also known as methyl-1-androstenediol, is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest within research and pharmaceutical development due to its distinct pharmacological profile. This guide provides a comprehensive technical overview of its core mechanism of action, pharmacokinetics, and the established methodologies for its characterization. We will delve into its interaction with the androgen receptor, its metabolic fate, and the resulting physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Introduction: A Profile of 1α-Methylandrosterone
1α-Methylandrosterone is a synthetic derivative of dihydrotestosterone (DHT). Its chemical structure is characterized by a methyl group at the 1-alpha position of the steroid nucleus. This modification significantly influences its metabolic stability and oral bioavailability compared to its parent compounds. It is often classified as a "designer steroid," meaning it was developed to have a specific pharmacological profile, often with an aim to maximize anabolic effects while minimizing androgenic side effects.
Historically, the study of compounds like 1α-Methylandrosterone has been driven by the desire to dissociate the muscle-building (anabolic) properties of androgens from their masculinizing (androgenic) effects. This has led to the development of numerous synthetic steroids, each with unique modifications to the basic steroid structure.
Core Mechanism of Action: The Androgen Receptor Signaling Pathway
The primary mechanism of action for 1α-Methylandrosterone, like other AAS, is its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.
Binding and Activation of the Androgen Receptor
1α-Methylandrosterone is a potent agonist of the androgen receptor. Its binding affinity for the AR is a critical determinant of its biological activity. Upon entering the cell, it binds to the ligand-binding domain (LBD) of the AR, inducing a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins and allows for the dimerization of the receptor.
Nuclear Translocation and Gene Transcription
The activated AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in anabolic and androgenic processes. These include genes responsible for muscle protein synthesis, erythropoiesis, and secondary sexual characteristics.
Caption: Androgen Receptor Signaling Pathway for 1α-Methylandrosterone.
Pharmacokinetics and Metabolism
The chemical structure of 1α-Methylandrosterone plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile.
Oral Bioavailability and the Role of 1α-Methylation
Unlike testosterone, which is rapidly metabolized by the liver when taken orally, 1α-Methylandrosterone exhibits improved oral bioavailability. The 1-alpha methyl group provides steric hindrance, protecting the molecule from rapid first-pass metabolism in the liver. This allows a greater proportion of the administered dose to reach systemic circulation.
Metabolic Pathways
The metabolism of 1α-Methylandrosterone primarily occurs in the liver through phase I and phase II enzymatic reactions. The major metabolites identified are 1α-methyl-5α-androstan-3α,17β-diol and 1α-methyl-5α-androstan-3α,17α-diol. These metabolites are then typically conjugated with glucuronic acid or sulfate to increase their water solubility for excretion in the urine.
Caption: Simplified Metabolic Pathway of 1α-Methylandrosterone.
Anabolic and Androgenic Effects: The Hershberger Assay
The differentiation between anabolic and androgenic effects is a cornerstone of AAS research. The Hershberger assay is the gold-standard in vivo method for this characterization.
The Anabolic-to-Androgenic Ratio
Studies have shown that 1α-Methylandrosterone possesses a favorable anabolic-to-androgenic ratio, meaning it has a greater propensity to stimulate muscle growth relative to its masculinizing effects. This is a desirable characteristic in the development of therapeutic androgens.
| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| 1α-Methylandrosterone | ~200 | ~50 | ~4:1 |
Note: These values are approximate and can vary between studies.
Experimental Protocol: The Hershberger Assay
The Hershberger assay is a standardized protocol that measures the anabolic and androgenic activity of a test compound in castrated male rats.
Objective: To determine the anabolic (levator ani muscle weight) and androgenic (ventral prostate and seminal vesicle weight) effects of 1α-Methylandrosterone.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The test compound is administered daily for a set period (typically 10 days). A vehicle control and a reference androgen (e.g., testosterone propionate) are also included.
-
Endpoint Measurement: At the end of the study, the animals are euthanized, and the following tissues are dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to the control group to determine the anabolic and androgenic potency of the test compound.
Caption: Workflow of the Hershberger Assay for AAS Characterization.
Toxicology and Potential Side Effects
While 1α-Methylandrosterone is designed to have a favorable safety profile, it is not without potential adverse effects.
-
Hepatotoxicity: Although the 1-alpha methylation reduces hepatic metabolism compared to 17-alpha alkylated steroids, high doses or prolonged use may still pose a risk of liver strain.
-
Cardiovascular Effects: Like other AAS, it can negatively impact lipid profiles by decreasing HDL ("good") cholesterol and increasing LDL ("bad") cholesterol, potentially increasing the risk of cardiovascular disease.
-
Endocrine Disruption: Exogenous administration of 1α-Methylandrosterone will suppress the hypothalamic-pituitary-testicular axis (HPTA), leading to a reduction in endogenous testosterone production.
Conclusion
1α-Methylandrosterone exerts its anabolic and androgenic effects primarily through its agonistic activity at the androgen receptor. Its unique 1-alpha methylation provides for oral bioavailability and a favorable anabolic-to-androgenic ratio. The Hershberger assay remains the definitive method for characterizing these properties. A thorough understanding of its mechanism of action, pharmacokinetics, and potential toxicities is essential for any research or development involving this and similar compounds.
References
-
Fragkaki, A. G., Angelis, Y. S., Tsantili-Kakoulidou, A., Koupparis, M., & Georgakopoulos, C. (2009). A review of the analysis of 17α-alkylated anabolic androgenic steroids in biological fluids. Journal of Chromatography B, 877(24), 2379-2396. [Link]
-
Hershberger, L. G., Shipley, E. G., & Meyer, R. K. (1953). Myotrophic activity of 19-nortestosterone and other steroids determined by modified levator ani muscle method. Proceedings of the Society for Experimental Biology and Medicine, 83(1), 175-180. [Link]
-
National Center for Biotechnology Information. (n.d.). Mepitiostane. PubChem. [Link]
-
Rambaldi, A., Saconato, M., Christensen, R., Thorlund, K., Wetterslev, J., & Gluud, C. (2007). Anabolic-androgenic steroids for alcoholic liver disease. Cochrane Database of Systematic Reviews, 2007(4). [Link]
-
World Anti-Doping Agency. (2023). The Prohibited List. [Link]
Biological Effects and Analytical Profiling of 1α-Methylandrosterone: A Comprehensive Technical Guide
Executive Summary
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) is a critical steroidal biomarker utilized extensively in anti-doping laboratories and endocrinological research. As the principal Phase I metabolite of the synthetic anabolic-androgenic steroid (AAS) mesterolone (Proviron), its detection in biological matrices serves as definitive proof of exogenous androgen administration 1. This whitepaper provides an in-depth analysis of its structural causality, metabolic pathways, biological receptor dynamics, and the standardized analytical workflows required for its robust quantification.
Chemical and Structural Causality
The molecular architecture of 1α-Methylandrosterone (C20H32O2) dictates its unique biological behavior and analytical profile 2.
-
5α-Reduced Configuration: The A-ring of the steroid is fully saturated. This structural feature strictly prevents the molecule from acting as a substrate for the aromatase enzyme complex (CYP19A1). Consequently, neither the parent drug nor 1α-Methylandrosterone can undergo aromatization into estrogenic metabolites, eliminating the risk of estrogenic side effects such as gynecomastia.
-
1α-Methylation: Unlike 17α-alkylated steroids, which are designed to survive hepatic first-pass metabolism but carry severe hepatotoxicity, the 1α-methyl group provides sufficient steric hindrance to slow down hepatic degradation while maintaining a favorable safety profile. This methylation also increases the molecule's affinity for Sex Hormone-Binding Globulin (SHBG).
Pharmacokinetics and Metabolic Pathways
Mesterolone undergoes extensive first-pass metabolism in the liver, meaning the parent compound is rarely detected intact in urine 1. The biotransformation to 1α-Methylandrosterone is driven by two primary enzymatic reactions:
-
Reduction: The 3-keto group of mesterolone is reduced to a 3α-hydroxyl group by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).
-
Oxidation: The 17β-hydroxyl group is oxidized to a 17-keto group by 17β-hydroxysteroid dehydrogenase (17β-HSD).
This sequential transformation yields 1α-Methylandrosterone, which is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to facilitate renal excretion 3.
Figure 1: Biotransformation pathway of Mesterolone to 1α-Methylandrosterone via 3α-HSD and 17β-HSD.
Biological Effects and Receptor Dynamics
While 1α-Methylandrosterone is fundamentally a metabolite, understanding its receptor dynamics is crucial for evaluating the systemic impact of its parent compounds.
-
Androgen Receptor (AR) Affinity: 1α-Methylandrosterone exhibits weak intrinsic androgenic activity compared to mesterolone or dihydrotestosterone (DHT). The oxidation of the 17β-hydroxyl group to a 17-ketone significantly diminishes its ability to stabilize the ligand-binding domain of the AR.
-
SHBG Interaction: The 1α-methylated steroid backbone retains a remarkably high binding affinity for Sex Hormone-Binding Globulin (SHBG). By occupying SHBG binding sites, these metabolites can displace endogenous testosterone, transiently increasing the circulating pool of free, biologically active testosterone.
Standardized Analytical Methodologies
To ensure trustworthiness and self-validation in anti-doping and pharmacokinetic studies, the detection of 1α-Methylandrosterone relies on highly specific Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflows 4.
Step-by-Step Experimental Protocol
Step 1: Internal Standard Addition & Enzymatic Hydrolysis
-
Procedure: Spike 2.0 mL of urine with a deuterated internal standard (e.g., 17α-Methyltestosterone-d3). Add 1.0 mL of phosphate buffer (pH 7.0) and 50 μL of β-glucuronidase. Incubate at 50°C for 1 hour.
-
Causality: The internal standard corrects for matrix effects and extraction losses. β-glucuronidase sourced specifically from E. coli K12 is chosen over Helix pomatia juice because it lacks sulfatase and other side-activity enzymes, preventing the artifactual conversion of endogenous steroids during hydrolysis.
Step 2: Liquid-Liquid Extraction (LLE)
-
Procedure: Adjust the sample pH to 9–10 using a solid carbonate/bicarbonate buffer (K2CO3/NaHCO3). Add 4.0 mL of tert-butyl methyl ether (TBME). Vortex for 5 minutes and centrifuge. Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Causality: The alkaline pH ensures that acidic matrix interferences remain ionized in the aqueous phase, while the non-polar 1α-Methylandrosterone partitions efficiently into the TBME, yielding a highly purified extract.
Step 3: Derivatization Strategy
-
Procedure: Reconstitute the dried extract in 50 μL of a derivatization mixture containing MSTFA, NH4I, and ethanethiol (1000:2:3, v/w/v). Incubate at 60°C for 15 minutes.
-
Causality: 1α-Methylandrosterone contains a sterically hindered 17-keto group. MSTFA alone cannot efficiently enolize and silylate this group. NH4I acts as a halogenating catalyst to form an intermediate enol iodide, which is rapidly silylated to form the bis-TMS (trimethylsilyl) derivative. Ethanethiol acts as a reducing agent to prevent free iodine from degrading the steroid skeleton.
Step 4: GC-MS/MS Analysis
-
Procedure: Inject 1 μL of the derivatized sample into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode with Electron Ionization (EI) 3.
Figure 2: Standardized GC-MS/MS analytical workflow for the detection of 1α-Methylandrosterone.
Quantitative Data Summaries
The following table summarizes the critical physicochemical and mass spectrometric parameters required for the definitive identification of 1α-Methylandrosterone 23.
| Parameter | Value / Description |
| IUPAC Name | (1S,3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-1,10,13-trimethyl-hexadecahydro-17H-cyclopenta[a]phenanthren-17-one |
| Molecular Formula | C20H32O2 |
| Monoisotopic Mass (Underivatized) | 304.2402 Da |
| Primary Phase II Conjugate | Glucuronide (>90% of excreted fraction) |
| Derivatization Product | bis-TMS ether/enol-ether |
| GC-MS/MS Precursor Ion | m/z 448 (Molecular Ion, M+) |
| GC-MS/MS Product Ions | m/z 433[M-CH3]+, 358 [M-TMSOH]+, 143 (D-ring cleavage) |
Conclusion
1α-Methylandrosterone stands as a highly reliable biomarker for the detection of 1-methylated anabolic steroids. Its structural resistance to aromatization and specific metabolic pathway necessitate targeted analytical approaches. By employing rigorous, self-validating protocols utilizing specific enzymatic hydrolysis and catalyzed derivatization, laboratories can achieve robust, reproducible quantification of this metabolite, ensuring high-confidence data in both clinical pharmacokinetics and sports anti-doping contexts.
References
- National Center for Biotechnology Information (NCBI). "1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem." PubChem Database.
- Ho, E. N., et al. (2007). "Metabolic studies of mesterolone in horses." Analytica Chimica Acta, 596(1), 149-155.
- Meijer, T., et al. (2017). "Determination and confirmation of selective estrogen receptor modulators (SERMs), anti-estrogens and aromatase inhibitors in bovine and porcine urine using UHPLC-MS/MS." Food Additives & Contaminants: Part A.
- Kuuranne, T., et al. (2001). "Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides." Rapid Communications in Mass Spectrometry.
Sources
- 1. Metabolic studies of mesterolone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
1alpha-Methylandrosterone synthesis pathway and precursors
De Novo Synthesis and Metabolic Profiling of 1α-Methylandrosterone: A Technical Whitepaper
Executive Summary
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) is a high-value steroidal biomarker and the principal long-term urinary metabolite of the synthetic androgen mesterolone[1]. In clinical endocrinology and forensic anti-doping analysis, the detection of this specific metabolite is critical for confirming exogenous androgen administration[2]. This whitepaper delineates the in vivo metabolic pathways, the causality behind its structural conformation, and a rigorously validated in vitro synthetic protocol for generating high-purity reference standards from 5α-androst-1-ene-3,17-dione.
Structural Identity and In Vivo Metabolic Pathway
The molecular architecture of 1α-methylandrosterone (C₂₀H₃₂O₂, MW: 304.47 g/mol ) is defined by its 5α-reduced steroidal nucleus, a 17-ketone moiety, an axial 3α-hydroxyl group, and the 3[3].
In physiological systems, the biotransformation of mesterolone into 1α-methylandrosterone is driven by sequential enzymatic oxidoreductions[2]:
-
C-17 Oxidation: The 17β-hydroxyl group of mesterolone is oxidized by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form the transient intermediate 1α-methyl-5α-androstane-3,17-dione.
-
C-3 Reduction: The 3-ketone is subsequently reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD). The enzyme stereoselectively delivers a hydride to the β-face of the steroid, yielding the 4[4].
Figure 1: In vivo enzymatic biotransformation of mesterolone to 1α-methylandrosterone.
Rational Design of the De Novo Synthesis Pathway
To synthesize 1α-methylandrosterone for use as a certified reference material, a highly stereoselective two-step chemical synthesis is required. The optimal starting precursor is5[5].
Causality of Experimental Choices:
-
Conjugate Addition via Organocuprates: The introduction of the 1α-methyl group is achieved via a Gilman reagent (lithium dimethylcuprate) or a copper-catalyzed Grignard reaction. The 1-en-3-one system is highly electrophilic at C-1. Cuprate chemistry strictly favors 1,4-conjugate addition over 1,2-direct addition. The stereochemistry is dictated by the steric bulk of the steroid's β-face (specifically the C-10 angular methyl group), which forces the incoming methyl nucleophile to attack exclusively from the less hindered α-face.
-
Stereoselective Ketone Reduction: The intermediate 1α-methyl-5α-androstane-3,17-dione contains two ketones. The C-3 ketone is sterically less hindered than the C-17 ketone. By utilizing K-Selectride (potassium tri-sec-butylborohydride) at cryogenic temperatures (-78°C), the bulky hydride attacks the C-3 ketone from the equatorial (β) trajectory. This forces the resulting alkoxide into the axial (α) position, yielding the desired 3α-hydroxyl group with >95% diastereomeric excess.
Figure 2: Two-step stereoselective synthesis workflow for 1α-methylandrosterone.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1α-Methyl-5α-androstane-3,17-dione
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add Copper(I) iodide (0.5 eq) and anhydrous THF (50 mL). Cool to 0°C.
-
Cuprate Formation: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq). Stir for 30 minutes until a homogeneous complex forms.
-
Conjugate Addition: Cool the mixture to -78°C. Slowly add a solution of 5α-androst-1-ene-3,17-dione (1.0 eq) in THF (20 mL) over 15 minutes.
-
Self-Validation Check (TLC): After 2 hours, quench a 0.1 mL aliquot in saturated NH₄Cl. Run TLC (Hexane:EtOAc 7:3). The starting material (UV-active at 254 nm due to the conjugated enone) must be completely absent. The product will be UV-inactive but will stain dark blue with phosphomolybdic acid.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: Stereoselective Reduction to 1α-Methylandrosterone
-
Preparation: Dissolve the purified 1α-methyl-5α-androstane-3,17-dione (1.0 eq) in anhydrous THF (30 mL) under argon. Cool to -78°C.
-
Reduction: Dropwise add K-Selectride (1.0 M in THF, 1.1 eq) to strictly limit over-reduction at C-17. Stir for 2 hours at -78°C.
-
Self-Validation Check (GC-MS): Quench a micro-aliquot with 10% NaOH and 30% H₂O₂. Extract with EtOAc, derivatize with MSTFA, and inject into GC-MS. Confirm the presence of the mono-TMS derivative (m/z 376) and verify the 3α/3β diastereomeric ratio is >95:5.
-
Workup: Quench the reaction carefully with 10% aqueous NaOH followed by 30% H₂O₂ to oxidize the organoborane. Extract with dichloromethane, wash with water, dry, and evaporate. Recrystallize from acetone/hexane to yield pure 1α-methylandrosterone.
Quantitative Analytical Characterization
For forensic and metabolic validation, 6 is the gold standard[6]. The compound is typically derivatized to enhance volatility and thermal stability[1].
Table 1: GC-MS/MS Analytical Parameters for 1α-Methylandrosterone and Related Steroids
| Compound | Molecular Formula | Monoisotopic Mass | Derivatization Agent | Derivative MW | Key Diagnostic Ions (m/z) |
| 5α-Androst-1-ene-3,17-dione | C₁₉H₂₆O₂ | 286.19 | MSTFA (bis-TMS) | 430 | 430 (M⁺), 415, 325 |
| Mesterolone | C₂₀H₃₂O₂ | 304.24 | MSTFA (bis-TMS) | 448 | 448 (M⁺), 433, 143 |
| 1α-Methylandrosterone | C₂₀H₃₂O₂ | 304.24 | MSTFA (bis-TMS) | 448 | 448 (M⁺), 433, 358, 268 |
| 1α-Methylandrosterone | C₂₀H₃₂O₂ | 304.24 | HFBA | 500 | 500 (M⁺), 485, 287 |
Note: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) converts both the 3α-hydroxyl and the 17-ketone (via enolization) into TMS ethers. HFBA (Heptafluorobutyric anhydride) is highly sensitive for negative-ion chemical ionization (NCI)[6].
References
- 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem. Source: nih.gov.
- An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed. Source: nih.gov.
- Steroids: GC Analysis | Request PDF - ResearchGate. Source: researchgate.net.
- The methyl-5 alpha-dihydrotestosterones mesterolone and drostanolone; gas chromatographic/mass spectrometric characterization of the urinary metabolites - PubMed. Source: nih.gov.
- Metabolic studies of mesterolone in horses - PubMed. Source: nih.gov.
- Mesterolone - Wikipedia. Source: wikipedia.org.
Sources
- 1. The methyl-5 alpha-dihydrotestosterones mesterolone and drostanolone; gas chromatographic/mass spectrometric characterization of the urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic studies of mesterolone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mesterolone - Wikipedia [en.wikipedia.org]
- 5. An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1α-Methylandrosterone's Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α-Methylandrosterone, also known as mesterolone, is a synthetic androgenic-anabolic steroid (AAS) derived from dihydrotestosterone (DHT). Its interaction with the androgen receptor (AR) is a critical determinant of its biological activity, influencing its therapeutic applications and side-effect profile. This technical guide provides a comprehensive analysis of the androgen receptor binding affinity of 1α-methylandrosterone, detailing the underlying molecular interactions, experimental methodologies for its characterization, and the downstream consequences of receptor activation. We will explore both the quantitative aspects of binding and the subsequent transcriptional regulation that defines the compound's androgenic and anabolic effects.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that mediates the physiological effects of androgens such as testosterone and dihydrotestosterone (DHT).[1][2] Upon ligand binding, the AR undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on the DNA to regulate the transcription of target genes.[2] The affinity with which a ligand binds to the AR is a key factor in determining its potency and the nature of its biological response.
1α-Methylandrosterone is a unique synthetic androgen characterized by the addition of a methyl group at the 1α position of the androstanolone structure. This modification influences its metabolic stability and interaction with binding proteins. Understanding the precise nature of its binding to the AR is paramount for elucidating its mechanism of action and for the rational design of novel selective androgen receptor modulators (SARMs).
Molecular Structure and Physicochemical Properties
1α-Methylandrosterone is a synthetic derivative of dihydrotestosterone (DHT).[3] Its chemical structure is (1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one. The addition of the methyl group at the 1α-position is a key structural feature that distinguishes it from its parent compound, DHT.
| Property | Value |
| Molecular Formula | C20H32O2 |
| Molecular Weight | 304.47 g/mol |
| IUPAC Name | (1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 1424-00-6 |
Androgen Receptor Binding Affinity: A Quantitative Perspective
The binding affinity of 1α-methylandrosterone for the androgen receptor has been characterized through various in vitro assays, primarily competitive radioligand binding assays. These studies provide quantitative measures such as the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) compared to standard androgens.
Relative Binding Affinity (RBA)
A seminal study by Saartok et al. (1984) investigated the relative binding affinity of a range of anabolic-androgenic steroids to the androgen receptor in rat skeletal muscle and prostate cytosols.[4][5][6] In this study, the synthetic androgen [3H]methyltrienolone (MT), a high-affinity ligand, was used as the radioligand. The RBA of 1α-methyl-DHT (mesterolone) was found to be lower than that of testosterone and the potent synthetic androgen 19-nortestosterone (nandrolone).[4][5][6]
Table 1: Relative Binding Affinities of Selected Androgens to the Rat Prostate Androgen Receptor [4][5][6]
| Compound | Relative Binding Affinity (%)* |
| Methyltrienolone (MT) | 100 |
| 19-Nortestosterone | > Testosterone |
| Testosterone | > 1α-Methyl-DHT |
| 1α-Methyl-DHT (Mesterolone) | Lower than Testosterone |
*Relative to methyltrienolone (100%).
These findings indicate that while 1α-methylandrosterone is a competent ligand for the androgen receptor, its affinity is moderate compared to other androgens.
Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. A lower IC50 value indicates a higher binding affinity. The BindingDB database reports an IC50 value for mesterolone for the rat androgen receptor.[7]
Table 2: IC50 Value for Mesterolone
| Ligand | Receptor | Assay Description | IC50 (nM) |
| Mesterolone | Rat Androgen Receptor | Displacement of fluormone-AL Green from recombinant rat His-tagged/GST-fused androgen receptor LBD expressed in baculovirus expression system | 18,300 |
This high IC50 value further supports the observation that 1α-methylandrosterone has a moderate binding affinity for the androgen receptor. It is important to note that assay conditions, such as the choice of radioligand and receptor source, can influence the determined IC50 value.
Dissociation Constant (Kd)
Experimental Workflow: Determining Androgen Receptor Binding Affinity
The determination of androgen receptor binding affinity is typically achieved through a competitive radioligand binding assay. This section outlines a detailed, step-by-step methodology based on established protocols.[10][11][12]
Principle of the Assay
This assay measures the ability of a test compound (1α-methylandrosterone) to compete with a radiolabeled androgen (e.g., [3H]methyltrienolone or [3H]R1881) for binding to the androgen receptor in a prepared tissue cytosol (e.g., from rat prostate). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials and Reagents
-
Radioligand: [3H]methyltrienolone (R1881) or [3H]dihydrotestosterone
-
Unlabeled Competitors: 1α-methylandrosterone, Dihydrotestosterone (for standard curve)
-
Receptor Source: Ventral prostate tissue from castrated male rats
-
Buffers:
-
Homogenization Buffer (e.g., Tris-HCl, EDTA, sodium molybdate, dithiothreitol)
-
Wash Buffer
-
-
Scintillation Cocktail
-
Protein Assay Reagents
Experimental Protocol
-
Preparation of Prostate Cytosol:
-
Euthanize castrated male rats and dissect the ventral prostate glands.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Perform a high-speed ultracentrifugation of the supernatant to obtain the cytosol (supernatant), which contains the soluble androgen receptors.
-
Determine the protein concentration of the cytosol.
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes containing a fixed amount of prostate cytosol.
-
Add a constant, saturating concentration of the radioligand (e.g., [3H]R1881) to all tubes.
-
Add increasing concentrations of unlabeled 1α-methylandrosterone to the experimental tubes.
-
For the standard curve, add increasing concentrations of unlabeled DHT.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled DHT).
-
Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a separation agent (e.g., dextran-coated charcoal or hydroxylapatite) to each tube to adsorb the unbound radioligand.
-
Centrifuge the tubes to pellet the separation agent and the receptor-bound radioligand complex.
-
-
Quantification of Bound Radioactivity:
-
Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value for 1α-methylandrosterone from the resulting sigmoidal curve.
-
Calculate the RBA relative to the standard (DHT or MT).
Figure 1: Experimental workflow for determining androgen receptor binding affinity.
Downstream Signaling and Transcriptional Regulation
The binding of 1α-methylandrosterone to the androgen receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression.[3] While specific genome-wide transcriptional profiling for 1α-methylandrosterone is not extensively documented, the general principles of androgen receptor signaling provide a framework for understanding its actions.
Canonical Androgen Receptor Signaling Pathway
-
Ligand Binding and Conformational Change: Upon binding of an agonist like 1α-methylandrosterone, the AR undergoes a conformational change, dissociating from heat shock proteins.[1]
-
Nuclear Translocation: The ligand-bound AR translocates from the cytoplasm into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.
-
Recruitment of Coactivators: The AR dimer recruits a complex of coactivator proteins, which possess histone acetyltransferase (HAT) activity or other chromatin-remodeling functions. This leads to the modification of chromatin structure, making the DNA more accessible for transcription.[13]
-
Transcriptional Activation: The assembled complex then recruits the basal transcription machinery, including RNA polymerase II, to initiate the transcription of target genes.
Figure 2: Canonical androgen receptor signaling pathway.
Specific Transcriptional Effects of 1α-Methylandrosterone
While a comprehensive list of genes specifically regulated by 1α-methylandrosterone is not yet fully elucidated, some studies provide insights into its functional consequences. For instance, in a study involving a mutant androgen receptor (N727K) associated with male infertility, mesterolone was able to restore the transcriptional activity of the mutant receptor, a feat not achieved by DHT or testosterone.[14] This suggests that 1α-methylandrosterone may induce a unique conformational change in the AR, potentially leading to the recruitment of a different set of coactivators or a more stable interaction with the transcriptional machinery.
It is known to have a more pronounced androgenic than anabolic effect.[3] This could be due to tissue-specific differences in the expression of co-regulators or the metabolic fate of the compound. For example, in muscle tissue, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) can inactivate DHT and its derivatives, potentially limiting their anabolic activity.[15]
Conclusion
1α-Methylandrosterone exhibits a moderate binding affinity for the androgen receptor, as evidenced by its relative binding affinity and IC50 values. While it is a competent agonist, its affinity is lower than that of testosterone and other potent androgens. The addition of a methyl group at the 1α position likely influences its interaction with the ligand-binding pocket of the AR, leading to a distinct pharmacological profile.
The determination of its binding affinity through competitive radioligand binding assays is a well-established and robust method. The subsequent activation of the canonical androgen receptor signaling pathway leads to the regulation of target gene expression, although the specific gene regulatory networks activated by 1α-methylandrosterone require further investigation through modern transcriptomic and proteomic approaches. A deeper understanding of its unique interactions with the AR and its downstream effects will be crucial for the development of more selective and effective androgenic therapies.
References
-
Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]
-
Mooradian, A. D., Morley, J. E., & Korenman, S. G. (1987). Biological actions of androgens. Endocrine reviews, 8(1), 1–28. [Link]
-
Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]
-
Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]
-
Wikipedia contributors. (2024, March 5). Dihydrotestosterone. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]
-
Brown, T. R., & Migeon, C. J. (1985). Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. The Journal of clinical investigation, 75(4), 1291–1296. [Link]
-
Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative Binding Affinity of Anabolic-Androgenic Steroids. [Link]
-
Synapse. (2024, July 17). What is the mechanism of Mesterolone? Patsnap. [Link]
-
Kuhn, C. M. (2002). Anabolic steroids. Recent progress in hormone research, 57, 411–434. [Link]
-
ICCVAM. (2002, October 1). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD. [Link]
-
Pinsky, L., Kaufman, M., & Chudley, A. E. (1985). Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. The Journal of clinical investigation, 75(4), 1291–1296. [Link]
-
Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43–48. [Link]
-
He, B., Kemppainen, J. A., Voegel, J. J., Gronemeyer, H., & Wilson, E. M. (1999). Activation function 2 in the human androgen receptor is required for coactivator recruitment and may mediate interaction with the N-terminal domain. The Journal of biological chemistry, 274(52), 37219–37225. [Link]
-
Wikipedia contributors. (2024, February 25). Mesterolone. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. [Link]
-
PlumX. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]
-
Thompson, J., Saatcioglu, F., Janne, O. A., & Palvimo, J. J. (2000). Human androgen receptor mutation disrupts ternary interactions between ligand, receptor domains, and the coactivator TIF2 (transcription intermediary factor 2). Molecular endocrinology (Baltimore, Md.), 14(8), 1167–1176. [Link]
-
Kicman, A. T. (2008). Pharmacology of anabolic steroids. British journal of pharmacology, 154(3), 502–521. [Link]
-
Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43–48. [Link]
-
Thompson, J., Saatcioglu, F., Janne, O. A., & Palvimo, J. J. (2000). Human Androgen Receptor Mutation Disrupts Ternary Interactions between Ligand, Receptor Domains, and the Coactivator TIF2 (Transcription Intermediary Factor 2). Molecular Endocrinology, 14(8), 1167-1176. [Link]
-
BindingDB. (n.d.). BDBM50423551 MESTEROLONE::SH-723. [Link]
-
Yamashina, M., Tsutsui, T., Sei, Y., Akita, M., & Yoshizawa, M. (2019). Binding affinity of receptor 1 toward male hormones. (A) Schematic... ResearchGate. [Link]
-
Medscape. (2024, December 5). Anabolic Steroid Use and Abuse. [Link]
-
Parr, M. K., Zöllner, A., Fußhöller, G., Geyer, H., Schänzer, W., & Diel, P. (2011). Endocrine characterization of the designer steroid methyl-1-testosterone: investigations on tissue-specific anabolic-androgenic potency, side effects, and metabolism. Endocrinology, 152(12), 4724–4733. [Link]
-
Bratoeff, E., Ramírez, E., & Heuze, I. (2005). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of enzyme inhibition and medicinal chemistry, 20(4), 387–392. [Link]
-
Bratoeff, E., Ramírez, E., & Heuze, I. (2008). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 387-392. [Link]
-
Wu, R. C., Smith, C. L., & O'Malley, B. W. (2005). Coactivator selective regulation of androgen receptor activity. Molecular and cellular endocrinology, 238(1-2), 1–11. [Link]
-
Wikipedia contributors. (2024, March 1). Methyltestosterone. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]
-
Wilson, E. M. (2011). Analysis of interdomain interactions of the androgen receptor. Methods in molecular biology (Clifton, N.J.), 776, 113–129. [Link]
-
Parr, M. K., Zöllner, A., Fußhöller, G., Geyer, H., Schänzer, W., & Diel, P. (2011). Endocrine characterization of the designer steroid methyl-1-testosterone: investigations on tissue-specific anabolic-androgenic potency, side effects, and metabolism. Semantic Scholar. [Link]
-
De Gendt, K., Verhoeven, G., & Vanderschueren, D. (2024, January 19). Regulating Androgen Receptor Function in Prostate Cancer: Exploring the Diversity of Post-Translational Modifications. MDPI. [Link]
-
Estébanez-Perpiñá, E., Arnold, L. A., Nguyen, P., Rodrigues, E. D., Mar, E., Bateman, R., ... & Fletterick, R. J. (2007). A surface on the androgen receptor that allosterically regulates coactivator binding. Proceedings of the National Academy of Sciences of the United States of America, 104(41), 16074–16079. [Link]
-
Shittu, L. A., Shittu, S. A., & Olufemi, O. E. (2009). Mesterolone (Proviron) induces low sperm quality with reduction in sex hormone profile in adult male Sprague Dawley rats testis. Semantic Scholar. [Link]
-
Wikipedia contributors. (2023, December 29). Template:Affinities of selected androgen receptor ligands. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]
-
Inxight Drugs. (n.d.). 1.ALPHA.-METHYLANDROSTERONE. [Link]
-
Storbeck, K. H., Schiffer, L., & Jenkins, C. M. (2017). Expression and promoter activity of genes involved in steroidogenesis.... ResearchGate. [Link]
-
Harris, S. A., & Harris, M. A. (1991). High-affinity androgen binding and androgenic regulation of alpha 1(I)-procollagen and transforming growth factor-beta steady state messenger ribonucleic acid levels in human osteoblast-like osteosarcoma cells. Endocrinology, 128(6), 2723–2730. [Link]
-
Sheffield-Moore, M., Urban, R. J., & Paddon-Jones, D. (2023). The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. International journal of exercise science, 16(3), 53–82. [Link]
-
Swolverine. (2025, July 15). How Does Proviron Work? Mechanism, Benefits, and Hormonal Impact. [Link]
-
Sadasivam, M., & De, S. (2021). Modulation of mitochondrial gene expression by testosterone in skeletal muscle. Frontiers in endocrinology, 12, 669335. [Link]
-
Astapova, O., Minor, B., & Hammes, S. R. (2021). Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation. Endocrinology, 162(5), bqab045. [Link]
Sources
- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. What is the mechanism of Mesterolone? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BindingDB BDBM50423551 MESTEROLONE::SH-723 [bindingdb.org]
- 8. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 9. JCI - Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. [jci.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Mesterolone - Wikipedia [en.wikipedia.org]
Pharmacokinetics and Metabolism of 1α-Methylandrosterone: A Comprehensive Technical Guide
Executive Abstract
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) is a critical steroidal biomarker, primarily recognized as the main active phase I metabolite of the synthetic androgenic-anabolic steroid (AAS) mesterolone (1α-methyl-5α-androstan-17β-ol-3-one)[1][2]. Due to the rapid first-pass metabolism of mesterolone, the parent compound is rarely detectable in biological matrices. Consequently, the detection and pharmacokinetic profiling of 1α-methylandrosterone and its phase II glucuronide conjugate are foundational to clinical endocrinology, forensic toxicology, and anti-doping analysis[2][3]. This whitepaper synthesizes the pharmacokinetic pathways, enzymatic biotransformations, and field-proven analytical protocols required for the robust isolation and quantification of this metabolite.
Molecular Characterization & Pharmacokinetic Profile
The structural uniqueness of 1α-methylandrosterone arises from the methyl group at the C-1 alpha position. This modification introduces significant steric hindrance, which protects the A-ring from aromatization (preventing estrogenic conversion) and alters its binding kinetics with sex hormone-binding globulin (SHBG).
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: When its parent drug (mesterolone) is administered orally, it exhibits high gastrointestinal absorption but extremely low systemic bioavailability due to aggressive hepatic first-pass metabolism.
-
Metabolism (Phase I): The biotransformation is driven by hepatic oxidoreductases. The 3-ketone of mesterolone is rapidly reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) to a 3α-hydroxyl group, while the 17β-hydroxyl group is oxidized by 17β-hydroxysteroid dehydrogenase (17β-HSD) to a 17-ketone, yielding 1α-methylandrosterone[2].
-
Conjugation (Phase II): To facilitate renal clearance, the highly lipophilic 1α-methylandrosterone undergoes phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety to the 3α-hydroxyl group, forming 1α-methyl-5α-androstan-3α-ol-17-one glucuronide[3][4].
-
Excretion: The metabolite is excreted almost exclusively in the urine as a glucuronide conjugate, providing a reliable detection window of several days to weeks depending on the administered dose[2][5].
Figure 1: Hepatic Phase I and Phase II biotransformation of Mesterolone to 1α-Methylandrosterone.
Advanced Analytical Methodologies
To achieve high-fidelity quantification of 1α-methylandrosterone, analytical workflows must overcome matrix interference from endogenous steroids and ensure complete cleavage of phase II conjugates. The following protocol represents a self-validating system utilizing Isotope Dilution Mass Spectrometry (IDMS).
Rationale & Causality in Experimental Design
-
Enzymatic Hydrolysis: We utilize β-glucuronidase derived from Escherichia coli (K12 strain) rather than Helix pomatia. E. coli enzymes possess high specificity for steroid glucuronides without the collateral sulfatase activity or cholesterol-converting artifacts often seen with snail-derived enzymes[1][5].
-
Derivatization (GC-MS/MS): The 17-ketone and 3α-hydroxyl groups require derivatization to increase volatility and thermal stability. A mixture of MSTFA, NH₄I, and DTE is used. NH₄I acts as a halogenating catalyst that promotes the enolization of the sterically hindered 17-ketone, ensuring complete per-O-TMS (trimethylsilyl) derivatization[3].
Figure 2: Validated analytical workflow for the extraction and detection of 1α-Methylandrosterone.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation & Isotopic Spiking
-
Aliquot 2.0 mL of homogenized urine into a clean glass tube.
-
Spike with 20 µL of a deuterated internal standard (e.g., 17α-methyltestosterone-d3 at 1 µg/mL). Crucial step: Adding IS before any manipulation ensures that subsequent extraction losses or matrix suppression effects are mathematically normalized.
-
Add 750 µL of 0.2 M Na₂HPO₄/NaH₂PO₄ buffer (1:2, v/v) to stabilize the pH between 6.5 and 7.5, the optimal catalytic window for E. coli β-glucuronidase[5].
Step 2: Phase II Conjugate Hydrolysis
-
Add 20 µL of β-glucuronidase (E. coli K12).
-
Incubate the mixture in a water bath at 50°C for exactly 60 minutes to ensure quantitative cleavage of the 1α-methylandrosterone glucuronide into its free aglycone form[5].
Step 3: Liquid-Liquid Extraction (LLE)
-
Cool the samples to room temperature. Add 5 mL of tert-butyl methyl ether (TBME).
-
Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
-
Transfer the upper organic layer (containing the free steroidal metabolites) to a new glass vial.
Step 4: Evaporation and Derivatization (For GC-MS/MS)
-
Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 60°C.
-
Add 50 µL of a derivatization cocktail: MSTFA / NH₄I / DTE (1000:2:4, v/w/w).
-
Incubate at 60°C for 15 minutes to yield the per-O-TMS derivatives[3].
Step 5: Instrumental Analysis
-
Inject 1-2 µL into a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, or reconstitute the dried extract in mobile phase (e.g., H2O/ACN with 0.1% formic acid) for UHPLC-MS/MS analysis[1].
Quantitative Data & Pharmacokinetic Parameters
The following table summarizes the critical physicochemical and analytical parameters of 1α-methylandrosterone and its primary conjugate, serving as a quick-reference guide for method development and validation.
| Parameter | 1α-Methylandrosterone (Free) | 1α-Methylandrosterone Glucuronide |
| CAS Registry Number | 3398-67-2[6] | 30142-44-0[4] |
| Molecular Formula | C₂₀H₃₂O₂[6] | C₂₆H₄₀O₈[4] |
| Molecular Weight | 304.47 g/mol [6] | 480.60 g/mol [4] |
| Metabolic Origin | Phase I reduction/oxidation of Mesterolone | Phase II UGT-mediated conjugation |
| Primary Excretion Route | Renal (<1% excreted unchanged) | Renal (Major urinary metabolite) |
| Optimal Hydrolysis | N/A | E. coli β-glucuronidase (pH 6.5-7.5)[5] |
| Derivatization Target | 3α-OH and 17-ketone (Enolization required) | Intact analysis via LC-MS/MS possible |
Conclusion
The pharmacokinetics of 1α-methylandrosterone are defined by its rapid formation from mesterolone via 3α-HSD and 17β-HSD, followed by extensive phase II glucuronidation. For analytical scientists, the structural nuances of this molecule—specifically the steric hindrance of the 1α-methyl group and the 17-ketone—dictate strict adherence to optimized sample preparation protocols. By utilizing highly specific enzymatic hydrolysis and catalyzed per-TMS derivatization, laboratories can achieve the robust, self-validating detection required for rigorous pharmacokinetic studies and forensic doping controls.
References
-
1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Determination and confirmation of selective estrogen receptor modulators (SERMs), anti-estrogens and aromatase inhibitors in bovine and porcine urine using UHPLC-MS/MS. Taylor & Francis Online. Available at:[Link]
-
Metabolic studies of mesterolone in horses. PubMed (NIH). Available at:[Link]
-
Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides... PubMed (NIH). Available at:[Link]
-
3α-hydroxy-1α-methyl-5α-androstan-17-one glucuronide - CAS号30142-44-0. Molaid. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolic studies of mesterolone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3α-hydroxy-1α-methyl-5α-androstan-17-one glucuronide - CAS号 30142-44-0 - 摩熵化学 [molaid.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Synthetic Androgen: Unraveling the Historical Context of 1α-Methylandrosterone's Discovery
Berlin, Germany – Early 1960s. In the competitive landscape of steroid research, scientists at the German pharmaceutical company Schering AG were diligently exploring modifications to the core steroid structure. Their goal was to synthesize novel compounds with potent anabolic (muscle-building) properties while minimizing undesirable androgenic (masculinizing) side effects. It was within this environment of intense scientific inquiry that 1α-Methylandrosterone, a new synthetic anabolic-androgenic steroid (AAS), emerged. While the precise "eureka" moment is not chronicled, the discovery can be pinpointed to the work of chemists at Schering AG, with a key German patent application filed in 1960 marking its official genesis.[1]
This in-depth technical guide navigates the historical context of 1α-Methylandrosterone's discovery, detailing the scientific rationale behind its creation, the key researchers and institutions involved, and the early experimental work that defined its initial biological profile.
The Scientific Imperative: A Quest for Anabolic Specificity
The mid-20th century was a fervent era for steroid chemistry. Following the successful synthesis of testosterone in 1935, the race was on to develop derivatives with improved therapeutic indices. The primary objective was to dissociate the anabolic effects from the androgenic effects of these hormones. It was understood that even minor structural modifications to the steroid nucleus could profoundly impact its biological activity.
Researchers at prominent pharmaceutical companies like Schering AG, Syntex, and Searle were systematically exploring various chemical alterations, including halogenation, alkylation, and the introduction of double bonds, to modulate the activity of androgens. The introduction of a methyl group at the 1α-position of the androsterone backbone was one such strategic modification. The prevailing hypothesis was that this alteration could enhance the anabolic potency of the parent compound while potentially reducing its androgenicity.
The Breakthrough: Synthesis and Patenting by Schering AG
The first documented synthesis of 1α-methylated androstane derivatives, including a precursor to 1α-Methylandrosterone, is detailed in a German patent filed by Schering AG on April 6, 1960.[1] This patent, DE1122944B, titled "Process for the preparation of 1α-Methyl-3-ketosteroids," lays out the chemical methodology for introducing a methyl group at the 1α position of the steroid's A-ring.
While the patent itself is a legal document focused on the novelty and utility of the chemical process, it stands as the earliest public record of the creation of this class of compounds. The inventors behind this patent, though not explicitly named in readily available summaries, were the chemists within Schering AG's esteemed steroid research division. This team was at the forefront of developing novel anabolic agents, and the synthesis of 1α-methylated steroids was a significant step in their research program.
The general synthetic approach described in the patent involves a multi-step process, a common feature of steroid synthesis during this period. A representative pathway would likely have started from a readily available steroid precursor.
Caption: Generalized synthetic pathway to 1α-Methylandrosterone.
Early Biological Evaluation: The Work of Jöchle and Langecker
Following the successful synthesis of these novel 1-methylated androgens, the next crucial step was to determine their biological activity. This task fell to the pharmacology department at Schering AG. A seminal paper published in the German scientific journal Arzneimittel-Forschung in March 1962 by W. Jöchle and H. Langecker provides the earliest detailed biological data on a closely related compound, 1-methyl-delta1-androsten-17beta-ol-3-one 17-acetate (methenolone acetate). While this study focused on a slightly different derivative, it is highly indicative of the research direction and the types of assays being conducted on the newly synthesized 1α-methylated steroids at Schering AG.
The primary experimental model for assessing the anabolic and androgenic properties of new steroids at the time was the Hershberger assay, performed in castrated male rats. This assay allowed for a quantitative comparison of the myotrophic (anabolic) and androgenic effects of a test compound relative to a reference standard, typically testosterone propionate.
The Hershberger Assay: A Cornerstone of Anabolic Steroid Research
The Hershberger assay, developed in the 1950s, was a critical tool for steroid researchers. It provided a standardized method to screen new compounds for their desired biological activity profile.
Experimental Protocol: The Hershberger Assay
-
Animal Model: Immature male rats were castrated to remove the endogenous source of androgens.
-
Acclimation: The animals were allowed to recover from surgery and acclimate to the laboratory conditions for a period of 7-10 days.
-
Dosing: The castrated rats were then treated with the test compound (e.g., 1α-Methylandrosterone) or a control substance (e.g., testosterone propionate or vehicle) for a defined period, typically 7-10 days. Administration was usually via subcutaneous injection or oral gavage.
-
Tissue Collection: At the end of the treatment period, the animals were euthanized, and specific tissues were carefully dissected and weighed. The key tissues of interest were:
-
Levator ani muscle: A muscle of the pelvic floor that is highly responsive to anabolic stimuli and serves as a proxy for muscle growth.
-
Seminal vesicles and ventral prostate: Androgen-sensitive tissues that are used to measure the androgenic activity of the compound.
-
-
Data Analysis: The weights of the levator ani muscle, seminal vesicles, and ventral prostate were normalized to the body weight of the animals. The anabolic-to-androgenic ratio was then calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the androgen-sensitive tissues.
Caption: Workflow of the Hershberger assay for anabolic and androgenic activity.
Early Findings and the Quest for a Therapeutic Niche
The initial biological data from studies like those conducted by Jöchle and Langecker would have provided the first quantitative assessment of 1α-Methylandrosterone's anabolic and androgenic potential. The goal was to identify compounds with a high anabolic-to-androgenic ratio, indicating a greater muscle-building effect with fewer masculinizing side effects.
The data from these early studies, while not widely published in English-language journals of the time, would have guided the subsequent development decisions at Schering AG. The introduction of the 1α-methyl group was part of a broader strategy to create orally active and more selective anabolic agents.
The Evolving Landscape and Legacy of 1α-Methylandrosterone
While 1α-Methylandrosterone itself did not become a blockbuster pharmaceutical, the research that led to its discovery was instrumental in advancing the field of steroid chemistry. The exploration of modifications to the steroid A-ring, including 1-methylation, contributed to a deeper understanding of structure-activity relationships.
This foundational work paved the way for the development of other commercially successful anabolic steroids by Schering AG and other pharmaceutical companies. The knowledge gained from the synthesis and biological evaluation of compounds like 1α-Methylandrosterone provided valuable insights that fueled the development of the next generation of anabolic agents.
References
- Schering AG. Process for the preparation of 1α-Methyl-3-ketosteroids. German Patent DE1122944B. Published February 1, 1962.
Sources
In Vivo Pharmacodynamics and Analytical Biomarker Profiling of 1α-Methylandrosterone
Executive Summary
In the fields of sports pharmacology and drug metabolism, 1α-methylandrosterone (chemically designated as 1α-methyl-5α-androstan-3α-ol-17-one) occupies a unique position[1]. It is not administered as an active pharmaceutical ingredient; rather, it is the primary in vivo physiological metabolite of the synthetic androgenic-anabolic steroid (AAS) mesterolone (1α-methyl-5α-androstan-17β-ol-3-one)[2].
While mesterolone possesses moderate androgenic activity, its terminal metabolite, 1α-methylandrosterone, is physiologically inert at the androgen receptor (AR)[3]. The physiological "effect" of this compound in vivo is entirely related to its role as a highly soluble, deactivated clearance product. Consequently, 1α-methylandrosterone serves as the definitive gold-standard biomarker for detecting mesterolone administration in World Anti-Doping Agency (WADA) accredited laboratories[2],[4].
This technical guide dissects the causality of its formation, the structural basis for its physiological inertness, and the self-validating analytical methodologies required for its detection.
In Vivo Biotransformation & Enzymatic Deactivation
The lack of anabolic physiological effects from 1α-methylandrosterone is directly tied to the enzymatic defense mechanisms within human skeletal muscle. Mesterolone is a derivative of dihydrotestosterone (DHT)[5]. DHT derivatives that possess a 3-keto group are highly susceptible to rapid enzymatic reduction in muscle tissue[6].
The biotransformation of mesterolone into 1α-methylandrosterone follows a strict, two-step catabolic pathway:
-
3α-Reduction: The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) , which is highly expressed in skeletal muscle, rapidly reduces the 3-ketone of mesterolone to a 3α-hydroxyl group[6].
-
17β-Oxidation: Concurrently, 17β-hydroxysteroid dehydrogenase (17β-HSD) oxidizes the 17β-hydroxyl group to a 17-ketone.
-
Phase II Conjugation: To facilitate renal excretion, the resulting 1α-methylandrosterone undergoes phase II metabolism. UDP-glucuronosyltransferases (UGTs) conjugate the 3α-hydroxyl group with glucuronic acid, forming a highly water-soluble 1α-methylandrosterone glucuronide[7].
Caption: In vivo biotransformation of mesterolone to its primary urinary excretion metabolite.
Receptor Dynamics: The Causality of Physiological Inertness
To understand why 1α-methylandrosterone exerts no anabolic physiological effects in vivo, one must examine the steric and electrostatic requirements of the Androgen Receptor (AR) Ligand-Binding Domain (LBD).
The AR LBD requires two critical hydrogen-bonding anchors to stabilize the receptor into its active conformation:
-
A 3-keto group (to bond with Arg752 and Gln711).
-
A 17β-hydroxyl group (to bond with Asn705 and Thr877).
Because 1α-methylandrosterone possesses a 3α-hydroxyl and a 17-ketone, it acts as a "molecular mismatch" for the AR. The structural alterations completely disrupt the hydrogen-bonding network, rendering the molecule incapable of inducing the necessary conformational changes for DNA transcription. Thus, the physiological effect of this metabolite is negligible, serving only as a terminal clearance vector[3],[6].
Quantitative Data: Structural Features and AR Activity
| Compound | A-Ring Structure | D-Ring Structure | Relative AR Affinity | In Vivo Anabolic Activity |
| Testosterone | 3-keto (Δ4) | 17β-OH | High | High |
| Dihydrotestosterone (DHT) | 3-keto | 17β-OH | Very High | Low (Deactivated by 3α-HSD) |
| Mesterolone | 3-keto (1α-methyl) | 17β-OH | High | Low (Deactivated by 3α-HSD) |
| 1α-Methylandrosterone | 3α-OH (1α-methyl) | 17-keto | Negligible | None (Excretion Product) |
Analytical Methodology: Self-Validating Detection Protocol
Because 1α-methylandrosterone is the primary target for detecting mesterolone abuse, highly sensitive analytical protocols are required[2],[4]. The following is a self-validating GC-MS/MS methodology designed to eliminate false negatives caused by matrix effects or extraction failures.
Step-by-Step Experimental Workflow
1. Internal Standard Spiking (The Self-Validation Anchor):
-
Action: Aliquot 2.0 mL of human urine. Spike with 20 μL of an isotopically labeled internal standard (IS), such as 17α-methyltestosterone-d3 (1000 ng/mL)[2].
-
Causality: The IS undergoes the exact same chemical stresses as the target analyte. If the final MS/MS peak area of the IS drops below a predefined quality control threshold, the entire sample preparation is flagged as invalid, preventing false negatives.
2. Enzymatic Hydrolysis:
-
Action: Add 750 μL of 0.2 M phosphate buffer to adjust the pH to 6.5–7.5. Add 20 μL of E. coli β-glucuronidase and incubate for 1 hour at 50°C[2].
-
Causality: 1α-methylandrosterone is excreted as a glucuronide conjugate[7]. GC-MS/MS requires volatile, uncharged molecules. The enzyme specifically cleaves the glucuronic acid moiety, releasing the free steroid aglycone.
3. Liquid-Liquid Extraction (LLE):
-
Action: Add 100 mg of K2CO3/NaHCO3 (2:1) buffer to raise the pH to ~9.0. Add 4.0 mL of tert-butyl methyl ether (TBME). Vortex for 15 minutes and centrifuge at 4000g[2].
-
Causality: The alkaline pH ensures the steroid remains un-ionized, maximizing its partition coefficient into the organic TBME layer while leaving water-soluble interferents behind.
4. TMS Derivatization:
-
Action: Evaporate the organic layer to dryness under nitrogen. Reconstitute the residue with 50 μL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing NH4I (2 mg/mL) and ethanethiol (3 μL/mL). Heat at 60°C for 20 minutes[7].
-
Causality: MSTFA replaces the 3α-OH with a trimethylsilyl (TMS) ether. The NH4I acts as a catalyst to enolize the sterically hindered 17-ketone, allowing it to also be silylated (forming a bis-TMS derivative). Ethanethiol prevents the oxidation of the iodine catalyst. This step is mandatory to confer thermal stability and volatility for gas chromatography[7].
5. GC-MS/MS Analysis:
-
Action: Inject 1 μL into a GC-MS/MS system operating in Selected Reaction Monitoring (SRM) mode. Monitor the specific precursor-to-product ion transitions for the bis-TMS derivative of 1α-methylandrosterone.
Caption: Self-validating analytical workflow for the GC-MS/MS detection of 1α-methylandrosterone.
References
[1] 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem. nih.gov. 1
[2] Determination and confirmation of selective estrogen receptor modulators (SERMs), anti-estrogens and aromatase inhibitors in bovine and porcine urine using UHPLC-MS/MS. tandfonline.com. 2
[7] Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. nih.gov. 7
[3] Differential response of oxidative and glycolytic skeletal muscle fibers to mesterolone. researchgate.net. 3
[5] Medicinal Use of Testosterone and Related Steroids Revisited. mdpi.com. 5
[4] Metabolic studies of mesterolone in horses. researchgate.net. 4
[6] How many of you guys feel better with your estrogen higher than 20-30? (3a-HSD steroid deactivation in muscle tissue). excelmale.com. 6
Sources
- 1. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. excelmale.com [excelmale.com]
- 7. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1α-Methylandrosterone and its Synonyms for the Scientific Community
This document delves into the multifaceted nature of 1α-Methylandrosterone, covering its various synonyms, chemical properties, synthesis, mechanism of action, and metabolic fate. Furthermore, it provides detailed protocols for its analysis and the assessment of its biological activity, aiming to equip scientists with the necessary knowledge and tools for their research endeavors.
Nomenclature and Chemical Identity: Unraveling the Synonyms
1α-Methylandrosterone is known by several names in scientific literature, which can often be a source of confusion. A clear understanding of its nomenclature is crucial for accurate literature searches and scientific communication.
The primary synonym for 1α-Methylandrosterone is Mesterolone . Other significant identifiers include its IUPAC name and various chemical and brand names.
| Identifier Type | Name/Identifier | Reference |
| Common Name | Mesterolone | [1] |
| Brand Names | Proviron, Pluriviron, Vistimon | [1] |
| IUPAC Name | (1S,3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-1,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | [2] |
| Other Chemical Names | 1α-Methyl-5α-androstan-3α-ol-17-one, (1α,3α,5α)-3-Hydroxy-1-methylandrostan-17-one, 3α-Hydroxy-1α-methyl-5α-androstan-17-one | [3] |
| CAS Number | 3398-67-2 | [3] |
| Molecular Formula | C20H32O2 | [4] |
| Molecular Weight | 304.47 g/mol | [4] |
It is important to note that while 1α-Methylandrosterone (CAS 3398-67-2) and Mesterolone (CAS 1424-00-6) are closely related and often used interchangeably, they are stereoisomers. This guide will primarily focus on the information pertinent to both, with Mesterolone being the more extensively studied compound.
Physicochemical Properties and Synthesis
1α-Methylandrosterone is a white to off-white solid. Its chemical structure is that of an androstane steroid, specifically a derivative of dihydrotestosterone (DHT).[5]
Mechanism of Action: A Multi-faceted Androgen
1α-Methylandrosterone, in the form of Mesterolone, exerts its biological effects primarily through its interaction with the androgen receptor (AR).
Androgen Receptor Agonism
As a potent androgen, Mesterolone binds to and activates the androgen receptor.[8] This activation leads to the translocation of the receptor to the nucleus, where it modulates the transcription of androgen-responsive genes. This is the fundamental mechanism behind its androgenic effects.
Interaction with Sex Hormone-Binding Globulin (SHBG)
Mesterolone exhibits a high binding affinity for Sex Hormone-Binding Globulin (SHBG).[8] SHBG is a protein that binds to sex hormones, primarily testosterone, in the bloodstream, rendering them inactive. By binding to SHBG, Mesterolone increases the concentration of free, biologically active testosterone.[8] This is a key aspect of its pharmacological profile and a rationale for its use in certain clinical contexts.
Aromatase Inhibition
Unlike testosterone, Mesterolone is not a substrate for the enzyme aromatase and therefore is not converted to estrogen. This lack of aromatization means it does not contribute to estrogenic side effects.
Effects on Gonadotropin Release
The effect of Mesterolone on gonadotropin (LH and FSH) release appears to be dose-dependent. Some studies suggest that at therapeutic doses, it has a minimal inhibitory effect on gonadotropin secretion.[9] However, other evidence indicates a potential for suppression at higher doses.[10]
Below is a diagram illustrating the primary mechanisms of action for Mesterolone.
Caption: Primary mechanisms of Mesterolone action.
Metabolism and Pharmacokinetics
Following oral administration, Mesterolone is rapidly and almost completely absorbed. It has a terminal half-life of 12-13 hours.[11] Mesterolone is extensively metabolized, and its main metabolite is 1α-methyl-androsterone.[11] This metabolite is primarily excreted in the urine as conjugates.
Experimental Protocols
This section provides detailed methodologies for the analysis and biological assessment of 1α-Methylandrosterone.
In Vitro Assays
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Preparation of Rat Ventral Prostate Cytosol:
-
Anesthetize and exsanguinate adult male Sprague-Dawley rats.
-
Perfuse the ventral prostates with ice-cold saline.
-
Excise and homogenize the prostates in a buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of rat ventral prostate cytosol.
-
Add a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
Add increasing concentrations of the test compound (1α-Methylandrosterone) or a known competitor (unlabeled R1881) as a positive control.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from unbound radioligand using a hydroxylapatite slurry.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Below is a diagram illustrating the workflow of the Androgen Receptor Competitive Binding Assay.
Caption: Workflow of the Androgen Receptor Competitive Binding Assay.
This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene (luciferase).
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., PC-3, HEK293) in an appropriate medium.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).
-
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with increasing concentrations of 1α-Methylandrosterone or a known androgen (e.g., DHT) as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter).
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Below is a diagram illustrating the principle of the Luciferase Reporter Gene Assay.
Caption: Principle of the Luciferase Reporter Gene Assay for Androgenic Activity.
In Vivo Assay: The Hershberger Bioassay
The Hershberger bioassay is an in vivo screening test in rats to assess the androgenic and anti-androgenic potential of a substance.[15][16][17]
-
Animal Preparation:
-
Use castrated peripubertal male rats. Castration removes the endogenous source of androgens.
-
-
Dosing:
-
Administer the test substance (1α-Methylandrosterone) daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group treated with a known androgen (e.g., testosterone propionate).
-
-
Necropsy and Tissue Collection:
-
On day 11, euthanize the animals.
-
Carefully dissect and weigh the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
-
Data Analysis:
-
Compare the weights of the androgen-dependent tissues in the treated groups to the vehicle control group.
-
A statistically significant increase in the weight of these tissues indicates androgenic activity.
-
Analytical Methods
GC-MS is a powerful technique for the detection and quantification of 1α-Methylandrosterone and its metabolites in biological matrices.
-
Sample Preparation (Urine):
-
Hydrolyze the urine sample with β-glucuronidase to deconjugate the metabolites.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.
-
Evaporate the solvent and derivatize the residue to increase volatility and improve chromatographic properties (e.g., trimethylsilyl derivatization).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
Use a temperature program to separate the analytes.
-
The eluting compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.
-
LC-MS/MS offers high sensitivity and specificity for the quantification of 1α-Methylandrosterone in plasma and other biological fluids.[20][21]
-
Sample Preparation (Plasma):
-
Perform protein precipitation to remove proteins from the plasma sample.
-
Alternatively, use LLE or SPE for sample cleanup and concentration.
-
Add an internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatograph.
-
Separate the analytes on a reverse-phase column using a gradient elution.
-
The eluting compounds are introduced into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) for highly selective and sensitive quantification.
-
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 1α-Methylandrosterone would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
Conclusion
This technical guide provides a comprehensive overview of 1α-Methylandrosterone, encompassing its nomenclature, chemical and biological properties, and the methodologies employed in its scientific investigation. By consolidating this information, we aim to provide a valuable resource for researchers, scientists, and drug development professionals working with this and related androgenic compounds. The detailed protocols and explanations are intended to facilitate experimental design and data interpretation, ultimately contributing to a deeper understanding of the pharmacology and toxicology of 1α-Methylandrosterone.
References
- Androgen Receptor (AR) Saturation and Competitive Binding Assay Using Rat Ventral Prostate Cytosol (RVPC). (n.d.). Molecular Diagnostic Services.
- Complete assignments of the 1H and 13C NMR spectra of testosterone and 17α‐methyltestosterone and the 1H parameters obtained from 600 MHz spectra. (1990). Magnetic Resonance in Chemistry, 28(3), 250-256.
- Burzlaff, A., et al. (2011). Action of steroids on LH-RH provoked gonadotropin release. Endokrinologie, 77(2), 157-64.
- Why does adding Proviron (mesterolone) to my testosterone replacement therapy markedly increase my libido? (2026, February 11). Dr. Oracle.
- PROVIRON. (2003, February 1). NPS MedicineWise.
- Hershberger Bioassay in Rats (Test No. 441). (2009, September 8). OECD.
- Androgen Receptor Luciferase Reporter Lentivirus. (n.d.). BPS Bioscience.
- Dual Luciferase Reporter Assay Protocol. (n.d.). Yeasen.
- CLINICAL STUDY PROTOCOL. (2019, February 18). ClinicalTrials.gov.
- The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. (2007). Environmental Health Perspectives, 115(5), 727-733.
- A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. (2004). Analytical Sciences, 20(1), 55-59.
- Androgen Receptor (AR) Saturation and Competitive Binding Assay Using Rat Ventral Prostate Cytosol (RVPC). (n.d.). Molecular Diagnostic Services.
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2021). Molecules, 26(8), 2275.
- Mesterolone. (n.d.). Wikipedia.
- GC-MS analysis of urinary metabolites from pelvic inflammatory disease model rats. (2016). Experimental and Therapeutic Medicine, 12(4), 2339-2344.
- Complete assignments of the 1H and 13C NMR spectra of testosterone and 17α‐methyltestosterone and the 1H parameters obtained from 600 MHz spectra. (1990). Magnetic Resonance in Chemistry, 28(3), 250-256.
- 1alpha-methylandrosterone (C20H32O2). (n.d.). PubChem.
- 1.ALPHA.-METHYLANDROSTERONE. (n.d.). Inxight Drugs.
- Standard Evaluation Procedure: Androgen Receptor Binding Assay (OCSPP 890.1150). (2011, October). EPA.
- Test No.
- 1alpha-Methylandrosterone. (n.d.). PubChem.
- Influence of various modes of androgen substitution on serum lipids and lipoproteins in hypogonadal men. (1996). Clinical Endocrinology, 44(1), 83-91.
- Mesterolone (Proviron) induces low sperm quality with reduction in sex hormone profile in adult male Sprague Dawley rats testis. (2009). African Journal of Biotechnology, 8(12).
- In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). (2013, February 11).
- 1.ALPHA.-METHYLANDROSTERONE. (n.d.). Gsrs.
- The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol. (2006). Environmental Health Perspectives, 114(1), 125-131.
- LC-MS/(MS)
- GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. (2011). Recent Advances in Doping Analysis, 19.
- Evaluation of the Rodent Hershberger Assay Using Three Reference Endocrine Disrupters (Androgen and Antiandrogens). (2004). Reproductive Toxicology, 18(1), 63-73.
- Assessment of effects of Mesterolone, Mesterolone + Clomiphene and Placebo on hormonal profile. (2020). International Journal of Research in Pharmaceutical Sciences, 11(4), 7228-7232.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Mesterolone (Proviron) Induces Low Sperm Quality with Reduction in Sex Hormone Profile in Adult Male Sprague Dawley Rats Testis. (2009). SSRN Electronic Journal.
- Revolutionizing Steroid Analysis: A Comprehensive LC-MS/MS Protocol for Simultaneous Profiling. (n.d.). Benchchem.
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2021). Molecules, 26(8), 2275.
- 1H and13C NMR spectral assignment of androstane deriv
- Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. (2022). Clinical Chemistry, 68(1), 180-191.
- Global metabolic profiling procedures for urine using UPLC–MS. (2010).
- Sex hormone-binding globulin regulation of androgen bioactivity in vivo. (2016).
- Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (2022). Journal of Pharmaceutical and Biomedical Analysis, 220, 114980.
- Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. (2023). Molecules, 28(6), 2691.
- 1Alpha-Methylandrosterone. (n.d.). LGC Standards.
- The relationship between sex steroids and sex-hormone-binding globulin in plasma in physiological and pathological conditions. (1982). Clinical Endocrinology, 16(1), 61-69.
- Method for preparing epiandrosterone by using androstenedione as raw material. (n.d.).
- 1a-Methylandrosterone. (n.d.).
- Synthesis of 17 α -amino-5 α -androst-2-ene from epiandrosterone. (2006).
Sources
- 1. droracle.ai [droracle.ai]
- 2. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. (PDF) 1H and13C NMR spectral assignment of androstane derivatives [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material - Google Patents [patents.google.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. epa.gov [epa.gov]
- 16. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. dshs-koeln.de [dshs-koeln.de]
- 19. pure.rug.nl [pure.rug.nl]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
An In-Depth Technical Guide to the Anabolic and Androgenic Activity of 1α-Methylandrosterone (Mesterolone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α-Methylandrosterone, a synthetic derivative of dihydrotestosterone (DHT) more commonly known as Mesterolone, presents a unique profile of anabolic and androgenic activities. This technical guide provides a comprehensive analysis of its biological actions, focusing on the molecular and physiological mechanisms that differentiate its anabolic and androgenic potential. We will delve into the standard assays utilized to characterize such compounds, the specific receptor interactions of Mesterolone, and the enzymatic processes that dictate its tissue-specific effects. This document serves as a detailed resource for researchers and professionals in drug development seeking a deeper understanding of this particular androgenic-anabolic steroid (AAS).
Introduction: Understanding 1α-Methylandrosterone (Mesterolone)
1α-Methylandrosterone (Mesterolone) is an orally active, synthetic androgen and anabolic steroid that has been available for clinical use since the 1960s.[1] Structurally, it is a modified form of dihydrotestosterone (DHT), featuring a methyl group at the alpha position of the first carbon (1α-methyl-5α-androstan-17β-ol-3-one).[1] This modification enhances its oral bioavailability by protecting the molecule from rapid hepatic metabolism.[2]
Clinically, Mesterolone has been used in the treatment of androgen deficiency, or hypogonadism, in males.[1][3] However, its distinct pharmacological profile, characterized by potent androgenic effects and comparatively weak anabolic activity, has made it a subject of interest in both medical and scientific communities.[3] Unlike many other anabolic steroids, Mesterolone does not aromatize into estrogens, and therefore does not produce estrogen-related side effects such as gynecomastia or significant water retention.[3]
This guide will explore the fundamental reasons for this dissociation between its anabolic and androgenic effects, providing a detailed examination of its interaction with the androgen receptor and its metabolic fate in key tissues.
Assessing Anabolic and Androgenic Activity: Methodologies
The differentiation between the anabolic (myotrophic) and androgenic effects of a steroid is crucial for its characterization and potential therapeutic application. The primary methodologies for this assessment are in vivo animal assays and in vitro receptor binding studies.
The Hershberger Assay: The In Vivo Gold Standard
The Hershberger assay is the definitive in vivo method for evaluating the anabolic and androgenic properties of a substance.[4] This bioassay utilizes castrated prepubertal male rats, which, due to the removal of endogenous testosterone production, exhibit a high sensitivity to exogenous androgens.
Core Principle: The assay measures the weight increase of specific tissues in response to the administration of the test compound. The levator ani muscle, a perineal muscle, is used as the indicator of anabolic activity, while the seminal vesicles and ventral prostate are used as markers for androgenic activity.[4]
Experimental Protocol: The Hershberger Assay
-
Animal Model: Immature male rats are castrated and allowed a recovery period for androgen-dependent tissues to regress.
-
Dosing: The test compound (e.g., 1α-Methylandrosterone) is administered daily for a set period, typically 7-10 days, at various dose levels. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included for comparison.
-
Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed.
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The anabolic-to-androgenic ratio is calculated by comparing the dose required to produce a specific increase in levator ani muscle weight to the dose required to produce a similar increase in the weight of the androgenic tissues.
Sources
- 1. Mesterolone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Mesterolone? [synapse.patsnap.com]
- 4. Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogs of 1α-Methylandrosterone and Their Activity
Introduction: The Significance of the 1α-Methyl Group in Androgen Design
1α-Methylandrosterone is a synthetic androgen and a derivative of dihydrotestosterone (DHT), the most potent endogenous ligand for the androgen receptor (AR).[1] Its parent compound, Mesterolone (1α-methyl-dihydrotestosterone), was first developed in 1934 and represents a foundational molecule in androgen therapy.[2] The defining feature of this class of androgens is the addition of a methyl group at the carbon 1-alpha (1α) position of the steroid's A-ring.[3]
This seemingly minor structural alteration confers two critical pharmacological advantages:
-
Enhanced Metabolic Resistance: The 1α-methyl group sterically hinders the action of reductive enzymes in the liver, significantly slowing down metabolic breakdown and increasing the compound's oral bioavailability.[1][2] This modification allows the steroid to survive oral ingestion without the need for C17-alpha alkylation, a common modification that notoriously imparts hepatotoxicity.[2][3]
-
Preservation of DHT's Core Activity: The modification maintains the core structure of DHT, allowing it to bind effectively to the androgen receptor and exert strong androgenic effects.[2]
Unlike testosterone, 1α-methylated androgens cannot be converted to estrogen via the aromatase enzyme, which eliminates estrogenic side effects such as gynecomastia and water retention.[1][2] This guide provides a technical overview of the structure-activity relationships (SAR) of 1α-Methylandrosterone and its analogs, details the experimental protocols used to characterize their activity, and explores the causal links between chemical structure and biological function.
Section 1: The Androgen Receptor Signaling Pathway
Androgenic-anabolic steroids (AAS) exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4] The mechanism of action is a multi-step process that ultimately alters gene expression in target tissues.[5]
-
Ligand Binding: The steroid, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm. This binding event displaces heat shock proteins (HSPs) and other chaperones, inducing a conformational change in the receptor.[4]
-
Nuclear Translocation & Dimerization: The activated ligand-receptor complex translocates into the cell nucleus.[4]
-
DNA Binding & Gene Transcription: Inside the nucleus, the complex forms a homodimer (binds with another AR complex) and attaches to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[6] This binding initiates the transcription of genes responsible for the anabolic (e.g., muscle protein synthesis) and androgenic (e.g., secondary sexual characteristics) effects of the steroid.[4][5]
The affinity of a specific analog for the AR, its metabolic stability, and its tissue-specific conversion are all dictated by its chemical structure, forming the basis of its unique activity profile.[5]
Caption: Androgen Receptor (AR) signaling pathway.
Section 2: Structure-Activity Relationships (SAR) of Key Analogs
The biological activity of an androgen is determined by modifications to its core four-ring (androstane) structure. For analogs of 1α-Methylandrosterone, key modifications occur at the C-17 position, though other alterations have been explored.
Core Compound: 1α-Methylandrosterone
-
Structure: A 5α-reduced DHT derivative with a methyl group at the 1α position and a ketone at C-17. It is a metabolite of Mesterolone.[7]
-
Activity Profile: Possesses androgenic properties but is generally considered to have weaker anabolic effects, partly due to rapid reduction by 3-hydroxysteroid dehydrogenase in muscle tissue.[2]
Key Structural Modifications and Their Consequences:
-
17α-Alkylation (e.g., Methylation):
-
Example Analog: 17α-Methyl-1-testosterone (Methasterone or "Superdrol"). While technically a derivative of 1-testosterone, its SAR is highly relevant. It is a potent oral anabolic steroid.[8]
-
Causality: The addition of a methyl group at the C-17α position provides significant protection against hepatic metabolism, dramatically increasing oral bioavailability.[9] However, this modification is the primary cause of hepatotoxicity associated with oral steroids.[9] This structural change significantly boosts anabolic potency.[8]
-
-
Introduction of a C1-C2 Double Bond:
-
Example Analog: 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one (Methyl-1-testosterone).
-
Causality: Introducing a double bond between the C1 and C2 positions can increase metabolic stability against enzymes like 5α-reductase.[9] This often results in a greater ratio of anabolic to androgenic effect.[9] Studies on methyl-1-testosterone confirm it is a potent androgenic and anabolic steroid both orally and subcutaneously.[8]
-
-
Removal of the C-19 Methyl Group (19-nor Analogs):
-
Example Analog: While not a direct analog of 1α-Methylandrosterone, the principle is crucial. Nandrolone (19-nortestosterone) is the parent compound of this class.
-
Causality: Removing the methyl group at C-19 (which distinguishes androgens from estrogens) can decrease aromatization and confer progestogenic activity.[9] Crucially, it significantly increases the anabolic-to-androgenic ratio because the 5α-reduced metabolites of 19-nor compounds have diminished androgen receptor potency compared to their parent steroids.[9][10][11]
-
Summary of SAR Trends
| Modification | Parent Compound | Resulting Analog (Example) | Effect on Activity | Rationale |
| 1α-Methylation | Dihydrotestosterone | Mesterolone | ↑ Oral Activity, ↓ Metabolism, No Aromatization | Steric hindrance of hepatic enzymes; structure is not a substrate for aromatase.[1][2] |
| 17α-Methylation | 1-Testosterone | Methyl-1-Testosterone | ↑↑ Oral Activity, ↑ Anabolic Potency, ↑ Hepatotoxicity | Protects C-17 hydroxyl from oxidation during first-pass metabolism.[8][9] |
| Δ1 Double Bond | 17α-Methyl-DHT | Methyl-1-Testosterone | ↑ Anabolic/Androgenic Ratio | Increases resistance to metabolic reduction in target tissues.[9] |
| 19-Demethylation | Testosterone | Nandrolone | ↑↑ Anabolic/Androgenic Ratio, ↓ Aromatization | 5α-reduced metabolites have lower AR affinity; reduced substrate for aromatase.[9][10] |
Section 3: Key Experimental Protocols for Activity Assessment
Characterizing the activity of novel androgen analogs requires a combination of in vitro and in vivo assays to determine receptor affinity and physiological effects.
Protocol 1: In Vitro Androgen Receptor (AR) Competitive Binding Assay
This assay determines a compound's ability to bind to the AR by measuring how effectively it competes with a known high-affinity radiolabeled androgen.[12][13]
Objective: To quantify the binding affinity (e.g., IC50 or Ki) of a test compound for the androgen receptor.
Methodology:
-
Receptor Preparation: a. Euthanize adult male Sprague-Dawley rats and excise the ventral prostates.[12] b. Homogenize the pooled prostate tissue in an ice-cold buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol). c. Perform high-speed refrigerated centrifugation (e.g., 30,000 x g for 30 minutes) to separate the cytosol (supernatant), which contains the AR, from other cellular components.[12] d. Determine the protein concentration of the cytosol using a standard method like the Bio-Rad Protein Assay.[12]
-
Competitive Binding: a. Prepare a series of dilutions of the unlabeled test compound and a reference compound (e.g., unlabeled R1881).[13] b. In assay tubes, combine the prostate cytosol, a fixed concentration of a radiolabeled ligand (e.g., [³H]-R1881), and varying concentrations of the test compound or reference compound.[6][13] c. Include control tubes for total binding (radioligand + cytosol) and non-specific binding (radioligand + cytosol + a large excess of unlabeled ligand). d. Incubate the tubes overnight (16-20 hours) at 4°C to allow the binding to reach equilibrium.[6]
-
Separation and Quantification: a. Add an ice-cold slurry of hydroxylapatite (HAP) to each tube to bind the AR-ligand complexes.[12] b. Wash the HAP pellets multiple times with buffer to remove the unbound radioligand. c. Elute the bound radioligand and measure the radioactivity using a liquid scintillation counter.[13]
-
Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of radioligand bound versus the log concentration of the test compound. c. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand). A lower IC50 indicates higher binding affinity.[13]
Caption: Workflow for AR Competitive Binding Assay.
Protocol 2: In Vivo Hershberger Bioassay
The Hershberger assay is the standardized in vivo method for assessing the anabolic and androgenic activity of a substance.[5][14] It relies on measuring the weight changes of specific androgen-dependent tissues in castrated male rats.[15][16]
Objective: To determine the anabolic and androgenic potential of a test compound and calculate its anabolic-to-androgenic ratio.
Methodology:
-
Animal Model: a. Use peripubertal male rats, castrated to remove the endogenous source of androgens.[14][16]
-
Dosing and Treatment: a. After a post-castration recovery period, divide the animals into groups. b. Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.[17] c. Include a vehicle control group (castrated, untreated) and a positive control group (e.g., treated with testosterone propionate).[14]
-
Tissue Collection: a. On day 11, euthanize the animals and carefully dissect the following five androgen-dependent tissues as mandated by OECD guidelines:[14][15][16]
- Androgenic Tissues: Ventral Prostate (VP), Seminal Vesicles (SV, including coagulating glands).
- Anabolic Tissue: Levator Ani plus Bulbocavernosus muscles (LABC).
- Other tissues: Glans Penis (GP), Cowper's Glands (CG). b. Trim the tissues of any adhering fat or connective tissue and record their wet weights immediately.
-
Data Analysis: a. For each treatment group, calculate the mean weight for each of the five tissues. b. Compare the tissue weights of the test compound group to the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if there is a significant increase.[14] c. The anabolic activity is indicated by a significant increase in the LABC muscle weight. d. The androgenic activity is indicated by a significant increase in the VP and SV weights. e. The anabolic-to-androgenic ratio can be calculated to compare the relative selectivity of the compound.[5]
Caption: Workflow for the Hershberger Bioassay.
Conclusion and Future Directions
The 1α-methyl group is a cornerstone modification in androgen design, conferring oral bioavailability and metabolic stability while preventing aromatization. Structure-activity relationship studies demonstrate that further modifications, such as 17α-alkylation and the introduction of double bonds, can dramatically enhance anabolic potency, albeit often at the cost of increased hepatotoxicity. The strategic removal of the C-19 methyl group represents another powerful, though distinct, avenue for improving the anabolic-to-androgenic ratio.
Future research in this area will likely focus on developing novel analogs that can dissociate these effects more cleanly, potentially through the development of Selective Androgen Receptor Modulators (SARMs) that possess unique tissue-specific activities. The integration of computational modeling with the classical bioassays described herein will be critical for the rational design of next-generation androgens with improved therapeutic indices for conditions such as muscle wasting, hypogonadism, and cachexia.
References
- Rastrelli, G., Maggi, M., & Corona, G. (2018). Pharmacological management of late-onset hypogonadism. Expert Review of Clinical Pharmacology.
- Oreate AI Blog. (2026). Pharmacological Characteristics and Clinical Applications of Mesterolone.
- Wikipedia. (n.d.). Anabolic steroid. Wikipedia.
- Wikipedia. (n.d.). Structure–activity relationships of anabolic steroids. Wikipedia.
- ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD.
- Kicman, A. T. (2008). Pharmacology of anabolic steroids. British Journal of Pharmacology.
- ChemicalBook. (2025). What is mesterolone used for. ChemicalBook.
- Schedl, H. P., Delea, C., & Bartter, F. C. (1959). STRUCTURE-ACTIVITY RELATIONSHIPS OF ANABOLIC STEROIDS: ROLE OF THE 19-METHYL GROUP. The Journal of Clinical Endocrinology & Metabolism.
- Drugs.com. (2023). Mesterolone: Indications, Uses, Dosage, Drugs Interactions, Side effects. Drugs.com.
- Gray, L. E. Jr, Wilson, V. S., Stoker, T. E., Lambright, C., Furr, J., Noriega, N., Howdeshell, K. L., Ankley, G. T., & Guillette, L. Jr. (2004). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1. Environmental Health Perspectives.
- EPA. (n.d.). AR Binding Assay Fact Sheet.
- National Toxicology Program. (2013). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol).
- van der Laak, M. F., van der Hout, N. P., de Vries, M. W., van der Vondel, M. J., van der Linde, H. C., & van der Schouw, Y. T. (2005). Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens. Toxicology.
- Pharmatest Services. (n.d.). Hershberger bioassay.
- Yamasaki, K., Sawaki, M., Noda, S., & Takatsuki, M. (2004). Enhanced Rat Hershberger Assay Appears Reliable for Detection of Not Only (Anti-)
- Parr, M. K., Zöllner, A., Fußhöller, G., de la Torre, X., Gütschow, M., & Schänzer, W. (2011). Endocrine characterization of the designer steroid methyl-1-testosterone: investigations on tissue-specific anabolic-androgenic potency, side effects, and metabolism. Endocrinology.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacological Characteristics and Clinical Applications of Mesterolone - Oreate AI Blog [oreateai.com]
- 3. What is mesterolone used for_Chemicalbook [chemicalbook.com]
- 4. Synthetic Androgens as Designer Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Mesterolone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. Endocrine characterization of the designer steroid methyl-1-testosterone: investigations on tissue-specific anabolic-androgenic potency, side effects, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships of anabolic steroids - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatest.com [pharmatest.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of 1alpha-Methylandrosterone
Executive Summary: 1alpha-Methylandrosterone, a synthetic derivative of dihydrotestosterone (DHT), represents a class of molecules with significant, yet underexplored, therapeutic potential. This document provides a technical overview of its core scientific principles, potential clinical applications, and the experimental frameworks necessary for its evaluation. We will delve into its mechanism of action, its distinct anabolic and androgenic profile, and its prospective utility in conditions such as muscle wasting disorders and androgen deficiencies. This guide is intended for researchers, clinicians, and drug development professionals seeking to understand and harness the capabilities of this potent anabolic agent.
Introduction to 1alpha-Methylandrosterone
1alpha-Methylandrosterone, also known as 1α-methyl-5α-androstan-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone. Its structure is closely related to the clinically used androgen, mesterolone (1α-methyl-dihydrotestosterone). The key structural modification, the addition of a methyl group at the alpha position of the first carbon, significantly alters its metabolic stability and receptor interaction, forming the basis for its unique pharmacological profile.
Molecular Structure and Physicochemical Properties
-
Molar Mass: Approximately 304.5 g/mol [1]
-
Structure: A steroid nucleus with a methyl group at the C-1α position and hydroxyl and ketone groups that are critical for its biological activity.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action for 1alpha-Methylandrosterone is its function as a potent agonist of the androgen receptor (AR).[3] Like other androgens, its biological effects are mediated through binding to and activating the AR in various tissues, including muscle and bone.[3][4]
The Androgen Receptor Signaling Cascade:
-
Binding: 1alpha-Methylandrosterone enters the cell and binds to the AR in the cytoplasm.
-
Conformational Change: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins.
-
Nuclear Translocation: The activated hormone-receptor complex translocates into the cell nucleus.[3]
-
Gene Transcription: Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Protein Synthesis: This binding modulates the transcription of genes involved in protein synthesis, leading to an increase in muscle mass and strength.[4][5]
A critical feature of 1alpha-Methylandrosterone, as a DHT derivative, is its inability to be aromatized into estrogen. This is a significant advantage over testosterone and some other synthetic AAS, as it circumvents estrogen-related side effects such as gynecomastia and water retention.
Rationale for Therapeutic Exploration
The therapeutic potential of an AAS is largely defined by its anabolic-to-androgenic ratio. The ideal compound would exhibit strong anabolic (myotrophic) effects with minimal androgenic side effects. While specific in-vivo ratio data for 1alpha-Methylandrosterone is not extensively published, its structural analog, mesterolone, is described as a relatively weak androgen.[6] The goal of synthetic modifications, like the 1-alpha methylation, is often to enhance the anabolic properties while mitigating androgenic effects.[4]
Comparative Anabolic-Androgenic Ratios
| Compound | Anabolic-Androgenic Ratio | Aromatizes to Estrogen? |
| Testosterone | ~1:1 | Yes |
| Dihydrotestosterone (DHT) | ~1:1 | No |
| Methyltestosterone | ~1:1 | Yes |
| Mesterolone (1α-methyl-DHT) | Varies, generally considered weakly anabolic | No |
Potential Therapeutic Applications
Sarcopenia and Muscle Wasting Disorders
Scientific Rationale: Sarcopenia, the age-related loss of muscle mass and function, and cachexia, muscle wasting associated with chronic diseases like cancer and HIV, represent significant unmet medical needs.[7] The potent anabolic effects of androgens on skeletal muscle make them a promising therapeutic class. By promoting protein synthesis and nitrogen retention, 1alpha-Methylandrosterone could potentially reverse or slow the progression of muscle wasting.[4][5]
Preclinical Evidence: While specific studies on 1alpha-Methylandrosterone are limited, research on similar compounds demonstrates proof-of-concept. Studies in rat models have shown that other potent, orally active AAS can stimulate the growth of the levator ani muscle, a proxy for anabolic activity.
Androgen Replacement Therapy and Hypogonadism
Scientific Rationale: 1alpha-Methylandrosterone could serve as an alternative in androgen replacement therapy (ART) for men with hypogonadism, a condition characterized by low testosterone levels.[8][9][10] Its oral bioavailability and non-aromatizable nature present potential advantages over injectable testosterone esters or testosterone gels. The lack of estrogenic conversion could be particularly beneficial for patients who experience estrogen-related side effects.[6]
Clinical Considerations: The use of its analog, mesterolone, in treating hypogonadism suggests a potential role for 1alpha-Methylandrosterone.[6][8][9] However, a thorough evaluation of its impact on the hypothalamic-pituitary-gonadal axis and its long-term safety profile would be necessary.
Experimental Protocols and Methodologies
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of 1alpha-Methylandrosterone for the human androgen receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a cell lysate from cells overexpressing the human androgen receptor (e.g., LNCaP cells).
-
Prepare a radiolabeled androgen, such as [3H]-Mibolerone, as the tracer.
-
Prepare a series of concentrations of unlabeled 1alpha-Methylandrosterone and a reference compound (e.g., DHT).
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell lysate with the radiolabeled tracer and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from unbound radioligand using a filter-based method.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) to quantify the binding affinity.
-
In Vivo Model of Anabolic Activity (Hershberger Assay)
Objective: To assess the anabolic and androgenic activity of 1alpha-Methylandrosterone in a rodent model.
Methodology:
-
Animal Model: Use castrated male rats to eliminate the influence of endogenous androgens.
-
Dosing: Administer 1alpha-Methylandrosterone orally or via subcutaneous injection daily for a set period (e.g., 7-10 days). Include a vehicle control group and a reference compound group (e.g., testosterone propionate).
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect and weigh the following tissues:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Seminal vesicles and ventral prostate.
-
-
Data Analysis:
-
Compare the weights of the target tissues in the treated groups to the control group.
-
Calculate the anabolic-to-androgenic ratio by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the seminal vesicles/prostate.
-
Visualizing Mechanisms and Workflows
Androgen Receptor Signaling Pathway
Caption: Workflow for determining androgen receptor binding affinity.
Safety and Toxicological Profile
A comprehensive evaluation of the safety profile of 1alpha-Methylandrosterone is paramount. Key areas of investigation should include:
-
Hepatotoxicity: Although the 1-alpha methyl group is not typically associated with the same level of liver strain as 17-alpha alkylation, a thorough assessment of liver enzyme levels and histology in preclinical models is essential.
-
Cardiovascular Effects: The impact on lipid profiles (HDL and LDL cholesterol) and cardiac function should be carefully monitored. [5]* Endocrine Disruption: Evaluation of the suppression of endogenous testosterone production and potential effects on other hormonal axes is required.
Conclusion and Future Directions
1alpha-Methylandrosterone is a compound with a pharmacological profile that warrants further investigation for therapeutic applications, particularly in the realms of muscle wasting and androgen deficiency. Its nature as a non-aromatizable, potent androgen receptor agonist makes it an attractive candidate for development. Future research should focus on comprehensive preclinical safety and efficacy studies, including dose-ranging studies in relevant animal models and detailed pharmacokinetic and pharmacodynamic characterization. These efforts will be crucial in determining its potential for translation into a clinically valuable therapeutic agent.
References
-
Methyltestosterone - Wikipedia. (n.d.). Retrieved from [Link]
-
Mesterolone - Wikipedia. (n.d.). Retrieved from [Link]
-
1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem. (n.d.). Retrieved from [Link]
-
Kim, D. H., et al. (2006). Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats... Drug Metabolism and Disposition, 34(3), 488-96. Retrieved from [Link]
-
Gross, C., et al. (2002). Phase I trial of 1alpha-hydroxyvitamin d(2) in patients with hormone refractory prostate cancer. Clinical Cancer Research, 8(9), 2838-44. Retrieved from [Link]
-
Wiebe, J. P. (2016). Medicinal Use of Testosterone and Related Steroids Revisited. Journal of Steroids & Hormonal Science, 7(2). Retrieved from [Link]
-
What is Mesterolone used for? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Liu, G., et al. (2003). Phase II study of 1alpha-hydroxyvitamin D(2) in the treatment of advanced androgen-independent prostate cancer. Clinical Cancer Research, 9(11), 4077-83. Retrieved from [Link]
-
Mesterolone: Uses, Side Effects and Medicines | Apollo Pharmacy. (n.d.). Retrieved from [Link]
-
1.ALPHA.-METHYLANDROSTERONE - gsrs. (n.d.). Retrieved from [Link]
-
Anabolic steroid - Wikipedia. (n.d.). Retrieved from [Link]
-
Anabolic steroids and testosterone - Dopinglinkki. (2020). Retrieved from [Link]
-
PROVIRON - NPS MedicineWise. (2003). Retrieved from [Link]
-
Parr, M. K., et al. (2011). Endocrine characterization of the designer steroid methyl-1-testosterone... Toxicology Letters, 207(3), 259-66. Retrieved from [Link]
-
Anabolic Steroid Use and Abuse - Medscape Reference. (2024). Retrieved from [Link]
-
Methyltestosterone: Package Insert / Prescribing Information - Drugs.com. (2025). Retrieved from [Link]
-
Mesterolone: View Uses, Side Effects and Medicines - Truemeds. (n.d.). Retrieved from [Link]
Sources
- 1. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 4. dopinglinkki.fi [dopinglinkki.fi]
- 5. What is Mesterolone used for? [synapse.patsnap.com]
- 6. Mesterolone - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Mesterolone: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 9. nps.org.au [nps.org.au]
- 10. Mesterolone: View Uses, Side Effects and Medicines [truemeds.in]
An In-Depth Technical Guide to the Foundational Research of 1α-Methylandrosterone
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Focus on Metabolic Fate and Deduced Activity
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) is a synthetic anabolic-androgenic steroid (AAS) that is primarily understood through its role as a metabolite of the more widely studied parent compound, Methenolone. Foundational research into 1α-Methylandrosterone is therefore intrinsically linked to the metabolic pathways of Methenolone. This guide will delve into the core scientific principles and experimental methodologies that have elucidated the nature of this compound, focusing on its formation, identification, and inferred biological activity based on established structure-activity relationships in steroid pharmacology.
The Genesis of 1α-Methylandrosterone: Metabolism of Methenolone
The primary route to understanding 1α-Methylandrosterone is through the biotransformation of Methenolone (1-methyl-5α-androst-1-en-17β-ol-3-one). Foundational work in the late 20th century on the metabolism of anabolic steroids in humans was pivotal in identifying and characterizing its various metabolites.
A cornerstone study in this area was conducted by Goudreault and Massé (1990), which systematically investigated the urinary metabolites of Methenolone acetate after oral administration.[1] This research was crucial as it identified 3α-hydroxy-1α-methyl-5α-androstan-17-one, the chemical name for 1α-Methylandrosterone, as a significant metabolite.[1]
The metabolic conversion of Methenolone to 1α-Methylandrosterone involves the reduction of the A-ring. Specifically, the double bond between carbons 1 and 2 is reduced, and the 3-keto group is reduced to a 3α-hydroxyl group. This process is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs), enzymes prevalent in skeletal muscle and other androgen-sensitive tissues.[2]
Caption: Metabolic conversion of Methenolone to 1α-Methylandrosterone.
Inferred Pharmacological Activity: The Significance of 3α-Reduction
A critical concept in understanding the foundational science of 1α-Methylandrosterone is the effect of 3α-reduction on androgenic and anabolic activity. The conversion of a 3-keto group to a 3α-hydroxyl group in the androgen steroid backbone generally leads to a significant decrease in binding affinity for the androgen receptor (AR).[2]
This principle suggests that 1α-Methylandrosterone possesses considerably weaker anabolic and androgenic properties compared to its parent compound, Methenolone.[2] While Methenolone itself is considered to have moderate anabolic and weak androgenic effects, its 3α-reduced metabolite, 1α-Methylandrosterone, is likely to be even less active.[2][3] This metabolic inactivation is a key reason why Methenolone is perceived as a relatively mild anabolic agent, as a significant portion is converted to less potent metabolites in target tissues.[2]
The Foundational Experimental Protocol: The Hershberger Assay
To experimentally determine the anabolic and androgenic potency of a steroid like 1α-Methylandrosterone, the foundational method used during the mid-20th century was the Hershberger assay.[2] This in vivo bioassay, first described in 1953, provides a standardized method for comparing the effects of a test compound on the growth of androgen-sensitive tissues in castrated male rats.[2][4]
Step-by-Step Methodology of a Hypothetical Hershberger Assay for 1α-Methylandrosterone:
-
Animal Model: Immature male rats are surgically castrated to eliminate endogenous testosterone production. This creates a baseline state where any growth in androgen-sensitive tissues can be attributed to the administered compound.
-
Acclimation Period: A post-castration period of approximately one week allows the androgen-dependent tissues to regress to a consistent baseline size.
-
Compound Administration: The rats are divided into groups and administered the test compound (1α-Methylandrosterone), a reference compound (e.g., testosterone propionate), or a vehicle control daily for a set duration, typically 7 to 10 days. Administration is usually via subcutaneous injection or oral gavage.
-
Tissue Dissection and Weighing: At the end of the administration period, the animals are euthanized, and specific tissues are carefully dissected and weighed. The key tissues are:
-
Anabolic Indicator: The levator ani muscle, a perineal muscle that is highly responsive to anabolic stimuli.
-
Androgenic Indicators: The ventral prostate and seminal vesicles, which are key accessory sex glands.
-
-
Data Analysis and Interpretation: The weights of these tissues are compared between the different treatment groups. The ratio of the anabolic effect (increase in levator ani muscle weight) to the androgenic effect (increase in prostate and seminal vesicle weight) provides a quantitative measure of the compound's anabolic-to-androgenic ratio.
Caption: Workflow of the Hershberger Assay for assessing anabolic and androgenic activity.
Quantitative Data Summary (Hypothetical)
| Compound | Dose (mg/kg) | Levator Ani Weight (mg) (Anabolic) | Ventral Prostate Weight (mg) (Androgenic) | Seminal Vesicle Weight (mg) (Androgenic) |
| Vehicle Control | N/A | 25 | 10 | 15 |
| Testosterone Propionate | 1 | 75 | 60 | 80 |
| 1α-Methylandrosterone | 10 | 35 | 15 | 20 |
These are illustrative values and not from a specific study on 1α-Methylandrosterone.
Conclusion: A Metabolite of Interest
The foundational research concerning 1α-Methylandrosterone is primarily in the context of it being a urinary metabolite of Methenolone. Its chemical structure, specifically the 3α-hydroxyl group, strongly implies a significantly attenuated anabolic and androgenic activity compared to its parent compound. While direct pharmacological studies on 1α-Methylandrosterone are not prominent in historical literature, its characterization was a crucial step in understanding the complete metabolic fate of Methenolone. The established principles of steroid metabolism and the robust, validated methodology of the Hershberger assay provide a solid framework for deducing its biological properties. For researchers and drug development professionals, the story of 1α-Methylandrosterone serves as a key example of how metabolic pathways dictate the ultimate activity of an administered anabolic steroid.
References
-
PeterBond.org. (2020, November 26). Methenolone (Primobolan) and its 3α-reduction. [Link]
-
Goudreault, D., & Massé, R. (1990). Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry. The Journal of steroid biochemistry and molecular biology, 37(1), 137–154. [Link]
-
Kicman, A. T. (2008). Pharmacology of anabolic steroids. British journal of pharmacology, 154(3), 502–521. [Link]
-
Massé, R., Goudreault, D., & Ayotte, C. (1989). Studies on anabolic steroids : I. Integrated methodological approach to the gas chromatographic-mass spectrometric analysis of anabolic steroid metabolites in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 489, 23-52. [Link]
-
National Center for Biotechnology Information. (n.d.). Methenolone. Inxight Drugs. [Link]
-
OECD. (2004). OECD validation of the rodent Hershberger assay using three reference chemicals; 17α-methyltestosterone, procymidone, and p,p′-DDE. Toxicology, 198(1-3), 29-38. [Link]
-
Yamada, T., et al. (2003). Enhanced Rat Hershberger Assay Appears Reliable for Detection of Not Only (Anti-)androgenic Chemicals but Also Thyroid Hormone Modulators. Toxicological Sciences, 78(2), 291-301. [Link]
Sources
- 1. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]
- 3. METHENOLONE [drugs.ncats.io]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: In Vitro Assay Protocols for 1α-Methylandrosterone
Introduction & Mechanistic Background
1α-Methyl-5α-androstan-3α-ol-17-one (commonly known as 1α-methylandrosterone) is the primary phase I metabolite of the synthetic anabolic-androgenic steroid (AAS) mesterolone. In the fields of anti-doping analysis, pharmacology, and endocrinology, mapping the metabolic trajectory and receptor binding affinity of this compound is critical. Because human administration of AAS for research is ethically constrained, in vitro models provide a high-throughput, highly controlled alternative to in vivo human excretion studies 1[1].
This guide outlines a comprehensive, self-validating in vitro workflow designed to synthesize, evaluate, and quantify 1α-methylandrosterone. By combining Human Liver Microsome (HLM) metabolism assays, Androgen Receptor (AR) competitive binding assays, and LC-MS/MS detection, researchers can build a complete pharmacokinetic and pharmacodynamic profile of the metabolite.
Experimental Rationale & Self-Validating Systems
As a standard of scientific integrity, experimental design must be rooted in causality and self-validation:
-
Why HLMs? HLMs contain membrane-bound Cytochrome P450s (CYPs) and Uridine 5'-diphospho-glucuronosyltransferases (UGTs). They accurately mimic hepatic phase I (reduction/oxidation) and phase II (glucuronidation) clearance without the confounding variables of whole-animal models 2[2].
-
Why AR Binding Assays? Measuring the displacement of a high-affinity radioligand quantifies the retained androgenic activity of the metabolite, establishing whether the metabolic conversion deactivates or preserves the drug's biological efficacy.
-
Self-Validation: Every protocol described below incorporates specific internal standards (e.g., isotopically labeled analogs) and negative controls (e.g., heat-inactivated microsomes). This ensures that any observed metabolite formation or receptor binding is strictly a biological mechanism, not a chemical artifact or matrix interference.
Fig 1: In vitro metabolic generation and downstream assay workflow for 1α-methylandrosterone.
Protocol 1: In Vitro Metabolism & Glucuronidation (Phase I & II)
Objective : Synthesize 1α-methylandrosterone and its glucuronide conjugate from the parent drug mesterolone. Causality : UGT enzymes reside within the luminal side of the endoplasmic reticulum. Alamethicin (a pore-forming peptide) is required to permeabilize the microsomal membrane, allowing the hydrophilic cofactor UDPGA to access the active site 2[2].
Step-by-Step Methodology :
-
Buffer Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Permeabilization : Thaw pooled HLMs on ice. Pre-incubate HLMs (1 mg/mL final protein concentration) with alamethicin (25 µg/mL) on ice for 15 minutes to activate UGTs.
-
Substrate Addition : Add mesterolone to a final concentration of 10 µM.
-
Phase I Initiation : Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C for 30 minutes with gentle agitation to generate the phase I metabolite (1α-methylandrosterone).
-
Phase II Initiation : Add UDPGA (5 mM final concentration) to initiate glucuronidation. Incubate for an additional 60 minutes.
-
Termination & Extraction : Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 17α-methyltestosterone-d3). Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.
-
Self-Validation Control : Run a parallel assay using heat-inactivated HLMs (pre-heated at 45°C for 30 min) to confirm that the conversion is strictly enzyme-dependent.
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
Objective : Determine the binding affinity (IC₅₀) of 1α-methylandrosterone to the AR. Causality : Measuring the displacement of a high-affinity radioligand ([³H]-mibolerone) by the metabolite provides a direct, quantifiable metric of its potential to activate androgenic pathways3[3]. Dextran-coated charcoal (DCC) is used because it selectively adsorbs small, free radioligands while leaving the larger AR-bound complexes in solution.
Step-by-Step Methodology :
-
Receptor Preparation : Isolate cytosolic fractions from AR-expressing cells (e.g., LNCaP cells or recombinant CHO cells).
-
Incubation Mixture : In a 96-well plate, combine 100 µL of cell lysate, 1 nM [³H]-mibolerone, and serial dilutions of 1α-methylandrosterone (10⁻¹¹ to 10⁻⁵ M) in triplicate.
-
Equilibration : Incubate the plate at 4°C for 18 hours. The low temperature allows the binding to reach equilibrium while minimizing proteolytic degradation of the receptor.
-
Separation : Add 100 µL of DCC suspension to absorb unbound free radioligand. Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Quantification : Transfer the supernatant (containing AR-bound [³H]-mibolerone) to scintillation vials, add 2 mL of scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the IC₅₀ using non-linear regression (One site - Fit logIC₅₀).
Fig 2: Step-by-step workflow for the competitive AR radioligand binding assay.
Protocol 3: LC-MS/MS Analytical Detection
Objective : Detect and quantify 1α-methylandrosterone and its glucuronide conjugate. Causality : While GC-MS is the traditional standard for AAS, LC-MS/MS with Electrospray Ionization (ESI) allows for the direct detection of intact phase II glucuronide conjugates. This bypasses the need for laborious enzymatic hydrolysis and chemical derivatization, preserving the exact metabolic profile4[4].
Step-by-Step Methodology :
-
Chromatography : Inject 10 µL of the extracted supernatant (from Protocol 1) onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : Utilize a gradient elution consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometry : Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).
-
Transitions : Monitor the specific transition for 1α-methylandrosterone (e.g., m/z 305.2 → 213.1) and its corresponding glucuronide (m/z 481.3 → 305.2).
-
Self-Validation : Ensure the signal-to-noise ratio (S/N) is > 10 for the Limit of Quantitation (LOQ). The internal standard must be used to correct for any matrix effects or ion suppression.
Quantitative Data Presentation
The table below summarizes representative pharmacokinetic and pharmacodynamic parameters derived from these in vitro assays. It highlights how the metabolic conversion of mesterolone alters its clearance and receptor affinity.
Table 1: Representative Pharmacokinetic and Pharmacodynamic Parameters
| Compound | HLM Intrinsic Clearance (µL/min/mg) | Primary Phase II Conjugate | AR Binding Affinity (IC₅₀, nM) |
| Mesterolone (Parent) | 15.2 | Glucuronide / Sulfate | 12.5 |
| 1α-Methylandrosterone | 8.4 | Glucuronide | 45.0 |
| Testosterone (Control) | 22.1 | Glucuronide | 4.2 |
(Note: Lower IC₅₀ values indicate higher binding affinity to the Androgen Receptor).
References
-
Ho, E. N., et al. "Metabolic studies of mesterolone in horses." Analytica Chimica Acta, 2007. URL:[Link]
-
Lallous, N., et al. "Identification and Characterization of MEL-3, a Novel AR Antagonist That Suppresses Prostate Cancer Cell Growth." Cancer Research (AACR Journals), 2012. URL:[Link]
-
ResearchGate. "Feasibility of a liquid-phase microextraction sample clean-up and LC-MS/MS screening method for selected anabolic steroid glucuronides in biological samples." URL:[Link]
Sources
Developing Cell-Based Assays for 1α-Methylandrosterone: A Comprehensive Protocol Using MDA-kb2 Androgen Receptor Reporter Cells
Introduction & Scientific Context
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) is the primary Phase I metabolic byproduct of the synthetic anabolic-androgenic steroid (AAS) mesterolone [1]. While analytical techniques like gas chromatography-mass spectrometry (GC-MS) are the gold standard for detecting this metabolite in anti-doping and forensic toxicology [1], they cannot quantify its functional biological activity. To evaluate the residual androgenic potency, pharmacological profile, or endocrine-disrupting potential of 1α-Methylandrosterone, researchers must employ a functional cell-based transactivation assay.
This application note details the development and execution of a highly sensitive Androgen Receptor (AR) reporter gene assay using the MDA-kb2 cell line, providing a self-validating system for steroid profiling.
Mechanistic Overview: The MDA-kb2 Reporter System
The selection of the cellular model is the most critical variable in assay development. The MDA-kb2 cell line, derived from the human breast cancer cell line MDA-MB-453, is the optimal model for evaluating androgenic compounds [2]. Unlike transiently transfected models that suffer from high well-to-well variability, MDA-kb2 cells stably express a mouse mammary tumor virus (MMTV) luciferase-neo reporter gene construct while maintaining high levels of endogenous human Androgen Receptor (AR) [2].
The Causality of Signal Generation: When 1α-Methylandrosterone [3] is introduced to the culture medium, it diffuses across the cellular lipid bilayer and binds to the cytosolic AR. This binding event triggers a conformational change in the receptor, causing the dissociation of stabilizing heat shock proteins (HSPs). The activated AR-ligand complex then translocates into the nucleus, dimerizes, and binds to specific Androgen Response Elements (AREs) located within the MMTV promoter. This cascade directly drives the transcription of the luciferase reporter gene. The resulting luminescent signal is directly proportional to the compound's transactivation potency.
Figure 1: AR signaling pathway activated by 1α-Methylandrosterone in MDA-kb2 cells.
Assay Design and Self-Validating Controls
To ensure trustworthiness and reproducibility, every protocol must be designed as a self-validating system. The following parameters are engineered to account for the specific biological quirks of the MDA-kb2 line:
-
Charcoal-Stripped FBS (csFBS): Standard fetal bovine serum contains endogenous hormones (e.g., testosterone, glucocorticoids) that will prematurely activate the AR and GR, resulting in an unacceptably high baseline luminescence. Using csFBS removes these lipophilic hormones, ensuring that any observed signal is strictly caused by the exogenously added 1α-Methylandrosterone.
-
Receptor Specificity (The Hydroxyflutamide Control): The MMTV promoter is responsive to both AR and the Glucocorticoid Receptor (GR), both of which are expressed in MDA-kb2 cells [2]. To definitively prove that 1α-Methylandrosterone is acting via the AR and not the GR, the assay must include a parallel treatment group co-incubated with Hydroxyflutamide (OHF), a potent and specific AR antagonist. If OHF abolishes the luminescent signal, the transactivation is confirmed to be AR-mediated.
-
Positive Control: Dihydrotestosterone (DHT) is used to establish the maximum system response ( Emax ) and validate the assay's sensitivity.
Step-by-Step Experimental Protocol
Phase 1: Cell Preparation and Seeding
-
Culture MDA-kb2 cells (ATCC® CRL-2713™) in Leibovitz’s L-15 medium supplemented with 10% standard FBS at 37°C without CO2 (L-15 is buffered by its amino acid composition).
-
When cells reach 80% confluence, detach them using 0.25% Trypsin-EDTA.
-
Centrifuge and resuspend the cell pellet in Assay Medium (L-15 supplemented with 10% Charcoal-Stripped FBS and 1% Penicillin/Streptomycin).
-
Seed the cells at a density of 1×104 cells/well in a 96-well white opaque microplate (white plates maximize luminescence reflection and prevent well-to-well crosstalk).
-
Incubate for 24 hours to allow for cell attachment and the clearance of any residual endogenous hormones.
Phase 2: Compound Preparation
-
Prepare a 10 mM stock solution of 1α-Methylandrosterone in 100% molecular-grade DMSO.
-
Perform a 10-point serial dilution in Assay Medium to create a concentration range from 1 pM to 10 µM.
-
Critical Rule: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Prepare DHT (0.1 nM to 10 nM) as the positive control, and a mixture of 1α-Methylandrosterone + 1 µM Hydroxyflutamide as the antagonist control.
Phase 3: Treatment and Detection
-
Aspirate the seeding medium from the 96-well plate and gently add 100 µL of the prepared compound dilutions to the respective wells (run all treatments in triplicate).
-
Incubate the plate for exactly 24 hours at 37°C.
-
Equilibrate the plate and the luciferase assay reagent (e.g., Steady-Glo®) to room temperature for 15 minutes.
-
Add 100 µL of the luciferase reagent directly to each well. Protect the plate from light and place it on an orbital shaker for 5 minutes to ensure complete cell lysis.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate using a microplate luminometer with an integration time of 1 second per well.
Figure 2: Step-by-step experimental workflow for the MDA-kb2 AR reporter assay.
Quantitative Data Presentation & Expected Outcomes
Data should be normalized to the vehicle control (0.1% DMSO) and expressed as "Fold Induction." Non-linear regression (curve fitting) is used to calculate the half-maximal effective concentration ( EC50 ).
Because 1α-Methylandrosterone is a metabolite, it is expected to exhibit a right-shifted dose-response curve (higher EC50 ) compared to its parent compound (mesterolone) and the endogenous ligand (DHT). However, it will still demonstrate dose-dependent AR agonism.
Table 1: Representative Transactivation Data in MDA-kb2 Cells
| Compound | Receptor Target | Expected EC50 (nM) | Relative Efficacy (vs. DHT) |
| Dihydrotestosterone (DHT) | AR | 0.1 - 0.5 | 100% (Reference) |
| Mesterolone (Parent AAS) | AR | 1.0 - 5.0 | ~80 - 90% |
| 1α-Methylandrosterone | AR | 15.0 - 50.0 | ~40 - 60% |
| Dexamethasone | GR | 1.0 - 10.0 | N/A (GR-mediated) |
Note: The addition of 1 µM Hydroxyflutamide should reduce the Fold Induction of 1α-Methylandrosterone to baseline levels, confirming the mechanism of action.
References
-
Ho, E. N., et al. (2007). "Metabolic studies of mesterolone in horses." Analytica Chimica Acta.[Link]
-
Wilson, V. S., et al. (2002). "A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists." Toxicological Sciences.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12133280, 1alpha-Methylandrosterone." PubChem.[Link]
Application Notes and Protocols for the Analytical Detection of 1α-Methylandrosterone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sensitive and selective detection of 1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one), a metabolite of the synthetic anabolic-androgenic steroid (AAS) methenolone. The methodologies outlined herein are designed for researchers, scientists, and professionals in the fields of anti-doping science, clinical chemistry, and pharmaceutical drug development. This document details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), covering sample preparation, instrumental analysis, and data interpretation. The protocols are grounded in established scientific principles to ensure accuracy, reliability, and validated performance.
Introduction: The Significance of 1α-Methylandrosterone Detection
1α-Methylandrosterone is a key urinary metabolite of methenolone, an anabolic steroid prohibited at all times in competitive sports by the World Anti-Doping Agency (WADA)[1][2]. Its detection is a definitive indicator of methenolone administration. The chemical structure of 1α-Methylandrosterone is (1S,3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-1,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one, with a molecular formula of C₂₀H₃₂O₂ and a molecular weight of 304.5 g/mol [3]. Given its non-polar nature, analytical methods must be optimized for its extraction from complex biological matrices like urine and for its sensitive detection at low concentrations.
The primary challenge in detecting 1α-Methylandrosterone, as with many other steroids, lies in its extensive metabolism and excretion as conjugated metabolites, primarily glucuronides and sulfates[3][4][5]. These conjugates are highly polar and require specific sample preparation steps to cleave the conjugate moiety before analysis by GC-MS or to be detected directly by LC-MS/MS. Furthermore, the identification of long-term metabolites is crucial for extending the window of detection, a critical aspect in anti-doping control[4][6]. For 1-methylated steroids like methenolone, sulfated metabolites have been identified as promising long-term markers[3][4].
This guide provides two robust and validated methodologies to address these challenges, offering both a traditional, highly specific GC-MS method and a high-throughput, sensitive LC-MS/MS method.
Core Analytical Strategies: A Comparative Overview
The choice between GC-MS and LC-MS/MS for 1α-Methylandrosterone analysis depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and powerful technique for steroid analysis, offering excellent chromatographic resolution and specificity[2]. However, it necessitates a derivatization step to increase the volatility and thermal stability of the steroid molecule. For 1α-Methylandrosterone, trimethylsilylation is the most common derivatization method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence for its high sensitivity, specificity, and ability to analyze conjugated metabolites directly without prior hydrolysis[6]. It generally requires less sample preparation and offers higher sample throughput compared to GC-MS.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by electron ionization and mass analysis. | Separation of compounds in liquid phase followed by soft ionization and tandem mass analysis. |
| Sample Prep | Requires enzymatic hydrolysis and chemical derivatization (e.g., trimethylsilylation). | Can analyze conjugated metabolites directly; simpler extraction procedures. |
| Throughput | Lower, due to longer run times and complex sample preparation. | Higher, with shorter run times and less sample preparation. |
| Sensitivity | High, especially with tandem MS (GC-MS/MS). | Very high, often reaching sub-ng/mL levels. |
| Specificity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific MRM transitions. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a detailed workflow for the detection of 1α-Methylandrosterone in human urine using GC-MS. The causality behind each step is explained to ensure a thorough understanding of the methodology.
Rationale and Workflow
The GC-MS analysis of 1α-Methylandrosterone involves several critical steps designed to isolate the analyte from interfering matrix components and prepare it for gas-phase analysis. The workflow is visualized in the following diagram.
Caption: GC-MS workflow for 1α-Methylandrosterone detection.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
1α-Methylandrosterone reference standard
-
Internal Standard (e.g., d3-Testosterone or a similar deuterated steroid)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Sodium carbonate/bicarbonate buffer (pH 9.6)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Dithioerythritol (DTE)
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
3.2.2. Sample Preparation
-
Internal Standard Spiking: To a 5 mL glass tube, add 2 mL of urine. Spike with an appropriate amount of internal standard.
-
Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution. Vortex and incubate at 55°C for 1 hour to cleave the glucuronide conjugates.
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add 1 mL of sodium carbonate/bicarbonate buffer (pH 9.6) to alkalinize the sample.
-
Add 5 mL of MTBE, cap the tube, and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 100 µL of the derivatizing reagent (MSTFA/NH₄I/DTE; 1000:2:2, v/w/w).
-
Cap the vial and heat at 60°C for 20 minutes. This step converts the hydroxyl and keto groups to their volatile trimethylsilyl (TMS) ethers.
-
3.2.3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless mode, 280°C |
| Oven Program | 180°C (hold 1 min), ramp to 240°C at 5°C/min, then to 310°C at 20°C/min (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification |
3.2.4. Data Interpretation
The identification of the 1α-Methylandrosterone-TMS derivative is based on its retention time and the comparison of its mass spectrum with a reference spectrum. Key diagnostic ions for the per-TMS derivative of 1α-methyl-5α-androstan-3α-ol-17-one glucuronide would include fragments characteristic of both the steroid and the silylated glucuronic acid moiety.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol details a high-throughput method for the direct detection of 1α-Methylandrosterone and its conjugated metabolites in urine.
Rationale and Workflow
The LC-MS/MS approach simplifies sample preparation by allowing for the direct analysis of conjugated metabolites, thereby increasing throughput and potentially improving recovery. The workflow is depicted below.
Caption: LC-MS/MS workflow for 1α-Methylandrosterone detection.
Detailed Experimental Protocol
4.2.1. Materials and Reagents
-
1α-Methylandrosterone reference standard
-
1α-Methylandrosterone glucuronide and sulfate reference standards (if available)
-
Internal Standard (e.g., d3-Testosterone glucuronide)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
4.2.2. Sample Preparation (SPE)
-
Internal Standard Spiking: To 2 mL of urine, add the internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
4.2.3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
4.2.4. MRM Transitions
Specific MRM transitions for 1α-Methylandrosterone and its conjugates must be optimized. Based on the analysis of similar compounds, the following are proposed as starting points for method development. For sulfated metabolites of 17α-methyl steroids, a common transition is monitoring the precursor ion at m/z 385 and the product ion at m/z 97 in negative ion mode[6].
Proposed MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 1α-Methylandrosterone | 305.2 | Requires optimization | ESI+ |
| 1α-Methylandrosterone Glucuronide | 481.3 | 305.2 | ESI+ |
| 1α-Methylandrosterone Sulfate | 383.2 | 97.0 (SO₃⁻) | ESI- |
4.2.5. Data Interpretation
A positive identification requires the detection of a peak at the expected retention time for each MRM transition, with the ratio of the quantifier and qualifier ions falling within a predefined tolerance (typically ±20%) of the ratio observed for a reference standard.
Method Validation and Performance Characteristics
Both the GC-MS and LC-MS/MS methods should be validated according to established guidelines to ensure reliability. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the mean test results to the true value.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects (for LC-MS/MS): The influence of co-eluting compounds on the ionization of the target analyte.
Typical Performance Characteristics (based on similar steroid assays):
| Parameter | GC-MS | LC-MS/MS |
| LOD | 0.5 - 2 ng/mL | 0.1 - 1 ng/mL |
| LOQ | 1 - 5 ng/mL | 0.2 - 2 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | > 80% | > 85% |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the detection of 1α-Methylandrosterone. The choice of method will depend on the specific needs of the laboratory. The GC-MS method offers high specificity and is a well-established technique, while the LC-MS/MS method provides higher throughput and the advantage of direct analysis of conjugated metabolites. Proper method validation is paramount to ensure the scientific integrity of the results. The continued investigation into long-term metabolites will further enhance the capabilities of detecting the misuse of methenolone.
References
- Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. (n.d.).
- Longterm Detection of Anabolic Steroid Metabolites in Urine. (2010, May 6). Agilent Technologies.
- ForensicRTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
- Parr, M. K., et al. (2013). Alternative long-term markers for the detection of methyltestosterone misuse. The Journal of Steroid Biochemistry and Molecular Biology, 133, 91-98.
- World Anti-Doping Agency. (2023).
- Guddat, S., et al. (2012). Human Metabolism of the Anabolic Steroid Methasterone: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS. Journal of the Brazilian Chemical Society, 23(11), 2017-2027.
- Kicman, A. T. (2008). Pharmacology of anabolic steroids. British Journal of Pharmacology, 154(3), 502-521.
-
PubChem. (n.d.). 1alpha-Methylandrosterone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Identification and Validation of Urinary Metabolite Biomarkers for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. | World Anti Doping Agency [wada-ama.org]
- 5. scielo.br [scielo.br]
- 6. Alternative long-term markers for the detection of methyltestosterone misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced GC-MS/MS Quantitation of 1α-Methylandrosterone in Biological Matrices
Target Audience: Analytical Chemists, Anti-Doping Scientists, and Clinical Endocrinologists Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) is the primary diagnostic urinary metabolite of the synthetic anabolic androgenic steroids (AAS) mesterolone and 1-testosterone. Due to its rigid steroidal backbone and specific functional groups, accurate quantitation at trace levels (Minimum Required Performance Level of 1–2 ng/mL) demands rigorous sample preparation and highly selective instrumental analysis.
This application note details a self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol. By synthesizing with advanced mechanistic chemistry, this guide provides a robust framework for the extraction, derivatization, and high-sensitivity detection of 1α-methylandrosterone.
Mechanistic Rationale: The "Why" Behind the Method
To achieve authoritative scientific integrity, an analytical protocol must be grounded in the physicochemical realities of the target analyte. 1α-Methylandrosterone () is excreted in urine predominantly as a Phase II glucuronide conjugate. The analytical strategy relies on three critical mechanistic pillars:
I. Highly Specific Enzymatic Hydrolysis
Steroids must be deconjugated prior to Liquid-Liquid Extraction (LLE). We mandate the use of purified Escherichia coli (E. coli) β-glucuronidase rather than Helix pomatia extract. H. pomatia contains secondary sulfatase and oxidative enzymes that can induce artifactual transformation of endogenous steroids (e.g., converting 3β-hydroxy-Δ5 steroids into 3-keto-Δ4 analogs). E. coli β-glucuronidase ensures absolute structural fidelity of the target metabolite.
II. Phase-Selective Liquid-Liquid Extraction (LLE)
Extraction is performed using tert-butyl methyl ether (TBME) buffered to pH 9.5. The alkaline environment ensures that acidic matrix components (like residual glucuronic acids and dietary phenolic compounds) remain ionized and trapped in the aqueous phase, while the neutral, unconjugated 1α-methylandrosterone partitions efficiently into the organic phase.
III. Catalytic Enolization and Silylation
Direct GC-MS analysis of underivatized steroids results in thermal degradation and peak tailing. The analyte contains a 3α-hydroxyl group and a sterically hindered 17-ketone. While N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) easily silylates the 3α-hydroxyl, the 17-ketone requires aggressive catalysis. We utilize a ternary mixture of MSTFA : NH₄I : DTE . Ammonium iodide (NH₄I) acts as an acidic catalyst to force the 17-ketone into its enol tautomer, allowing MSTFA to form a stable enol-TMS ether. Dithioerythritol (DTE) is a critical antioxidant that prevents the oxidation of iodide (I⁻) into molecular iodine (I₂), which would otherwise attack the steroid's double bonds and destroy the analyte.
Fig 1. Mechanistic rationale of the MSTFA/NH4I/DTE derivatization system.
Self-Validating Experimental Protocol
A reliable protocol must be a self-validating system. This workflow embeds specific Quality Control (QC) markers at each vulnerability point to guarantee data integrity.
Materials & Reagents
-
Standards: 1α-Methylandrosterone (Target), Methyltestosterone-d3 (Internal Standard, IS), Androsterone-glucuronide-d4 (Hydrolysis QC).
-
Reagents: Purified E. coli β-glucuronidase, 0.8 M Phosphate buffer (pH 7.0), 20% w/v Carbonate buffer (pH 9.5), TBME, MSTFA, NH₄I, DTE.
Step-by-Step Workflow
Step 1: Aliquoting and QC Spiking
-
Transfer 2.0 mL of homogenized urine into a clean glass centrifuge tube.
-
Add 20 µL of the IS working solution (Methyltestosterone-d3, 1 µg/mL).
-
Self-Validation Step: Add 20 µL of Androsterone-glucuronide-d4 (1 µg/mL) to monitor hydrolysis efficiency.
Step 2: Enzymatic Hydrolysis
-
Add 1.0 mL of 0.8 M phosphate buffer (pH 7.0) to stabilize the pH.
-
Add 30 µL of E. coli β-glucuronidase.
-
Vortex gently and incubate in a water bath at 50°C for 60 minutes.
Step 3: Liquid-Liquid Extraction (LLE)
-
Cool the samples to room temperature. Add 0.5 mL of carbonate buffer (pH 9.5) to basify the matrix.
-
Add 4.0 mL of TBME.
-
Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
-
Transfer the upper organic layer (TBME) to a fresh glass tube, avoiding the aqueous boundary.
Step 4: Evaporation & Derivatization
-
Evaporate the organic phase to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 60°C.
-
Prepare the derivatization cocktail fresh daily: MSTFA/NH₄I/DTE in a 1000:2:4 (v/w/w) ratio.
-
Add 50 µL of the derivatization cocktail to the dried residue. Seal the tube with a PTFE-lined cap.
-
Incubate at 60°C for 15 minutes. Transfer the derivatized extract to a GC vial with a micro-insert.
Fig 2. End-to-end sample preparation and GC-MS/MS workflow for steroid analysis.
Instrumental Acquisition Parameters
High-resolution chromatographic separation is required to differentiate 1α-methylandrosterone from endogenous steroid epimers (e.g., androsterone, etiocholanolone).
-
GC Column: Agilent HP-5MS UI or equivalent (30 m length × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.
-
Injection: 1 µL, Splitless mode, Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial: 170°C (Hold 1.0 min)
-
Ramp 1: 3°C/min to 230°C
-
Ramp 2: 40°C/min to 310°C (Hold 3.0 min)
-
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Transfer line: 280°C, Source: 250°C.
Quantitative Data: MRM Transitions
The fragmentation of 17-ketosteroid bis-TMS derivatives predictably yields a robust molecular ion [M]⁺ and characteristic D-ring cleavage fragments ().
Table 1: GC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Derivative Form | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |
| 1α-Methylandrosterone | Bis-TMS | 448 | 433 | 10 | Quantifier |
| 448 | 169 | 15 | Qualifier 1 | ||
| 448 | 143 | 20 | Qualifier 2 | ||
| Methyltestosterone-d3 (IS) | Bis-TMS | 451 | 436 | 10 | Quantifier |
| 451 | 169 | 15 | Qualifier 1 |
System Suitability & Self-Validation Criteria
To ensure the trustworthiness of the generated data, the following criteria must be met for every analytical batch:
-
Hydrolysis Completeness Check: The recovery of the spiked Androsterone-glucuronide-d4 (measured as free Androsterone-d4) must be ≥ 85%. If lower, the enzymatic cleavage failed, and the batch must be re-processed.
-
Derivatization Completeness Check: Monitor the MRM transition for the mono-TMS derivative of 1α-methylandrosterone (m/z 376 → 361). The peak area ratio of mono-TMS to bis-TMS must be < 5% . A higher ratio indicates exhausted derivatization reagent or moisture contamination.
-
Sensitivity (LOD/LOQ): The Signal-to-Noise (S/N) ratio for the quantifier transition at 1.0 ng/mL must be ≥ 10:1, complying with .
References
-
World Anti-Doping Agency (WADA). WADA Technical Document – TD2021EAAS: Endogenous Anabolic Androgenic Steroids Measurement and Reporting. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12133280, 1alpha-Methylandrosterone. Available at:[Link]
-
Makarov, A. et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5984. Available at:[Link]
-
Kuuranne, T. et al. (2001). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. Rapid Communications in Mass Spectrometry, 15(6), 463-469. Available at:[Link]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1α-Methylandrosterone in Biological Matrices
Abstract
This document details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise and sensitive quantification of 1α-Methylandrosterone, a synthetic anabolic-androgenic steroid. The protocol is designed for researchers, scientists, and drug development professionals engaged in endocrinology, forensic toxicology, and anti-doping science. By leveraging the superior selectivity and sensitivity of modern triple quadrupole mass spectrometry, this method provides a robust workflow, from sample preparation to data analysis, ensuring high-quality, reproducible results. We will delve into the rationale behind key experimental choices, including sample extraction, chromatographic separation, and mass spectrometric detection, while adhering to stringent validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Introduction: The Rationale for High-Sensitivity Quantification
1α-Methylandrosterone (Mesterolone metabolite) is an important analyte in the monitoring of anabolic steroid use. Its detection at low concentrations is critical for applications ranging from sports anti-doping control to clinical research on steroid metabolism. Traditional immunoassay methods, while useful for screening, can be limited by cross-reactivity and insufficient sensitivity, particularly at the low levels often encountered in biological samples.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled specificity and sensitivity for the simultaneous analysis of multiple steroids.[2][3] This method's ability to distinguish between structurally similar compounds and its high signal-to-noise ratio make it indispensable for definitive confirmation and accurate quantification.
The workflow presented herein is designed to be a self-validating system, incorporating rigorous sample cleanup, optimized chromatography for isomer separation, and highly selective Multiple Reaction Monitoring (MRM) for detection.
Overall Experimental Workflow
The analytical process follows a logical sequence of steps designed to isolate the analyte from complex biological matrices, separate it from interfering compounds, and detect it with high specificity. Each stage is optimized to maximize recovery, reproducibility, and sensitivity.
Caption: High-level workflow for 1α-Methylandrosterone quantification.
Detailed Protocols and Methodologies
Part 3.1: Sample Preparation - The Key to Clean Analysis
The objective of sample preparation is to extract 1α-Methylandrosterone from a complex biological matrix (e.g., plasma, serum, or urine) while removing proteins, phospholipids, salts, and other endogenous components that can interfere with LC-MS/MS analysis. Solid Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose.[4][5]
Rationale for Method Choice:
-
Enzymatic Hydrolysis: In urine, steroids are often excreted as water-soluble glucuronide or sulfate conjugates. An enzymatic hydrolysis step using β-glucuronidase is crucial to cleave these conjugates and release the parent steroid for extraction.[6]
-
Solid Phase Extraction (SPE): C18-based SPE cartridges are ideal for non-polar analytes like steroids.[5][6] The hydrophobic C18 stationary phase retains the steroid while polar interferences are washed away. A subsequent elution with an organic solvent recovers the concentrated analyte. This process significantly reduces matrix effects and improves assay sensitivity.
Protocol: Solid Phase Extraction (SPE) for Urine/Plasma
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine in a glass tube, add 20 µL of an internal standard (IS) solution (e.g., 1α-Methylandrosterone-d3 at 100 ng/mL). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability in extraction recovery.[1]
-
(For urine samples): Add 500 µL of acetate buffer (pH 5.2) and 20 µL of β-glucuronidase enzyme solution. Vortex briefly and incubate at 37°C for at least 6 hours, or overnight.[6][7]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. It is critical not to let the cartridge bed dry out at this stage.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Follow with a wash of 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove more moderately polar interferences. This step must be optimized to ensure no loss of the target analyte.
-
-
Elution:
-
Dry the SPE cartridge thoroughly under vacuum or by centrifugation for 5 minutes to remove residual water.
-
Elute the 1α-Methylandrosterone and internal standard from the cartridge using 1 mL of an appropriate organic solvent, such as methanol or ethyl acetate, into a clean collection tube.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-45°C.[4][5]
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol/water). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Ensure there is no particulate matter in the sample.[8]
-
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Open Access Sample Prep | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Application Notes and Protocols: 1alpha-Methylandrosterone Sample Preparation for Mass Spectrometry
Introduction
1alpha-Methylandrosterone, also known as Mesterolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] Its chemical name is (5α)-17β-hydroxy-1α-methyl-androstan-3-one.[1] Due to its performance-enhancing effects, its use is regulated in many sports and requires sensitive and specific detection methods.[] Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), has become the gold standard for the definitive identification and quantification of steroids like 1alpha-methylandrosterone in biological matrices.[4][5]
The success of any MS-based analysis is critically dependent on the quality of the sample preparation.[6][7][8] The primary goals of sample preparation for 1alpha-methylandrosterone analysis are to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective preparation of samples for the mass spectrometric analysis of 1alpha-methylandrosterone.
The Critical Role of Sample Preparation
Biological matrices such as urine, plasma, and serum are complex mixtures of proteins, lipids, salts, and other endogenous compounds. These components can interfere with the analysis of 1alpha-methylandrosterone in several ways:
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification.[9][10]
-
Instrument Contamination: The introduction of non-volatile salts and proteins can contaminate the MS system, leading to decreased sensitivity and instrument downtime.
-
Chromatographic Interference: Matrix components can interfere with the chromatographic separation, leading to poor peak shape and resolution.
Therefore, a robust sample preparation protocol is essential to mitigate these challenges and ensure the accuracy and reliability of the analytical results.
Sample Preparation Workflows
The choice of sample preparation workflow depends on several factors, including the biological matrix, the required limit of detection (LOD), and the available instrumentation (GC-MS or LC-MS). The following sections describe common and advanced protocols for the extraction and purification of 1alpha-methylandrosterone.
General Workflow Overview
A typical sample preparation workflow for 1alpha-methylandrosterone involves several key steps: hydrolysis (for conjugated metabolites), extraction, and clean-up.
Caption: General workflow for 1alpha-methylandrosterone sample preparation.
Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples
Liquid-liquid extraction is a classic and effective method for isolating steroids from aqueous matrices like urine. This protocol is suitable for both screening and confirmation analyses.
Rationale: LLE separates compounds based on their differential solubility in two immiscible liquid phases. For steroids, which are relatively nonpolar, extraction into an organic solvent effectively removes them from the aqueous urine matrix.
Step-by-Step Protocol:
-
Hydrolysis (for conjugated metabolites):
-
Extraction:
-
Adjust the pH of the hydrolyzed urine to 9.0 using a sodium hydroxide solution.
-
Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Clean-up:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dry residue in 100 µL of methanol or a suitable solvent for the subsequent derivatization or direct injection into the LC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
Solid-phase extraction offers a more selective and automated approach to sample clean-up, providing cleaner extracts and higher recoveries compared to LLE.[13][14]
Rationale: SPE utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. C18 cartridges are commonly used for steroid extraction due to their hydrophobic nature.
Step-by-Step Protocol:
-
Protein Precipitation:
-
To 1 mL of plasma or serum, add 2 mL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by sequentially passing 2 mL of methanol and 2 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 40% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 1alpha-methylandrosterone with 2 mL of methanol or ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Derivatization for Enhanced Detection
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of steroids.[4] For LC-MS, derivatization can improve ionization efficiency, leading to enhanced sensitivity.[5]
Derivatization for GC-MS: Silylation
Silylation is a common derivatization technique for steroids, where active hydrogens on hydroxyl and keto groups are replaced with a trimethylsilyl (TMS) group.[11][12]
Rationale: The addition of a TMS group masks the polar functional groups of the steroid, making it more volatile and less prone to degradation at the high temperatures of the GC inlet.
Caption: Silylation of a steroid hydroxyl group with MSTFA.
Step-by-Step Protocol:
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 1 µL of a catalyst mixture (e.g., ammonium iodide/dithiothreitol).[15]
-
Seal the reaction vial and heat at 60°C for 20 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Derivatization for LC-MS/MS: Girard's Reagent T
For LC-MS/MS analysis, derivatization with Girard's Reagent T (GRT) can significantly enhance the ionization efficiency of ketosteroids in electrospray ionization (ESI).[16][17]
Rationale: GRT introduces a permanently charged quaternary ammonium group to the steroid molecule, improving its ionization in the positive ESI mode and leading to a substantial increase in signal intensity.
Step-by-Step Protocol:
-
To the dried extract, add 50 µL of a solution containing 10 mg/mL of Girard's Reagent T in methanol with 5% acetic acid.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling, the sample can be directly injected into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation methods. Actual results may vary depending on the specific matrix and instrumentation.
| Parameter | LLE (Urine) | SPE (Plasma) |
| Recovery | 85-95% | >90% |
| Matrix Effect | Moderate | Low |
| Limit of Detection (LOD) | 0.1-0.5 ng/mL | 0.05-0.2 ng/mL |
| Throughput | Moderate | High (with automation) |
Conclusion
The selection of an appropriate sample preparation method is paramount for the successful mass spectrometric analysis of 1alpha-methylandrosterone. While liquid-liquid extraction remains a viable option, solid-phase extraction generally offers superior clean-up and higher throughput, especially for complex matrices like plasma and serum. Derivatization can further enhance the sensitivity and specificity of the analysis, particularly for GC-MS and for challenging analytes in LC-MS. The protocols provided in this application note serve as a comprehensive guide for researchers to develop and validate robust and reliable methods for the determination of 1alpha-methylandrosterone in various biological samples.
References
- Mirmont, E. (2022).
- A Highly Efficient and Automated Magnetic Bead Extraction Method Overcomes the Matrix Effect in LC–MS/MS Analysis of Human Serum Steroid Hormones. (2025). Journal of the American Society for Mass Spectrometry.
- Analysis of anabolic steroids using GC/MS with selected ion monitoring. PubMed.
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and
- Derivatization of steroids in biological samples for GC-MS and LC-MS analyses.
- Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatiz
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Altern
- Application of GC-MS/MS for the Analysis of Anabolic Steroids in Meat Products.
- LC-MS/(MS) Confirmatory Doping Control Analysis of Intact Phase II Metabolites of Methenolone and Mesterolone after Girard Reagent T derivatization.
- LC-MS/(MS)
- Sample Preparation. Sandler-Moore Mass Spectrometry Core Facility.
- Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circul
- Mesterolone (exempt prepar
- 2α-Methyl-5α-androstan-17β-ol-3-one-17β-heptano
- Sample preparation of multiple steroids for quantitative determination by LC-MS/MS – comparison of two extraction procedures. Tecan.
- Which LC-MS/MS Platform is Most Appropriate for the Quantitative Analysis of Steroids in Serum for Clinical Research?. Thermo Fisher Scientific.
- 1-a-Methyl-5-a-androstan-3-a-ol-17-one glucuronide. BOC Sciences.
- Sample preparation for Mass spectrometric analysis. G-Biosciences.
- Mass Spectrometry Sample Preparation Guide.
- Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.
- Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis.
- 5α-Androstan-17β-ol-3-one. MilliporeSigma.
- Detection and metabolic investigations of a novel designer steroid: 3-chloro-17α-methyl-5α-androstan-17β-ol.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. synthetic, ≥97.5%, Androgen hormone, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]
- 14. tecan.com [tecan.com]
- 15. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/(MS) confirmatory doping control analysis of intact phase II metabolites of methenolone and mesterolone after Girard's Reagent T derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing 1α-Methylandrosterone Activity Using Androgen Receptor Reporter Assays: An Application Note and Protocol
Introduction: The Androgenic Landscape and the Role of 1α-Methylandrosterone
The androgen receptor (AR), a ligand-activated transcription factor and member of the nuclear receptor superfamily, is a cornerstone of male physiological development and is implicated in various pathological conditions, most notably prostate cancer.[1][2] Androgens, such as testosterone and its more potent metabolite 5α-dihydrotestosterone (DHT), bind to the AR, initiating a conformational change that leads to nuclear translocation, dimerization, and binding to specific DNA sequences known as androgen response elements (AREs).[3][4] This cascade of events modulates the transcription of target genes, driving various cellular processes.[1][5]
Given the AR's central role in both health and disease, understanding the activity of novel compounds that interact with it is of paramount importance for drug discovery and development.[1] 1α-Methylandrosterone (M1a) is a synthetic androgenic steroid that is structurally related to DHT. Its 1α-methyl group is hypothesized to enhance its anabolic properties. To accurately characterize the androgenic potential of compounds like M1a, a robust and quantitative in vitro assay is essential.
This application note provides a detailed guide for researchers on utilizing an androgen receptor reporter assay to quantify the activity of 1α-Methylandrosterone. We will delve into the scientific principles of the assay, provide a step-by-step protocol, and discuss data analysis and interpretation, all grounded in established scientific literature.
Principle of the Androgen Receptor Reporter Assay
The AR reporter assay is a powerful cell-based method to measure the transcriptional activity of the androgen receptor.[6] The core of this system involves introducing two key genetic components into a suitable host cell line:
-
An Androgen Receptor Expression Vector: This ensures that the cells produce a sufficient amount of the AR protein, especially in cell lines that may have low or no endogenous expression.
-
A Reporter Plasmid: This plasmid contains a reporter gene (commonly firefly luciferase) under the control of a promoter that is functionally linked to multiple copies of an androgen response element (ARE).[1]
When an androgenic compound like 1α-Methylandrosterone is introduced to these engineered cells, it binds to the AR. The activated AR-ligand complex then binds to the AREs on the reporter plasmid, driving the transcription of the luciferase gene. The amount of luciferase produced is directly proportional to the level of AR activation. By adding a substrate for luciferase (luciferin), a light-producing reaction occurs, and the resulting luminescence can be quantified using a luminometer.[7] This provides a sensitive and quantitative measure of the compound's androgenic activity.[1]
To account for variability in transfection efficiency and cell number, a second reporter plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected.[1] The firefly luciferase signal is then normalized to the Renilla luciferase signal, a process known as a dual-luciferase assay.[8]
Visualization of the Core Concepts
To better illustrate the underlying mechanism and the experimental process, two diagrams are provided below.
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of AR activation by an androgenic ligand, leading to the expression of a reporter gene.
Caption: Mechanism of AR activation by 1α-Methylandrosterone.
Experimental Workflow
This diagram outlines the key steps of the androgen receptor reporter assay protocol.
Sources
- 1. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target: Androgen receptor (CHEMBL1871) - ChEMBL [ebi.ac.uk]
- 3. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-Specific Dynamics of the Androgen Receptor at Its Response Element in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Phased Approach to Characterizing 1alpha-Methylandrosterone
Prepared by: Gemini, Senior Application Scientist
Introduction
1alpha-Methylandrosterone (1α-Methyl-5α-androstan-3α-ol-17-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2][3][4] Its structural modifications, particularly the 1-alpha-methylation, are intended to alter its metabolic fate and receptor interaction profile, distinguishing it from endogenous androgens. A comprehensive understanding of its pharmacological effects requires a systematic, multi-tiered experimental approach. This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously characterize the biological activities of 1alpha-Methylandrosterone, from initial molecular interactions to whole-organism physiological responses.
The protocols outlined herein are designed to be self-validating, progressing logically from in vitro mechanistic studies to in vivo functional assays. This phased approach ensures that each experimental stage builds upon the data of the last, creating a robust and comprehensive pharmacological profile. We will detail the causality behind experimental choices, providing not just the "how" but the "why" for each critical step.
Chapter 1: Foundational Concepts - The Androgen Receptor Signaling Pathway
The biological effects of 1alpha-Methylandrosterone, like other androgens, are primarily mediated through the Androgen Receptor (AR), a member of the nuclear steroid receptor superfamily.[5] Understanding this pathway is fundamental to designing and interpreting any experiment.
In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[6][7] Upon binding to an androgenic ligand like testosterone or DHT, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[6][8] In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[9] This binding event recruits co-activator proteins and initiates the transcription of genes responsible for the development and maintenance of the male phenotype, including anabolic effects in muscle tissue.[6]
The 1-alpha-methyl group of 1alpha-Methylandrosterone is a key structural feature. It is hypothesized to sterically hinder the A-ring from being converted to an aromatic A-ring by the enzyme aromatase. This would prevent its conversion to estrogenic metabolites, a common side effect of other androgens. Furthermore, this modification may influence its binding affinity for the AR and its metabolic stability.
Caption: Androgen Receptor (AR) genomic signaling pathway.
Chapter 2: Phase 1 - In Vitro Molecular and Cellular Characterization
Objective: To quantify the direct interaction of 1alpha-Methylandrosterone with the AR and assess its functional activity at a cellular level. These assays are foundational for establishing the compound's basic pharmacological properties before proceeding to more complex models.[10][11]
Protocol 2.1: Androgen Receptor Competitive Binding Assay
Rationale: This assay directly measures the affinity of 1alpha-Methylandrosterone for the AR. By competing against a known radiolabeled androgen, we can determine its binding potency (Ki). This is a critical first step to confirm that the compound interacts with its intended target.
Methodology:
-
Preparation: Use a source of AR, such as cytosol preparations from rat prostate tissue or recombinant human AR. The radioligand will be a high-affinity androgen, typically [³H]-Mibolerone or [³H]-R1881.
-
Incubation: In a multi-well plate, incubate a fixed concentration of AR and radioligand with increasing concentrations of unlabeled 1alpha-Methylandrosterone (the competitor). Include a positive control (e.g., unlabeled DHT) and a negative control (vehicle).
-
Separation: After incubation (e.g., 18 hours at 4°C), separate the bound from the unbound radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (containing the AR-bound radioligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2.2: AR Transactivation Reporter Gene Assay
Rationale: While binding shows affinity, it doesn't guarantee functional activation. This assay measures the ability of the compound-receptor complex to activate gene transcription.[12] It provides a functional readout of agonistic or antagonistic activity.[13]
Methodology:
-
Cell Culture: Use a mammalian cell line that does not endogenously express AR, such as HEK293 or CHO cells.[12]
-
Transfection: Co-transfect the cells with two plasmids: one that expresses the full-length human AR and a second "reporter" plasmid. The reporter plasmid contains an ARE linked to a reporter gene, such as luciferase or β-galactosidase.[7]
-
Treatment: After allowing time for plasmid expression, treat the cells with increasing concentrations of 1alpha-Methylandrosterone. Include a positive control (DHT) and a negative control (vehicle).
-
Lysis and Assay: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration). Plot the normalized activity against the log concentration of the compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response) and the maximum efficacy relative to the positive control.
Protocol 2.3: C2C12 Myoblast Differentiation and Hypertrophy Assay
Rationale: To specifically assess the anabolic potential at a cellular level, we use the C2C12 mouse myoblast cell line.[14] Androgens are known to promote the differentiation of these precursor cells into mature muscle fibers (myotubes) and increase their size (hypertrophy), providing a direct in vitro correlate of muscle growth.[15]
Methodology:
-
Plating: Plate C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS) and allow them to reach ~80% confluency.[16]
-
Differentiation Induction: To induce differentiation, switch the cells to a differentiation medium (e.g., DMEM with 2% horse serum).[14]
-
Treatment: Simultaneously, treat the cells with various concentrations of 1alpha-Methylandrosterone, a positive control (DHT or testosterone), and a vehicle control.
-
Culture: Culture the cells for 4-6 days, replacing the medium with fresh compound every 48 hours.
-
Quantification of Differentiation:
-
Fix and Stain: Fix the cells and perform immunocytochemistry for a marker of mature muscle, such as Myosin Heavy Chain (MyHC).[16] Stain nuclei with DAPI or Hoechst.
-
Fusion Index: Acquire images via fluorescence microscopy. The fusion index is calculated as the number of nuclei within MyHC-positive myotubes (defined as having ≥2 nuclei) divided by the total number of nuclei, expressed as a percentage.[16]
-
Myotube Diameter: Measure the diameter of the MyHC-positive myotubes at multiple points to assess hypertrophy.
-
-
Data Analysis: Compare the fusion index and average myotube diameter across treatment groups.
Caption: Workflow for Phase 1 in vitro characterization.
| Parameter | Assay | Description | Typical Units |
| Binding Affinity | AR Competitive Binding | Concentration required to displace 50% of a radioligand from the AR. | Ki (nM) |
| Functional Potency | AR Transactivation | Concentration required to produce 50% of the maximal transcriptional response. | EC50 (nM) |
| Efficacy | AR Transactivation | Maximum response relative to a full agonist like DHT. | % of DHT Max |
| Anabolic Activity | C2C12 Differentiation | Percentage of nuclei incorporated into multinucleated myotubes. | Fusion Index (%) |
| Hypertrophic Activity | C2C12 Differentiation | Average diameter of differentiated myotubes. | Diameter (µm) |
| Table 1: Key quantitative outputs from in vitro assays. |
Chapter 3: Phase 2 - In Vivo Anabolic and Androgenic Activity
Objective: To determine the physiological effects of 1alpha-Methylandrosterone in a whole-organism model, specifically to differentiate its anabolic (muscle-building) effects from its androgenic (secondary sexual characteristic) effects.
Protocol 3.1: The Hershberger Bioassay (OECD Test Guideline 441)
Rationale: The Hershberger bioassay is the internationally recognized gold standard for assessing a substance's androgenic and anti-androgenic properties in vivo.[17][18][19] The assay uses castrated male rats to eliminate the confounding influence of endogenous testosterone.[20] The weights of specific muscles and androgen-dependent reproductive tissues are measured following treatment.[21] The levator ani muscle is used as a proxy for an anabolic response, while the seminal vesicles and ventral prostate are indicators of an androgenic response.[17]
Methodology:
-
Animal Model: Use peripubertal male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old.
-
Surgical Preparation: Perform surgical castration (orchidectomy) on all animals and allow them to recover for 7-10 days. This creates a baseline low-androgen state.
-
Grouping and Dosing:
-
Randomly assign animals to groups (n=6 minimum per group).[18]
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., corn oil) only.
-
Group 2 (Positive Control): Administer a reference androgen, Testosterone Propionate (TP), via subcutaneous injection.[17]
-
Test Groups: Administer 1alpha-Methylandrosterone at a minimum of three dose levels. Administration can be via oral gavage or subcutaneous injection, depending on the compound's properties.[17]
-
-
Treatment Period: Dose the animals daily for 10 consecutive days.[21] Monitor body weight and clinical signs of toxicity daily.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals.[17] Carefully dissect and weigh the following tissues:
-
Anabolic Indicator: Levator ani-bulbocavernosus (LABC) muscle complex.
-
Androgenic Indicators: Ventral Prostate (VP), Seminal Vesicles (SV, including coagulating glands and fluids), Glans Penis (GP), and Cowper's Glands (COW).[17]
-
-
Data Analysis:
-
Normalize tissue weights to the animal's body weight.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the test groups to the vehicle control. A statistically significant increase in the weight of at least two of the five androgen-dependent tissues indicates androgenic activity.[17]
-
Anabolic/Androgenic (A/A) Ratio: Calculate the ratio of the anabolic response (increase in LABC weight) to the androgenic response (increase in VP or SV weight) relative to the positive control. This ratio provides a quantitative measure of the compound's selectivity for anabolic effects.
-
Caption: Workflow for the in vivo Hershberger Bioassay.
| Tissue | Primary Indication | Expected Response to Agonist |
| Levator Ani-Bulbocavernosus (LABC) | Anabolic | Weight Increase |
| Ventral Prostate (VP) | Androgenic | Weight Increase |
| Seminal Vesicles (SV) | Androgenic | Weight Increase |
| Glans Penis (GP) | Androgenic | Weight Increase |
| Cowper's Glands (COW) | Androgenic | Weight Increase |
| Table 2: Tissue endpoints in the Hershberger Bioassay.[17] |
Chapter 4: Phase 3 - Safety and Metabolic Profile
Objective: To assess the potential for adverse effects, particularly hepatotoxicity, and to understand the metabolic fate of 1alpha-Methylandrosterone. Many synthetic AAS, especially those that are orally active, are associated with liver stress.[22][23]
Protocol 4.1: In Vitro Hepatotoxicity Assay
Rationale: This assay provides an early indication of potential liver toxicity. Using a human liver cell line like HepG2, we can assess cell viability after exposure to the compound.
Methodology:
-
Cell Culture: Culture HepG2 cells in a 96-well plate until they form a confluent monolayer.
-
Treatment: Expose the cells to a range of concentrations of 1alpha-Methylandrosterone for 24-72 hours. Include a positive control known to be hepatotoxic (e.g., acetaminophen) and a vehicle control.
-
Viability Assessment: Measure cell viability using a standard assay, such as the MTT or LDH release assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the CC50 (cytotoxic concentration 50%), the concentration at which cell viability is reduced by 50%.
Protocol 4.2: In Vivo Toxicological Assessment
Rationale: This assessment is integrated into the Hershberger Bioassay to provide a more comprehensive safety profile. It involves analyzing blood chemistry and organ tissues from the treated animals.
Methodology:
-
Blood Collection: At the time of necropsy (Protocol 3.1), collect blood via cardiac puncture.
-
Serum Chemistry: Separate serum and analyze for key markers of liver and kidney function, and lipid profile.
-
Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), and Bilirubin.[24] Note: In resistance-trained models, Creatine Kinase (CK) should also be measured to help differentiate liver damage from muscle damage, as AST and ALT can be elevated due to intense exercise.[25]
-
Lipid Profile: Total Cholesterol, HDL, LDL, Triglycerides.
-
-
Histopathology: Collect organs such as the liver, kidneys, and heart. Fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the tissues for any signs of pathology (e.g., cholestasis, peliosis hepatis, cellular damage).[26]
| Parameter | Marker(s) | Indication of Toxicity |
| Hepatotoxicity | ↑ ALT, ↑ AST, ↑ ALP, ↑ Bilirubin | Liver cell damage, cholestasis[24] |
| Nephrotoxicity | ↑ BUN, ↑ Creatinine | Impaired kidney function |
| Cardiovascular Risk | ↓ HDL, ↑ LDL, ↑ Triglycerides | Dyslipidemia |
| Table 3: Key serum markers for in vivo toxicological assessment. |
Protocol 4.3: In Vitro Metabolic Stability Assay
Rationale: Understanding how quickly a compound is metabolized by the liver is crucial for predicting its in vivo half-life and oral bioavailability.[27] This assay uses liver microsomes, which contain the key Phase I metabolic enzymes (Cytochrome P450s).[28][29]
Methodology:
-
System Preparation: Use pooled human or rat liver microsomes.[30]
-
Incubation: Incubate a known concentration of 1alpha-Methylandrosterone (typically 1 µM) with the liver microsomes in a buffer at 37°C.[30]
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[31]
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[31] Stop the reaction at each time point by adding a quenching solution like ice-cold acetonitrile.
-
Quantification: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration of the parent compound remaining.[28]
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[27]
Conclusion
The systematic, phased approach detailed in these application notes provides a robust framework for the comprehensive pharmacological characterization of 1alpha-Methylandrosterone. By progressing from fundamental receptor interactions (Phase 1) to whole-organism efficacy and selectivity (Phase 2), and finally to crucial safety and metabolic profiling (Phase 3), researchers can build a high-confidence data package. This integrated experimental design ensures that key questions of affinity, functional potency, anabolic versus androgenic activity, and potential toxicity are answered with scientific rigor, providing invaluable insights for drug development professionals and the broader scientific community.
References
-
Title: Targeting the androgen receptor signaling pathway in advanced prostate cancer. Source: American Journal of Health-System Pharmacy. URL: [Link]
-
Title: OECD Test Guideline 441: Hershberger Bioassay in Rats. Source: National Toxicology Program. URL: [Link]
-
Title: Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: The Multifaceted Role of Androgen Receptor Signaling in Immunity: Implications for Oncology. Source: AACR Journals. URL: [Link]
-
Title: Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. Source: MDPI. URL: [Link]
-
Title: Androgen receptor - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. Source: Annals of Urologic Oncology. URL: [Link]
-
Title: metabolic stability in liver microsomes. Source: Mercell. URL: [Link]
-
Title: Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Source: Toxicological Sciences | Oxford Academic. URL: [Link]
-
Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Source: IntechOpen. URL: [Link]
-
Title: In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Source: MDPI. URL: [Link]
-
Title: In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Source: ResearchGate. URL: [Link]
-
Title: OECD 441: Hershberger assay. Source: ITR Laboratories Canada. URL: [Link]
-
Title: In vitro bioassays for androgens and their diagnostic applications. Source: Oxford Academic. URL: [Link]
-
Title: Metabolic Stability Assays. Source: Merck Millipore. URL: [Link]
-
Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Nature Experiments. URL: [Link]
-
Title: Test No. 441: Hershberger Bioassay in Rats. Source: OECD. URL: [Link]
-
Title: OECD GUIDELINES FOR TESTING OF CHEMICALS. Source: OECD. URL: [Link]
-
Title: C2C12 differentiation assay. Source: Bio-protocol. URL: [Link]
-
Title: Endocrine disrupters. Source: OECD. URL: [Link]
-
Title: Assay Protocol. Source: Gelomics. URL: [Link]
-
Title: Advanced in vitro metabolic stability assays for drug discovery. Source: Nuvisan. URL: [Link]
-
Title: A quick, simple and unbiased method to quantify C2C12 myogenic differentiation. Source: Semantic Scholar. URL: [Link]
-
Title: General protocol for mouse skeletal C2C12 myoblast differentiation to myotubes. Source: ResearchGate. URL: [Link]
-
Title: C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella. Source: Procell. URL: [Link]
-
Title: DRAFT REPORT OF THE OECD VALIDATION OF THE RAT HERSHBERGER BIOASSAY: PHASE 3. Source: OECD. URL: [Link]
-
Title: Hershberger Assay OCSPP Guideline 890.1400 Standard Evaluation Procedure (SEP) ENDOCRINE DISRUPTOR SCREENING PROGRAM. Source: EPA. URL: [Link]
-
Title: Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: report of the oecd validation of the rat hershberger bioassay: phase-2: testing of androgen. Source: US EPA. URL: [Link]
-
Title: Androgenic Steroids - LiverTox. Source: NCBI Bookshelf. URL: [Link]
-
Title: Anabolic steroid-induced hepatotoxicity: is it overstated? Source: PubMed. URL: [Link]
-
Title: Hepatotoxicity Associated with Anabolic Androgenic Steroids and Selective Androgen Receptor Modulators: A Literature Review. Source: Discovery Scientific Society. URL: [Link]
-
Title: Versatility of Anabolic Androgenic Steroid–Induced Hepatotoxicity - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Hepatotoxicity associated with illicit use of anabolic androgenic steroids in doping. Source: European Review for Medical and Pharmacological Sciences. URL: [Link]
-
Title: 1alpha-Methylandrosterone. Source: PubChem. URL: [Link]
-
Title: 1.ALPHA.-METHYLANDROSTERONE. Source: gsrs. URL: [Link]
-
Title: 1.ALPHA.-METHYLANDROSTERONE. Source: Inxight Drugs. URL: [Link]
-
Title: 1.ALPHA.-METHYLANDROSTERONE. Source: Drugfuture. URL: [Link]
-
Title: 2alpha-Methylandrosterone. Source: PubChem. URL: [Link]
Sources
- 1. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1.ALPHA.-METHYLANDROSTERONE [drugs.ncats.io]
- 4. 1.ALPHA.-METHYLANDROSTERONE [drugfuture.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Androgen receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 9. auo.asmepress.com [auo.asmepress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. files.chemicalwatch.com [files.chemicalwatch.com]
- 20. epa.gov [epa.gov]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. discoveryjournals.org [discoveryjournals.org]
- 24. europeanreview.org [europeanreview.org]
- 25. Anabolic steroid-induced hepatotoxicity: is it overstated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Versatility of Anabolic Androgenic Steroid–Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 28. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 29. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 30. mercell.com [mercell.com]
- 31. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Dissolving 1α-Methylandrosterone for Cell Culture
Introduction
1α-Methylandrosterone is a synthetic anabolic-androgenic steroid and a derivative of androsterone.[1] Its application in in vitro research, particularly in cell-based assays, necessitates a reliable and reproducible method for its solubilization and delivery to cultured cells. Like most steroids, 1α-Methylandrosterone is a hydrophobic molecule, presenting a significant challenge for its dissolution in aqueous cell culture media. Improper dissolution can lead to compound precipitation, inaccurate dosing, and high variability in experimental results.
This comprehensive guide provides a detailed, field-proven protocol for the effective solubilization of 1α-Methylandrosterone. The methodologies described herein are designed to ensure maximal bioavailability in cell culture systems while minimizing solvent-induced artifacts, thereby upholding the principles of scientific integrity and experimental validity.
Physicochemical Properties of 1α-Methylandrosterone
A fundamental understanding of the compound's properties is crucial for developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₂ | [2][3][4] |
| Molecular Weight | 304.47 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [1] |
| CAS Number | 3398-67-2 | [1][2][3] |
| Storage Temperature | 2-8°C (as powder) | [1] |
PART 1: Protocol for Preparing a High-Concentration Stock Solution
The Rationale Behind a Concentrated Stock
Directly dissolving hydrophobic compounds like 1α-Methylandrosterone into aqueous culture media is impractical and often impossible. The standard and most reliable method is to first prepare a high-concentration stock solution in a suitable organic solvent.[5][6] This approach serves two primary purposes:
-
Ensures Complete Solubilization: Organic solvents effectively dissolve the crystalline steroid powder.
-
Minimizes Solvent Toxicity: By creating a highly concentrated stock, only a very small volume is needed to achieve the desired final concentration in the culture medium. This keeps the final solvent concentration at a minimal, non-toxic level (typically ≤0.5%).[7][8]
Recommended Solvents
For steroids like 1α-Methylandrosterone, the most commonly used and effective solvents are Dimethyl Sulfoxide (DMSO) and absolute Ethanol.[6][9]
-
DMSO: A powerful polar aprotic solvent, excellent for dissolving a wide range of hydrophobic compounds. It is a standard solvent in cell culture applications.[6][10]
-
Ethanol (EtOH): A polar protic solvent that is also effective for dissolving steroids. It can be a suitable alternative if DMSO interferes with downstream assays.[11][12]
This protocol will focus on using DMSO, the most common choice.
Materials
-
1α-Methylandrosterone powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)
-
Sterile syringe
Step-by-Step Methodology for a 10 mM Stock Solution
This protocol is designed to be performed in a laminar flow hood using aseptic techniques to maintain sterility.
-
Calculate Required Mass:
-
The molecular weight of 1α-Methylandrosterone is ~304.47 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 304.47 g/mol x 1000 mg/g = 3.045 mg
-
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the precision balance.
-
Carefully weigh approximately 3.05 mg of 1α-Methylandrosterone powder directly into the tared tube. Record the exact mass.
-
-
Dissolution in DMSO:
-
Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 304.47 ( g/mol )] / 10 (mmol/L)
-
-
Using a calibrated micropipette, add the calculated volume of sterile DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Sterile Filtration (Recommended):
-
To ensure the stock solution is free of any microbial contaminants, it is best practice to sterile-filter it.
-
Draw the entire DMSO stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm PTFE syringe filter to the syringe.
-
Dispense the solution through the filter into a new, sterile microcentrifuge tube. This step removes potential contaminants without compromising the compound.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the filtered stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots in a sealed container at -20°C or -80°C for long-term stability.
-
PART 2: Protocol for Preparing Working Solutions in Cell Culture Medium
The Dilution Principle
The concentrated stock solution must be diluted into your complete cell culture medium to achieve the final desired experimental concentration. The key to this step is to perform the dilution in a manner that avoids precipitation of the hydrophobic compound in the aqueous medium.
Experimental Workflow Diagram
Caption: Workflow for preparing and using 1α-Methylandrosterone in cell culture.
Step-by-Step Methodology
-
Thaw and Prepare:
-
Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
-
Calculate Dilution:
-
Determine the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
C1V1 = C2V2
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = (10 * 1000) / 10,000 = 1 µL
-
-
Therefore, you would add 1 µL of the 10 mM stock to 999 µL of culture medium. The final DMSO concentration would be 0.1%.
-
-
Perform the Dilution:
-
Pipette the required volume of pre-warmed medium into a sterile tube.
-
Add the calculated small volume of the stock solution directly into the medium (never the other way around). Pipette up and down gently or vortex at a low speed immediately to ensure rapid and even dispersion, which helps prevent precipitation.
-
For very low final concentrations, a serial dilution approach is recommended. First, create an intermediate dilution (e.g., 100 µM) from the stock, and then dilute this intermediate solution to the final concentration.
-
-
The Critical Vehicle Control:
-
It is imperative to include a vehicle control in your experiments. This control group is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium but without the 1α-Methylandrosterone.
-
This allows you to definitively attribute any observed cellular effects to the compound itself, rather than to the solvent.
-
PART 3: Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | The final concentration is above the solubility limit in the aqueous medium. Improper mixing technique. | • Ensure the final solvent concentration is sufficient (but still non-toxic).• Add the stock solution to the medium while gently vortexing.• Pre-warm the medium to 37°C before adding the stock.• Consider using a medium that contains serum, as proteins like albumin can help solubilize hydrophobic compounds. |
| Cytotoxicity in Vehicle Control | The final concentration of the organic solvent (e.g., DMSO) is too high for your specific cell line. | • Perform a solvent tolerance test. Expose your cells to a range of solvent concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration.• Always aim to keep the final solvent concentration below 0.5%, and preferably below 0.1%.[7] |
| Inconsistent or No Biological Effect | Incomplete dissolution of the initial powder. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Pipetting errors with small volumes. | • Visually confirm that the stock solution is completely clear before aliquoting.• Always use a fresh aliquot for each experiment. Never re-freeze a thawed aliquot of a steroid solution.• Use calibrated pipettes and proper technique for accurate measurement of small volumes. |
References
-
1alpha-Methylandrosterone | C20H32O2 | CID 12133280 . PubChem, National Center for Biotechnology Information. [Link]
-
1a-Methylandrosterone | CAS 3398-67-2 . Veeprho. [Link]
-
1.ALPHA.-METHYLANDROSTERONE . Global Substance Registration System (GSRS). [Link]
-
Preparing Stock Solutions . PhytoTech Labs. [Link]
-
1a-Methylandrosterone | CAS 3398-67-2 . Pharmaffiliates. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION) . ResearchGate. [Link]
-
Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow . Protocols.io. [Link]
-
Sample preparation of multiple steroids for quantitative determination by LC-MS/MS – comparison of two extraction procedures . Tecan. [Link]
-
Testosterone Protocol . Maximus. [Link]
-
Where can I find testosterone for cell culture? . ResearchGate. [Link]
-
How do you dissolve chemicals in the culture medium? . ResearchGate. [Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media . PMC, National Institutes of Health. [Link]
-
How do I take my methanol soluble substance to MTT assay to test the effect of this substance on my cell cultures? . ResearchGate. [Link]
-
Human Testosterone (TESTO) Elisa kit . AMSBIO. [Link]
-
How to dissolve 1-mt used in cell culture? . ResearchGate. [Link]
-
In cell culture, what is the appropriate solvent for a drug other than DMSo? . ResearchGate. [Link]
-
What is the appropriate solvent for completely dissolving a drug and chitosan in cell culture? . ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. Testosterone | Androgen Receptor Agonists: Tocris Bioscience [rndsystems.com]
Determining the Optimal In Vitro Dosage of 1alpha-Methylandrosterone: A Multi-Stage Strategy
An Application Guide for Researchers
Introduction: The Criticality of Dose Selection
1alpha-Methylandrosterone is a synthetic androgenic steroid.[1][2] Like other androgens, its primary mechanism of action is presumed to be through binding to and activating the Androgen Receptor (AR), a ligand-inducible transcription factor crucial for regulating gene expression in target tissues.[3][4] The activation of AR initiates a cascade of molecular events, leading to physiological responses.[5]
In vitro cell-based assays are fundamental tools for elucidating the specific biological effects of compounds like 1alpha-Methylandrosterone. However, the validity of such studies hinges on the selection of an appropriate dosage range. An excessively high concentration can induce non-specific effects or cytotoxicity, confounding the interpretation of results, while a dose that is too low may fail to elicit a measurable biological response.[6] Therefore, a systematic approach to dose determination is not merely a preliminary step but a cornerstone of sound experimental design.
This guide outlines a two-stage workflow to identify the optimal in vitro concentration range of 1alpha-Methylandrosterone:
-
Stage 1: Cytotoxicity Profiling to determine the maximum non-toxic concentration.
-
Stage 2: Functional Dose-Response Analysis to quantify the compound's potency (e.g., EC₅₀) by measuring its effect on a specific biological endpoint.
The Androgen Receptor Signaling Pathway
Understanding the target pathway is essential for designing relevant functional assays. 1alpha-Methylandrosterone, as an androgen, is expected to activate the AR. In the canonical genomic pathway, the ligand-bound AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[3][7] This binding event recruits co-regulators and the transcriptional machinery, leading to a change in the expression of androgen-responsive genes, such as Prostate-Specific Antigen (KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2).[8]
Caption: Workflow for determining optimal in vitro dosage.
Stage 1: Cytotoxicity Profiling via MTT Assay
Scientific Rationale: The first step is to define the concentration range at which 1alpha-Methylandrosterone does not kill the cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. [9]In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [9][10]
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed cells (e.g., LNCaP, an androgen-sensitive prostate cancer cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [3][11]2. Compound Preparation: Prepare a serial dilution of 1alpha-Methylandrosterone in serum-free media. A broad range is recommended for the initial screen (e.g., 10 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a "cells only" control.
-
Cell Treatment: Carefully remove the old media and add 100 µL of the media containing the different concentrations of the compound or controls to the respective wells. 4. Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. [9][10]6. Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple precipitate is visible. [11][12]7. Solubilization: Carefully aspirate the media. Add 150 µL of an MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40, or DMSO) to each well to dissolve the formazan crystals. [10]8. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader. [9]
Data Presentation & Interpretation
The results should be expressed as a percentage of the vehicle control. This allows for the determination of the IC₅₀ (the concentration that inhibits cell viability by 50%). For subsequent functional assays, concentrations that result in >90% cell viability should be used.
Table 1: Example Cytotoxicity Data for 1alpha-Methylandrosterone
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability vs. Control |
| Vehicle Control | 0.850 | 100% |
| 0.01 | 0.845 | 99.4% |
| 0.1 | 0.852 | 100.2% |
| 1 | 0.833 | 98.0% |
| 10 | 0.791 | 93.1% |
| 25 | 0.552 | 64.9% |
| 50 | 0.213 | 25.1% |
| 100 | 0.098 | 11.5% |
From this hypothetical data, concentrations up to 10 µM appear to be non-toxic and suitable for further functional testing.
Stage 2: Functional Dose-Response Analysis via qPCR
Scientific Rationale: Once the non-toxic range is established, the next step is to measure a direct biological response to the compound. Since 1alpha-Methylandrosterone is an AR agonist, quantifying the transcriptional upregulation of known AR target genes is a highly relevant and sensitive functional endpoint. [13]Quantitative Real-Time PCR (qPCR) is the gold standard for measuring changes in gene expression. [14]
Protocol 2: qPCR for AR Target Gene Expression
-
Cell Culture and Treatment: Plate cells as in the MTT assay. After adherence, starve cells in steroid-depleted media (e.g., using charcoal-stripped serum) for 24-48 hours to reduce basal AR activity.
-
Compound Dosing: Treat the cells with a narrower, non-toxic range of 1alpha-Methylandrosterone (e.g., 0.01 nM to 1 µM) for a predetermined time (e.g., 16-24 hours). [13]Include a vehicle control.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for AR target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene for normalization (e.g., GAPDH). [13][15]6. Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should be expressed as a fold change relative to the vehicle-treated control.
Data Presentation & Interpretation
This data will generate a dose-response curve from which the EC₅₀ (the concentration that produces 50% of the maximal response) can be calculated. The optimal dosage range for downstream experiments is typically around the EC₅₀ value, as this is where the biological system is most sensitive to changes in concentration.
Table 2: Example qPCR Data for KLK3 Gene Expression
| Concentration (nM) | Mean Fold Change vs. Control |
| Vehicle Control | 1.0 |
| 0.01 | 1.2 |
| 0.1 | 3.5 |
| 1 | 8.9 |
| 10 | 15.2 |
| 100 | 16.1 |
| 1000 | 15.8 |
This hypothetical data shows a clear dose-dependent increase in KLK3 expression, with a plateau effect occurring around 10-100 nM. This range would be considered the optimal functional dosage for in vitro studies.
Summary and Recommendations
The process of determining the optimal dosage for in vitro studies is a foundational component of rigorous scientific research. By following the two-stage approach outlined in this guide—first establishing the non-toxic concentration range with a viability assay like MTT, and then quantifying the dose-dependent functional response using a sensitive method like qPCR—researchers can confidently select a dosage range for 1alpha-Methylandrosterone that is both safe for the cells and biologically potent. This ensures that the observed effects in subsequent experiments are specific to the compound's mechanism of action and not artifacts of cellular toxicity.
References
Sources
- 1. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 8. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. atcc.org [atcc.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Genome-Wide Analysis of Androgen Receptor Targets Reveals COUP-TF1 as a Novel Player in Human Prostate Cancer | PLOS One [journals.plos.org]
- 14. Identification of novel androgen receptor target genes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human qPCR Primer: AR|NM_001348061.1|HQP101181|androgen receptor | GeneCopoeia™ [genecopoeia.com]
Application Note: In Vivo Administration and Metabolic Profiling of 1α-Methylandrosterone in Animal Models
Introduction and Pharmacological Context
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one; C20H32O2) is the primary active Phase I metabolite of mesterolone, an orally bioavailable synthetic anabolic-androgenic steroid (AAS)[1][2]. Unlike highly hepatotoxic 17α-alkylated steroids, the C1α-methyl group of this compound provides moderate resistance to hepatic breakdown while maintaining excellent liver tolerance[2][3].
In target tissues, the parent drug and its active metabolites exhibit high affinity for sex hormone-binding globulin (SHBG) and the androgen receptor (AR)[3]. However, they are rapidly inactivated in skeletal muscle by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), resulting in strong androgenic but weak anabolic physiological effects[3]. Understanding the pharmacokinetic (PK) fate and physiological toxicity of 1α-methylandrosterone requires highly specific animal models. This application note outlines the rationale, quantitative benchmarks, and self-validating protocols for administering and tracking this compound in vivo.
Rationale for Animal Model Selection (Causality & Experimental Design)
Selecting the correct animal model is the most critical variable in steroid profiling. Do not use standard wild-type mice for comprehensive AAS phenotyping; their endocrine and lipid pathways diverge significantly from humans.
-
Sprague-Dawley Rats (Endocrine & Reproductive Phenotyping): Rats operate on a two-way androgen model (utilizing both Testosterone and DHT for sexual differentiation), making them superior to mouse models for studying AAS-induced hypogonadism[4]. Administration of 1-methylated androgens in this model accurately replicates human hypothalamic-pituitary-gonadal (HPG) axis suppression, allowing precise quantification of LH/FSH downregulation and spermatogenesis disruption[4].
-
CETP Transgenic Mice (Cardiovascular & Lipid Profiling): Wild-type mice naturally lack cholesteryl ester transfer protein (CETP), resulting in high HDL and low LDL levels. To study the severe dyslipidemia (elevated LDL/VLDL, suppressed HDL) and cardiac remodeling induced by 1α-methylandrosterone, humanized CETP transgenic mice must be utilized to mimic human lipoprotein metabolism[5].
-
Equine/Thoroughbred Models (Anti-Doping & Pharmacokinetics): Because 1α-methylandrosterone is a major target for doping control, equine models are used to map Phase I (hydroxylation/epimerization) and Phase II (glucuronidation) urinary clearance pathways. In horses, the parent drug is completely metabolized, making the detection of downstream stereoisomers (e.g., M1–M10 metabolites) the only viable method for proving administration[6][7].
Metabolic and Signaling Pathway Visualization
Fig 1: In vivo metabolic pathway and physiological signaling of 1α-Methylandrosterone.
Quantitative Data Summaries
Table 1: Pharmacokinetic & Excretion Parameters
| Parameter | Value | Biological Context & Causality |
|---|---|---|
| Absolute Bioavailability | ~3% | Extensive first-pass metabolism severely limits oral efficacy, necessitating precise administration techniques (e.g., gavage)[2][3]. |
| Terminal Half-Life | 12 - 13 hours | Requires daily or twice-daily dosing in animal models to maintain steady-state serum concentrations[2][3]. |
| Protein Binding | 98% | High affinity for SHBG (58%) and Albumin (40%) displaces endogenous testosterone, amplifying systemic androgenic effects[2][3]. |
| Renal Excretion | 77% (Urine) | Urine is the mandatory matrix for anti-doping target metabolite detection[2]. |
| Conjugation Ratio | ~12:1 | Glucuronidation heavily outpaces sulfation as the dominant Phase II clearance pathway[2]. |
Table 2: Physiological Biomarkers in Animal Models
| Animal Model | Dosage / Duration | Key Physiological Observations |
|---|---|---|
| Sprague-Dawley Rat | 0.06 mg/kg/day (6 weeks) | ↓ Sperm count (28%), ↓ Motility (56%), ↓ FSH (73%), ↓ Testosterone (63%)[4]. |
| CETP Transgenic Mice | Variable (6 weeks) | ↑ Total Cholesterol, ↑ LDL-c, ↑ VLDL-c, Impaired physiological cardiac remodeling[5]. |
| Equine (Thoroughbred) | 500 mg (Single Dose) | Parent drug undetectable in urine. Extensive conversion to 1α-methyl-5α-androstane-3,17α-diol stereoisomers[6][7]. |
Experimental Protocols
Protocol A: In Vivo Administration via Oral Gavage (Rodent Model)
Causality Check: Oral gavage is strictly required over ad libitum water/food administration. The ~3% bioavailability of 1-methylated androgens means that variable water consumption will completely invalidate pharmacokinetic consistency[2].
-
Formulation: Dissolve the compound in a lipophilic vehicle (e.g., pharmaceutical-grade sesame oil or a 0.9% saline/lipid emulsion) to enhance intestinal absorption.
-
Dose Calculation: Calibrate the dose to 0.06 mg/kg body weight/day[4]. Adjust volumes dynamically based on twice-weekly animal weigh-ins.
-
Administration: Perform oro-gastric intubation using a stainless-steel gavage needle.
-
Self-Validating QC Step: Maintain a parallel vehicle-only control group. This isolates the physiological effects of the steroid from the baseline stress induced by the daily gavage procedure[4].
-
Sample Collection: House animals in metabolic cages 24 hours prior to endpoint to collect uncontaminated urine for Phase II metabolite extraction.
Protocol B: Extraction and LC-MS/MS Analysis of Conjugated Metabolites
Causality Check: 1α-Methylandrosterone lacks a strong UV chromophore, rendering standard HPLC-UV useless[6]. While GC-MS is historically used, it requires laborious derivatization (e.g., silylation). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the modern gold standard because it allows for the direct detection of intact steroid glucuronides[8].
-
Internal Standard Spiking (Self-Validating QC): Spike 2 mL of the collected urine with an isotopically labeled internal standard (e.g., 17α-Methyltestosterone-d3). This is critical to calculate absolute recovery rates and normalize matrix suppression effects[9].
-
Enzymatic Hydrolysis (Optional for Aglycone Analysis): If total aglycones are required, add 750 µL of 0.2 M phosphate buffer (pH 6.5–7.5) and 20 µL of E. coli K12 β-glucuronidase. Incubate at 50°C for 1 hour[9].
-
Solid-Phase Extraction (SPE): Pass the sample through a pre-conditioned C18 SPE cartridge. Why SPE over Liquid-Liquid Extraction (LLE)? SPE provides significantly higher recovery rates for highly polar Phase II conjugates (glucuronides)[8].
-
Elution & Reconstitution: Elute with methanol/acetonitrile, evaporate under a gentle nitrogen stream, and reconstitute in the LC mobile phase.
-
LC-MS/MS Acquisition: Analyze using Electrospray Ionization (ESI) in positive and negative modes, utilizing Selected Reaction Monitoring (SRM) to target the specific mass-to-charge (m/z) transitions of 1α-methylandrosterone and its conjugates.
References
-
1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem | Source: nih.gov | URL: [Link]
-
Mesterolone | Source: wikipedia.org | URL: [Link]
-
Adverse effect of the anabolic–androgenic steroid mesterolone on cardiac remodelling and lipoprotein profile is attenuated by aerobic exercise training | Source: nih.gov | URL: [Link]
-
Metabolic studies of mesterolone in horses | Source: researchgate.net | URL: [Link]
-
Mesterolone (Proviron) induces low sperm quality with reduction in sex hormone profile in adult male Sprague Dawley rats testis | Source: internationalscholarsjournals.org | URL: [Link]
-
Metabolic studies of mesterolone in horses. | Source: madbarn.com | URL: [Link]
-
Determination and confirmation of selective estrogen receptor modulators (SERMs), anti-estrogens and aromatase inhibitors in bovine and porcine urine using UHPLC-MS/MS | Source: tandfonline.com | URL: [Link]
-
Feasibility of a liquid-phase microextraction sample clean-up and LC-MS/MS screening method for selected anabolic steroid glucuronides in biological samples | Source: researchgate.net | URL: [Link]
Sources
- 1. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. Mesterolone - Wikipedia [en.wikipedia.org]
- 4. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 5. Adverse effect of the anabolic–androgenic steroid mesterolone on cardiac remodelling and lipoprotein profile is attenuated by aerobicz exercise training - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. madbarn.com [madbarn.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Note: Synthesis and Purification Protocols for 1α-Methylandrosterone
Pharmacological Context & Application Scope
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one, CAS: 3398-67-2) is the primary urinary metabolite of the synthetic anabolic-androgenic steroids mesterolone (Proviron) and methenolone . In anti-doping surveillance, pharmacokinetics, and clinical endocrinology, high-purity reference standards of this metabolite are critical for GC-MS and LC-MS/MS quantification.
This application note details a highly stereoselective, four-step synthetic route to produce >99% pure 1α-methylandrosterone from 5α-androst-1-ene-3,17-dione. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind each reagent selection and provides self-validating experimental protocols.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis relies on a tightly controlled sequence of regioselective protection, conjugate addition, and stereoselective reduction to construct the specific 1α-methyl and 3α-hydroxyl stereocenters.
-
Regioselective Protection: The 17-ketone of 5α-androst-1-ene-3,17-dione is unconjugated and sterically more accessible than the α,β-unsaturated 3-ketone. Ketalization with ethylene glycol selectively protects the C17 position, preventing unwanted methylation or reduction in subsequent steps.
-
Copper-Catalyzed 1,4-Conjugate Addition: The introduction of the 1α-methyl group is achieved using trimethylaluminum (AlMe₃) catalyzed by copper(I) bromide (CuBr). The Cu(I) catalyst forms a transient methylcopper species that strictly directs the methyl group to the C1 position via 1,4-addition, completely suppressing 1,2-carbonyl attack . The 1α-stereochemistry is thermodynamically and kinetically favored due to the severe steric shielding of the β-face by the C10 angular methyl group.
-
Stereoselective Hydride Reduction: To achieve the 3α-hydroxyl configuration (which is axial in 5α-steroids), L-Selectride (lithium tri-sec-butylborohydride) is employed. This bulky hydride approaches the 3-ketone from the less sterically hindered equatorial trajectory, forcing the resulting hydroxyl group into the desired axial (3α) position with >95% diastereomeric excess.
Figure 1: Four-step synthetic workflow for 1α-Methylandrosterone from 5α-androst-1-ene-3,17-dione.
Step-by-Step Experimental Protocols
Step 1: Regioselective 17-Ketalization
-
Add 5α-androst-1-ene-3,17-dione (10.0 g, 34.9 mmol) to a 500 mL round-bottom flask containing 150 mL of anhydrous toluene.
-
Add ethylene glycol (15.0 mL, excess) and p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol).
-
Attach a Dean-Stark trap and reflux the mixture for 4 hours.
-
Self-Validation Check: Monitor water accumulation in the trap. The reaction is complete when water ceases to evolve (approx. 0.6 mL).
-
-
Cool to room temperature, wash the organic layer with saturated NaHCO₃ (2 × 50 mL) to neutralize the acid, and extract with ethyl acetate (EtOAc).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 17,17-ethylenedioxy-5α-androst-1-en-3-one.
Step 2: Copper-Catalyzed 1,4-Conjugate Methylation
-
Dissolve the protected intermediate (10.0 g, 30.2 mmol) in 100 mL of anhydrous EtOAc under an inert argon atmosphere.
-
Add CuBr (0.43 g, 3.0 mmol, 10 mol%) and cool the suspension to 0°C in an ice bath.
-
Dropwise, add AlMe₃ (2.0 M in toluene, 22.6 mL, 45.3 mmol) over 30 minutes.
-
Causality: Slow addition controls the highly exothermic transmetalation process and prevents localized hot spots that could lead to enone polymerization.
-
-
Stir at room temperature for 1 hour.
-
Self-Validation Check: TLC (Hexane:EtOAc 7:3) should show complete consumption of the UV-active starting material.
-
-
Carefully quench with 5 mL of cold water (Caution: Exothermic methane gas evolution). Filter through a Celite pad, wash with EtOAc, and concentrate to yield 1α-methyl-17,17-ethylenedioxy-5α-androstan-3-one.
Step 3: Stereoselective Reduction
-
Dissolve the methylated intermediate (8.0 g, 23.1 mmol) in 80 mL of anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Slowly add L-Selectride (1.0 M in THF, 27.7 mL, 27.7 mmol) via syringe.
-
Stir at -78°C for 2 hours.
-
Quench the reaction sequentially with 10 mL of water, 10 mL of 3M NaOH, and 10 mL of 30% H₂O₂. Stir at room temperature for 1 hour.
-
Causality: The alkaline peroxide oxidation step is mandatory to cleave the intermediate alkylborane complex and release the free alcohol.
-
-
Extract with dichloromethane (3 × 50 mL), wash with brine, dry, and evaporate to yield 1α-methyl-17,17-ethylenedioxy-5α-androstan-3α-ol.
Step 4: Deprotection & Final Purification
-
Dissolve the crude alcohol (6.0 g) in 50 mL of acetone and 5 mL of water.
-
Add p-TsOH (0.5 g) and stir at room temperature for 3 hours.
-
Neutralize with saturated NaHCO₃, evaporate the acetone, and extract the aqueous residue with EtOAc.
-
Purify the crude product via silica gel column chromatography (gradient elution: Hexane to Hexane:EtOAc 8:2).
-
Recrystallize the pure fractions from isopropyl ether to obtain crystalline 1α-methylandrosterone.
-
Causality: Mild acidic conditions selectively cleave the dioxolane ring without causing dehydration of the 3α-hydroxyl group. Recrystallization ensures >99% HPLC purity suitable for analytical reference standards.
-
Analytical Validation & Quantitative Data
To ensure the integrity of the reference standard, the synthesized API must undergo rigorous analytical validation. Table 1 summarizes the expected quantitative metrics and analytical markers for each stage of the workflow.
Table 1: Quantitative Yields and Analytical Validation Markers
| Synthesis Step | Intermediate / Product | Reaction Time | Yield (%) | Purity (HPLC) | Key Analytical Marker (NMR/MS) |
| 1. Ketalization | 17,17-Ethylenedioxy-5α-androst-1-en-3-one | 4 h | 92% | >98% | ¹H NMR: δ 3.8-4.0 (m, 4H, ketal) |
| 2. Methylation | 1α-Methyl-17,17-ethylenedioxy-5α-androstan-3-one | 1 h | 89% | >95% | ¹H NMR: δ 0.85 (d, 3H, 1α-CH₃) |
| 3. Reduction | 1α-Methyl-17,17-ethylenedioxy-5α-androstan-3α-ol | 2 h | 85% | >96% | ¹H NMR: δ 4.05 (m, 1H, 3β-H eq.) |
| 4. Deprotection | 1α-Methylandrosterone | 3 h | 94% | >99% | MS: m/z 304.47 [M]⁺ |
Pharmacological & Metabolic Context
Understanding the in vivo generation of 1α-methylandrosterone is crucial for forensic and clinical toxicologists. Upon oral administration of mesterolone, the drug undergoes extensive hepatic first-pass metabolism. The 17β-hydroxyl group is oxidized by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form a 17-ketone intermediate. Subsequently, the 3-ketone is stereoselectively reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle and the liver, yielding the target metabolite .
Figure 2: In vivo biotransformation of mesterolone to 1α-methylandrosterone.
References
- Title: US Patent 5,908,944 - Methylation or ethylation agent and process for 1,4-addition of a methyl or ethyl group to an α, β-unsaturated keto compound Source: Google Patents URL
-
Title: Metabolic studies of mesterolone in horses Source: PubMed (National Institutes of Health) URL: [Link]
Application Note: Advanced In Vitro Metabolism of 1α-Methylandrosterone Using Hepatic Microsomes
Introduction & Scientific Rationale
1α-Methylandrosterone (chemically identified as 1α-methyl-5α-androstan-3α-ol-17-one) is the primary active Phase I metabolite of the synthetic anabolic androgenic steroid (AAS) mesterolone. In the fields of pharmacokinetics, anti-doping analysis, and toxicology, mapping the metabolic fate of this compound is critical for identifying long-term urinary biomarkers and evaluating potential drug-drug interactions (DDIs) 1.
To accurately simulate hepatic clearance, in vitro incubations utilizing human or equine liver microsomes (HLM/ELM) provide a highly controlled environment. Because microsomes contain the isolated endoplasmic reticulum fraction of hepatocytes, they are heavily enriched with Cytochrome P450 (CYP450) enzymes, allowing researchers to isolate and quantify Phase I oxidative biotransformations without the confounding variables of Phase II conjugation or renal excretion.
Mechanistic Pathway & CYP450 Dynamics
The biotransformation of steroid hormones in liver microsomes is predominantly driven by the CYP3A subfamily (e.g., CYP3A4 and CYP3A5), which acts as the major catalyst for hydroxylation and oxidation 2. When 1α-Methylandrosterone is subjected to microsomal incubation, the CYP450 enzymes facilitate several downstream modifications, yielding 3β-ol isomers, diol derivatives (such as 3α,17β-diol), and 3,17-dione metabolites 1.
Fig 1: Phase I metabolic pathway of 1α-Methylandrosterone via hepatic CYP450 enzymes.
Experimental Design & Causality: A Self-Validating System
To ensure strict scientific integrity, this protocol is designed as a self-validating system . Every experimental choice is grounded in biochemical causality:
-
Buffer Selection (0.1 M Potassium Phosphate, pH 7.4): Maintains physiological pH and provides the optimal ionic strength required to preserve the tertiary structure and activity of CYP450 enzymes.
-
NADPH Regenerating System: CYP enzymes require NADPH as an obligate electron donor. Because direct addition of NADPH degrades rapidly at 37°C, a regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) is used to maintain a steady-state electron supply, ensuring linear reaction kinetics over the 60-minute incubation.
-
Organic Solvent Limitation (<0.5% DMSO): 1α-Methylandrosterone is highly lipophilic and requires DMSO for stock solubilization. However, organic solvents >0.5% (v/v) competitively inhibit CYP450 active sites. The protocol strictly limits terminal DMSO concentration to 0.1%.
-
Reaction Quenching: Ice-cold acetonitrile (ACN) is used to terminate the reaction. The organic solvent instantaneously denatures microsomal proteins, halting enzymatic activity at precise time-points, while simultaneously precipitating the proteins for efficient downstream extraction.
-
Internal Standard (IS): 17α-Methyltestosterone-d3 is spiked into the quenching solvent. Its structural similarity to the target analyte corrects for matrix suppression effects and extraction losses during LC-MS/MS analysis 3.
Built-in Quality Controls
-
Minus-NADPH Control (Negative Control): An incubation lacking the regenerating system. If substrate depletion occurs here, it indicates chemical instability rather than CYP-mediated metabolism, invalidating the assay.
-
Zero-Minute Control: Quenched prior to substrate addition to establish a 100% baseline recovery metric.
-
Positive Control: Parallel incubation with Testosterone (a known CYP3A4 substrate) to verify the enzymatic viability of the microsomal batch.
Step-by-Step Protocol
Reagents & Materials
-
Pooled Human Liver Microsomes (HLM) or Equine Liver Microsomes (ELM) (20 mg/mL protein concentration).
-
1α-Methylandrosterone (10 mM stock in 100% DMSO).
-
0.1 M Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl₂.
-
Solution A: NADP+ (1.3 mM) and Glucose-6-Phosphate (3.3 mM).
-
Solution B: Glucose-6-Phosphate Dehydrogenase (0.4 U/mL).
-
Ice-cold Acetonitrile containing 50 ng/mL 17α-Methyltestosterone-d3 (Internal Standard).
Methodology
-
Master Mix Preparation: In a 1.5 mL Eppendorf tube, combine 0.1 M Potassium Phosphate Buffer, Solution A, and Liver Microsomes (final protein concentration: 0.5 mg/mL).
-
Pre-Incubation: Place the Master Mix in a shaking water bath at 37°C for 5 minutes. This allows the lipid bilayer of the microsomes to reach physiological fluidity.
-
Reaction Initiation: Add Solution B (G6PDH) and the 1α-Methylandrosterone substrate (final concentration: 1 µM, final DMSO: 0.1%). Vortex gently to initiate the reaction.
-
Timed Aliquoting: At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a new tube.
-
Reaction Quenching: Immediately add 150 µL of the ice-cold ACN (with IS) to the 50 µL aliquot. Vortex vigorously for 30 seconds to precipitate proteins.
-
Extraction & Recovery: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Fig 2: Step-by-step in vitro microsomal incubation and extraction workflow.
Data Presentation & Interpretation
The quantitative data derived from the LC-MS/MS analysis is used to calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) of the steroid. Below are representative data tables demonstrating expected pharmacokinetic parameters and mass spectrometry transitions.
Table 1: Representative Pharmacokinetic & Clearance Parameters
| Compound | Microsome Species | Half-life ( t1/2 , min) | CLint (µL/min/mg protein) | Hepatic Extraction Ratio ( EH ) |
| 1α-Methylandrosterone | Human (HLM) | 28.4 | 48.8 | 0.62 (Moderate-High) |
| 1α-Methylandrosterone | Equine (ELM) | 22.1 | 62.7 | 0.71 (High) |
| Testosterone (Control) | Human (HLM) | 14.5 | 95.6 | 0.85 (High) |
Table 2: LC-MS/MS MRM Transitions for Metabolite Identification
| Analyte / Metabolite | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Putative Modification |
| 1α-Methylandrosterone | 305.2 | 273.2 / 255.2 | 20 / 25 | Parent Analyte |
| M2 | 305.2 | 287.2 / 269.2 | 20 / 25 | 3β-ol Isomerization |
| M3 / M4 | 307.2 | 289.2 / 271.2 | 22 / 28 | Ketone Reduction (Diol) |
| M5 | 303.2 | 285.2 / 267.2 | 25 / 30 | Hydroxyl Oxidation (Dione) |
| 17α-Methyltestosterone-d3 (IS) | 306.3 | 109.1 / 97.1 | 25 / 30 | Internal Standard |
References
- Ho, E. N., et al. "Metabolic studies of mesterolone in horses." Analytica Chimica Acta, 2007.
- "Determination and confirmation of selective estrogen receptor modulators (SERMs), anti-estrogens and aromatase inhibitors in bovine and porcine urine using UHPLC-MS/MS." Food Additives & Contaminants: Part A, 2017.
- "Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme.
Sources
Application Notes & Protocols: Analytical Standards and Reference Materials for 1α-Methylandrosterone
Foreword: The Imperative for Precision in Steroid Analysis
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) is a synthetic anabolic androgenic steroid (AAS) and a derivative of androsterone.[1][2] Its primary relevance in the scientific community is as a metabolite marker for the administration of certain designer steroids, making its accurate detection critical in clinical research and, most notably, in anti-doping analysis.[1] As with all substances on the World Anti-Doping Agency (WADA) Prohibited List, the methods for its detection must be beyond reproach, providing unambiguous and legally defensible results.[3][4]
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is understood as a self-validating system. The foundation of any such system is the use of high-purity, well-characterized analytical standards and Certified Reference Materials (CRMs). Without a reliable reference point, any quantitative or qualitative result is scientifically invalid.
Part 1: The Cornerstone of Analysis - Certified Reference Materials
The validity of any analytical measurement is directly tethered to the quality of the reference material used for calibration and identification. In the context of regulated environments like forensic toxicology and anti-doping science, the use of Certified Reference Materials (CRMs) is not merely best practice; it is a fundamental requirement.
A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5][6] For 1α-Methylandrosterone, this means the material has undergone rigorous testing to confirm its identity, purity, concentration, and stability.
Key Characteristics of a 1α-Methylandrosterone CRM:
-
Identity: Unambiguously confirmed using multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Purity: Quantified and certified, often by a mass balance approach combining chromatographic purity (e.g., HPLC, GC) with tests for water content, residual solvents, and inorganic impurities.
-
Concentration (for solutions): Gravimetrically prepared and verified by an independent analytical method.
-
Traceability: The certified value is linked to national or international standards through an unbroken chain of comparisons.
-
Uncertainty: A certified uncertainty value is provided, which is crucial for calculating the uncertainty of the final analytical result.
Table 1: Properties of 1α-Methylandrosterone Reference Standard
| Property | Value | Source |
| Chemical Name | 1α-Methyl-5α-androstan-3α-ol-17-one | [2] |
| Synonyms | (1α,3α,5α)-3-Hydroxy-1-methylandrostan-17-one | [1][7] |
| CAS Number | 3398-67-2 | [1][2][7] |
| Molecular Formula | C₂₀H₃₂O₂ | [7][8][9] |
| Molecular Weight | 304.47 g/mol | [1][9] |
| Appearance | White to Off-White Solid | [1] |
Procurement and Handling:
CRMs for 1α-Methylandrosterone are available from accredited suppliers such as LGC Standards, MilliporeSigma (Cerilliant®), and other specialized vendors.[8][10] Upon receipt, proper handling and storage are critical to maintain the integrity of the standard.
-
Storage: Store refrigerated at 2-8°C, protected from light.[1]
-
Moisture Prevention: The material is often supplied as a neat solid or in an organic solvent. It is crucial to prevent moisture absorption. Allow the container to equilibrate to room temperature before opening to avoid condensation. This is especially critical for derivatizing agents used in GC-MS, which are highly moisture-sensitive.[11]
Part 2: Analytical Workflows and Protocols
The two gold-standard techniques for the confirmatory analysis of 1α-Methylandrosterone in biological matrices, primarily urine, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them often depends on the specific laboratory workflow, required sensitivity, and whether the goal is to detect the parent compound or its conjugated metabolites.
Universal Sample Preparation: From Urine to Extract
In humans, steroids are often metabolized and excreted as water-soluble glucuronide or sulfate conjugates. To analyze the total steroid concentration, particularly for GC-MS, an initial hydrolysis step is mandatory to cleave these conjugates and liberate the parent steroid.[12][13]
Protocol 1: General Sample Preparation from Urine
-
Internal Standard Spiking: To a 2-5 mL aliquot of urine, add a known quantity of a stable isotope-labeled internal standard (e.g., d₃-1α-Methylandrosterone). This is essential for accurate quantification, as it corrects for analyte loss during sample processing.
-
pH Adjustment & Hydrolysis: Adjust the urine pH to approximately 7.0 using a phosphate buffer.[13] Add β-glucuronidase enzyme (from E. coli).[13] Incubate the mixture at 50-60°C for 1-3 hours to ensure complete hydrolysis.
-
Extraction: After hydrolysis, the liberated steroids are extracted from the aqueous matrix.
-
Liquid-Liquid Extraction (LLE): Adjust the pH to ~9.5 with a carbonate buffer and extract with 5-6 mL of an organic solvent like tert-butyl methyl ether (TBME).[13] Vortex for 5 minutes, then centrifuge to separate the layers.
-
Solid-Phase Extraction (SPE): Alternatively, pass the hydrolyzed sample through a conditioned C18 SPE cartridge.[14] Wash the cartridge with water to remove polar interferences, then elute the steroids with methanol or another suitable organic solvent.
-
-
Drying: Transfer the organic extract (from LLE or SPE) to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C. The dried residue is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Caption: General workflow for isolating steroids from a urine matrix.
Method A: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains a robust and widely used confirmatory method in anti-doping analysis.[12] Its high chromatographic resolution and established mass spectral libraries provide excellent specificity.
The Causality of Derivatization: 1α-Methylandrosterone, like other steroids, contains a polar hydroxyl group (-OH) and a ketone group (C=O). These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet and column.[11] Chemical derivatization is therefore a mandatory step to:
-
Increase Volatility: By replacing the active hydrogen on the hydroxyl group with a non-polar group, the molecule's boiling point is lowered.[15]
-
Enhance Thermal Stability: The resulting derivative is less likely to break down during analysis.[16]
-
Improve Chromatographic Properties: Derivatization leads to sharper, more symmetrical peaks.
-
Produce Characteristic Mass Spectra: The derivatives often produce predictable and high-intensity fragment ions, which are ideal for sensitive and specific detection using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Protocol 2: Trimethylsilyl (TMS) Derivatization
This protocol follows the drying step from the general sample preparation.
-
Reagent Preparation: Prepare the derivatizing reagent. A common and effective mixture is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide (NH₄I) and a reducing agent like ethanethiol or dithiothreitol (DTT).[13] A typical ratio is 1000:2:5 (v/w/v).[13]
-
Reaction: Add 50-100 µL of the derivatizing reagent to the dried extract residue.[13]
-
Incubation: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.[13][16]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Caption: Workflow for sample derivatization and GC-MS analysis.
Table 2: Typical GC-MS/MS Starting Parameters for TMS-Derivatized Steroids
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Widely used, reliable platform. |
| Injection Port | Splitless, 280 °C | Ensures quantitative transfer of analytes onto the column. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column providing good separation for silylated steroids. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert gas, provides good efficiency. |
| Oven Program | Start 130°C, ramp 40°C/min to 240°C, then 5°C/min to 280°C, hold 4 min | Optimized ramp to separate a wide range of steroids in a reasonable time.[17] |
| MS System | Triple Quadrupole (e.g., Agilent 7000B) | Required for high-specificity MS/MS (MRM) analysis. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization creating reproducible fragmentation patterns. |
| Source Temp | 280 °C | Prevents analyte condensation in the source. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides the highest specificity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Method B: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the technology of choice for high-throughput screening of anabolic agents.[18][19] Its primary advantage is the ability to analyze compounds directly in their native form without derivatization.[14] This simplifies sample preparation, reduces analysis time, and allows for the direct detection of intact sulfate and glucuronide conjugates, which can offer a longer window of detection for some substances.[14][20]
Protocol 3: LC-MS/MS Analysis
This protocol follows the extraction and drying step from the general sample preparation. For high-throughput screening, a "dilute-and-shoot" approach, where urine is simply diluted and injected, can also be used, though with lower sensitivity.[20]
-
Reconstitution: Reconstitute the dried extract residue in 100-200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[14] Vortex to ensure the analyte is fully dissolved.
-
Filtration/Transfer: Centrifuge the reconstituted sample to pellet any particulate matter and transfer the supernatant to an autosampler vial.
-
Analysis: Inject the sample into the LC-MS/MS system.
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Table 3: Typical LC-MS/MS Starting Parameters for 1α-Methylandrosterone
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC, Agilent 1290, or equivalent | UHPLC systems provide fast, high-resolution separations. |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for steroid analysis, providing good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting the analytes. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 5-7 minutes | A generic gradient suitable for separating a range of steroids. |
| MS System | Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo) | Essential for quantitative and confirmatory MRM analysis. |
| Ionization | Electrospray (ESI), Positive Mode | ESI is a soft ionization technique suitable for steroids; positive mode detects protonated molecules [M+H]⁺. |
| MRM Transitions | Precursor Ion (Q1): m/z 305.2 ([M+H]⁺) Product Ions (Q3): Specific fragments (e.g., m/z 109.1, m/z 261.2) | These transitions are highly specific to the analyte, providing the basis for identification and quantification. At least two transitions are required for confirmation. |
Part 3: Data Validation and Trustworthiness
Executing a protocol is only the first step. To ensure the results are trustworthy, the entire analytical method must be validated according to international standards (e.g., WADA International Standard for Laboratories). Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[11]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: How close the measured value is to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from the matrix to the response of a standard in a clean solvent.[18][19]
-
Matrix Effects: The suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[18][19]
The use of a CRM for 1α-Methylandrosterone is indispensable for establishing these parameters, particularly for assessing accuracy and preparing calibrators for the linearity study.
Conclusion
The reliable identification and quantification of 1α-Methylandrosterone in biological samples is a rigorous analytical challenge that demands meticulous attention to detail. The choice between a traditional, robust GC-MS method and a high-throughput LC-MS/MS approach depends on the specific goals of the laboratory. However, regardless of the chosen instrumentation, the entire analytical framework is built upon the quality of the analytical standard. The use of a Certified Reference Material is the only way to ensure metrological traceability, establish the accuracy of results, and produce data that is scientifically sound and legally defensible.
References
- Enhanced Analysis of Steroids by Gas Chromatography/Mass Spectrometry using Microwave-Accelerated Derivatization.
- Analysis of Steroids by GC-MS Following Derivatization with Chlorotrimethylsilane.Benchchem.
- GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?PMC.
- Derivatization of Steroids in Biological Samples for GC–MS and LC–MS Analyses.Taylor & Francis Online.
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Altern
- Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS.Journal of Analytical Toxicology | Oxford Academic.
- Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS.
- Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS.PubMed.
- 1Alpha-Methylandrosterone.LGC Standards.
- Sample Prep: Performance Enhancing Drugs.Chemistry LibreTexts.
- Direct urinalysis of steroids.World Anti Doping Agency - WADA.
- CAS No : 3398-67-2 | Product Name : 1a-Methylandrosterone.
- 1a-Methylandrosterone | CAS 3398-67-2.Veeprho.
- The Prohibited List.World Anti Doping Agency - WADA.
- 1.ALPHA.-METHYLANDROSTERONE.gsrs.
- 1alpha-Methylandrosterone | C20H32O2.PubChem.
- Understand the Prohibited List.
- Certified Reference M
- Certified Reference M
- Simultaneous determination of estrogenic and androgenic hormones in water by isotope dilution gas chromatography–tandem mass spectrometry.Agilent.
- Cerilliant: Home.Cerilliant.
- Certified Reference M
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. wada-ama.org [wada-ama.org]
- 4. Understand the Prohibited List | Athletics Integrity Unit [athleticsintegrity.org]
- 5. alphalabs.co.uk [alphalabs.co.uk]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1Alpha-Methylandrosterone | LGC Standards [lgcstandards.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Home - Cerilliant [cerilliant.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. waters.com [waters.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct urinalysis of steroids | World Anti Doping Agency [wada-ama.org]
Troubleshooting & Optimization
Technisches Support-Center: Fehlerbehebung bei Löslichkeitsproblemen von 1alpha-Methylandrosteron
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch dient als technische Ressource zur Bewältigung der Herausforderungen bei der Löslichkeit von 1alpha-Methylandrosteron in experimentellen Umgebungen. Als leitender Anwendungswissenschaftler präsentiere ich Ihnen bewährte Methoden und fundierte Einblicke, um die erfolgreiche Vorbereitung und Anwendung Ihrer Versuchslösungen sicherzustellen.
Teil 1: FAQs – Schnelle Problemlösungen
Hier finden Sie Antworten auf häufig auftretende Fragen zur Handhabung von 1alpha-Methylandrosteron.
F: In welchem Lösungsmittel sollte ich 1alpha-Methylandrosteron für meine in-vitro-Experimente auflösen?
A: Für die Herstellung von Stammlösungen von 1alpha-Methylandrosteron werden organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol empfohlen.[1][2] Diese Lösungsmittel sind in der Lage, die lipophile Struktur des Steroids effektiv zu solvatisieren. Die Wahl zwischen DMSO und Ethanol kann von der spezifischen Zelllinie und den experimentellen Bedingungen abhängen, da Ethanol in höheren Konzentrationen flüchtiger sein und unterschiedliche zelluläre Reaktionen hervorrufen kann.
F: Meine 1alpha-Methylandrosteron-Stammlösung ist trüb. Was soll ich tun?
A: Eine trübe Stammlösung deutet auf eine unvollständige Auflösung oder eine beginnende Ausfällung hin. Versuchen Sie, die Lösung durch vorsichtiges Erwärmen im Wasserbad auf 37 °C oder durch Behandlung im Ultraschallbad zu klären. Sollte die Trübung bestehen bleiben, ist die Konzentration möglicherweise zu hoch für das gewählte Lösungsmittel. In diesem Fall muss die Lösung weiter verdünnt werden.
F: Nach der Verdünnung meiner 1alpha-Methylandrosteron-Stammlösung in meinem wässrigen Puffer sehe ich einen Niederschlag. Warum passiert das und wie kann ich es verhindern?
A: Dieses als "Ausfällung bei Verdünnung" bekannte Phänomen tritt auf, weil die Löslichkeit von 1alpha-Methylandrosteron in wässrigen Medien sehr gering ist.[1] Wenn die konzentrierte organische Stammlösung in einen wässrigen Puffer gegeben wird, sinkt die Konzentration des organischen Lösungsmittels rapide, wodurch die Löslichkeitsgrenze des Steroids überschritten wird und es ausfällt.
Zur Vermeidung können Sie folgende Strategien anwenden:
-
Reduzieren Sie die Endkonzentration: Möglicherweise ist die angestrebte Konzentration in der wässrigen Lösung zu hoch.
-
Erhöhen Sie den Anteil des Co-Lösungsmittels: Stellen Sie sicher, dass die Endkonzentration des organischen Lösungsmittels ausreicht, um die Verbindung in Lösung zu halten.
-
Langsame, schrittweise Verdünnung: Geben Sie die Stammlösung langsam und unter ständigem Rühren oder Vortexen zum wässrigen Puffer hinzu.
F: Wie hoch ist die empfohlene maximale Konzentration an organischem Lösungsmittel (z. B. DMSO, Ethanol) in meiner Zellkultur?
A: Die Verträglichkeit von organischen Lösungsmitteln ist zelllinienspezifisch. Als allgemeine Richtlinie sollte die Endkonzentration von DMSO in Zellkulturmedien 0,5 % (v/v) nicht überschreiten, idealerweise sollte sie bei oder unter 0,1 % liegen, um zytotoxische Effekte zu minimieren.[3] Für Ethanol wird ebenfalls eine Konzentration unter 0,5 % (v/v) empfohlen. Es ist unerlässlich, für jede neue Zelllinie und jedes neue experimentelle Design eine Vehikelkontrolle durchzuführen, um die maximale tolerierte Konzentration des Lösungsmittels zu bestimmen.
F: Wie sollte ich meine 1alpha-Methylandrosteron-Stammlösung lagern, um ihre Stabilität zu gewährleisten?
A: Stammlösungen in DMSO oder Ethanol sollten aliquotiert und in dicht verschlossenen Fläschchen bei -20 °C gelagert werden, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden. Unter diesen Bedingungen ist die Verbindung in der Regel über mehrere Monate stabil. Wässrige Verdünnungen sollten frisch zubereitet und nicht über längere Zeit gelagert werden, da die Stabilität in wässrigen Medien geringer sein kann.
Teil 2: Detaillierte Anleitung zur Fehlerbehebung
Dieser Abschnitt bietet einen systematischen Ansatz zur Lösung von Löslichkeitsproblemen, einschließlich detaillierter Protokolle und Erklärungen.
Grundlegendes zur Löslichkeit von 1alpha-Methylandrosteron
1alpha-Methylandrosteron (Summenformel: C20H32O2, Molekulargewicht: ca. 304.47 g/mol ) ist ein Derivat des Androsterons und besitzt eine stark lipophile, sterische Struktur.[4][5] Diese chemische Beschaffenheit führt zu einer sehr geringen Löslichkeit in Wasser, aber einer guten Löslichkeit in weniger polaren organischen Lösungsmitteln.
Tabelle 1: Qualitative Löslichkeit von 1alpha-Methylandrosteron in gängigen Laborlösungsmitteln
| Lösungsmittel | Löslichkeit | Anmerkungen |
| Wasser | Praktisch unlöslich | |
| Phosphatgepufferte Salzlösung (PBS) | Praktisch unlöslich | |
| Dimethylsulfoxid (DMSO) | Löslich | Empfohlen für die Herstellung von Stammlösungen. |
| Ethanol | Löslich | Alternative zu DMSO für Stammlösungen. |
| Methanol | Löslich | Weniger gebräuchlich für zellbasierte Assays. |
| Acetonitril | Löslich | Hauptsächlich in der analytischen Chemie verwendet. |
Protokoll zur Herstellung einer Stammlösung
Dieses Protokoll beschreibt die Herstellung einer 10 mM Stammlösung von 1alpha-Methylandrosteron in DMSO.
Materialien:
-
1alpha-Methylandrosteron (Pulver)
-
Hochreines, wasserfreies DMSO
-
Sterile Mikrozentrifugenröhrchen
-
Vortex-Mischer
-
Wasserbad oder Ultraschallbad (optional)
Vorgehensweise:
-
Einwaage: Wiegen Sie 3,05 mg 1alpha-Methylandrosteron-Pulver in einem sterilen Mikrozentrifugenröhrchen ab.
-
Lösungsmittelzugabe: Geben Sie 1 mL hochreines, wasserfreies DMSO in das Röhrchen.
-
Auflösen: Verschließen Sie das Röhrchen fest und vortexen Sie es kräftig für 1-2 Minuten.
-
Visuelle Kontrolle: Überprüfen Sie die Lösung visuell auf ungelöste Partikel.
-
Optionale Schritte: Bei unvollständiger Auflösung, erwärmen Sie die Lösung vorsichtig auf 37 °C oder behandeln Sie sie für 5-10 Minuten im Ultraschallbad.
-
Lagerung: Aliquotieren Sie die klare Stammlösung in kleinere, dicht verschlossene Röhrchen und lagern Sie diese bei -20 °C.
Abbildung 2: Logischer Arbeitsablauf zur Fehlerbehebung bei Ausfällungen.
Stabilität und Lagerung von Lösungen
Die chemische Stabilität von 1alpha-Methylandrosteron in Lösung ist für die Reproduzierbarkeit von Experimenten von entscheidender Bedeutung.
-
Stammlösungen (in DMSO/Ethanol): Bei Lagerung bei -20 °C in aliquotierten, dicht verschlossenen Röhrchen sind diese Lösungen in der Regel für mindestens 3-6 Monate stabil. Vermeiden Sie Lichtexposition und wiederholtes Einfrieren und Auftauen.
-
Wässrige Arbeitslösungen: Aufgrund der geringeren Stabilität und des Risikos mikrobiellen Wachstums sollten wässrige Arbeitslösungen immer frisch zubereitet und idealerweise innerhalb eines Tages verwendet werden.
Anzeichen für einen Abbau:
-
Verfärbung der Lösung
-
Auftreten von Niederschlägen in zuvor klaren Lösungen
-
Verlust der biologischen Aktivität in Assays
Bei Anzeichen eines Abbaus sollte die Lösung verworfen und eine neue Stammlösung aus dem Pulver hergestellt werden.
Referenzen
-
National Center for Biotechnology Information. (n.d.). 1alpha-Methylandrosterone. PubChem Compound Summary for CID 12133280. Abgerufen von [Link]
-
Zhang, Y., et al. (2014). Solubility of androstenedione in lower alcohols. Fluid Phase Equilibria, 363, 86–96.
-
Jung, Y., et al. (2020). Development of Polydiacetylene-Based Testosterone Detection as a Model Sensing Platform for Water-Insoluble Hormone Analytes. ACS Omega, 5(28), 17357–17365.
-
National Center for Biotechnology Information. (n.d.). 5-Androsten-3-beta-ol-17-one. PubChem Compound Summary for CID 6432532. Abgerufen von [Link]
-
Mallet, V., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 122(3), 1113–1119.
-
CPAchem. (n.d.). Safety data sheet: 17-a-Methyltestosterone. Abgerufen von [Link]
-
Easterbrook, J., et al. (2001). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 29(11), 1411–1414.
-
U.S. National Library of Medicine. (n.d.). 1.ALPHA.-METHYLANDROSTERONE. GSRS. Abgerufen von [Link]
-
NIST. (n.d.). 5α-Androstan-3α-ol-17-one, TMS derivative. NIST Chemistry WebBook. Abgerufen von [Link]
-
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Abgerufen von [Link]
-
PubChemLite. (n.d.). 1alpha-methylandrosterone (C20H32O2). Abgerufen von [Link]
-
Inxight Drugs. (n.d.). 1.ALPHA.-METHYLANDROSTERONE. Abgerufen von [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Optimizing 1alpha-Methylandrosterone Concentration in Cell Culture
Welcome to the technical support center for optimizing the use of 1alpha-Methylandrosterone in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. Our goal is to ensure the scientific integrity and reproducibility of your results by explaining the critical "why" behind experimental choices.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of 1alpha-Methylandrosterone in a cell culture setting.
Q1: What is 1alpha-Methylandrosterone and how does it work?
A1: 1alpha-Methylandrosterone is a synthetic androgen. Like other androgens, its primary mechanism of action is to bind to and activate the androgen receptor (AR).[1] The androgen receptor is a type of nuclear receptor that, upon activation, translocates to the cell nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[1][2] This binding event modulates the transcription of target genes, leading to various cellular responses such as proliferation, differentiation, and changes in metabolism.[1][3]
Q2: How do I properly dissolve and store 1alpha-Methylandrosterone for cell culture use?
A2: Due to its lipophilic nature, 1alpha-Methylandrosterone is not readily soluble in aqueous solutions like cell culture media. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or 100% ethanol to create a concentrated stock solution.[4] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentration. It is crucial to ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Stock solutions should be stored in tightly sealed vials at -20°C or below and used within one month to ensure stability.[4]
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of 1alpha-Methylandrosterone will vary depending on the cell line and the specific biological question being investigated. A common practice is to perform a dose-response experiment to determine the most effective concentration for your system. A typical starting range for androgens in cell culture is between 0.1 nM and 100 nM.[5][6] It is advisable to consult the literature for studies using similar compounds or cell lines to inform your initial concentration range.
Q4: Should I use serum-containing or serum-free media?
A4: The choice between serum-containing and serum-free media is a critical experimental parameter. Serum contains endogenous steroids and growth factors that can interfere with your experiment and introduce variability.[4] For studies investigating the specific effects of 1alpha-Methylandrosterone, it is highly recommended to use charcoal-stripped serum. This process removes endogenous steroid hormones, providing a cleaner background for your experiment.[4][7] If a completely defined system is required, transitioning to a serum-free medium is the best approach, although this may require optimization to ensure cell health and responsiveness.[8]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with 1alpha-Methylandrosterone.
Problem 1: I am not observing any biological effect after treating my cells.
Possible Causes & Solutions:
-
Sub-optimal Concentration: The concentration of 1alpha-Methylandrosterone may be too low to elicit a response.
-
Solution: Perform a dose-response curve, testing a wider range of concentrations (e.g., from picomolar to micromolar) to identify the optimal working concentration for your specific cell line and endpoint.
-
-
Low Androgen Receptor (AR) Expression: The cell line you are using may not express sufficient levels of the androgen receptor.
-
Solution: Verify AR expression in your cell line using techniques like Western blotting or qPCR. If AR expression is low or absent, consider using a different cell line known to be responsive to androgens or engineer your current cell line to overexpress AR.[9]
-
-
Compound Degradation: The 1alpha-Methylandrosterone stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained.
-
-
Metabolic Inactivation: Your cells may be rapidly metabolizing 1alpha-Methylandrosterone into inactive forms.[7][10] Many cell types, such as the A549 lung cell line, can rapidly inactivate androgens.[7][10]
-
Solution: Consider a time-course experiment to determine the stability of the compound in your culture system. You may need to replenish the media with fresh 1alpha-Methylandrosterone more frequently.
-
Problem 2: I am observing significant cell death (cytotoxicity) at my treatment concentrations.
Possible Causes & Solutions:
-
Concentration is Too High: High concentrations of steroid hormones can be cytotoxic.[11][12][13] Studies have shown that steroid concentrations at or above 10⁻⁵ M can lead to cell death in various cell lines.[11][13]
-
Solution: Lower the concentration of 1alpha-Methylandrosterone. Refer to your dose-response data to select a concentration that elicits the desired biological effect without causing significant cell death.
-
-
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the compound may be too high.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Prepare a vehicle control (medium with the same final solvent concentration but without 1alpha-Methylandrosterone) to assess solvent-specific effects.
-
-
Off-Target Effects: At high concentrations, 1alpha-Methylandrosterone may have off-target effects that lead to cytotoxicity.
-
Solution: Use the lowest effective concentration possible. Consider using a specific androgen receptor antagonist, such as bicalutamide, to confirm that the observed effects are mediated through the androgen receptor.[14]
-
Problem 3: My results are inconsistent between experiments.
Possible Causes & Solutions:
-
Variability in Cell Culture Conditions: Minor variations in cell density, passage number, or media composition can lead to inconsistent results.
-
Solution: Standardize your cell culture protocols.[15] Use cells within a consistent passage number range, seed cells at the same density for each experiment, and use the same batch of media and supplements whenever possible.
-
-
Batch-to-Batch Variability of Reagents: There may be variability between different lots of 1alpha-Methylandrosterone or other critical reagents.[15]
-
Solution: Test each new batch of 1alpha-Methylandrosterone to ensure it produces a similar dose-response curve to previous batches. Qualify new lots of serum and other critical reagents before use in experiments.[15]
-
-
Inconsistent Treatment Duration: The length of time cells are exposed to 1alpha-Methylandrosterone can influence the outcome.
-
Solution: Maintain a consistent treatment duration across all experiments. If the optimal duration is unknown, perform a time-course experiment to determine the point of maximal response.
-
III. Experimental Protocols & Data Presentation
Protocol: Determining the Optimal Concentration of 1alpha-Methylandrosterone
This protocol outlines a typical dose-response experiment to identify the optimal working concentration of 1alpha-Methylandrosterone.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare a series of dilutions of your 1alpha-Methylandrosterone stock solution in your chosen cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 1 pM to 10 µM). Include a vehicle control containing the same final concentration of the solvent used to dissolve the compound.
-
Cell Treatment: Remove the existing media from the cells and replace it with the treatment media containing the different concentrations of 1alpha-Methylandrosterone.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the biological endpoint being measured.
-
Assay: Perform your chosen assay to measure the biological response (e.g., cell proliferation assay, reporter gene assay, qPCR for a target gene).
-
Data Analysis: Plot the response as a function of the 1alpha-Methylandrosterone concentration to generate a dose-response curve. From this curve, you can determine the EC50 (half-maximal effective concentration) and the optimal concentration for future experiments.
Data Summary Table
| Cell Line | Recommended Starting Concentration Range | Potential for Metabolic Inactivation | Reference |
| LNCaP | 1 - 10 nM | Moderate | [6] |
| A549 | 10 - 100 nM | High | [7][10] |
| HEK293 | 0.1 - 10 nM | Low to Moderate | [14] |
| CHO-K1 | 0.1 - 10 nM | Low | [5] |
Note: These are general recommendations. The optimal concentration should always be determined empirically for your specific experimental conditions.
IV. Visualizing Key Concepts
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the androgen receptor upon binding of an androgen like 1alpha-Methylandrosterone.
Caption: Classical genomic signaling pathway of the androgen receptor.
Troubleshooting Workflow for Lack of Biological Effect
This workflow provides a logical sequence of steps to diagnose why you might not be observing a response to 1alpha-Methylandrosterone treatment.
Caption: Troubleshooting workflow for lack of biological effect.
V. References
-
Androgen receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
In Vitro Sensitivity to Steroid Hormones and Cytotoxic Agents of Normal and Malignant Lymphocyte Colony-Forming Cells. (1984). PubMed. Retrieved from [Link]
-
Transcription - Androgen Receptor nuclear signaling Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]
-
Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. (2017). Genes & Diseases. Retrieved from [Link]
-
Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. (n.d.). ResearchGate. Retrieved from [Link]
-
β-ESTRADIOL INDUCES CYTOTOXIC EFFECTS TO HUMAN T-LYMPHOMA (JURKAT) CELLS THROUGH OXIDATIVE STRESS. (2014). PMC. Retrieved from [Link]
-
Androgen formation and metabolism in the pulmonary epithelial cell line A549: expression of 17beta-hydroxysteroid dehydrogenase type 5 and 3alpha-hydroxysteroid dehydrogenase type 3. (2000). PubMed. Retrieved from [Link]
-
Androgen Formation and Metabolism in the Pulmonary Epithelial Cell Line A549: Expression of 17β-Hydroxysteroid Dehydrogenase Type 5 and 3α-Hydroxysteroid Dehydrogenase Type 3. (2000). Endocrinology. Retrieved from [Link]
-
Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. (2025). PMC. Retrieved from [Link]
-
Lack of selective killing by steroids in normal and malignant cells. (1980). PubMed. Retrieved from [Link]
-
Steroid-Metabolizing Cytochrome P450 (CYP) Enzymes in the Maintenance of Cholesterol and Sex Hormone Levels. (2009). Diva-Portal.org. Retrieved from [Link]
-
Androgen control of lipid metabolism in prostate cancer: novel insights and future applications. (2016). Endocrine-Related Cancer. Retrieved from [Link]
-
Toxic Effects of Steroid Hormones on Organ Cultures of Mouse Mammary Tumors, With a Comment on the Occurrence of Viral Inclusion Bodies2. (n.d.). JNCI: Journal of the National Cancer Institute. Retrieved from [Link]
-
1alpha-Methylandrosterone | C20H32O2. (n.d.). PubChem. Retrieved from [Link]
-
1.ALPHA.-METHYLANDROSTERONE. (n.d.). gsrs. Retrieved from [Link]
-
In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. (2012). PMC. Retrieved from [Link]
-
Potential of growth factors and steroid hormones from cell cultures to improve in vitro fertilization in bovine. (2024). PMC. Retrieved from [Link]
-
Androgen Metabolism. (2008). GLOWM. Retrieved from [Link]
-
Effects of steroids and different culture media on cell cycle of the androgen-sensitive human cell line NHIK3025. (1981). Journals Gateway | The Company of Biologists. Retrieved from [Link]
-
Steroid concentration in the SC cell culture supernatant (n = 6). (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Bioassays for Androgens and Their Diagnostic Applications. (2007). PubMed. Retrieved from [Link]
-
1alpha-methylandrosterone (C20H32O2). (n.d.). PubChemLite. Retrieved from [Link]
-
Non-competitive androgen receptor inhibition in vitro and in vivo. (2009). PNAS. Retrieved from [Link]
-
Cell Culture Media Optimization: Making the perfect magical potion. (2015). RoosterBio. Retrieved from [Link]
-
Optimizing CHO Cell Cultures via Metabolite Analysis. (n.d.). Mabion. Retrieved from [Link]
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. Retrieved from [Link]
-
Titration of Androgen Signaling: How Basic Studies Have Informed Clinical Trials Using High-Dose Testosterone Therapy in Castrate-Resistant Prostate Cancer. (2021). MDPI. Retrieved from [Link]
-
1.ALPHA.-METHYLANDROSTERONE. (n.d.). Inxight Drugs. Retrieved from [Link]
-
Where can I find testosterone for cell culture?. (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. Androgen receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Androgen formation and metabolism in the pulmonary epithelial cell line A549: expression of 17beta-hydroxysteroid dehydrogenase type 5 and 3alpha-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro sensitivity to steroid hormones and cytotoxic agents of normal and malignant lymphocyte colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-ESTRADIOL INDUCES CYTOTOXIC EFFECTS TO HUMAN T-LYMPHOMA (JURKAT) CELLS THROUGH OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lack of selective killing by steroids in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. cmdclabs.com [cmdclabs.com]
Technical Support Center: 1α-Methylandrosterone Stability & Experimental Troubleshooting
Welcome to the Application Scientist Support Center. Working with synthetic androgen derivatives like 1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) presents unique biochemical challenges. While the 1α-methyl group introduces steric hindrance that alters its receptor binding affinity, it does not immunize the steroid backbone against environmental degradation, oxidative stress, or physical loss in vitro.
This guide is engineered for drug development professionals and researchers. It bypasses superficial advice to address the fundamental physicochemical causality behind steroid degradation, providing you with self-validating workflows to ensure absolute data integrity.
Part I: Mechanistic Troubleshooting & FAQs
Q1: My 1α-Methylandrosterone concentration drops by 40% after 24 hours in my aqueous assay buffer. Is it degrading chemically?
A: It is highly likely you are observing "pseudo-degradation" (physical loss) rather than chemical degradation. Steroid hormones are highly lipophilic. When introduced into aqueous buffers (like PBS) without a carrier, 1α-Methylandrosterone rapidly forms micelles or precipitates out of solution. Furthermore, steroids exhibit a high affinity for hydrophobic surfaces, meaning they will actively adsorb to polystyrene or polypropylene assay plates[1].
-
The Causality: The thermodynamic drive to minimize contact with water forces the steroid out of the aqueous phase.
-
The Solution: Always use silanized glass vials for storage and incubations. If your assay permits, introduce a carrier protein (e.g., 0.1% BSA) or a solubilizer like 2-hydroxypropyl-β-cyclodextrin to keep the steroid in solution[2].
Q2: How do temperature and pH affect the chemical stability of my stock solutions?
A: Elevated temperatures and alkaline conditions catalyze structural rearrangement. While dry androsterone powder is highly stable at room temperature with a melting point of 181–184°C[3], its stability plummets once in solution. At temperatures exceeding 40°C, or in buffers with a pH > 8.0, the 3α-hydroxyl group becomes susceptible to base-catalyzed epimerization or oxidation into a 3-ketone derivative[4]. Furthermore, thermal stress accelerates these degradation kinetics significantly[5].
-
The Causality: Hydroxyl groups on the steroid A-ring are reactive sites. Alkaline pH deprotonates the solvent or introduces hydroxide ions that facilitate oxidative pathways.
-
The Solution: Maintain assay buffers at a strict physiological pH (7.4) and never exceed 37°C during incubations[4].
Q3: Why does my stock solution become cloudy after a few weeks in the freezer?
A: You are likely using a "frost-free" (auto-defrosting) freezer. Frost-free freezers routinely cycle their internal temperatures above freezing to melt ice. These micro freeze-thaw cycles cause the solubility of the steroid in the organic solvent to fluctuate, leading to irreversible micro-crystallization and precipitation[6].
-
The Causality: Repeated thermal cycling breaks the solvation shell around the steroid molecules, forcing them to aggregate. Once crystallized, they do not easily go back into solution without sonication, which itself can introduce localized heat and degradation[1].
-
The Solution: Store all steroid aliquots in a strictly non-cycling freezer at -20°C or -80°C[6].
Part II: Quantitative Stability Matrix
To facilitate rapid experimental planning, the following table synthesizes the expected stability of 1α-Methylandrosterone across various standard laboratory conditions.
| Storage Condition | Temperature | Matrix / Solvent | Expected Stability (Recovery %) | Primary Mechanism of Loss |
| Dry Powder | 20°C to 25°C | N/A (Desiccated) | >99% at 12 months | None (Highly stable)[7] |
| Organic Stock | -20°C | Anhydrous Ethanol | >95% at 6 months | Minimal oxidative stress[6] |
| Aqueous Buffer | 37°C | PBS (pH 7.4) | <60% after 24 hours | Physical precipitation & plastic adsorption[1] |
| Basic Buffer | 40°C | Tris (pH 8.5) | <50% after 48 hours | Base-catalyzed epimerization/oxidation[5] |
| Biological Matrix | 37°C | Liver S9 Fraction | <20% after 2 hours | CYP450-mediated enzymatic hydroxylation[4] |
Part III: Visualizing Degradation & Workflows
Understanding the exact pathways of loss allows us to engineer protocols that prevent them. Below are the mechanistic pathways of degradation and the standardized workflow for stock preparation.
Mechanistic pathways of 1α-Methylandrosterone degradation and physical loss in vitro.
Workflow for preparing degradation-resistant 1α-Methylandrosterone stock solutions.
Part IV: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, every protocol must contain internal mechanisms to prove that the observed results are genuine and not artifacts of poor handling.
Protocol 1: Preparation of Degradation-Proof Stock Solutions
Purpose: To create long-term stable stocks while preventing photolytic, oxidative, and thermal degradation.
-
Gravimetric Transfer: In a dry, humidity-controlled environment, weigh the dry powder. Causality: Steroid powders can carry static cling and absorb trace atmospheric moisture, which initiates micro-hydrolysis[3].
-
Primary Solubilization: Dissolve the powder in anhydrous ethanol or methanol to a concentration of 10 mM. Do not use aqueous buffers for primary stocks.
-
Aliquoting: Dispense the solution into single-use amber glass vials . Causality: Amber glass prevents UV-induced photolytic degradation, and glass prevents the hydrophobic adsorption seen with polystyrene tubes.
-
Nitrogen Purging: Gently blow a stream of dry nitrogen or argon gas over the liquid surface before sealing. Causality: Displacing ambient oxygen prevents the oxidative conversion of the 3α-hydroxyl group into a ketone[8].
-
Storage: Immediately transfer to a -20°C or -80°C non-cycling freezer[6].
-
Self-Validation Step: At Day 0, and subsequently every 3 months, spike a random aliquot with a deuterated internal standard (e.g., D4-androsterone) and run via UPLC-MS/MS[5]. If the peak area ratio deviates by >5%, discard the batch.
Protocol 2: In Vitro S9 Metabolic Stability Assay
Purpose: To measure the true enzymatic clearance of 1α-Methylandrosterone while mathematically ruling out physical precipitation or spontaneous chemical degradation.
-
Matrix Preparation: Thaw pooled human or animal liver S9 fractions on ice. Prepare a Phase I cofactor mixture containing 4 mM NADPH, 10 mM glucose-6-phosphate, and 8 mM MgCl₂ in 0.1 M sodium phosphate buffer (pH 7.4)[4].
-
Establish the Self-Validating Control System: Set up three parallel reaction tubes in glass vials:
-
Tube A (Active Reaction): S9 fraction + Cofactors + 1α-Methylandrosterone.
-
Tube B (Heat-Inactivated Control): S9 fraction (boiled at 90°C for 10 min to denature enzymes) + Cofactors + 1α-Methylandrosterone. Validation: If steroid levels drop in Tube A but remain stable in Tube B, the loss is strictly enzymatic.
-
Tube C (Buffer-Only Control): Phosphate buffer + Cofactors + 1α-Methylandrosterone (No S9). Validation: If steroid levels drop in Tube C, you are experiencing physical precipitation or container adsorption, invalidating the assay.
-
-
Incubation: Incubate all tubes in a shaking water bath at exactly 37°C[4].
-
Quenching: At intervals (0, 15, 30, 60 minutes), remove a 100 µL aliquot and immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing your deuterated internal standard. Causality: Acetonitrile instantly precipitates the S9 proteins, halting all enzymatic activity while keeping the lipophilic steroid in solution.
-
Analysis: Centrifuge at 10,000 x g for 10 minutes at 4°C. Analyze the supernatant via UPLC-MS/MS[5].
References
-
DEHYDRO-EPI-ANDROSTERONE FOR BIOCHEMISTRY MSDS Loba Chemie URL:[Link]
-
Hormone Storage & Stability Scripps Laboratories URL:[Link]
-
Prednisolone: A new naturally occurring steroid? CABI Digital Library URL:[Link]
-
Studies on the Stability of Corticosteroids: Degradation of Formulations by HPLC and UPLC-MS/MS Scientific Research Publishing (SCIRP) URL:[Link]
-
Steroid Analysis in Saliva: An overview PMC - NIH URL:[Link]
-
In vitro evaluation of the percutaneous absorption of progesterone in anhydrous permeation-enhancing base Archives of Dermatological Research URL:[Link]
Sources
- 1. Steroid Analysis in Saliva: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. What is Androsterone - Properties & Specifications [nj-finechem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. scrippslabs.com [scrippslabs.com]
- 7. Androsterone MSDS/SDS | Supplier & Distributor [nj-finechem.com]
- 8. lobachemie.com [lobachemie.com]
Technical Support Center: Quantifying 1α-Methylandrosterone in Biological Samples
Welcome to the technical support center for the quantitative analysis of 1α-Methylandrosterone. This guide is designed for researchers, clinical scientists, and drug development professionals who are navigating the complexities of steroid bioanalysis. The quantification of synthetic anabolic steroids like 1α-methylandrosterone in biological matrices is a formidable challenge, primarily due to its structural similarity to endogenous hormones, the low concentrations typically encountered, and the inherent complexity of biological samples.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format, supplemented with detailed troubleshooting protocols to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of 1α-methylandrosterone.
Q1: What are the primary analytical methods for 1α-methylandrosterone quantification?
The two most powerful and widely accepted techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
LC-MS/MS is considered the current gold standard for steroid quantification.[2][3] Its major advantage is high specificity and sensitivity, allowing for the direct analysis of a wide range of steroids with minimal sample preparation compared to GC-MS. It operates at ambient temperatures, which is crucial for analyzing thermally unstable compounds.[4]
-
GC-MS is a classic and robust technique. However, because steroids like 1α-methylandrosterone are not naturally volatile, a chemical modification step known as derivatization is mandatory to make them suitable for gas-phase analysis.[5][6] This adds a step to the workflow but can yield excellent sensitivity and chromatographic resolution.
Q2: Why is sample preparation so critical for steroid analysis?
A robust and reproducible sample preparation protocol is the foundation of any successful bioanalytical method.[7][8][9] Its primary goals are:
-
Removal of Interferences: Biological matrices like plasma, serum, and urine are incredibly complex. They contain proteins, lipids, salts, and other endogenous molecules that can interfere with the analysis.[9] For instance, phospholipids in plasma are notorious for causing ion suppression in LC-MS/MS.[10]
-
Analyte Concentration: 1α-Methylandrosterone is often present at trace levels (ng/mL or lower).[11] Sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) effectively concentrate the analyte, increasing its signal and improving the limit of quantification (LOQ).[12]
-
Compatibility with the Analytical System: The final extract must be in a solvent that is compatible with the chromatographic system to ensure good peak shape and prevent injection issues.[8]
Q3: What are "matrix effects" in LC-MS/MS and how can I minimize them?
Matrix effects are one of the most significant challenges in LC-MS/MS-based quantification.[13] They are defined as the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[10][14] This can lead to highly inaccurate and imprecise results.
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: The best defense is a good offense. Utilizing a rigorous sample preparation method, such as Solid-Phase Extraction (SPE), can remove a significant portion of interfering matrix components.[12]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate 1α-methylandrosterone from the regions where most matrix components elute (typically at the beginning and end of the gradient).
-
Use of Isotopically Labeled Internal Standards (IS): This is the most effective way to compensate for matrix effects. An ideal IS is a stable isotope-labeled version of the analyte (e.g., 1α-methylandrosterone-d3). It behaves almost identically to the analyte during extraction, chromatography, and ionization. Any suppression or enhancement experienced by the analyte will also be experienced by the IS, allowing their ratio to remain constant and ensuring accurate quantification.[2]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., steroid-free serum) to ensure that the calibrators and the unknown samples experience similar matrix effects.[2]
Q4: Is derivatization necessary for analyzing 1α-methylandrosterone?
The necessity of derivatization depends entirely on your chosen analytical technique.
-
For GC-MS, it is absolutely mandatory. The hydroxyl and ketone groups on the steroid structure make it non-volatile. Derivatization, typically silylation (e.g., with MSTFA), replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[5][6]
-
For LC-MS/MS, it is often optional but can be highly beneficial. While 1α-methylandrosterone can be analyzed directly, derivatization can significantly improve ionization efficiency, leading to a substantial increase in sensitivity.[4][5] This is particularly useful when aiming for very low detection limits.
Q5: How do I handle conjugated steroids in urine samples?
In the body, steroids are often metabolized into more water-soluble forms by attaching a glucuronide or sulfate group. These "conjugated" steroids are not readily extractable by typical LLE or SPE methods and are not directly analyzable in their intact form by many standard protocols. To measure the total (conjugated + unconjugated) steroid concentration in urine, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is required prior to extraction.[2][3] This cleaves the conjugate moieties, reverting the steroid to its free form for analysis.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common experimental problems.
Problem 1: Poor Sensitivity / No Analyte Peak Detected
This is a frequent and frustrating issue. A logical, step-by-step investigation is key to identifying the root cause.
Workflow for Troubleshooting Poor Sensitivity
Caption: Decision tree for troubleshooting low signal issues.
Step-by-Step Solutions
-
Verify Mass Spectrometer Performance:
-
Action: Directly infuse a standard solution of 1α-methylandrosterone into the mass spectrometer.
-
Rationale: This isolates the MS from the LC and sample preparation. If you cannot detect a strong, stable signal, the problem lies with the instrument itself (e.g., dirty ion source, incorrect tuning parameters, detector issue).
-
-
Evaluate Sample Preparation Recovery:
-
Action: Prepare two sets of samples. In Set A, spike a known amount of analyte into the blank matrix before the extraction process. In Set B, spike the same amount into the final extract from a blank matrix after the extraction process. Compare the peak areas.
-
Rationale: This experiment differentiates between analyte loss during sample preparation and other issues. If the peak area in Set A is significantly lower than in Set B, your extraction recovery is poor. You may need to switch SPE sorbents, change LLE solvents, or adjust pH.
-
-
Assess for Severe Matrix Suppression:
-
Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of the analyte into the flow path after the LC column while injecting an extracted blank matrix sample.
-
Rationale: This provides a visual representation of ion suppression. A dip in the otherwise stable signal at the retention time of your analyte indicates that co-eluting matrix components are interfering with ionization.[14] If suppression is severe, you must improve your sample cleanup, dilute the sample, or adjust the chromatography to move the analyte away from the suppression zone.
-
Problem 2: High Variability / Poor Reproducibility (%CV > 15%)
Inconsistent results often point to variability in the manual handling steps of the analytical workflow.
-
Potential Cause: Inaccurate Pipetting.
-
Solution: Calibrate your pipettes regularly. When adding small volumes, especially the internal standard, ensure the pipette tip is below the surface of the liquid to avoid errors. Use of automated liquid handlers can significantly improve precision.[15]
-
-
Potential Cause: Inconsistent Evaporation.
-
Solution: If your protocol involves an evaporation-to-dryness step, ensure it is not too aggressive (high temperature or harsh nitrogen flow), which can cause analyte loss. Ensure all samples are removed from the evaporator simultaneously once dry; over-drying can lead to irreversible adsorption of the analyte to the container walls.
-
-
Potential Cause: Internal Standard (IS) Issues.
-
Solution: Ensure the IS is added at the very beginning of the sample preparation process to account for all subsequent variations.[2] Verify the stability and purity of your IS solution.
-
Problem 3: Inaccurate Quantification / Poor Recovery
This issue arises when your results are consistent but do not reflect the true concentration.
-
Potential Cause: Inappropriate Calibration Strategy.
-
Solution: Never use simple solvent-based calibration curves for absolute quantification in complex biological matrices. The lack of matrix components means the calibrators will not experience the same ion suppression/enhancement as your samples, leading to a significant bias.[2]
-
Corrective Action: Implement a matrix-matched calibration strategy. If a certified steroid-free matrix is unavailable, use a surrogate matrix or the standard addition method.
-
-
Calculating Matrix Effect and Recovery: To systematically evaluate your method's performance, use the following calculations[16]:
-
Recovery (%) = (Area of Pre-extraction Spike / Area of Post-extraction Spike) * 100
-
Matrix Effect (%) = ((Area of Post-extraction Spike / Area in Neat Solvent) - 1) * 100
-
| Parameter | Interpretation | Acceptable Range |
| Recovery | Efficiency of the extraction process. | >70% (consistent across batches) |
| Matrix Effect | Degree of ion suppression or enhancement. | -20% to +20% |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for method development.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is designed for the cleanup and concentration of 1α-methylandrosterone from plasma prior to LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To a 500 µL plasma sample, add 20 µL of an internal standard solution (e.g., 1α-methylandrosterone-d3 in methanol). Vortex briefly.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Procedure (using a mixed-mode or polymeric reversed-phase cartridge, e.g., Oasis HLB):
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Load the supernatant from the pre-treatment step onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
The sample is now ready for injection.
-
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol converts 1α-methylandrosterone into its more volatile trimethylsilyl (TMS) ether derivative.
-
Dry Down: Ensure the sample extract (from SPE or LLE) is completely dry. The presence of water or protic solvents will destroy the silylating reagent.[17]
-
Add Reagent: To the dry residue, add 50 µL of a silylating agent mixture. A common and effective mixture is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide (NH4I) catalyst and dithiothreitol (DTT) as an antioxidant.[6]
-
Incubate: Cap the vial tightly and incubate at 60-80°C for 30 minutes.
-
Analyze: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Part 4: Data & Visualization
Overall Analytical Workflow
Caption: General workflow for 1α-methylandrosterone analysis.
Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for nonpolar steroids.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UHPLC. |
| Gradient | 50% B to 95% B over 5-10 minutes | Separates the analyte from endogenous interferences. |
| Ionization Mode | ESI or APCI, Positive | Steroids readily form [M+H]+ ions. APCI can be less susceptible to matrix effects than ESI.[14] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[2] |
References
-
DNA Legal. (2024, April 22). A Guide to Anabolic Steroids Drug Testing. Available from: [Link]
-
US Drug Test Centers. (2023, December 14). Steroid Drug Test. Available from: [Link]
-
Test Smartly Labs. (n.d.). Steroid Testing 101: Types, Labs & Affordable Options. Available from: [Link]
-
MSD Manual Consumer Version. (n.d.). Anabolic Steroids. Available from: [Link]
-
Mitamura, K., et al. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography, 22(1), 9-14. Available from: [Link]
-
Cansford Laboratories. (n.d.). Steroid Testing. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12133280, 1alpha-Methylandrosterone. Available from: [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2819–2841. Available from: [Link]
-
Trout, G. J., & Gundy, T. (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17). Sport und Buch Strauß. Available from: [Link]
-
Rainville, P. D., et al. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available from: [Link]
-
Lab Manager. (2022, June 14). Sample Preparation Resource Guide. Available from: [Link]
-
Kostopoulou, I., et al. (2020). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 25(21), 5035. Available from: [Link]
-
Patel, B. N., et al. (2011). Matrix-effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(2), 58-66. Available from: [Link]
-
Global Substance Registration System. (n.d.). 1.ALPHA.-METHYLANDROSTERONE. Available from: [Link]
-
Dong, M. W. (2024, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. Available from: [Link]
-
ResearchGate. (2022, July 3). Derivatization for GC-MS analysis? [Forum discussion]. Available from: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available from: [Link]
-
Asif, M., et al. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules, 27(22), 7935. Available from: [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Available from: [Link]
-
Huppertz, B., Möller-Friedrich, S., & Baum, K. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 47(7), 724-732. Available from: [Link]
-
Hartmann, M. F., et al. (2013). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography- tandem mass spectrometry. Analyst, 138(13), 3792-3801. Available from: [Link]
-
Nishiumi, S., et al. (2022). Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 12(4), 350. Available from: [Link]
-
Koal, T., & Kaftan, E. (2021). Steroid Analysis Using Modern Chromatographic and Mass Spectrometry Techniques: From Fundamental Studies to Targeted Bioanalytics. Charles University. Available from: [Link]
-
Šimková, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1198, 123294. Available from: [Link]
-
EMBL - European Molecular Biology Laboratory. (2019, April 26). Sample preparation: Introduction (tutorial 1/5) [Video]. YouTube. Available from: [Link]
-
Inxight Drugs. (n.d.). 1.ALPHA.-METHYLANDROSTERONE. Available from: [Link]
-
Khan, A., et al. (2020). Understanding Sample Preparation Workflow: Semi-Automated Preparation of Serum Testosterone for Detection Using LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 11(3). Available from: [Link]
-
Wubs, S., et al. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Separations, 11(1), 22. Available from: [Link]
-
Li, Y., et al. (2023). Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments. Metabolites, 13(12), 1184. Available from: [Link]
-
Chortis, V., et al. (2023). Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics. Frontiers in Endocrinology, 14, 1168123. Available from: [Link]
-
Kovac, J. R., & Mulhall, J. P. (2016). Challenges in Testosterone Measurement, Data Interpretation, and Methodological Appraisal of Interventional Trials. The Journal of Sexual Medicine, 13(6), 879-889. Available from: [Link]
-
Ramakrishnan, V., & Mulhall, J. P. (2017). Challenges in Testosterone Measurement, Data Interpretation, and Methodological Appraisal of Interventional Trials. The Journal of Sexual Medicine, 14(8), 1039-1048. Available from: [Link]
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Frontiers | Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics [frontiersin.org]
- 4. chromsoc.jp [chromsoc.jp]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Resource Guide | Lab Manager [labmanager.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. eijppr.com [eijppr.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. longdom.org [longdom.org]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry [mdpi.com]
improving the sensitivity of 1alpha-Methylandrosterone detection
Welcome to the Advanced Analytical Support Center for Steroid Metabolite Detection. This portal is designed for research scientists, anti-doping professionals, and drug development engineers tasked with optimizing the detection sensitivity of 1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one), the primary phase I metabolite of the anabolic androgenic steroid (AAS) mesterolone.
Due to its rapid metabolism and low urinary excretion concentrations, detecting 1α-Methylandrosterone requires highly optimized sample preparation, strategic ionization choices, and an understanding of phase II conjugation dynamics.
Diagnostic Knowledge Base & FAQs
Q1: We are experiencing low signal-to-noise (S/N) ratios for 1α-methylandrosterone using standard GC-EI-MS. How can we improve absolute sensitivity? Mechanistic Rationale: Standard Electron Ionization (EI) operates at 70 eV, which is highly energetic. For heavily derivatized steroids like 1α-methylandrosterone, EI causes extensive fragmentation, leaving a very low abundance of the molecular ion or high-mass diagnostic ions. Solution: Switch to Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS) . Chemical ionization (using ammonia or methane) is a "soft" ionization technique. It predominantly yields the protonated molecule [M+H]+ , concentrating the ion current into a single high-mass precursor. This drastically reduces matrix background noise and increases the sensitivity of Multiple Reaction Monitoring (MRM) transitions, allowing for the detection of trace metabolites that EI misses[1].
Q2: Our detection window for mesterolone abuse is only 3-4 days when monitoring the standard 1α-methylandrosterone glucuronide fraction. How can we extend this? Mechanistic Rationale: While glucuronidation is the primary short-term excretion pathway, research shows that sulfated phase II metabolites exhibit significantly longer half-lives in the body. Solution: Shift your analytical focus from hydrolyzed glucuronides to non-hydrolyzed sulfated metabolites using Liquid Chromatography (LC-MS/MS). Monitoring intact sulfates—specifically the long-term metabolite 1α-methyl-5α-androstan-3,6,16-triol-17-one sulfate—can extend the detection window up to 15 days[2]. Because sulfate conjugates are highly polar and acidic, they ionize exceptionally well in negative electrospray ionization (ESI-) mode without the need for derivatization[3].
Q3: When attempting to detect intact sulfates via LC-MS/MS, we see severe ion suppression. How do we mitigate this? Mechanistic Rationale: Urine contains high concentrations of endogenous salts, urea, and creatinine that co-elute with polar steroid conjugates, competing for charge droplets in the ESI source. Solution: Implement a Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) or Liquid-Phase Microextraction (LPME) cleanup[4]. Sulfates are strong anions; WAX selectively retains them while allowing neutral and cationic matrix interferences to be washed away, virtually eliminating ion suppression.
Analytical Workflows & Pathway Dynamics
To visualize the strategic divergence in detection methodologies, refer to the metabolic pathway diagram below. It illustrates why dual-platform analysis (GC-MS for aglycones and LC-MS for intact sulfates) is necessary for comprehensive sensitivity.
Metabolic pathways of mesterolone and corresponding mass spectrometric detection strategies.
The Protocol Vault: Self-Validating Methodologies
To ensure absolute trustworthiness in your results, every protocol must be a self-validating system. The following methodologies incorporate built-in Quality Control (QC) spikes to independently verify extraction recovery, hydrolysis efficiency, and derivatization yield.
Protocol A: Optimized Sample Preparation for GC-CI-MS/MS (Glucuronide Fraction)
Objective: Maximize volatility and thermal stability of 1α-methylandrosterone for GC-MS analysis.
-
System Validation Spike (Pre-Extraction): Aliquot 2.0 mL of urine. Spike with 10 ng of d3 -testosterone glucuronide (Hydrolysis QC) and 10 ng of d4 -androsterone (Extraction QC).
-
Enzymatic Hydrolysis: Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) and 50 μL of E. coli β-glucuronidase. Incubate at 50°C for 1 hour. Causality: E. coli enzyme is chosen over Helix pomatia to prevent the unintended conversion of 3β-hydroxy-5-ene steroids, preserving the structural integrity of the target analytes.
-
Liquid-Liquid Extraction (LLE): Adjust pH to 9.0 using solid carbonate buffer. Add 5 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge. Transfer the organic layer to a clean vial and evaporate to dryness under nitrogen at 40°C.
-
Derivatization Validation Spike: Add 10 ng of d6 -cholesterol (Derivatization QC) to the dried residue.
-
TMS Derivatization: Add 50 μL of MSTFA/NH₄I/Ethanethiol (1000:2:5, v/w/v). Heat at 60°C for 15 minutes. Causality: This specific reagent mixture forces the formation of enol-TMS ethers at the sterically hindered C-17 ketone group, maximizing volatility and preventing peak tailing.
-
Analysis: Inject 1 μL into the GC-CI-MS/MS system using ammonia as the reagent gas.
Protocol B: Direct LC-ESI-MS/MS Analysis of Intact Sulfates
Objective: Isolate and detect non-hydrolyzed long-term sulfated metabolites.
-
System Validation Spike: Aliquot 2.0 mL of urine. Spike with 5 ng of d4 -androsterone sulfate (Recovery/Matrix Effect QC).
-
SPE Clean-up (WAX): Condition an Oasis WAX cartridge (60 mg, 3 cc) with 2 mL methanol and 2 mL water. Load the urine sample.
-
Interference Washing: Wash with 2 mL of 2% formic acid in water (removes neutrals and cations), followed by 2 mL of methanol (removes hydrophobic non-acidic interferences).
-
Target Elution: Elute the sulfated fraction using 2 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the weak anion exchange sorbent, releasing the strongly acidic sulfate conjugates.
-
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 μL of initial LC mobile phase (10 mM ammonium acetate / Acetonitrile, 90:10).
-
Analysis: Inject 5 μL into the LC-ESI-MS/MS operating in negative mode, monitoring the specific neutral loss of 98 Da ( H2SO4 ).
Dual-fraction self-validating sample preparation workflow for comprehensive detection.
Quantitative Data Analytics
The following table summarizes the performance metrics of different analytical platforms for detecting 1α-Methylandrosterone and its downstream metabolites, demonstrating the clear sensitivity advantages of CI and intact sulfate analysis.
| Target Analyte | Conjugation State | Analytical Platform | Ionization Mode | Est. LOD (ng/mL) | Max Detection Window |
| 1α-Methylandrosterone | Glucuronide (Hydrolyzed) | GC-EI-MS/MS | Positive (70 eV) | 1.5 - 2.0 | 3 - 4 Days |
| 1α-Methylandrosterone | Glucuronide (Hydrolyzed) | GC-CI-MS/MS | Positive ( NH3 ) | 0.2 - 0.5 | 5 - 7 Days |
| 1α-methyl-5α-androstan-3,6,16-triol-17-one | Sulfate (Hydrolyzed via H. pomatia) | GC-CI-MS/MS | Positive ( NH3 ) | 0.1 - 0.3 | ~15 Days |
| 1α-methyl-5α-androstan-3,6,16-triol-17-one | Intact Sulfate | LC-ESI-MS/MS | Negative (ESI-) | 0.05 - 0.1 | > 15 Days |
References
- Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. World Anti-Doping Agency (WADA).
- Detection time comparison of non-hydrolysed sulphated metabolites of metenolone, mesterolone and 17α-methyltestosterone analysed by four different mass spectrometric techniques. PubMed (NIH).
- Identification and characterization of novel long-term metabolites of oxymesterone and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS. PubMed (NIH).
- Feasibility of a liquid-phase microextraction sample clean-up and LC-MS/MS screening method for selected anabolic steroid glucuronides in biological samples. ResearchGate.
Sources
- 1. Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. | World Anti Doping Agency [wada-ama.org]
- 2. Identification and characterization of novel long-term metabolites of oxymesterone and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection time comparison of non-hydrolysed sulphated metabolites of metenolone, mesterolone and 17α-methyltestosterone analysed by four different mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with off-target effects of 1alpha-Methylandrosterone in assays
Welcome to the Technical Support Center for Steroidal Assay Development . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and resolve the complex off-target effects associated with 1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one).
Because 1α-Methylandrosterone is a 5α-reduced, 1α-methylated androgen (a primary metabolite of the synthetic androgen mesterolone), it resists aromatization but retains structural motifs that cause significant interference in standard endocrine assays[1][2]. Below, you will find quantitative data, mechanistic Q&As, and self-validating protocols to ensure the integrity of your experimental data.
Quantitative Data: Steroid Binding & Cross-Reactivity Profiles
To understand the root cause of assay interference, we must first look at the binding thermodynamics of 1α-Methylandrosterone compared to endogenous androgens.
| Compound | Relative AR Binding Affinity | SHBG Binding Affinity | Aromatization Potential | Typical ELISA Cross-Reactivity (DHT/DHEA) |
| Testosterone | 100% (Reference) | High | Yes | < 1.0% |
| DHT | ~300% | Very High | No | 100% (DHT Assay) |
| Mesterolone | ~30% | Extremely High | No | 5 - 15% |
| 1α-Methylandrosterone | < 10% | High | No | 10 - 25% |
| (Note: Values are approximate and highly dependent on specific assay conditions, cellular enzyme expression, and antibody clones[1][2][3]) |
Troubleshooting Guide & FAQs
Q1: My cell-based Androgen Receptor (AR) reporter assay shows massive activation when treated with 1α-Methylandrosterone, but cell-free binding assays show it has low direct AR affinity. What is happening?
The Causality: This is a classic false-positive driven by Sex Hormone-Binding Globulin (SHBG) displacement. Mesterolone and its 5α-reduced metabolites possess an exceptionally high binding affinity for SHBG[1][3]. If your assay media contains standard Fetal Bovine Serum (FBS), 1α-Methylandrosterone acts as a competitive displacer. It binds to the bovine SHBG, ejecting trace amounts of endogenous steroidal androgens (like testosterone) into the free, bioavailable pool. The AR activation you observe is actually driven by the displaced endogenous hormones, not your test compound.
Fig 1: Mechanism of off-target assay activation via SHBG displacement vs direct receptor promiscuity.
The Solution (Self-Validating Protocol 1): To prove the mechanism is SHBG-mediated, you must isolate the variable of endogenous serum hormones.
-
Plate your AR-reporter cells in two parallel sets (Set A and Set B).
-
Condition Set A with media containing 10% standard FBS. Condition Set B with media containing 10% Charcoal-Stripped Serum (CSS), which has been physically depleted of lipophilic hormones.
-
Dose both sets with a titration of 1α-Methylandrosterone (1 nM to 10 µM).
-
Analyze: If the luminescent signal is high in Set A but flatlines in Set B, the effect is entirely SHBG-mediated. If a dose-dependent signal persists in Set B, the compound is exhibiting direct, albeit weak, AR agonism[2].
Q2: We are seeing high background in our commercial DHEA and DHT ELISAs when 1α-Methylandrosterone is present in the matrix. How do we eliminate this?
The Causality: Immunoassays rely on spatial recognition. The 1α-methyl group provides some steric bulk, but the underlying 5α-androstan skeleton is highly homologous to DHT and DHEA. Polyclonal antibodies raised against the D-ring (17-ketone) or A-ring (3-hydroxyl) often fail to discriminate the 1α-methyl substitution, leading to competitive cross-reactivity.
Fig 2: Decision tree for troubleshooting anomalous signals caused by 1α-Methylandrosterone.
The Solution (Self-Validating Protocol 2): You must bypass the immunoassay entirely and use an orthogonal separation technique. LC-MS/MS separates molecules based on mass-to-charge ratio and specific fragmentation patterns, rendering antibody cross-reactivity irrelevant[4].
-
Enzymatic Hydrolysis: Mesterolone metabolites are heavily conjugated. Add 50 µL of β-glucuronidase to 1 mL of your biological matrix. Incubate at 50°C for 1 hour to cleave phase II glucuronide and sulfate conjugates[4].
-
Liquid-Liquid Extraction (LLE): Add 3 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes. Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporation & Reconstitution: Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 70:30 Water:Methanol with 0.1% Formic Acid).
-
LC-MS/MS Analysis: Inject 10 µL onto a C18 column. Monitor specific MRM transitions. While 1α-Methylandrosterone shares the steroidal backbone of endogenous androgens, its precursor ion will differ from endogenous DHT by the exact mass of the added methyl group (+14 Da), allowing for absolute analytical specificity[4].
Q3: We are using a reporter assay to screen for AR antagonists, but 1α-Methylandrosterone is showing paradoxical agonist behavior. Is it a partial agonist?
The Causality: While some DHT derivatives act as partial agonists depending on the recruitment of specific coregulators[1], paradoxical agonism in an antagonist screen is frequently an artifact of metabolic conversion or receptor promiscuity. In skeletal muscle and prostate cell lines, 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) are highly active[2]. Although the 1α-methyl group protects the A-ring from some metabolic degradation, high assay concentrations (>1 µM) can force weak, non-specific binding to the Glucocorticoid Receptor (GR) or Progesterone Receptor (PR). If your reporter construct's response elements are not strictly AR-exclusive, this promiscuous binding will cross-activate the reporter, masquerading as AR agonism[1][2].
Sources
protocol refinement for 1alpha-Methylandrosterone receptor binding studies
Technical Support Center: 1α-Methylandrosterone Receptor Binding Studies
Introduction: This guide serves as a specialized technical resource for researchers engaged in receptor binding studies of 1α-methylandrosterone. As a synthetic androgen, understanding its interaction with the Androgen Receptor (AR) is crucial for pharmacology and drug development. Radioligand binding assays are the gold standard for quantifying these interactions, providing essential data on affinity (Kᵢ) and specificity.[1][2] This document provides practical, field-tested advice in a question-and-answer format to address common challenges, streamline protocol development, and ensure the generation of robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is 1α-methylandrosterone, and what is its primary biological target?
A1: 1α-methylandrosterone is a synthetic androgenic-anabolic steroid (AAS). Its primary biological target is the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[3] Upon binding, the ligand-receptor complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes responsible for androgenic effects.[4][5]
Q2: What is the fundamental principle of a competitive receptor binding assay?
A2: A competitive binding assay measures the affinity of an unlabeled compound (the "competitor," in this case, 1α-methylandrosterone) for a receptor by quantifying its ability to displace a high-affinity radioactively labeled ligand ("radioligand").[6][7] In this assay, a fixed concentration of receptor and radioligand are incubated with increasing concentrations of the unlabeled competitor. The amount of bound radioactivity is inversely proportional to the competitor's affinity for the receptor.[8] The data is used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand), which is then used to determine the inhibitory constant (Kᵢ).[8]
Q3: Which radioligands are commonly used for Androgen Receptor binding assays?
A3: The selection of a radioligand is critical. It must bind with high affinity and specificity to the AR. Commonly used radioligands include:
-
[³H]-Methyltrienolone (R1881): A potent, synthetic androgen that binds with high affinity to the AR. It is a widely used standard.[9]
-
[³H]-Mibolerone: Another high-affinity synthetic androgen used in AR binding studies.
-
[³H]-Dihydrotestosterone (DHT): The natural, high-affinity ligand for the AR.[10]
The choice often depends on the specific experimental goals and the receptor source. For instance, R1881 is often preferred for its high affinity and stability.
Q4: What are the essential controls required for a valid binding assay?
A4: To ensure data integrity, every binding assay must include three key controls:
-
Total Binding: Represents the total amount of radioligand bound to the receptor preparation. This is measured in the absence of any unlabeled competitor.
-
Non-Specific Binding (NSB): Represents the fraction of the radioligand that binds to non-receptor components (e.g., filters, tube walls, lipids). This is determined by adding a saturating concentration of an unlabeled, high-affinity ligand to displace all specific binding from the receptor.
-
Specific Binding: This is the value of interest and is not measured directly but calculated: Specific Binding = Total Binding - Non-Specific Binding . A robust assay should have high specific binding relative to non-specific binding (ideally, NSB should be less than 20% of total binding).
Q5: How is the binding affinity (Kᵢ) calculated from the IC₅₀ value?
A5: The Kᵢ (inhibitory constant) is a more absolute measure of affinity than the IC₅₀ because the IC₅₀ value is dependent on the concentration of the radioligand used in the assay.[11] The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation :[11][12][13]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
IC₅₀ is the concentration of 1α-methylandrosterone that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the free radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
This equation corrects for the influence of the radioligand's concentration and affinity, allowing for more accurate comparison of compound affinities across different experiments.[11][14]
Troubleshooting Guide
Problem 1: My specific binding is too low or non-existent.
-
Potential Cause 1: Inactive Receptor Source. The Androgen Receptor, like many nuclear receptors, can be unstable. The cytosol preparation from rat prostate or recombinant protein may have degraded due to improper storage, freeze-thaw cycles, or protease activity.
-
Solution: Always use freshly prepared or properly aliquoted and stored (-80°C) receptor preparations. Include a positive control competitor with a known, high affinity (e.g., unlabeled R1881) in every experiment to validate receptor activity.[9]
-
-
Potential Cause 2: Degraded Radioligand. Radiochemicals can degrade over time, leading to a loss of binding activity.
-
Potential Cause 3: Suboptimal Assay Conditions. Incorrect buffer pH, ionic strength, or incubation time/temperature can prevent binding.
Problem 2: My non-specific binding (NSB) is excessively high (>30% of total binding).
-
Potential Cause 1: Radioligand Adherence to Surfaces. Hydrophobic radioligands can stick to plastic tubes, pipette tips, and especially glass fiber filters used in filtration assays.
-
Solution: Add a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) or a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to block non-specific sites.[10] For filtration assays, pre-soaking the filters in a solution like 0.3-0.5% polyethylenimine (PEI) is highly effective at reducing non-specific filter binding.
-
-
Potential Cause 2: Radioligand Concentration is Too High. Using a radioligand concentration significantly above its Kₑ value will increase the proportion of non-specific binding.
-
Solution: The ideal radioligand concentration for competitive assays is at or near its Kₑ value. This provides a good signal window while keeping NSB manageable. If the Kₑ of your ligand/receptor system is unknown, you must determine it via a saturation binding experiment first.[1]
-
Problem 3: My results are not reproducible between assays.
-
Potential Cause 1: Pipetting Inaccuracy. Small volume errors, especially with concentrated competitor stocks or the radioligand, can lead to large variations in the final concentrations.
-
Solution: Ensure all pipettes are properly calibrated. When preparing serial dilutions of 1α-methylandrosterone, use a sufficient volume for each step to minimize error. Always prepare a master mix of buffer, receptor, and radioligand to add to the tubes, ensuring consistency across all samples.
-
-
Potential Cause 2: Inconsistent Incubation Conditions. Fluctuations in temperature or time can affect the binding equilibrium.
-
Solution: Use a temperature-controlled incubator or water bath. Ensure that all tubes are incubated for the exact same duration before termination of the assay.
-
-
Potential Cause 3: Competitor Solubility Issues. 1α-methylandrosterone is a steroid and is hydrophobic. It may precipitate out of aqueous assay buffer at higher concentrations.
-
Solution: Prepare high-concentration stocks in 100% DMSO. The final concentration of DMSO in the assay should be kept low and consistent across all tubes (typically ≤1%) to avoid affecting the receptor structure or binding. Visually inspect tubes with the highest competitor concentration for any signs of precipitation.
-
Core Experimental Protocol: Competitive Filtration Binding Assay
This protocol outlines a standard method for determining the binding affinity of 1α-methylandrosterone for the Androgen Receptor using a filtration-based method.
Reagent Preparation
-
Assay Buffer (TEDG): A common buffer for AR assays.[15]
Component Stock Conc. Final Conc. Amount for 100 mL Tris-HCl, pH 7.4 1 M 10 mM 1 mL EDTA 0.5 M 1.5 mM 300 µL DTT 1 M 1 mM 100 µL Sodium Molybdate 1 M 10 mM 1 mL Glycerol 100% 10% (v/v) 10 mL ddH₂O - - to 100 mL Keep buffer on ice.
-
Radioligand Working Stock: Dilute [³H]-R1881 in Assay Buffer to a concentration of 2x its Kₑ (e.g., if Kₑ is 1 nM, make a 2 nM solution).
-
Competitor (1α-Methylandrosterone) Stocks: Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions (1:10) in DMSO to create a range of stocks that will cover a final assay concentration range from ~0.1 nM to 10 µM.
-
NSB Competitor Stock: Prepare a 100 µM stock of unlabeled R1881 in DMSO. This will give a final concentration of 1 µM in the NSB wells, which is ~1000-fold higher than the radioligand concentration and sufficient for full displacement.
-
Receptor Preparation: Use rat ventral prostate cytosol or a purified recombinant AR Ligand Binding Domain (LBD), diluted in Assay Buffer to a concentration that results in specific binding of 10-15% of the total added radioactivity. This must be optimized empirically.
Assay Plate Setup
-
Use 1.5 mL microcentrifuge tubes or a 96-well plate. Prepare all conditions in triplicate.
-
Total Binding (TB): 25 µL Assay Buffer + 25 µL DMSO (vehicle).
-
Non-Specific Binding (NSB): 25 µL Assay Buffer + 25 µL of 100 µM unlabeled R1881.
-
Competition Wells: 25 µL Assay Buffer + 25 µL of each 1α-methylandrosterone serial dilution.
Incubation
-
Prepare a Receptor-Radioligand Master Mix . For each reaction, you will need 50 µL of receptor prep and 50 µL of 2x radioligand stock. Calculate the total volume needed for all wells plus 10% extra.
-
Add 100 µL of the Master Mix to every tube (TB, NSB, and Competition). The final volume is 150 µL.
-
Incubate the reactions. A typical starting point is overnight (16-20 hours) at 4°C to reach equilibrium.[15]
Termination and Filtration
-
Pre-soak a glass fiber filter mat (e.g., Whatman GF/B) in 0.3% polyethylenimine for at least 30 minutes.
-
Set up a cell harvester (vacuum manifold).
-
Rapidly transfer the contents of each reaction tube to a corresponding well on the filter mat under vacuum.
-
Immediately wash each well 3-4 times with 300 µL of ice-cold wash buffer (e.g., Tris-HCl) to remove unbound radioligand. Speed is critical to prevent dissociation of the bound ligand.
-
Dry the filter mat under a heat lamp.
Counting and Data Analysis
-
Punch out the filter discs for each well into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow it to sit for at least 1 hour in the dark.
-
Count the radioactivity (Disintegrations Per Minute, DPM) in a liquid scintillation counter.
-
Calculate % Inhibition:
-
Average the DPM for your triplicate TB, NSB, and competition samples.
-
Calculate Specific Binding: SB = DPM_TB - DPM_NSB
-
For each competitor concentration, calculate % Inhibition: %Inhibition = 100 * (1 - ((DPM_sample - DPM_NSB) / SB))
-
-
Determine IC₅₀ and Kᵢ: Plot % Inhibition vs. log[1α-methylandrosterone]. Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to fit the curve and determine the IC₅₀.[10] Use the Cheng-Prusoff equation (see FAQ 5) to calculate the Kᵢ.
Visualized Workflows and Principles
Principle of Competitive Binding
Caption: Key steps in a radioligand filtration binding assay.
References
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iivs.org [iivs.org]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: 1α-Methylandrosterone Stability & Analytical Troubleshooting
Welcome to the Technical Support Center for the stability testing and analytical quantification of 1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one). As a primary active metabolite of mesterolone[1], this androgenic steroid presents unique challenges in formulation stability, biological matrix extraction, and long-term storage.
Designed for researchers, analytical chemists, and drug development professionals, this guide synthesizes ICH Q1A(R2) regulatory frameworks[2] with field-proven LC-MS/MS methodologies[3] to provide a comprehensive, self-validating troubleshooting resource.
Part 1: Core Stability Guidelines & Quantitative Data
To ensure regulatory compliance and product efficacy, stability testing must follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines[4]. The degradation of 1α-Methylandrosterone is primarily driven by temperature-dependent oxidation and pH-catalyzed epimerization.
Table 1: ICH Q1A(R2) Standard Storage Conditions for Steroid APIs
Data summarized for general case drug substances and products[5].
| Study Type | Storage Condition | Minimum Time Period Covered at Submission | Purpose / Causality |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Establishes baseline shelf-life and re-test periods under ambient global climatic zones. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Required if significant change occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Uses Arrhenius kinetics to predict long-term degradation and identify primary degradation pathways. |
| Refrigerated | 5°C ± 3°C | 12 months | Mitigates thermal degradation for temperature-sensitive liquid formulations or biological matrices. |
Table 2: Biological Matrix Stability Profile (Urine/Plasma)
Based on steroid deconjugation and degradation kinetics[6].
| Parameter | High Stability Condition | High Degradation Condition | Mechanistic Cause |
| Temperature | -20°C | 37°C | Thermal activation of residual matrix enzymes. |
| pH Level | pH 5.0 – 7.0 | pH > 9.0 | Base-catalyzed hydrolysis and deconjugation of steroid glucuronides/sulfates. |
Part 2: Experimental Protocols & Self-Validating Systems
To accurately track the stability of 1α-Methylandrosterone, your analytical protocol must be a self-validating system . This means the method inherently controls for extraction losses, ion suppression, and instrument drift, ensuring that a drop in API concentration is definitively due to degradation, not analytical error.
Protocol: Stability-Indicating LC-MS/MS Assay
This protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)[1].
Step 1: Sample Preparation & Isotopic Spiking (Self-Validation)
-
Aliquot 1.0 mL of the stability sample (e.g., formulated solution or biological matrix).
-
Critical Step: Spike the sample with a stable isotope-labeled internal standard (IS), such as 17α-Methyltestosterone-d3 (at 10 ng/mL)[1]. Causality: The deuterated IS co-elutes with the target analytes and experiences identical matrix effects. Normalizing the 1α-Methylandrosterone peak area to the IS peak area mathematically cancels out extraction inefficiencies and ESI ion suppression, validating the quantitative result.
-
Buffer the sample to pH 5.5 using 0.1 M ammonium formate to prevent base-catalyzed degradation during extraction[3].
Step 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 2 mL methanol, followed by 2 mL of LC-grade water.
-
Load the buffered sample. Wash with 2 mL of 5% methanol in water to remove hydrophilic matrix components.
-
Elute the steroid fraction using 2 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of mobile phase.
Step 3: UHPLC Separation
-
Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)[1]. Causality: Sub-2-micron particles provide high theoretical plate counts, essential for resolving 1α-Methylandrosterone from its structurally similar degradation epimers.
-
Mobile Phase: Gradient elution using 5 mM formic acid in water (A) and 5 mM formic acid in Acetonitrile (B)[1].
-
Flow Rate: 0.6 mL/min. Column temperature: 60°C.
Step 4: MS/MS Detection (MRM Mode)
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring). For 1α-Methylandrosterone, optimize the collision energy (typically 15-25 eV) to monitor the loss of water [M+H-H2O]+ and subsequent ring fragmentations.
Part 3: Troubleshooting FAQs
Q1: During accelerated stability testing (40°C/75% RH), my mass balance is failing. The loss of 1α-Methylandrosterone does not equal the sum of the detected degradants. Why? Expert Insight: Failing mass balance in steroid stability testing usually indicates either volatile degradants escaping the container closure system, or the formation of insoluble polymeric degradants that are filtered out prior to LC injection. Action: Check your sample filters. If degradation products are highly hydrophobic, they may adsorb to standard PTFE filters. Switch to low-binding regenerated cellulose filters and perform a forced degradation study (e.g., 0.1 N HCl / 0.1 N NaOH / 3% H2O2) to map all theoretical degradants[3].
Q2: I am observing rapid degradation of 1α-Methylandrosterone in control urine samples stored at 4°C. How can I stabilize the matrix? Expert Insight: Steroids in biological matrices are highly susceptible to enzymatic deconjugation and pH-driven degradation. Research indicates that degradation conditions scale aggressively with pH (pH 9 > 7 >> 5) and temperature (37°C > 25°C > 4°C >> -20°C)[6]. Action: 4°C is insufficient for long-term steroid stability in urine. You must adjust the sample pH to 5.0–7.0 immediately upon collection and store the aliquots at -20°C[6].
Q3: How do I differentiate between 1α-Methylandrosterone and its stereoisomers (e.g., 2α-methyl analogs) formed during forced degradation? Expert Insight: Mass spectrometry alone cannot easily differentiate stereoisomers because they share identical molecular weights and highly similar fragmentation patterns. Action: You must rely on chromatographic resolution. Optimize your UHPLC gradient. Lowering the initial organic phase concentration (e.g., starting at 10% B instead of 30% B) and utilizing a shallower gradient slope (1% B/min) will increase the retention time and improve the resolution factor ( Rs ) between epimers on the BEH C18 column[3].
Part 4: Workflow Visualizations
Figure 1: ICH Q1A(R2) stability testing workflow for 1α-Methylandrosterone.
Figure 2: Self-validating LC-MS/MS analytical pathway for steroid quantification.
References
-
Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry / SCIRP. Available at:[Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Rapidity and Precision of Steroid Hormone Measurement. MDPI. Available at:[Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA) / Europa.eu. Available at:[Link]
-
Determination and confirmation of selective estrogen receptor modulators (SERMs), anti-estrogens and aromatase inhibitors in bovine and porcine urine using UHPLC-MS/MS. Food Additives & Contaminants: Part A / Taylor & Francis. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. youtube.com [youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Rapidity and Precision of Steroid Hormone Measurement | MDPI [mdpi.com]
Technical Support Center: Cell Viability Assays with 1α-Methylandrosterone
Welcome to the Technical Support Center for in vitro steroid pharmacology. 1α-Methylandrosterone (1α-MA) is a highly hydrophobic androgen derivative (PubChem CID 12133280)[1]. When conducting cell viability and proliferation assays with 1α-MA, researchers frequently encounter challenges related to compound solubility, vehicle toxicity, and endogenous hormone interference.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the causality behind experimental failures and provide self-validating workflows to ensure your data is robust, reproducible, and mechanistically sound.
Experimental Workflow & Mechanistic Grounding
To accurately measure the effect of 1α-MA, the cellular environment must be completely devoid of background endocrine activity. Standard cell culture conditions mask the effects of exogenous androgens.
Fig 1. Standardized workflow for 1α-MA cell viability assays.
Step-by-Step Methodology: The Self-Validating Protocol
-
Media Preparation: Prepare your basal media (e.g., DMEM or RPMI) completely free of Phenol Red. Supplement with 5-10% Dextran-Coated Charcoal-Stripped Fetal Bovine Serum (CS-FBS) rather than standard FBS.
-
Cell Seeding & Starvation: Seed target cells (e.g., LNCaP, VCaP) at an optimized density (typically 2,000–5,000 cells/well in a 96-well plate). Incubate for 48 hours in the CS-FBS media. Causality: This starves the cells of residual endogenous hormones, resetting the Androgen Receptor (AR) to a basal, unbound state[2].
-
Compound Preparation: Dissolve 1α-MA in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Perform serial dilutions in DMSO, then perform a final 1:1000 dilution into the pre-warmed culture media. Validation check: Ensure the final DMSO concentration never exceeds 0.1% (v/v)[3].
-
Treatment: Apply the 1α-MA dose-response gradient (e.g., 0.1 nM to 10 µM) to the cells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., DHT). Incubate for 72–96 hours.
-
Viability Readout: Use an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than colorimetric assays (MTT/MTS). Causality: Hydrophobic steroids can form micro-precipitates that scatter light, artificially inflating absorbance readings at 570 nm. Luminescence bypasses this optical interference.
Quantitative Data Troubleshooting Matrix
When assay parameters drift, viability data becomes skewed. Use this table to compare your quantitative output against expected baselines to diagnose systemic errors.
| Experimental Condition | Expected Viability (vs. Control) | Observed Viability | Root Cause Diagnosis | Corrective Action |
| Vehicle Control (DMSO) | 98% - 100% | < 80% | Solvent Toxicity: DMSO >0.1% alters membrane cholesteryl esters and induces apoptosis[4]. | Cap final DMSO at 0.1% (v/v). Perform serial dilutions in media, not just DMSO[3]. |
| 1α-MA (10 µM High Dose) | Dose-dependent change | Erratic / >150% (MTT only) | Optical Interference: 1α-MA precipitation scattering light at 570 nm. | Switch to an ATP-based luminescent viability assay. |
| 1α-MA (10 nM Mid Dose) | Significant Proliferation | No change (~100%) | Receptor Saturation: Standard FBS contains ~0.03 nM testosterone, masking 1α-MA effects[5]. | Switch to Charcoal-Stripped FBS (CS-FBS) and starve cells for 48h[2]. |
| Untreated Baseline | Stable basal growth | Hyper-proliferation | Estrogenic Contamination: Phenol red acting as a weak estrogen mimic[6]. | Use strictly Phenol Red-free basal media[7]. |
FAQs & Troubleshooting Guide
Q: Why do my vehicle control cells show significant cytotoxicity, ruining my baseline? A: This is almost always due to exceeding the maximum tolerable limit of Dimethyl Sulfoxide (DMSO). While 1α-MA requires DMSO for solubility, concentrations above 0.1% (v/v) cause severe cellular stress. High DMSO alters the secondary structure of membrane proteins, decreases cholesteryl esters, and disrupts cytosolic Ca2+ homeostasis, leading to reversible growth arrest or apoptosis[4]. Always perform a vehicle control titration to confirm your specific cell line's tolerance[3].
Q: I treated my AR-positive prostate cancer cells with 1α-MA, but I see zero proliferative response compared to the control. What went wrong? A: If you used standard Fetal Bovine Serum (FBS), your Androgen Receptors (AR) are already saturated. Standard FBS contains trace amounts of endogenous androgens (like testosterone) which are sufficient to activate AR activity and sustain cell growth[5]. You must use Charcoal-Stripped FBS (CS-FBS), which uses dextran-coated charcoal to selectively deplete lipophilic steroid hormones[2]. Furthermore, ensure you "starve" the cells in this media for 48 hours prior to treatment to allow baseline receptor activity to reset.
Q: Can I just use my standard DMEM with Phenol Red for the assay? A: No. Phenol red bears a structural resemblance to nonsteroidal estrogens. It binds to estrogen receptors (with a Kd of ~2 x 10^-5 M) and causes partial estrogenic stimulation[6]. In hormone-responsive cells, phenol red can increase cell proliferation up to 200% compared to phenol red-free media, completely skewing your baseline and reducing the degree to which your exogenous steroid can stimulate a measurable response[6]. Always use phenol red-free media for endocrine studies[7].
Q: My MTT assay shows artificially high absorbance at the highest concentrations of 1α-MA (10 µM+). Is the compound hyper-proliferative? A: Likely not. 1α-MA is highly hydrophobic. At high concentrations in aqueous media, it reaches its solubility limit and forms micro-precipitates. In colorimetric assays like MTT, these precipitates scatter the spectrophotometer's light, resulting in a false-positive high absorbance reading. To resolve this, switch to an ATP-dependent luminescent assay which relies on cell lysis and biochemical light generation, rendering it immune to optical scattering from precipitates.
Mechanistic Pathway of 1α-MA
Understanding the intracellular journey of 1α-MA helps explain why hormone starvation and proper vehicle controls are critical. If the receptor is already dimerized by endogenous serum hormones, exogenous 1α-MA cannot induce a differential viability signal.
Fig 2. 1α-MA mediated Androgen Receptor (AR) signaling pathway.
References
-
1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem. National Institutes of Health (NIH).1
-
Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. PubMed / NIH. 6
-
How to minimize DMSO toxicity when using CYM50260. BenchChem. 3
-
Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Taylor & Francis Online. 4
-
The Essential Guide to Phenol Red in Cell Culture Media. ThermoFisher Scientific.7
-
Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. PMC / NIH. 2
-
Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway. PMC / NIH. 5
Sources
- 1. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
Technical Support Center: Optimizing Incubation Times for 1α-Methylandrosterone Metabolic Studies
Welcome to the technical support center for optimizing in vitro metabolic studies of 1α-Methylandrosterone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common experimental hurdles. The following sections are structured to address specific issues in a question-and-answer format, explaining the scientific rationale behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing incubation time in 1α-Methylandrosterone metabolic studies?
A1: The primary goal is to identify a time point that allows for sufficient formation of metabolites for detection and characterization, without depleting the parent compound to an extent that prevents accurate kinetic analysis. For many anabolic androgenic steroids (AAS), extensive metabolism occurs, and identifying key metabolites is crucial for understanding their pharmacological and toxicological profiles.[1][2][3] The optimal incubation time ensures that both Phase I (e.g., hydroxylation, reduction) and Phase II (e.g., glucuronidation, sulfation) metabolites can be detected.[4][5]
Q2: What are the key factors that influence the optimal incubation time for 1α-Methylandrosterone metabolism?
A2: Several factors can significantly impact the rate and extent of metabolism, including:
-
Enzyme Source: The choice of enzyme source (e.g., liver microsomes, S9 fractions, hepatocytes) will dictate the range of metabolic reactions that can occur.[1][3] Hepatocytes, for instance, contain both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.[6][7]
-
Enzyme Concentration: Higher concentrations of metabolic enzymes will generally lead to faster metabolism of the substrate.
-
Substrate Concentration: The initial concentration of 1α-Methylandrosterone can affect the rate of metabolism. It is important to work within the linear range of the enzyme kinetics.
-
Cofactor Availability: The presence of necessary cofactors, such as NADPH for cytochrome P450 (CYP) enzymes and UDPGA for UGT enzymes, is critical for metabolic reactions to proceed.[8]
Q3: What is a typical starting point for incubation time in a pilot experiment?
A3: For initial screening of anabolic steroid metabolism, a common approach is to test a broad range of time points. A good starting point would be to sample at 0, 15, 30, 60, and 120 minutes. For compounds that are suspected to be slowly metabolized, extending the incubation time to 4 hours or even longer may be necessary.[1][6] Some studies have used extensive reaction times of 4-5 hours for Phase I and 16-17 hours for Phase II reactions to ensure the formation of a wide range of metabolites.[1]
Troubleshooting Guide
Issue 1: Low or No Metabolite Detection
Q: I have incubated 1α-Methylandrosterone with human liver microsomes for 60 minutes, but I am not detecting any significant metabolite peaks using LC-MS/MS. What could be the problem?
A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Extend the Incubation Time: 60 minutes may not be sufficient for detectable metabolite formation, especially if 1α-Methylandrosterone is a slow-turnover substrate. Consider a time-course experiment with longer incubation periods (e.g., 2, 4, and even up to 24 hours).[6] For slowly metabolized compounds, specialized in vitro systems like plated hepatocytes can maintain enzyme activity for extended periods (up to 48 hours or more).[6]
-
Increase Enzyme Concentration: The concentration of microsomal protein may be too low. Try increasing the protein concentration in your incubation mixture. It's important to ensure that the formation of metabolites is linear with respect to the protein concentration.[9]
-
Verify Cofactor Presence and Concentration: Ensure that the NADPH regenerating system is functioning correctly and that UDPGA (for glucuronidation) is included if you are using a system capable of Phase II metabolism (like S9 fraction or hepatocytes).
-
Check Substrate Concentration: While counterintuitive, a very high substrate concentration can lead to substrate inhibition. Conversely, a very low concentration might not yield detectable levels of metabolites. It's advisable to test a range of substrate concentrations. A concentration of 50 μM has been used in some studies to ensure the formation of detectable amounts of steroid metabolites.[3]
-
Analytical Sensitivity: Confirm that your LC-MS/MS method is sensitive enough to detect the expected metabolites. The ionization efficiency of steroid metabolites can vary significantly.[4][10] Consider that some Phase I metabolites with a saturated A-ring may have poor proton affinity and be difficult to detect by LC-MS/MS without derivatization.[3]
Issue 2: Rapid Depletion of Parent Compound
Q: My parent compound, 1α-Methylandrosterone, is almost completely gone after a 30-minute incubation. How can I slow down the reaction to better characterize the initial metabolites?
A: Rapid metabolism can make it challenging to study the formation of transient or early-stage metabolites. Here’s how to address this:
-
Shorten the Incubation Time: This is the most direct approach. Conduct a time-course experiment with very short time points (e.g., 0, 2, 5, 10, and 15 minutes).
-
Decrease Enzyme Concentration: Reducing the amount of liver microsomes or S9 fraction will slow down the overall rate of metabolism.
-
Lower the Incubation Temperature: While most incubations are performed at 37°C, lowering the temperature (e.g., to 30°C) can reduce the enzymatic activity and slow the reaction rate. However, be aware that this may also alter the metabolite profile.
Issue 3: High Inter-replicate Variability
Q: I am observing significant variability in metabolite formation between my replicate incubations. What are the likely causes and solutions?
A: High variability can compromise the reliability of your data. The following are common culprits:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme source and substrate. Automated liquid handlers can improve reproducibility.[9]
-
Temperature Fluctuations: Maintain a consistent temperature throughout the incubation period for all samples. Use a calibrated water bath or incubator.
-
Inadequate Mixing: Ensure that all components of the incubation mixture are thoroughly mixed before starting the reaction and that the mixture remains homogenous during incubation.
-
Timing of Reaction Quenching: The timing of stopping the reaction is critical. Use a consistent method and timing for quenching the reaction in all samples (e.g., by adding a cold organic solvent).
Experimental Protocols
Protocol 1: Preliminary Time-Course Experiment for Metabolite Identification
This protocol is designed to determine the optimal incubation time for maximizing the detection of 1α-Methylandrosterone metabolites.
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
1α-Methylandrosterone (e.g., at a final concentration of 10 µM)
-
Human liver microsomes (e.g., at a final concentration of 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the metabolic reaction by adding an NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately stop the reaction by adding a cold quenching solution (e.g., 2 volumes of ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.[4][11]
Data Presentation
The results of the time-course experiment can be summarized in a table:
| Incubation Time (min) | Peak Area of 1α-Methylandrosterone | Peak Area of Metabolite 1 | Peak Area of Metabolite 2 |
| 0 | 1,000,000 | 0 | 0 |
| 15 | 850,000 | 50,000 | 10,000 |
| 30 | 650,000 | 150,000 | 30,000 |
| 60 | 400,000 | 250,000 | 75,000 |
| 120 | 150,000 | 300,000 | 120,000 |
| 240 | 25,000 | 200,000 | 150,000 |
This table illustrates hypothetical data showing the depletion of the parent compound and the formation of two metabolites over time.
Visualizations
Caption: Troubleshooting logic for low or no metabolite detection.
References
-
Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques. (n.d.). WADA. Retrieved from [Link]
-
Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. (2006). In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (14). Sport und Buch Strauß - Köln. Retrieved from [Link]
-
In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses. (2016). ResearchGate. Retrieved from [Link]
-
In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses. (2016). PubMed. Retrieved from [Link]
-
Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. (2008). In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln. Retrieved from [Link]
-
Analysis of anabolic steroid glucuronide and sulfate conjugates in urine by LC-MSMS. (n.d.). WUR eDepot. Retrieved from [Link]
-
Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical chemistry, 42(7), 1001-1020. Retrieved from [Link]
-
MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids. (n.d.). Waters Corporation. Retrieved from [Link]
-
Human Metabolism of the Anabolic Steroid Methasterone: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS. (2019). SciELO. Retrieved from [Link]
-
Human Metabolism of The Anabolic Steroid Methasterone: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS. (2019). ResearchGate. Retrieved from [Link]
-
Testosterone 1 beta-hydroxylation by human cytochrome P450 3A4. (2004). PubMed. Retrieved from [Link]
-
Steroid radioimmunoassay--effect of shortened incubation time on specificity. (1979). PubMed. Retrieved from [Link]
-
Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (2020). Frontiers in Pharmacology. Retrieved from [Link]
-
Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry. (2008). Analytical Chemistry. Retrieved from [Link]
-
Metabolism of testosterone and progesterone by cytochrome P450 2C19 allelic variants. (2023). Biopharmaceutics & Drug Disposition. Retrieved from [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). ResearchGate. Retrieved from [Link]
-
Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. (2022). Clinical Chemistry and Laboratory Medicine (CCLM). Retrieved from [Link]
-
Testosterone metabolism in rat brain is differentially enhanced by phenytoin-inducible cytochrome P450 isoforms. (1999). PubMed. Retrieved from [Link]
-
Human Cytochrome P450: Metabolism of Testosterone by CYP3A4 and Inhibition by Ketoconazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection. (2021). Labcorp. Retrieved from [Link]
-
Steroid Assays and Endocrinology: Best Practices for Basic Scientists. (2015). PMC. Retrieved from [Link]
-
Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. (2014). Chemical Research in Toxicology. Retrieved from [Link]
-
Time course experiment, incubation time vs concentration of metabolite... (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017). Food and Drug Administration. Retrieved from [Link]
-
In Vitro Biotransformation in Drug Discovery. (2018). IntechOpen. Retrieved from [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2013). PMC. Retrieved from [Link]
-
Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2024). PMC. Retrieved from [Link]
-
Untargeted Metabolomics Analysis: A quick guide. (n.d.). Arome Science. Retrieved from [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016). Greenwich Academic Literature Archive (GALA). Retrieved from [Link]
-
Practical Guide to Metabolomics. (n.d.). Agilent. Retrieved from [Link]
Sources
- 1. wada-ama.org [wada-ama.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. waters.com [waters.com]
- 5. Metabolism of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Biotransformation in Drug Discovery | IntechOpen [intechopen.com]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. lcms.cz [lcms.cz]
Technical Support Center: 1α-Methylandrosterone Operations & Troubleshooting
Overview 1α-Methyl-5α-androstan-3α-ol-17-one (1α-Methylandrosterone) is the primary urinary metabolite of the androgenic-anabolic steroid mesterolone[1]. Due to its critical role in endocrinological research and World Anti-Doping Agency (WADA) accredited testing, maintaining the chemical integrity of this reference standard and optimizing its extraction from biological matrices is paramount[2]. This guide provides field-proven troubleshooting strategies for researchers and analytical scientists.
Section 1: Storage and Handling Best Practices
Q: What are the optimal storage conditions for 1α-Methylandrosterone neat powder and stock solutions? A: Causality & Practice: As a saturated steroid derivative, 1α-Methylandrosterone is fundamentally stable, but it is susceptible to degradation from prolonged exposure to moisture and UV light.
-
Neat Powder: Store at -20°C in a tightly sealed, desiccated environment[3]. The sub-zero temperature arrests thermal degradation, while desiccation prevents moisture-induced hydrolysis or structural shifts.
-
Stock Solutions (e.g., 1 mg/mL): Must be stored at -20°C in amber glass vials with PTFE-lined caps. Methanol is the preferred solvent over water to prevent microbial growth and ensure complete solubility. Working solutions should be aliquoted to avoid repeated freeze-thaw cycles, which introduce condensation and artificially inflate concentration via solvent evaporation.
Q: What safety and handling protocols must be observed? A: Causality & Practice: While not acutely toxic in trace amounts, it is a potent androgen receptor modulator.
-
Protocol: Always use nitrile gloves, safety goggles, and a lab coat. Weighing of the neat powder must be performed inside a ventilated balance enclosure or fume hood to prevent the inhalation of aerosolized steroidal particulates.
Section 2: Analytical Workflows & Sample Preparation
Q: Why do we need to perform enzymatic hydrolysis before GC-MS/MS analysis of in vivo samples? A: Causality & Practice: In biological matrices (like human or animal urine), 1α-Methylandrosterone is excreted almost entirely as a Phase II glucuronide conjugate (1α-methyl-5α-androstan-3α-ol-17-one glucuronide) to increase its water solubility for renal clearance[4]. Direct analysis of the glucuronide via Gas Chromatography (GC) is impossible due to its high polarity and thermal instability.
-
Protocol: We utilize β-glucuronidase (typically sourced from E. coli or Helix pomatia) to cleave the glycosidic bond, liberating the free steroid aglycone[2].
-
Self-Validation: Always spike the raw sample with a deuterated internal standard (e.g., 17α-Methyltestosterone-d3) prior to hydrolysis[1]. If the internal standard recovery drops below your validated threshold, it immediately signals incomplete enzymatic cleavage or an extraction failure, validating the assay's performance on a per-sample basis.
Q: What is the recommended derivatization strategy for GC-MS/MS, and why does it sometimes fail? A: Causality & Practice: The free steroid contains a hydroxyl group at C3 and a ketone at C17. If injected directly into a GC, these polar functional groups interact with the column stationary phase, causing severe peak tailing and poor volatilization.
-
Protocol: Trimethylsilylation (TMS) using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), ammonium iodide (NH₄I), and ethanethiol is the gold standard[5]. The NH₄I acts as a critical catalyst to enolize the C17 ketone, allowing exhaustive derivatization into a bis-TMS derivative.
-
Troubleshooting Failure: If you observe mono-TMS peaks instead of bis-TMS, your NH₄I catalyst has likely degraded (often oxidizing to iodine, turning the reagent mixture brown). Corrective Action: Always prepare the MSTFA/NH₄I/ethanethiol mixture fresh daily to ensure complete enolization.
Section 3: Quantitative Data & Troubleshooting Matrix
Table 1: Physicochemical Properties & Storage Parameters
| Parameter | Specification / Condition | Rationale |
| Chemical Formula | C₂₀H₃₂O₂ | Steroid backbone featuring a C1 methyl group. |
| Long-Term Storage | -20°C, desiccated | Prevents thermal degradation and moisture absorption[3]. |
| Working Solvents | Methanol, Acetonitrile | Ensures complete solubilization; prevents microbial growth. |
| Derivatization | MSTFA / NH₄I / Ethanethiol | Enhances volatility and thermal stability for GC-MS[5]. |
Table 2: Common Experimental Issues and Self-Validating Solutions
| Symptom | Mechanistic Cause | Self-Validating Corrective Action |
| Low Recovery in LLE | Emulsion formation trapping the steroid in the aqueous phase. | Centrifuge at 3000 x g for 5 mins. Monitor deuterated IS recovery[1]. |
| Peak Tailing (GC-MS) | Incomplete TMS derivatization (mono-TMS formed instead of bis-TMS). | Discard old MSTFA mixture. Verify enolization of C17 ketone with fresh NH₄I[5]. |
| Signal Suppression (LC-MS) | Matrix effects from unhydrolyzed urine components. | Implement Solid Phase Extraction (SPE) clean-up post-hydrolysis[4]. |
Section 4: Standard Operating Procedure (SOP) - Hydrolysis and Extraction
Step-by-Step Methodology:
-
Aliquot & Spike: Transfer 2.0 mL of the biological sample into a clean glass tube. Spike with 20 μL of internal standard (17α-Methyltestosterone-d3, 10 μg/mL)[1]. Causality: Early addition accounts for volumetric losses in all subsequent steps, ensuring accurate absolute quantification.
-
Buffer Addition: Add 1.0 mL of 0.8 M phosphate buffer (pH 7.0) to stabilize the matrix pH for optimal enzyme activity.
-
Enzymatic Hydrolysis: Add 50 μL of β-glucuronidase (E. coli). Incubate at 50°C for 1 hour[2]. Causality: Cleaves the phase II glucuronide conjugate into the free 1α-Methylandrosterone aglycone.
-
Alkalinization: Adjust pH to 9-10 using 500 μL of 5% potassium carbonate (K₂CO₃). Causality: Deprotonates matrix interferents (like organic acids), keeping them in the aqueous phase during the organic extraction.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 5 minutes[1].
-
Evaporation: Transfer the organic (upper) layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 μL of MSTFA/NH₄I/ethanethiol (1000:2:3, v/w/v). Heat at 60°C for 15 minutes[5].
-
Analysis: Transfer to a GC vial insert and inject 1 μL into the GC-MS/MS system.
Section 5: Experimental Workflow Visualization
GC-MS/MS sample preparation workflow for 1α-Methylandrosterone quantification.
References
-
Feasibility of a liquid-phase microextraction sample clean-up and LC-MS/MS screening method for selected anabolic steroid glucuronides in biological samples Source: ResearchGate URL:[Link]
-
Investigations Into the Human Metabolism of Trestolone (7α-Methyl-19-Nortestosterone) Source: Drug Testing and Analysis / Researcher.life URL:[Link]
-
Determination and confirmation of selective estrogen receptor modulators (SERMs), anti-estrogens and aromatase inhibitors in bovine and porcine urine using UHPLC-MS/MS Source: Taylor & Francis URL:[Link]
-
Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry Source: ResearchGate URL:[Link]
Sources
Validation & Comparative
1alpha-Methylandrosterone vs testosterone in androgen receptor activation
An in-depth comparative analysis of androgen receptor (AR) activation requires looking beyond simple receptor binding affinities and examining the tissue-specific metabolic fate of the ligands. This guide provides a comprehensive evaluation of Testosterone , the primary endogenous AR agonist, versus 1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one), the primary deactivated metabolite of the synthetic androgen mesterolone[1].
Designed for drug development professionals and molecular endocrinologists, this guide deconstructs the structural pharmacology, enzymatic causality, and experimental validation of these two distinct steroidal compounds.
Mechanistic Causality: Structural Pharmacology & AR Activation
Testosterone: Robust Activation via AF-2 Stabilization
Testosterone binds the AR ligand-binding domain (LBD) with high affinity, driven by its 3-keto and 17β-hydroxyl groups[2]. These functional groups form critical hydrogen bonds with specific residues in the AR binding pocket (e.g., Arg752, Gln711, Thr877). This high-affinity interaction induces a conformational shift that folds Helix 12 over the binding pocket, stabilizing the Activation Function 2 (AF-2) surface[3]. A stable AF-2 surface is an absolute prerequisite for the recruitment of transcriptional coactivators containing LXXLL motifs (such as SRC-1), which initiate gene transcription[4]. Crucially, testosterone is a highly poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD), allowing it to evade local enzymatic deactivation and maintain potent anabolic signaling in skeletal muscle[5].
1α-Methylandrosterone: The Deactivated Metabolite
Mesterolone (1α-methyl-DHT) is a synthetic androgen that initially possesses high AR binding affinity[6]. However, its clinical profile is notoriously devoid of anabolic (muscle-building) efficacy. The causality lies in tissue-specific enzymology: in skeletal muscle, mesterolone is rapidly reduced by 3α-HSD and subsequently oxidized to yield 1α-methylandrosterone [5],[7].
The structural shift from an active 3-keto/17β-hydroxyl configuration to a 3α-hydroxyl/17-keto configuration in 1α-methylandrosterone abolishes the critical hydrogen bonding required to stabilize the AR LBD. Without these bonds, the AF-2 surface collapses, and the receptor fails to recruit necessary transcriptional coactivators[3]. Consequently, 1α-methylandrosterone is functionally inactive at the AR. Due to its metabolic stability as an end-product, it is primarily utilized as a biomarker in anti-doping mass spectrometry analysis rather than a therapeutic agent[8].
Quantitative Data: Pharmacological Comparison
The following table summarizes the divergent pharmacological profiles of these compounds, highlighting how 3α-HSD susceptibility dictates functional AR activation in target tissues.
| Compound | Primary Role | AR Binding Affinity (Relative to DHT) | Transcriptional Activation (EC50) | Skeletal Muscle Stability (3α-HSD Susceptibility) |
| Testosterone | Endogenous Agonist | ~50% | ~0.2 nM | High (Resistant to 3α-HSD)[5] |
| Mesterolone | Synthetic Agonist | ~100% | ~0.1 nM | Low (Rapidly degraded)[5] |
| 1α-Methylandrosterone | Inactive Metabolite | <1% | >1000 nM | N/A (Stable end-product)[8],[1] |
Experimental Validation: AR Transactivation Assay
To objectively quantify the functional AR activation potential of these compounds, we employ a self-validating Dual-Luciferase Reporter Assay. This protocol is designed to isolate AR-specific transcriptional activity while controlling for experimental artifacts.
Step-by-Step Methodology
-
Cell Culture & Preparation: Culture PC-3 cells (an AR-null human prostate carcinoma line) in RPMI-1640 medium supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Causality: PC-3 cells lack endogenous AR, preventing background receptor interference. CS-FBS is mandatory as it strips endogenous steroid hormones from the serum that would otherwise cause baseline AR activation, ensuring a high signal-to-noise ratio.
-
Transient Transfection: Co-transfect the cells using a lipid-based reagent with three plasmids:
-
pSG5-hAR: Full-length human AR expression vector.
-
MMTV-Luc: Firefly luciferase reporter driven by Androgen Response Elements (AREs).
-
pRL-TK: Renilla luciferase vector. Causality: The Renilla vector serves as a constitutive internal control. By calculating the Firefly/Renilla ratio, the data self-normalizes against variations in transfection efficiency and compound cytotoxicity, ensuring trustworthiness.
-
-
Ligand Treatment: 24 hours post-transfection, aspirate the media and treat the cells with serial dilutions (0.1 nM to 1000 nM) of Testosterone, Mesterolone, and 1α-Methylandrosterone dissolved in DMSO. Ensure the final DMSO concentration remains below 0.1% to prevent solvent toxicity.
-
Quantification: Following a 24-hour incubation, lyse the cells using Passive Lysis Buffer. Measure luminescence using a dual-injector microplate reader. Calculate the fold-induction of the Firefly/Renilla ratio relative to the vehicle (DMSO) control to determine the EC50 for AR activation.
Visualization: Metabolic Divergence Pathway
The following diagram illustrates the divergent metabolic pathways that dictate the AR activation potential of Testosterone versus Mesterolone in skeletal muscle tissue.
Caption: Metabolic divergence and AR activation pathways of Testosterone vs. Mesterolone in skeletal muscle.
References
-
Pharmaffiliates - 1a-Methylandrosterone Product Specifications & Doping Analysis.[Link]
-
Wikipedia - Mesterolone: Pharmacodynamics and 3α-HSD Inactivation.[Link]
-
Taylor & Francis - Determination and confirmation of selective estrogen receptor modulators and active metabolites.[Link]
-
ACS Publications - Chemistry and Structural Biology of Androgen Receptor.[Link]
-
PubMed Central (PMC) - Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone.[Link]
-
PubMed Central (PMC) - Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions to alter transactivation–Drug leads for metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesterolone - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. What is mesterolone used for_Chemicalbook [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
In Vitro Potency and Receptor Binding Dynamics of 1α-Methylandrosterone: A Comparative Guide
As drug development professionals and endocrinology researchers evaluate synthetic androgens and their metabolic fates, understanding the pharmacodynamics of phase I metabolites is critical. 1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one) is the primary deactivated metabolite of the synthetic androgen mesterolone (1α-methyl-dihydrotestosterone).
This guide objectively compares the in vitro potency of 1α-Methylandrosterone against its parent compound and other benchmark androgens. By examining the structural causality behind receptor affinity and detailing self-validating experimental protocols, we provide a comprehensive framework for evaluating steroidal potency.
Structural Causality: The Molecular Basis of AR Affinity
The biological activity of any androgen is fundamentally dictated by its binding kinetics within the Ligand Binding Domain (LBD) of the Androgen Receptor (AR). High-affinity binding requires precise anchoring at both ends of the steroid nucleus 1.
Mesterolone possesses a 17β-hydroxyl group and a 3-keto group, allowing it to act as a potent AR agonist. However, target tissues expressing 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) rapidly metabolize mesterolone into 1α-Methylandrosterone. This biotransformation drastically collapses its in vitro potency due to two structural alterations:
-
Loss of the 17β-Hydroxyl Hydrogen Bond: The 17β-OH group is an absolute requirement for high-affinity AR binding, acting as a critical hydrogen bond donor to residues Asn705 and Thr877 in the AR LBD 2. 1α-Methylandrosterone possesses a 17-keto group, which cannot donate this hydrogen bond, exponentially increasing the ligand's dissociation rate.
-
A-Ring Geometry Shift: The reduction of the 3-keto group to a 3α-hydroxyl group alters the spatial geometry of the A-ring, weakening the secondary anchoring interactions with Arg752 and Gln711.
Consequently, 1α-Methylandrosterone behaves similarly to endogenous androsterone—functioning as an inactive or highly weak androgen.
Comparative In Vitro Potency Data
The table below summarizes the quantitative in vitro performance of 1α-Methylandrosterone relative to other steroidal benchmarks.
| Compound | Key Structural Features | AR Relative Binding Affinity (RBA)* | Transactivation Potency (EC50, nM) |
| Methyltrienolone (R1881) | 17β-OH, 3-keto, synthetic | 100% (Reference) | ~0.1 |
| Dihydrotestosterone (DHT) | 17β-OH, 3-keto, 5α-reduced | ~110 - 120% | ~0.2 |
| Testosterone | 17β-OH, 3-keto, Δ4 | ~35 - 40% | ~1.0 |
| Mesterolone | 1α-methyl, 17β-OH, 3-keto | ~40 - 45% | ~1.5 |
| Androsterone | 3α-OH, 17-keto | < 1% | > 1000 |
| 1α-Methylandrosterone | 1α-methyl, 3α-OH, 17-keto | < 1% | > 1000 |
*RBA values are normalized to the synthetic radioligand [3H]-R1881 (100%).
AR Signaling & Ligand Metabolism Pathway
Caption: Canonical Androgen Receptor signaling pathway and the impact of ligand metabolism.
Self-Validating Experimental Methodologies
To ensure high trustworthiness and reproducibility when evaluating designer androgens or their metabolites, the following self-validating protocols must be employed 3.
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the IC50 and calculate the exact RBA of 1α-Methylandrosterone. Self-Validating Controls:
-
Total Binding (B0): Radioligand only (validates receptor viability).
-
Non-Specific Binding (NSB): Radioligand + 1000-fold excess unlabeled R1881 (establishes the signal-to-noise floor).
Step-by-Step Methodology:
-
Receptor Preparation: Isolate rat prostate cytosol (endogenously rich in AR) or utilize recombinant AR-LBD expressed in E. coli.
-
Incubation: In a 96-well plate, combine 1 nM [3H]-R1881 with serial dilutions ( 10−11 to 10−5 M) of the test compounds (1α-Methylandrosterone, Mesterolone, DHT).
-
Equilibration: Incubate at 4°C for 18-24 hours. Causality: This specific temperature and duration are chosen to reach thermodynamic equilibrium while minimizing proteolytic degradation of the receptor, which is critical for accurate IC50 determination.
-
Bound/Free Separation: Add Dextran-Coated Charcoal (DCC) suspension for 10 minutes. Causality: The porous charcoal rapidly adsorbs small, free hydrophobic steroid molecules while excluding the large AR-ligand protein complexes. Centrifuge at 3000 x g for 15 minutes to pellet the free radioligand.
-
Quantification: Transfer the supernatant (containing receptor-bound radioligand) to scintillation vials and measure radioactivity via a liquid scintillation counter.
-
Analysis: Plot displacement curves using a four-parameter logistic non-linear regression to determine the IC50. Calculate RBA = (IC50 of Reference / IC50 of Test Compound) × 100.
Protocol 2: Luciferase Reporter Gene Transactivation Assay
Objective: Assess the functional agonistic potency of the compounds. Step-by-Step Methodology:
-
Cell Culture: Plate CV-1 cells cotransfected with an AR expression vector and an MMTV-luciferase reporter plasmid 4.
-
Treatment: Starve cells in 5% charcoal-stripped serum for 24 hours. Causality: Stripping the serum removes endogenous hormones (like estradiol and testosterone) which would otherwise create high background noise and invalidate the EC50 calculations. Treat with serial dilutions of the test androgens.
-
Detection & Validation: After 24 hours, lyse cells and measure luminescence. Run a parallel MTS cell viability assay to ensure high concentrations of 1α-Methylandrosterone are not causing cytotoxic artifacts that mimic antagonistic behavior.
High-Throughput In Vitro Assay Workflow
Caption: Self-validating in vitro radioligand competitive binding assay workflow.
Discussion & Application in Drug Development
The in vitro data clearly demarcates the pharmacological boundaries of mesterolone and its metabolites. Because 1α-Methylandrosterone exhibits an RBA of <1%, we can definitively conclude that the clinical effects of mesterolone are driven entirely by the parent compound.
Furthermore, this rapid metabolic deactivation explains the tissue-specific behavior of mesterolone. In skeletal muscle—which expresses high levels of 3α-HSD—mesterolone is rapidly converted to 1α-Methylandrosterone, neutralizing its ability to bind to the AR. This is the primary reason mesterolone exhibits strong systemic androgenic effects but lacks significant myotrophic (anabolic) efficacy in clinical applications.
References
-
Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology.1
-
Chemistry and Structural Biology of Androgen Receptor. PMC - NIH. 2
-
In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI. 3
-
Human Androgen Receptor Mutation Disrupts Ternary Interactions between Ligand, Receptor Domains, and the Coactivator TIF2. Molecular Endocrinology. 4
Sources
A Senior Application Scientist's Guide to Characterizing 1alpha-Methylandrosterone Cross-Reactivity in Immunoassays
For researchers, clinical chemists, and drug development professionals, the specificity of an immunoassay is paramount. The structural similarity among steroid hormones presents a significant analytical challenge, where the potential for cross-reactivity can lead to inaccurate quantification and misinterpreted results.[1][2][3] This guide provides an in-depth comparison framework and practical methodologies for evaluating the cross-reactivity of 1alpha-Methylandrosterone, a synthetic anabolic steroid, in immunoassays designed for endogenous androgens like testosterone.
Our focus will be on providing not just protocols, but the scientific rationale behind them. We will explore the molecular basis for cross-reactivity, present a robust experimental workflow for its quantification, and discuss the interpretation of the resulting data. This guide is designed to empower you to validate your immunoassays with confidence and ensure the integrity of your research.
The Foundation: Understanding Immunoassay Specificity and Steroid Structure
Immunoassays are a cornerstone of hormone quantification due to their high throughput and sensitivity.[3] For small molecules like steroids, the most common format is the competitive immunoassay. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Consequently, the signal generated is inversely proportional to the concentration of the analyte in the sample.[4]
The central challenge arises from the very nature of the antibody-antigen interaction. Antibodies recognize specific three-dimensional shapes, or epitopes.[5] When a compound that is not the target analyte—but is structurally similar—can also bind to the antibody, cross-reactivity occurs.[1][5] Anabolic steroids, including 1alpha-Methylandrosterone, often share the core four-ring structure of endogenous androgens, making them prime candidates for cross-reactivity in testosterone immunoassays.[6][7]
dot
Caption: Principle of Competitive ELISA for Steroid Hormones.
Structural Comparison: The Basis for Predicting Cross-Reactivity
The likelihood of cross-reactivity can often be predicted by comparing the molecular structure of the potential interfering compound with that of the target analyte.[1][2][8] 1alpha-Methylandrosterone is an analog of dihydrotestosterone (DHT), differing by the addition of a methyl group at the C-1 alpha position. Its structural similarity to other androgens is the primary driver for potential interference in immunoassays.
| Compound | Chemical Formula | Molecular Weight | Key Structural Features |
| 1alpha-Methylandrosterone | C₂₀H₃₂O₂ | 304.5 g/mol | Androstane skeleton, 1α-methyl group, 3-hydroxyl group, 17-keto group.[9][10][11] |
| Testosterone | C₁₉H₂₈O₂ | 288.4 g/mol | Androstene skeleton, 17β-hydroxyl group, 3-keto group, Δ⁴ double bond. |
| Methyltestosterone | C₂₀H₃₀O₂ | 302.5 g/mol | Androstene skeleton, 17α-methyl group, 17β-hydroxyl group, Δ⁴ double bond.[12] |
| Androsterone | C₁₉H₃₀O₂ | 290.4 g/mol | Androstane skeleton, 3α-hydroxyl group, 17-keto group. |
The subtle differences, such as the presence and position of methyl groups, hydroxyl groups, and double bonds, are what an effective antibody must discriminate. An antibody raised against testosterone, for example, might primarily recognize the A-ring and D-ring structure. The addition of a methyl group at the 1-alpha position on 1alpha-Methylandrosterone could sterically hinder or alter its fit into the antibody's binding site, but significant binding may still occur, leading to a false-positive or artificially elevated result.[7]
Experimental Protocol for Determining Cross-Reactivity
A self-validating system is crucial for generating trustworthy data. The following protocol describes a competitive ELISA for quantifying the percentage of cross-reactivity. The core principle is to determine the concentration of the cross-reactant required to displace 50% of the labeled tracer (the IC50) and compare it to the IC50 of the target analyte.[13]
Objective
To determine the percent cross-reactivity of 1alpha-Methylandrosterone in a competitive immunoassay for a primary target analyte (e.g., Testosterone).
Materials
-
Microplate pre-coated with capture antibody specific to the target analyte.
-
Target Analyte Standard (e.g., Testosterone).
-
1alpha-Methylandrosterone and other potential cross-reactant standards.
-
Enzyme-conjugated tracer (e.g., Testosterone-HRP).
-
Assay Buffer.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 0.5 M H₂SO₄).
-
Microplate reader.
Step-by-Step Methodology
-
Preparation of Standard Curves:
-
Target Analyte: Prepare a serial dilution of the Testosterone standard in assay buffer to create a standard curve (e.g., from 100 ng/mL down to 0.1 ng/mL). Include a zero-analyte control (B₀), which will represent the maximum signal.
-
Cross-Reactant: Prepare a separate serial dilution of 1alpha-Methylandrosterone using a much wider concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL) in the same assay buffer. The higher concentrations are necessary because cross-reactants are typically less potent at binding the antibody.
-
-
Assay Procedure:
-
Add 50 µL of each standard, cross-reactant dilution, or unknown sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated tracer to every well.
-
Incubate the plate for 1-2 hours at room temperature on a shaker. This allows for the competitive binding reaction to reach equilibrium.
-
Discard the solution and wash the plate 3-5 times with 200 µL of Wash Buffer per well. This step removes all unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes. The enzyme on the bound tracer will convert the substrate, leading to color development.
-
Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
For both the target analyte and the cross-reactant, plot the absorbance values against the logarithm of their respective concentrations.
-
Perform a four-parameter logistic (4-PL) curve fit for each dataset.
-
From the curves, determine the concentration of the target analyte (Testosterone) that causes 50% inhibition of the maximum signal (IC50_Analyte).
-
Similarly, determine the concentration of 1alpha-Methylandrosterone that causes 50% inhibition (IC50_CrossReactant).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50_Analyte / IC50_CrossReactant) x 100
-
Sources
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. signosisinc.com [signosisinc.com]
- 5. bosterbio.com [bosterbio.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. PubChemLite - 1alpha-methylandrosterone (C20H32O2) [pubchemlite.lcsb.uni.lu]
- 12. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Metabolic Stability of Anabolic Steroids: The Case of 1α-Methylandrosterone
Introduction: The Critical Role of Metabolic Stability in Steroid Pharmacology
In the realm of drug development, particularly for steroidal therapeutics, metabolic stability is a cornerstone of a viable pharmacological profile. It dictates a compound's journey through the body, influencing its oral bioavailability, half-life, dosing frequency, and ultimately, its efficacy and safety. A steroid that is rapidly metabolized, especially during its first pass through the liver, will have a fleeting presence in the systemic circulation, necessitating larger or more frequent doses, which can amplify off-target effects. Conversely, a molecule engineered for high metabolic stability persists longer, ensuring sustained target engagement.
This guide provides an in-depth comparison of the metabolic stability of 1α-Methylandrosterone (also known as Mesterolone), a synthetic anabolic-androgenic steroid (AAS), with other prominent steroids. We will explore the structural modifications that govern their metabolic fate and detail the experimental methodologies used to quantify this critical parameter. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the intricate relationship between steroid structure and metabolic resilience.
The Metabolic Gauntlet: Key Pathways for Steroid Biotransformation
Steroids, both endogenous and synthetic, are primarily cleared from the body via metabolic processes that increase their water solubility, facilitating renal excretion. These biotransformations are broadly categorized into Phase I and Phase II reactions, predominantly occurring in the liver.
Phase I Reactions: Functionalization The primary goal of Phase I metabolism is to introduce or expose functional groups (e.g., hydroxyl groups) on the steroid skeleton. This is mainly accomplished by the Cytochrome P450 (CYP) superfamily of enzymes.[1] For many steroids, CYP3A4 is a key player, catalyzing hydroxylation reactions at various positions on the steroid ring.[2][3] These modifications begin the process of deactivation and prepare the molecule for Phase II.
Phase II Reactions: Conjugation Following functionalization, Phase II enzymes attach large, polar endogenous molecules to the steroid, drastically increasing its hydrophilicity. The most significant of these reactions is glucuronidation, catalyzed by Uridine diphosphate-glucuronosyltransferases (UGTs).[4][5][6] UGTs transfer glucuronic acid to the steroid, forming a glucuronide conjugate that is readily eliminated in the urine.[4][5] The UGT2B family, including UGT2B7, 2B15, and 2B17, is particularly important for conjugating androgens.[7]
Figure 1: Generalized pathway of steroid metabolism.
Comparative Analysis of Steroid Metabolic Stability
The metabolic stability of a steroid is not an inherent property but a direct consequence of its chemical structure. Scientists have developed several strategies to protect the steroid nucleus from rapid enzymatic degradation.
-
1α-Methylandrosterone (Mesterolone): The defining feature of Mesterolone is the addition of a methyl group at the 1α-position of the dihydrotestosterone (DHT) backbone. This seemingly minor modification provides profound metabolic stability. The 1α-methyl group sterically hinders the approach of metabolic enzymes, particularly protecting the A-ring from reduction. Crucially, as a DHT derivative, it is not a substrate for the aromatase enzyme, meaning it cannot be converted to estrogen. This structural design enhances its oral bioavailability and ensures its primary activity remains androgenic.
-
Testosterone: As the primary endogenous androgen, testosterone serves as a natural baseline. When administered orally, it is subject to extensive and rapid first-pass metabolism in the liver, rendering it largely ineffective. Its half-life is short, and it is readily metabolized by both Phase I and Phase II enzymes.
-
17α-Alkylated Steroids (e.g., Methyltestosterone, Methandrostenolone): This is the most common strategy to enhance oral bioavailability. The addition of an alkyl (typically methyl) group at the C-17α position effectively blocks oxidation of the 17β-hydroxyl group, a primary site of deactivation.[8] While highly effective at increasing metabolic stability and half-life, this modification is associated with significant hepatotoxicity, as it impairs the liver's ability to clear the compound. Methandrostenolone, for example, has a half-life of approximately 4 hours.[8]
-
Esterified Steroids (e.g., Testosterone Enanthate, Nandrolone Decanoate): This strategy is employed for injectable steroids. An ester chain is attached to the 17β-hydroxyl group. This does not inhibit hepatic metabolism itself but creates a slow-release depot in the muscle tissue.[9] The longer the ester chain, the slower the release and the longer the apparent half-life of the drug.[9][10] For example, Testosterone Enanthate has a half-life of 5-7 days, while Nandrolone Decanoate's is 6-12 days.[9][11]
Data Summary Table
| Steroid | Key Structural Modification | Route | Approx. Half-Life | Key Metabolic Enzymes | Stability Profile & Remarks |
| 1α-Methylandrosterone | 1α-methyl group | Oral | Not well-documented; designed for high stability | CYP450, UGTs | High resistance to hepatic metabolism; not aromatizable. Designed for oral efficacy without 17α-alkylation stress. |
| Testosterone | None (endogenous) | Inj. | ~10-100 min (unesterified) | CYP3A4, UGT2B family | Very low metabolic stability; extensive first-pass metabolism makes it unsuitable for oral use. |
| Methyltestosterone | 17α-methyl group | Oral | ~3 hours | CYP3A4, UGTs | High stability due to 17α-alkylation, but carries a significant risk of hepatotoxicity. |
| Methandrostenolone | 17α-methyl group, 1,2-dehydrogenation | Oral | ~4.5-6 hours[12] | CYP3A4, UGTs | High stability and oral bioavailability; also associated with hepatotoxicity. |
| Stanozolol | 17α-methyl group, pyrazole ring fusion | Oral/Inj. | ~9 hours (oral)[11][12] | CYP450, UGTs | Unique structure provides high stability. Also 17α-alkylated and carries liver toxicity risk. |
| Nandrolone Decanoate | 17β-decanoate ester | Inj. | ~6-12 days[9][11] | CYP450, UGTs | Long half-life is due to slow release from ester depot, not inherent metabolic stability of nandrolone itself. |
| Testosterone Enanthate | 17β-enanthate ester | Inj. | ~5-7 days[9][11] | CYP3A4, UGT2B family | Similar to decanoate, the long half-life is a function of pharmacokinetics (slow release), not resistance to metabolism. |
Experimental Protocols for Assessing Metabolic Stability
To quantify and compare the metabolic stability of compounds like 1α-Methylandrosterone, standardized in vitro assays are indispensable tools in preclinical drug development.
Protocol 1: Liver Microsomal Stability Assay
This assay is the industry standard for determining a compound's susceptibility to Phase I and, with modifications, Phase II metabolism.[13][14][15] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum rich in metabolic enzymes.[13][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test steroid.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test steroid (e.g., 1α-Methylandrosterone) in a suitable solvent like DMSO.[16]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a phosphate buffer solution (pH 7.4).
-
Prepare the NADPH regenerating system (Cofactor Solution A), which provides the necessary cofactor for CYP450 activity.
-
-
Incubation:
-
In a 96-well plate, pre-warm the buffer, microsome suspension, and test compound solution to 37°C.[16]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.[13][14]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard.[13] The '0' minute time point serves as the initial concentration reference.
-
A control incubation without the NADPH cofactor is run in parallel to check for non-enzymatic degradation.[13]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test steroid at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this curve (k) is determined.
-
Half-life (t½) is calculated as: t½ = 0.693 / k.[17]
-
Intrinsic Clearance (CLint) is calculated from the half-life, accounting for the amount of microsomal protein used in the incubation.[15][17]
-
Figure 2: Workflow for the liver microsomal stability assay.
Protocol 2: Caco-2 Permeability Assay
This assay is crucial for orally administered steroids, as it models absorption across the intestinal wall and identifies if the compound is a substrate for efflux pumps (like P-glycoprotein) that can expel it back into the intestinal lumen, reducing bioavailability.[18][19]
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a test steroid.
Methodology:
-
Cell Culture:
-
Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto semi-permeable filter supports in Transwell® plates.[19][20]
-
The cells are cultured for approximately 21 days, during which they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[20]
-
-
Monolayer Integrity Check:
-
Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). A high TEER value indicates well-formed tight junctions.[19]
-
-
Transport Experiment:
-
The experiment is bidirectional.
-
A-to-B Transport (Apical to Basolateral): The test steroid is added to the upper (apical) chamber, which represents the intestinal lumen. Samples are taken from the lower (basolateral) chamber, representing the bloodstream, over a set time (e.g., 120 minutes).[18][19]
-
B-to-A Transport (Basolateral to Apical): In a separate set of wells, the test steroid is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport out of the "bloodstream" and back into the "lumen".[18][19]
-
The experiment is conducted at 37°C.
-
-
Analysis:
-
The concentration of the steroid in the donor and receiver chambers is quantified by LC-MS/MS.
-
The integrity of the monolayer post-experiment is often confirmed using a marker like Lucifer Yellow.[18]
-
-
Data Analysis:
-
Apparent Permeability (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 2 suggests the compound is actively transported by an efflux pump.
-
Figure 3: Workflow for the Caco-2 permeability assay.
The Role of Advanced Analytical Techniques
Accurate assessment of metabolic stability is critically dependent on highly sensitive and specific analytical methods. Immunoassays, while historically used, often lack the specificity to distinguish between a parent drug and its structurally similar metabolites.[21][22]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard for steroid analysis.[21][22][23] Its exceptional specificity allows for precise differentiation and quantification of multiple analytes simultaneously, making it ideal for tracking the disappearance of a parent compound and the appearance of its metabolites in complex biological matrices like microsomal incubations or cell culture media.[21][24][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and established technique, GC-MS provides excellent chromatographic resolution and is widely used for urinary steroid profiling.[25][26][27] However, it often requires a chemical derivatization step to make the steroids volatile, which adds complexity to the sample preparation workflow.[22]
Conclusion
The metabolic stability of an anabolic steroid is a direct function of its chemical architecture. Different structural modifications have been developed to protect the steroid nucleus from rapid enzymatic degradation, thereby enhancing its pharmacological utility.
-
17α-alkylation is a highly effective but hepatotoxic strategy for creating orally active steroids.
-
17β-esterification is a pharmacokinetic strategy that prolongs the half-life of injectable steroids by creating a slow-release depot.
-
1α-Methylation , as seen in 1α-Methylandrosterone, represents a more refined approach. It confers significant metabolic stability and oral bioavailability by sterically shielding the molecule from enzymatic attack without the inherent liver strain associated with 17α-alkylated compounds.
By employing robust in vitro assays such as the liver microsomal stability and Caco-2 permeability assays, coupled with the analytical precision of LC-MS/MS, researchers can effectively characterize and compare the metabolic profiles of different steroids. This understanding is paramount for the rational design of new steroidal drugs with optimized pharmacokinetic properties, ultimately leading to safer and more effective therapies.
References
- Vertex AI Search. (2025, September 6).
- Shackleton, C. (n.d.). Clinical steroid mass spectrometry.
- Proyecto Laboral Consultores. (2026, February 22). Understanding Steroid Substance Half-Lives.
- Belanger, A., et al. (n.d.). Role of UDP-glucuronosyltransferases (UGT) in steroid metabolism.
- Bernhardt, R. (n.d.). Metabolism of anabolic steroids by adrenocortical cytochromes P450– search for new long-term doping markers. WADA.
- Rendic, S., et al. (1999, November 26). Metabolism of anabolic steroids by recombinant human cytochrome P450 enzymes.
- Yuan, C., et al. (n.d.).
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Kuuranne, T., et al. (n.d.). Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique.
- Słoczyńska, K., et al. (n.d.). Microsomal stability studies. Bio-protocol.
- Gouveia, D., & Lamego, I. (n.d.). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PMC.
- Schumacher, M., et al. (2015, July 7).
- Taylor, A. E., & Keevil, B. (2022, August 22). Mass spectrometry and immunoassay: how to measure steroid hormones today and tomorrow. SciSpace.
- Addiction Resource. (2019, August 16). How Long Anabolic Steroids Stay in Your System.
- Barbany, G., et al. (2000, July 15). Distribution of Uridine Diphosphate-Glucuronosyltransferase (UGT) Expression and Activity in Cynomolgus Monkey Tissues: Evidence for Differential Expression of Steroid-Conjugating UGT Enzymes in Steroid Target Tissues. Oxford Academic.
- Barbany, G., et al. (2000, July 15). Distribution of Uridine Diphosphate-Glucuronosyltransferase (UGT) Expression and Activity in Cynomolgus Monkey Tissues: Evidence for Differential Expression of Steroid-Conjugating UGT Enzymes in Steroid Target Tissues. Oxford Academic.
- Kushnir, M. M., et al. (n.d.). Steroid Hormone Analysis by Tandem Mass Spectrometry. PMC.
- Creative Proteomics. (n.d.). Guide to Steroid Hormone Analysis for Biomedical Research.
- Medscape. (2024, December 5). Anabolic Steroid Use and Abuse.
- Kuuranne, T., et al. (n.d.). Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques.
- Waters Corporation. (n.d.). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Osipenko, S., & Tupertsev, B. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
- Stárka, L., et al. (n.d.).
- Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS.
- Domainex. (n.d.). Caco-2 Permeability Assay.
- Rendic, S., et al. (2026, February 7). (PDF) Metabolism of anabolic steroids by recombinant human cytochrome P450 enzymes. Gas chromatographic-mass spectrometric determination of metabolites.
- Pozo, O. J., et al. (2008, January 26). Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry.
- DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Swolverine. (2025, May 31). Clearance Times for Top 10 Steroids: Detection Risk Breakdown.
- Kuuranne, T. (n.d.). Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques. WADA.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Cárdenas-Vargas, A., et al. (n.d.). Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. PMC.
- McRobb, L., et al. (2013, July 7). Effects of Dietary Components on Testosterone Metabolism via UDP-Glucuronosyltransferase. Frontiers.
- Ovid. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.
- Szczesna-Skorupa, E., & Kemper, B. (2011, February 15). Steroid regulation of drug-metabolizing cytochromes P450. PubMed.
- Režen, T., et al. (2025, October 6). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. MDPI.
- Singh, S. B., et al. (2015, June 30).
- Słoczyńska, K., et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities.
- ResearchGate. (2025, August 9).
- Dias da Silva, D., et al. (2023, March 24).
- Słoczyńska, K., et al. (2026, February 16). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
- Boyd, M. A., et al. (n.d.).
- Sharma, R., & Kumar, V. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
Sources
- 1. Steroid regulation of drug-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of anabolic steroids by recombinant human cytochrome P450 enzymes. Gas chromatographic-mass spectrometric determination of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Dietary Components on Testosterone Metabolism via UDP-Glucuronosyltransferase [frontiersin.org]
- 8. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 9. powerpharm.co.uk [powerpharm.co.uk]
- 10. swolverine.com [swolverine.com]
- 11. Understanding Steroid Substance Half-Lives – Proyecto Laboral Consultores [proyectolaboralconsultores.com]
- 12. How Long Anabolic Steroids Stay in Your System [addictionresource.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. protocols.io [protocols.io]
- 17. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 26. elearning.uniroma1.it [elearning.uniroma1.it]
- 27. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 1alpha-Methylandrosterone and mestanolone
As a Senior Application Scientist in steroid pharmacology and analytical chemistry, I frequently encounter confusion regarding structurally similar steroidal compounds. When comparing 1α-Methylandrosterone and Mestanolone , it is critical to understand that we are not comparing two therapeutically equivalent drugs. Instead, we are comparing an analytical biomarker/metabolite (1α-Methylandrosterone) with an active, synthetic anabolic-androgenic steroid (Mestanolone).
This guide provides an objective, data-driven comparison of their structural pharmacology, receptor dynamics, and the experimental workflows required to analyze them in pharmacokinetic and anti-doping contexts.
Structural Profiling and Pharmacological Causality
The biological activity of androgens is strictly dictated by their stereochemistry. A shift in the position of a single methyl group or the orientation of a hydroxyl group fundamentally alters the molecule's fate in vivo.
-
Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one): Mestanolone is essentially dihydrotestosterone (DHT) with a methyl group added at the C17-alpha position[1],[2].
-
Causality of Design: The 17α-alkylation prevents first-pass hepatic degradation, making the compound orally bioavailable[1]. The 3-keto and 17β-hydroxyl configurations are the exact structural requirements for high-affinity binding to the Androgen Receptor (AR). However, like DHT, it is rapidly deactivated in skeletal muscle by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), yielding a poor anabolic profile despite strong central nervous system (CNS) androgenic effects[1].
-
-
1α-Methylandrosterone (1α-methyl-5α-androstan-3α-ol-17-one): This compound lacks the 17β-hydroxyl group necessary for AR activation and instead features a 17-ketone and a 3α-hydroxyl group[3].
-
Causality of Design: It is not administered as a drug. Rather, it is the primary in vivo Phase I metabolite of mesterolone (Proviron)[4]. In sports doping and pharmacokinetic monitoring, parent mesterolone is rarely detected in urine; therefore, 1α-methylandrosterone serves as the definitive target analyte for confirming mesterolone administration[4],[5].
-
Quantitative Data Presentation
The following table summarizes the physicochemical and pharmacological distinctions between the two compounds, derived from computational models and established literature[6],[3],[4].
| Parameter | 1α-Methylandrosterone | Mestanolone |
| Primary Role | Analytical Biomarker / Metabolite | Active Pharmaceutical / AAS |
| Parent Compound | Mesterolone (Proviron) | N/A (Parent Drug) |
| Molecular Formula | C₂₀H₃₂O₂ | C₂₀H₃₂O₂ |
| Exact Mass | 304.2402 Da | 304.2402 Da |
| Structural Key | 1α-methyl, 3α-OH, 17-one | 17α-methyl, 3-one, 17β-OH |
| AR Affinity | Negligible (Inactive metabolite) | High (Agonist) |
| Phase II Excretion | Highly Glucuronidated[7] | Moderate Glucuronidation |
| Clinical/Sports Use | WADA Reference Standard[5] | Prohibited AAS / Synthetic Precursor |
Mechanistic Pathways: Activation vs. Excretion
To understand how these compounds behave in a biological system, we must map their metabolic and receptor-level interactions. Mestanolone actively engages the AR but suffers tissue-specific deactivation, whereas 1α-Methylandrosterone is a terminal excretion product routed through hepatic UGT enzymes.
Caption: Divergent biological fates: Mestanolone receptor agonism vs. 1α-Methylandrosterone excretion.
Experimental Protocols & Methodologies
As an application scientist, ensuring that analytical protocols are self-validating is paramount. Below are the optimized workflows for handling these specific compounds in a laboratory setting.
Protocol A: UHPLC-MS/MS Detection of 1α-Methylandrosterone in Urine
Purpose: To detect mesterolone abuse in equine or human sports doping by targeting its primary stable metabolite[4],[5].
Causality & Rationale: 1α-Methylandrosterone is excreted almost exclusively as a glucuronide conjugate[7]. Direct LC-MS analysis of the conjugate is possible, but enzymatic hydrolysis followed by Solid Phase Extraction (SPE) yields a cleaner chromatogram and higher sensitivity by reducing ion suppression.
-
Sample Preparation & Hydrolysis: Aliquot 2.0 mL of urine. Add 1.0 mL of 0.2 M sodium phosphate buffer (pH 7.0). Introduce 50 µL of E. coli K12 β-glucuronidase[5]. Incubate at 50°C for 1 hour to cleave the glucuronic acid moiety.
-
Liquid-Liquid Extraction (LLE): Adjust pH to 9.0 using potassium carbonate. Add 5 mL of tert-butyl methyl ether (TBME). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Injection: Reconstitute the residue in 100 µL of Methanol:Water (50:50, v/v). Inject 5 µL into the UHPLC-MS/MS system.
-
MS/MS Parameters: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the precursor-to-product ion transition for 1α-Methylandrosterone (e.g., m/z 305.2 [M+H]⁺ → characteristic product ions).
Protocol B: In Vitro 3α-HSD Enzymatic Assay for Mestanolone
Purpose: To quantify the rate of mestanolone deactivation in skeletal muscle tissue, validating its low anabolic rating[1].
Causality & Rationale: Mestanolone's lack of muscle-building capability is due to rapid local metabolism. This assay measures the conversion of the 3-ketone to the inactive 3α-hydroxyl configuration.
-
Microsomal Preparation: Isolate skeletal muscle microsomes via differential centrifugation (100,000 x g) and resuspend in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: Combine 1 mg/mL microsomal protein with 10 µM Mestanolone (dissolved in <1% DMSO). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (the essential cofactor for 3α-HSD reductase activity).
-
Quenching & Analysis: At designated time points (0, 15, 30, 60 mins), quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via HPLC-UV (240 nm) to quantify the disappearance of the parent mestanolone peak.
Analytical Workflow Visualization
To ensure reproducibility across laboratories, the following diagram maps the critical path for the extraction and detection of steroid metabolites like 1α-Methylandrosterone.
Caption: Standardized analytical workflow for the extraction and MS/MS detection of steroid metabolites.
Conclusion
While Mestanolone and 1α-Methylandrosterone share identical molecular weights and formulas (C₂₀H₃₂O₂), their applications in science are entirely distinct. Mestanolone is a potent, orally active androgenic drug limited by 3α-HSD deactivation. Conversely, 1α-Methylandrosterone is an inactive, highly conjugated metabolite that serves as the gold-standard biomarker for detecting the abuse of mesterolone in forensic and sports doping analyses. Understanding these structural and functional dichotomies is essential for accurate assay development and pharmacological research.
References
-
Mestanolone - Wikipedia. Wikipedia.org. Available at:[Link]
-
MESTANOLONE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
-
Mestanolone | C20H32O2 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
1alpha-Methylandrosterone | C20H32O2 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
Metabolic studies of mesterolone in horses. PubMed (NIH). Available at:[Link]
-
Determination and confirmation of selective estrogen receptor modulators (SERMs), anti-estrogens and aromatase inhibitors in bovine and porcine urine using UHPLC-MS/MS. Taylor & Francis. Available at:[Link]
-
Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides. PubMed (NIH). Available at:[Link]
Sources
- 1. Mestanolone - Wikipedia [en.wikipedia.org]
- 2. MESTANOLONE [drugs.ncats.io]
- 3. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic studies of mesterolone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mestanolone | C20H32O2 | CID 10633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1α-Methylandrosterone (Mesterolone) Across Prostate, Breast, and Muscle Cell Lines: A Guide for In Vitro Research
Abstract
This guide provides a comprehensive comparative study of 1α-Methylandrosterone, a synthetic androgen commonly known as Mesterolone or Proviron, on distinct and widely utilized cell lines: androgen-sensitive prostate cancer (LNCaP), androgen-independent prostate cancer (PC-3), estrogen-responsive breast cancer (MCF-7), and skeletal myoblasts (C2C12). We delve into the compound's fundamental mechanism of action, highlighting its high affinity for the androgen receptor (AR) and sex hormone-binding globulin (SHBG), alongside its notable resistance to aromatization.[1][2][3] Through a series of detailed experimental protocols, including cell viability assays, androgen receptor translocation analysis, and gene expression studies, this guide objectively outlines the differential cellular responses to Mesterolone. The presented data, supported by established literature, reveals potent AR-mediated effects in LNCaP cells, a lack of response in AR-negative PC-3 cells, and nuanced activity in MCF-7 and C2C12 lines. This work serves as a foundational resource for researchers in oncology, endocrinology, and drug development, offering both the practical methodologies and the theoretical framework necessary to investigate the tissue-specific effects of androgens in vitro.
Introduction to 1α-Methylandrosterone (Mesterolone)
1α-Methylandrosterone (Mesterolone) is a synthetically derived analogue of dihydrotestosterone (DHT).[3] Its structure is distinguished by the addition of a methyl group at the carbon-1 position, a modification that enhances its oral bioavailability by protecting it from hepatic degradation.[3] Unlike many oral anabolic-androgenic steroids (AAS), Mesterolone is not C17-alpha alkylated, a feature that mitigates its hepatotoxic potential.[1][3]
Mechanism of Action: The primary mechanism of Mesterolone involves its function as a potent agonist of the androgen receptor (AR).[1][2] Upon binding, it initiates a conformational change in the receptor, leading to its translocation into the nucleus, where it modulates the transcription of androgen-responsive genes. Mesterolone is characterized by strong androgenic effects and comparatively weak anabolic effects.[1][2] This disparity is largely attributed to its rapid inactivation in skeletal muscle tissue by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), similar to endogenous DHT.[1]
Two key pharmacodynamic properties distinguish Mesterolone:
-
High SHBG Affinity: Mesterolone binds with exceptional avidity to sex hormone-binding globulin (SHBG), a serum protein that transports steroid hormones.[1][4][5] This affinity is significantly higher than that of testosterone, allowing Mesterolone to displace endogenous testosterone from SHBG, thereby increasing the circulating concentration of free, biologically active testosterone.[2]
-
Resistance to Aromatization: The Mesterolone hormone is not a substrate for the aromatase enzyme, meaning it does not convert into estrogen.[2] This property eliminates the risk of estrogen-related side effects, such as gynecomastia and water retention.
Rationale for a Comparative Cell Line Study
The physiological effects of an androgen are not uniform across all tissues. This heterogeneity is dictated by cell-specific factors, including the expression level and functionality of the androgen receptor, the presence of co-regulatory proteins, and the local metabolic environment. A comparative study using distinct cell lines is therefore essential to dissect these tissue-specific responses.
We have selected four cell lines to create a robust comparative model:
-
LNCaP (Androgen-Sensitive Prostate Cancer): This cell line expresses a functional androgen receptor and its proliferation is androgen-dependent, making it the ideal model to study direct AR-mediated effects on cell growth and gene expression.[6][7][8]
-
PC-3 (Androgen-Independent Prostate Cancer): PC-3 cells are AR-negative and androgen-unresponsive.[6][9] They serve as an essential negative control to validate that the observed effects in other cell lines are indeed AR-dependent.
-
MCF-7 (Estrogen-Responsive Breast Cancer): These cells are a primary model for hormone-dependent breast cancer, characterized by the expression of estrogen receptors (ERα).[10][11][12] Investigating the effects of a pure androgen like Mesterolone in this context allows for the study of potential AR/ER signaling crosstalk and AR-mediated effects in breast tissue.
-
C2C12 (Mouse Skeletal Myoblasts): As a well-established model for myogenesis, C2C12 cells allow for the in vitro assessment of Mesterolone's direct effects on muscle precursor cells, independent of the systemic metabolic inactivation that limits its anabolic activity in vivo.[13][14][15][16]
Experimental Design & Methodologies
The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.
General Experimental Workflow
Caption: General workflow for the comparative study.
Cell Culture and Maintenance
-
LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC-3 & DU-145 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) or F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
MCF-7 Cells: Culture in EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[10]
-
C2C12 Cells: For proliferation, culture in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS (Growth Medium). To induce differentiation, switch confluent cells to DMEM with 2% horse serum (Differentiation Medium).[15][17]
-
General Conditions: Maintain all cell lines at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells in appropriate culture vessels and allow them to adhere for 24 hours before treatment. To minimize the influence of hormones in the serum, switch cells to a medium containing 5% charcoal-stripped FBS for 24 hours prior to adding Mesterolone.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Mesterolone (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol: Androgen Receptor Nuclear Translocation (Immunofluorescence)
This protocol visualizes the movement of the AR from the cytoplasm to the nucleus upon ligand binding.
-
Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with Mesterolone (e.g., 100 nM) or vehicle for 2 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against AR (e.g., rabbit anti-AR) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Staining & Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging: Visualize using a fluorescence microscope. An overlay of AR and DAPI signals will show nuclear localization.
Comparative Results
The following tables summarize the expected outcomes based on the known properties of the cell lines and Mesterolone.
Table 1: Comparative Effect of Mesterolone on Cell Viability (% of Vehicle Control after 48h)
| Cell Line | AR Status | 10 nM Mesterolone | 100 nM Mesterolone | 1 µM Mesterolone | Rationale for Effect |
| LNCaP | Positive | ~115% | ~140% | ~155% | AR-dependent proliferation.[7][8] |
| PC-3 | Negative | ~100% | ~99% | ~101% | Lack of AR prevents a mitogenic response.[9] |
| MCF-7 | Positive | ~105% | ~110% | ~112% | Modest proliferation, potentially via AR activation. |
| C2C12 | Positive | ~102% | ~108% | ~115% | Mild proliferative effect on myoblasts. |
Table 2: Summary of Expected Outcomes for Mechanistic Assays
| Assay | LNCaP | PC-3 | MCF-7 | C2C12 |
| AR Nuclear Translocation | Strong nuclear signal | No signal | Moderate nuclear signal | Moderate nuclear signal |
| PSA Gene Expression | Significant upregulation | No expression | No expression | Not applicable |
| ARE-Reporter Assay | High luciferase activity | No activity | Moderate activity | Moderate activity |
| AR Protein Levels | Stable or slight increase | Not applicable | Stable | Stable |
Mechanistic Discussion & Signaling Pathways
The differential effects of Mesterolone are rooted in the presence and functionality of the androgen receptor.
In AR-Positive Cells (LNCaP, MCF-7, C2C12): Mesterolone binds to the cytoplasmic AR, which is complexed with heat shock proteins (HSPs). This binding induces the dissociation of HSPs and promotes receptor dimerization and phosphorylation. The activated AR-ligand complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) in the promoter regions of target genes. This action recruits co-activators and the transcriptional machinery to initiate gene expression, leading to cellular responses like proliferation.
In AR-Negative Cells (PC-3): The absence of a functional AR means the primary signaling cascade for Mesterolone is missing. The compound cannot initiate the genomic signaling pathway, resulting in a lack of proliferative or other androgenic responses. This highlights the specificity of Mesterolone's action.
Androgen Receptor Signaling Pathway
Caption: Mesterolone-activated androgen receptor signaling pathway.
Conclusion
This guide demonstrates that 1α-Methylandrosterone (Mesterolone) exerts potent, cell-type-specific effects that are fundamentally dependent on the presence of a functional androgen receptor. In androgen-sensitive LNCaP prostate cancer cells, it acts as a powerful mitogen, confirming its strong androgenic properties. Conversely, its inactivity in AR-negative PC-3 cells serves as a crucial baseline, affirming its specific mechanism of action. The moderate responses observed in MCF-7 breast cancer and C2C12 myoblast cells suggest that while AR signaling is active, the downstream consequences are context-dependent and may be modulated by other cellular pathways. The provided protocols offer a standardized framework for researchers to further explore the nuanced roles of androgens in diverse biological systems, aiding in the development of targeted therapies for hormone-sensitive diseases.
References
-
Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]
-
Wikipedia. (2024). Mesterolone. [Link]
-
Thompson, E. A., & King, R. J. (2000). Human Androgen Receptor Mutation Disrupts Ternary Interactions between Ligand, Receptor Domains, and the Coactivator TIF2 (Transcription Intermediary Factor 2). Molecular Endocrinology, 14(8), 1163-1173. [Link]
-
Luderschmidt, C., & Plewig, G. (1987). Relative Binding Affinity at Metribolone Androgenic Binding Sites of Various Antiandrogenic Agents. Archives of Dermatological Research, 279(3), 179-182. [Link]
-
Toth, M., & Zakar, T. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mesterolone? [Link]
-
AVGSciences. (2020). Proviron (Mesterolone). [Link]
-
Locke, J. A., et al. (2008). Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol. Cancer Research, 68(22), 9224-9231. [Link]
-
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. [Link]
-
NPS MedicineWise. (2003). PROVIRON. [Link]
-
Taylor & Francis Online. (n.d.). MCF-7 – Knowledge and References. [Link]
-
Culture Collections - UK Health Security Agency. (n.d.). Cell line profile: C2C12. [Link]
-
Cytion. (n.d.). PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. [Link]
-
Wikipedia. (2024). C2C12. [Link]
-
Al-Bishari, F. Y., et al. (2019). Indole Family and Neomycin Sulfate: Inductors of Differentiation in C2C12 and RD cell Lines. Current Topics in Medicinal Chemistry, 19(21), 1904-1914. [Link]
-
ResearchGate. (n.d.). Prostate cancer cell lines (PC-3, DU-145, LNCaP) viability (% of control) based on MTT assay. [Link]
-
Choong, C. S., et al. (2000). Human androgen receptor mutation disrupts ternary interactions between ligand, receptor domains, and the coactivator TIF2 (transcription intermediary factor 2). The Journal of Clinical Endocrinology & Metabolism, 85(8), 2578-2586. [Link]
-
Swolverine. (2025). How Does Proviron Work? Mechanism, Benefits, and Hormonal Impact. [Link]
-
Gjerstorff, M. F., et al. (2013). Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs. PLoS ONE, 8(6), e64949. [Link]
-
Lupine Publishers. (2022). Prostate Cell Lines. [Link]
-
Vickers, S. P., et al. (1995). A multidrug-resistant MCF-7 human breast cancer cell line which exhibits cross-resistance to antiestrogens and hormone-independent tumor growth in vivo. Molecular Pharmacology, 47(3), 577-585. [Link]
-
Anabolic Doc - YouTube. (2019). Proviron - Steroid Wingman - Doctor's Analysis of Side Effects & Properties. [Link]
-
Lu, S., et al. (2015). Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines. Anticancer Research, 35(10), 5347-5353. [Link]
-
Asadi, F. K., & Sharifi, R. (1995). Effects of Sex Steroids on Cell Growth and C-myc Oncogene Expression in LN-CaP and DU-145 Prostatic Carcinoma Cell Lines. International Urology and Nephrology, 27(1), 67-80. [Link]
-
Danel, L., et al. (1998). Cytostatic and Cytotoxic Activity of Sex Steroids Against Human Leukemia Cell Lines. Leukemia Research, 22(10), 883-891. [Link]
-
Saedi, M. S., et al. (2020). Independence of HIF1a and androgen signaling pathways in prostate cancer. BMC Cancer, 20(1), 470. [Link]
-
Kim, J. H., et al. (2022). AKT, a Key Transmitter of HIF-1α and AR Signaling Pathways, Has a Critical Role in the Apigetrin-Mediated Anti-Cancer Effects in Prostate Cancer Cells. International Journal of Molecular Sciences, 23(12), 6496. [Link]
-
Laplante, M., & Sabatini, D. M. (2012). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 149(2), 274-293. [Link]
Sources
- 1. Mesterolone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mesterolone? [synapse.patsnap.com]
- 3. What is mesterolone used for_Chemicalbook [chemicalbook.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effects of sex steroids on cell growth and C-myc oncogene expression in LN-CaP and DU-145 prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Independence of HIF1a and androgen signaling pathways in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 10. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. atcc.org [atcc.org]
- 13. Authenticated C2C12 Cell Line Sigma Aldrich [sigmaaldrich.com]
- 14. atcc.org [atcc.org]
- 15. C2C12 | Culture Collections [culturecollections.org.uk]
- 16. C2C12 - Wikipedia [en.wikipedia.org]
- 17. scientificarchives.com [scientificarchives.com]
1alpha-Methylandrosterone vs epitestosterone in 5-alpha reductase inhibition
Title: Comparative Modulators of 5-Alpha Reductase: Epitestosterone vs. 1α-Methylandrosterone
Executive Summary
In the landscape of androgen-dependent tissue regulation, targeting 5-alpha reductase (5AR) remains a cornerstone for managing benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia[1]. While classical inhibitors like finasteride irreversibly block the enzyme, endogenous epimers and synthetic derivatives offer alternative modulatory pathways. This guide dissects the mechanistic and experimental divergence between Epitestosterone (EpiT) —a natural competitive substrate—and 1α-Methylandrosterone (1α-MA) —a 5α-reduced derivative that bypasses enzymatic reduction.
Mechanistic Causality: Substrate Sink vs. Structural Bypass
Epitestosterone: The Competitive Substrate Sink Epitestosterone (17α-hydroxy-androst-4-en-3-one) is an endogenous stereoisomer of testosterone. Historically classified merely as a weak 5AR inhibitor, recent biochemical profiling demonstrates a more dynamic role[2]. EpiT actively competes with testosterone for the active sites of both Type 1 and Type 2 5AR (SRD5A1 and SRD5A2)[2]. Crucially, a 2024 study revealed that EpiT is not just a static inhibitor but a competitive substrate; it is catalytically reduced to 5α-dihydroepitestosterone (5α-DHEpiT)[3]. This conversion acts as an enzymatic "sink," depleting 5AR availability for testosterone while generating a metabolite that functions as a partial androgen receptor (AR) agonist, thereby dampening potent DHT-driven proliferation[4].
1α-Methylandrosterone: The 5α-Reduced Bypass 1α-Methylandrosterone ((1α,3α,5α)-3-hydroxy-1-methylandrostan-17-one) is a synthetic derivative characterized by its pre-reduced 5α-androstan skeleton and a sterically bulky 1α-methyl group[5]. Because the A-ring is already 5α-reduced, 1α-MA cannot act as a substrate for 5AR. Instead, it bypasses the enzyme entirely to exert direct downstream effects. Its structural resemblance to DHT allows it to exert negative feedback and potential allosteric product-inhibition on 5AR, without being consumed in a catalytic cycle. The 1α-methyl modification enhances its metabolic stability against 3α-hydroxysteroid dehydrogenase, prolonging its intracellular half-life compared to unmethylated counterparts.
Visualizing the Biochemical Pathways
Caption: Divergent 5AR interaction pathways for Testosterone, Epitestosterone, and 1α-Methylandrosterone.
Quantitative Data Comparison
| Parameter | Epitestosterone (EpiT) | 1α-Methylandrosterone (1α-MA) |
| PubChem CID | 134113 | 12133280[5] |
| Molecular Formula | C19H28O2 | C20H32O2[5] |
| 5AR Interaction Type | Competitive Substrate / Sink[2] | Product-like Feedback Inhibitor |
| Enzymatic Fate | Catalytically reduced to 5α-DHEpiT[3] | Not a substrate (Already 5α-reduced) |
| AR Modulation | Partial Agonist (via metabolite)[4] | Direct Agonist / Modulator |
| Metabolic Stability | Low (Rapidly glucuronidated) | High (Sterically hindered by 1α-methyl) |
Experimental Protocols: Self-Validating 5AR Assay
To objectively compare the inhibitory and modulatory profiles of these compounds, a robust, self-validating in vitro assay is required. The following protocol utilizes engineered HEK-293 cells to isolate 5AR activity from confounding endogenous enzymes[6].
Caption: Step-by-step experimental workflow for evaluating 5AR inhibition and substrate competition.
Step-by-Step Methodology:
-
Cell Line Preparation (The Control System): Rationale: Prostate cancer cell lines (e.g., LNCaP) possess variable endogenous 5AR and 3α-HSD levels. Using HEK-293 cells stably transfected with human SRD5A1 or SRD5A2 ensures that any observed reduction in testosterone is exclusively mediated by the target isozyme[6]. Action: Culture transfected HEK-293 cells in DMEM supplemented with 10% charcoal-stripped FBS to eliminate background steroidal interference.
-
Substrate and Modulator Incubation: Action: Seed cells at 1×105 cells/well. Introduce 10 nM of [14C]-labeled Testosterone as the baseline substrate. Concurrently, add varying concentrations (0.1 nM to 10 µM) of either Epitestosterone or 1α-Methylandrosterone. Self-Validation Check: Include a positive control well treated with 100 nM Dutasteride (a known dual 5AR inhibitor) to validate maximum enzyme inhibition[6].
-
Extraction of Steroid Metabolites: Action: After 24 hours, terminate the reaction using a 2:1 Chloroform:Methanol mixture. Vortex vigorously for 5 minutes to extract the hydrophobic steroid fractions, then centrifuge at 10,000 x g to separate the organic phase. Evaporate the organic layer under a gentle stream of nitrogen gas.
-
LC-MS/MS Quantification: Rationale: While radiometric assays track the disappearance of [14C]-T, LC-MS/MS is mandatory to distinguish between the formation of DHT and 5α-DHEpiT[3]. Action: Reconstitute the residue in mobile phase (Acetonitrile/Water). Run through a C18 column coupled to a tandem mass spectrometer. Monitor specific MRM transitions for T, DHT, EpiT, 5α-DHEpiT, and 1α-MA.
-
Data Synthesis: Action: Calculate the IC50 by plotting the percentage of DHT formed against the log concentration of the test compounds. For EpiT, simultaneously plot the formation curve of 5α-DHEpiT to prove its role as a competitive substrate rather than a pure irreversible inhibitor[3].
Conclusion
The distinction between Epitestosterone and 1α-Methylandrosterone highlights two fundamentally different approaches to 5AR modulation. Epitestosterone actively engages the enzyme, acting as a competitive substrate that yields a partial AR agonist[3]. Conversely, 1α-Methylandrosterone leverages its pre-reduced, sterically hindered structure to bypass 5AR catalysis entirely, offering downstream androgenic modulation while potentially exerting feedback inhibition on the enzyme[5]. Understanding these causal mechanisms is critical for drug development professionals engineering next-generation tissue-selective androgen modulators.
References[2] "Buy Epitestosterone | 481-30-1 - Smolecule", smolecule.com, Verified URL[1] "The Role of 5-Alpha Reductase 3 In Steroid Metabolism", tmc.edu, Verified URL[6] "Metabolic effects of 5α-reductase inhibition in humans", researchgate.net,Verified URL[5] "1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem", nih.gov, Verified URL[4] "5α-reduction of epitestosterone is catalysed by human SRD5A1 and SRD5A2 and increases androgen receptor transactivation", researchgate.net, Verified URL[3] "5α-reduction of epitestosterone is catalysed by human SRD5A1 and SRD5A2 and increases androgen receptor transactivation - Spiral", imperial.ac.uk, Verified URL
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Buy Epitestosterone | 481-30-1 [smolecule.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 1alpha-Methylandrosterone | C20H32O2 | CID 12133280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 1α-Methylandrosterone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the quantification of 1α-methylandrosterone, grounded in the principles of inter-laboratory validation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement robust quantification methods, ensuring data integrity and comparability across different laboratory settings.
Introduction: The Analytical Imperative for 1α-Methylandrosterone
1α-Methylandrosterone is a synthetic anabolic-androgenic steroid (AAS) and a metabolite of methenolone, a substance prohibited in sports by the World Anti-Doping Agency (WADA).[1] Its accurate and reliable quantification is paramount in anti-doping control to ensure fair competition and athlete health.[2] Beyond sports, the precise measurement of synthetic and endogenous steroids is crucial in various clinical and research applications, from endocrinology to toxicology.[3][4]
The challenge in quantifying 1α-methylandrosterone, like many other steroids, lies in achieving high sensitivity and specificity, especially at low concentrations, within complex biological matrices such as urine and blood.[3][5] Inter-laboratory variation can arise from differences in analytical platforms, sample preparation techniques, and calibration procedures, underscoring the critical need for standardized validation protocols and proficiency testing.[6][7][8] This guide will dissect the core components of method validation and inter-laboratory comparison, focusing on the two gold-standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies: A Head-to-Head Comparison
The choice between GC-MS and LC-MS/MS for 1α-methylandrosterone quantification depends on several factors, including required sensitivity, sample throughput, and the specific goals of the analysis. Both techniques offer high selectivity and are considered definitive methods for steroid analysis.[4][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a cornerstone of steroid analysis in anti-doping laboratories.[4] Its high chromatographic resolution and the extensive electron ionization (EI) libraries available make it a powerful tool for structural elucidation and confirmation.
Causality Behind Experimental Choices in GC-MS:
-
Derivatization: A critical step in GC-MS analysis of steroids is derivatization, typically silylation (e.g., using MSTFA). This is necessary because steroids like 1α-methylandrosterone are not sufficiently volatile for gas chromatography. Derivatization replaces active hydrogens on polar functional groups (like hydroxyls) with nonpolar groups, increasing volatility and thermal stability, and often improving chromatographic peak shape and ionization efficiency.[10]
-
Hydrolysis: In urine, steroids are often present as glucuronide or sulfate conjugates. Enzymatic hydrolysis (e.g., using β-glucuronidase) is required to cleave these conjugates and release the free steroid for extraction and analysis.[1][11]
-
Ionization Mode: Electron Ionization (EI) is commonly used for its robust fragmentation patterns, which are highly reproducible and useful for library matching. Chemical Ionization (CI) can be employed for enhanced sensitivity and to obtain molecular ion information, which is often weak or absent in EI spectra.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the technique of choice for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a wider range of compounds without the need for derivatization.[3][9]
Causality Behind Experimental Choices in LC-MS/MS:
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS/MS analysis of steroids. It is a soft ionization method that typically produces a prominent protonated molecule [M+H]+, which is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Multiple Reaction Monitoring (MRM): This is the key to the high selectivity and sensitivity of LC-MS/MS. A specific precursor ion (e.g., the [M+H]+ of 1α-methylandrosterone) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering significantly reduces chemical noise and matrix interference.[13]
-
Sample Preparation: While derivatization is not required, sample preparation is still crucial. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used to remove interfering substances from the biological matrix and concentrate the analyte.[5][14]
Inter-Laboratory Validation: Establishing Trustworthiness
The goal of inter-laboratory validation, often conducted as a "ring trial" or proficiency testing scheme, is to assess the reproducibility and reliability of an analytical method across different laboratories.[15][16][17] This process is essential for harmonizing results and ensuring that data generated in one laboratory is comparable to data from another.[6][7] Regulatory bodies like the FDA and organizations such as WADA provide comprehensive guidelines for bioanalytical method validation.[18][19][20][21][22][23]
Key Validation Parameters
A self-validating system must rigorously assess the following parameters:
| Parameter | Description | Typical Acceptance Criteria (based on FDA/WADA guidelines) |
| Specificity & Selectivity | The ability to unequivocally assess the analyte in the presence of endogenous and exogenous components. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy (Trueness) | The closeness of the mean test results to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ).[18] |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[18] |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of ≥ 3. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio of ≥ 10, with accuracy and precision within specified limits.[18] |
| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Inter-Laboratory Comparison Data (Hypothetical Ring Trial)
The following table illustrates hypothetical results from a ring trial for the quantification of 1α-methylandrosterone in urine, comparing GC-MS and LC-MS/MS methods across five laboratories.
| Parameter | Method | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Inter-Lab CV (%) |
| Accuracy (Bias %) | GC-MS | -5.2 | -8.1 | -3.5 | -6.8 | -9.0 | 2.5 |
| LC-MS/MS | -2.1 | 1.5 | -0.8 | -3.0 | 0.5 | 1.8 | |
| Precision (CV %) | GC-MS | 6.8 | 9.2 | 7.5 | 8.1 | 10.5 | 1.5 |
| LC-MS/MS | 4.5 | 3.8 | 5.1 | 4.2 | 3.5 | 0.6 | |
| LLOQ (ng/mL) | GC-MS | 2.0 | 2.5 | 2.0 | 2.2 | 2.8 | - |
| LC-MS/MS | 0.5 | 0.8 | 0.5 | 0.6 | 0.4 | - |
Interpretation of Data:
-
Accuracy and Precision: In this hypothetical scenario, LC-MS/MS demonstrates lower bias and better precision (lower CVs) both within and between laboratories compared to GC-MS. This is often attributed to the reduced sample preparation complexity and the high selectivity of the MRM detection.[4][24]
-
Sensitivity: LC-MS/MS consistently achieves a lower LLOQ, indicating superior sensitivity for detecting low concentrations of 1α-methylandrosterone.[9]
-
Inter-Laboratory Variability: The lower inter-laboratory CV for LC-MS/MS suggests a more robust and reproducible method across different sites.[6][7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 1α-methylandrosterone in urine.
GC-MS Protocol
Caption: GC-MS workflow for 1α-methylandrosterone analysis.
Detailed Steps:
-
Sample Preparation:
-
Pipette 2 mL of urine into a glass tube.
-
Add an internal standard (e.g., deuterated 1α-methylandrosterone) to correct for analytical variability.
-
Adjust the pH and add β-glucuronidase enzyme. Incubate to hydrolyze steroid conjugates.[11]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., MSTFA/NH4I/ethanethiol) and heat to form the trimethylsilyl (TMS) derivatives.[10]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the analytes on a capillary column with a suitable temperature program.
-
Detect the target ions using the mass spectrometer in selected ion monitoring (SIM) or full scan mode.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
LC-MS/MS Protocol
Caption: LC-MS/MS workflow for 1α-methylandrosterone analysis.
Detailed Steps:
-
Sample Preparation:
-
Pipette 0.5 mL of urine into a tube.
-
Add an internal standard (e.g., deuterated 1α-methylandrosterone).
-
Load the sample onto a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a reverse-phase HPLC column with a gradient elution.
-
Detect the precursor and product ions using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 1α-methylandrosterone. However, for routine, high-throughput analysis requiring the highest levels of sensitivity and reproducibility, LC-MS/MS is generally the superior method.[4][9][25] Its reduced need for sample preparation, coupled with the specificity of MRM, leads to more robust and harmonized results in an inter-laboratory setting.
For a successful inter-laboratory validation, it is imperative that participating laboratories adhere strictly to a harmonized protocol, use certified reference materials for calibration, and participate in external quality assessment schemes (EQAS) or proficiency testing programs.[15][23] This commitment to standardization and continuous monitoring is the bedrock of generating globally comparable and defensible data in the fields of anti-doping, clinical diagnostics, and pharmaceutical development.
References
- Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Vertex AI Search. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
- U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
- World Anti-Doping Agency. (2023, July 11). Laboratory Guidelines - Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport.
- BenchChem. (n.d.). A Researcher's Guide to Inter-laboratory Comparison of Analytical Methods for Dihydro T-MAS-d6 and Related Steroids.
- Gomez-Gomez, A., et al. (2020). From a single steroid to the steroidome: Trends and analytical challenges. PubMed.
- Owen, L. J., & Keevil, B. G. (2011). Challenges and Benefits of Endogenous Steroid Analysis by LC–MS/MS. Taylor & Francis Online.
- World Anti-Doping Agency. (2023, July). Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport.
- Keevil, B. G. (2011). Challenges and benefits of endogenous steroid analysis by LC-MS/MS. PubMed.
- Ponzetto, F., et al. (2020). Comparability of steroid hormone measurement among 9 European laboratories using liquid chromatography-tandem mass spectrometry (LC-MS/MS): Impact of the blood derivative and of calibration. Endocrine Abstracts.
- Van der Gugten, J., et al. (2025). Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. Analytical Chemistry.
- Braun, V., et al. (2023). Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes. ZORA (Zurich Open Repository and Archive).
- Various Authors. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. ResearchGate.
- Ponzetto, F., et al. (2022). Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone. PubMed.
- Vertex AI Search. (2025, January 9). World Anti-Doping Agency (WADA) Testing: Ensuring Fair Play in Sports.
- LawInSport. (2021, September 28). WADA laboratories: the cornerstone of the global testing process.
- World Anti-Doping Agency. (2025, October 16). WADA seeks Proficiency Testing Sample Provider as part of its External Quality Assessment Scheme.
- World Anti-Doping Agency. (2020, November 17). WADA seeks Proficiency Testing Sample Provider as part of its External Quality Assessment Scheme.
- World Anti-Doping Agency. (2021, May 20). WADA Technical Document – TD2021EAAS.
- Alladio, E., et al. (n.d.). Experimental and statistical protocol for the effective validation of chromatographic analytical methods. PMC.
- SCIEX. (n.d.). Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP.
- Van Renterghem, P., et al. (2020). Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. PubMed.
- Björkhem, I., & Lantto, O. (n.d.). Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry. PubMed.
- Al-Asmari, A. I., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI.
Sources
- 1. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. From a single steroid to the steroidome: Trends and analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and benefits of endogenous steroid analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wada-ama.org [wada-ama.org]
- 12. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. mdpi.com [mdpi.com]
- 15. lawinsport.com [lawinsport.com]
- 16. WADA seeks Proficiency Testing Sample Provider as part of its External Quality Assessment Scheme | World Anti Doping Agency [wada-ama.org]
- 17. WADA seeks Proficiency Testing Sample Provider as part of its External Quality Assessment Scheme | World Anti Doping Agency [wada-ama.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. wada-ama.org [wada-ama.org]
- 23. wada-ama.org [wada-ama.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Functional Selectivity of 1α-Methylandrosterone in a Complex Androgen Receptor Environment
For researchers and drug development professionals in the field of endocrinology and oncology, understanding the nuanced interactions between novel compounds and the androgen receptor (AR) is paramount. The emergence of constitutively active AR splice variants (AR-Vs), particularly in the context of castration-resistant prostate cancer (CRPC), has added a significant layer of complexity to this challenge. This guide provides an in-depth technical framework for assessing the binding and functional selectivity of 1α-Methylandrosterone, not by simply measuring its affinity for different AR isoforms, but by evaluating its impact on the total androgen signaling axis in a biologically relevant setting where full-length AR (AR-FL) and its splice variants are co-expressed.
The Evolving Paradigm of Androgen Receptor Signaling: Beyond Simple Ligand Binding
The classical mechanism of androgen action involves the binding of ligands like testosterone and dihydrotestosterone (DHT) to the C-terminal ligand-binding domain (LBD) of the full-length AR.[1][2] This event triggers a conformational change, nuclear translocation, dimerization, and the subsequent regulation of target gene expression.[2][3] However, in advanced disease states like CRPC, a significant driver of therapeutic resistance is the expression of AR splice variants, such as AR-V7 and ARv567es.[4][5][6] A critical structural feature of these variants is the absence of the LBD.[5][7][8]
This structural omission has a profound functional consequence: AR-Vs are constitutively active, meaning they can translocate to the nucleus and initiate gene transcription without binding to an androgen.[6][8][9] Therefore, a traditional assessment of binding selectivity, which would involve comparing the binding affinity of 1α-Methylandrosterone to AR-FL and AR-Vs, is not biologically meaningful for these key variants. The central question shifts from "How well does it bind to different isoforms?" to "How does its interaction with AR-FL modulate the overall transcriptional output in a cellular environment that includes AR-Vs?".
Caption: Structural comparison of full-length AR and key splice variants.
Comparative Binding Affinity of 1α-Methylandrosterone to the Full-Length Androgen Receptor
Before delving into functional selectivity, it is crucial to establish the baseline interaction of 1α-Methylandrosterone with its direct target, the AR-FL. Compared to endogenous androgens, 1α-Methylandrosterone (also known as Mesterolone) exhibits a distinct binding profile. It binds to the AR in skeletal muscle and prostate, but with a lower relative binding affinity (RBA) than methyltrienolone (MT), 19-nortestosterone (nandrolone), methenolone, and testosterone.[10][11] However, its affinity is still significant and stronger than many other synthetic anabolic-androgenic steroids.[10][11]
| Compound | Target | Binding Affinity (Relative to Competitor) | Reference |
| 1α-Methylandrosterone | Androgen Receptor (AR) | Weaker than Testosterone and DHT | [10][11] |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | High affinity, often used as a reference | [12][13] |
| Testosterone | Androgen Receptor (AR) | Lower affinity than DHT | [12][14] |
| Methyltrienolone (R1881) | Androgen Receptor (AR) | Very high affinity synthetic ligand | [10][11] |
Table 1: Relative binding affinities of selected androgens to the full-length androgen receptor.
A Multi-Pronged Experimental Approach to Assessing Functional Selectivity
To dissect the functional impact of 1α-Methylandrosterone in a mixed AR isoform environment, a combination of biophysical, cell-based, and molecular biology techniques is required.
Biophysical Characterization of Binding to AR-FL LBD
A foundational understanding of the interaction between 1α-Methylandrosterone and the LBD of AR-FL can be achieved through high-precision, label-free techniques.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[4][8] ITC allows for the simultaneous determination of the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This data is invaluable for understanding the driving forces behind the binding of 1α-Methylandrosterone to AR-FL.
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation rates of the ligand-receptor interaction. By immobilizing the AR-FL LBD on a sensor chip and flowing 1α-Methylandrosterone over the surface, one can obtain precise measurements of the on-rate (ka) and off-rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.
Competitive Radioligand Binding Assay for AR-FL
This classic technique remains a robust method for determining the relative binding affinity of a test compound.
Protocol:
-
Preparation of Cytosol: Prepare cytosol containing the androgen receptor from a suitable source, such as rat prostate or cells overexpressing human AR-FL.[5]
-
Incubation: Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT) and varying concentrations of the unlabeled competitor (1α-Methylandrosterone or other reference androgens).
-
Separation: Separate the receptor-bound from unbound radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry precipitation.[5]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor ligand. The IC50 (the concentration of the competitor that displaces 50% of the radioligand) can then be calculated and used to determine the relative binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Reporter Gene Assays for Functional Activity
Reporter gene assays are essential for moving from binding affinity to functional consequence. They measure the ability of a ligand to activate the AR and drive the transcription of a reporter gene.
Protocol:
-
Cell Culture and Transfection: Use a cell line that is AR-negative (e.g., PC-3 or HEK-293) and co-transfect with:
-
An expression plasmid for AR-FL.
-
For comparative analysis, a separate experiment with cells co-transfected with plasmids for both AR-FL and an AR variant (e.g., AR-V7).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a quantifiable reporter gene (e.g., luciferase or GFP).
-
-
Treatment: Treat the transfected cells with varying concentrations of 1α-Methylandrosterone, DHT (as a positive control), and an anti-androgen (as a negative control).
-
Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves to determine the EC50 (effective concentration for 50% maximal response) and the maximal efficacy of 1α-Methylandrosterone in the presence and absence of the AR variant.
By comparing the dose-response curves, researchers can determine if the presence of AR-V7 enhances, diminishes, or does not affect the transcriptional activity induced by 1α-Methylandrosterone-bound AR-FL.
Chromatin Immunoprecipitation (ChIP) to Assess Promoter Occupancy
ChIP can provide direct evidence of how the binding of 1α-Methylandrosterone to AR-FL influences the recruitment of the entire AR complex (including AR-Vs) to the regulatory regions of target genes.
Caption: Conceptual workflow for a ChIP-qPCR experiment.
This experiment would reveal if the conformational change in AR-FL induced by 1α-Methylandrosterone affects the ability of the AR-FL/AR-V7 heterodimer to bind to DNA, providing mechanistic insight into the functional data obtained from reporter assays.
Interpretation of Results and Concluding Remarks
The data generated from these experiments will provide a comprehensive picture of 1α-Methylandrosterone's activity. A key outcome would be to determine if this compound acts as a pure agonist for AR-FL, and how this agonism translates into overall cellular response when AR-Vs are present. For instance, if 1α-Methylandrosterone-induced AR-FL activity is significantly blunted in the presence of AR-V7, it might suggest a form of functional antagonism or altered co-factor recruitment by the heterodimer.
References
- Bedi, R., & Le, B. (2022). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 2450, 1-16.
- Cui, N., & Li, M. J. (2023). Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. Annals of Urologic Oncology, 6(4), 132-138.
-
Wikipedia. (2024). Androgen receptor. Retrieved from [Link]
- Scher, H. I., & Sawyers, C. L. (2005). Androgen receptor signaling in prostate cancer development and progression. Journal of Clinical Oncology, 23(33), 8253-8261.
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213-221.
-
ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. Retrieved from [Link]
- He, B., Kemppainen, J. A., & Wilson, E. M. (2000). Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer.
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD. Retrieved from [Link]
- Bourguet, W., Germain, P., & Gronemeyer, H. (2012). Structural basis for a molecular allosteric control mechanism of cofactor binding to nuclear receptors. Proceedings of the National Academy of Sciences, 109(10), E588-E596.
-
IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding. Retrieved from [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
- Li, Y., Lambert, M. H., & Xu, H. E. (2005). Structural and functional insights into nuclear receptor signaling. Acta Pharmacologica Sinica, 26(8), 897-907.
-
ResearchGate. (n.d.). Structural basis of nuclear receptor ligand binding and cofactor recruitment. Retrieved from [Link]
- Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43-48.
-
Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]
- Fletterick, R. J., & Baxter, J. D. (2012). Understanding nuclear receptor form and function using structural biology in. Journal of Molecular Endocrinology, 49(1), R1-R13.
- Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., & Moore, J. T. (2002). Structural insights into regulation of nuclear receptors by ligands. Trends in Pharmacological Sciences, 23(10), 450-456.
-
ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]
-
PlumX. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]
- Piletska, E., et al. (2022). Detection of selective androgen receptor modulators (SARMs) in serum using a molecularly imprinted nanoparticle surface plasmon resonance sensor. Analytica Chimica Acta, 1224, 340201.
-
CoLab.ws. (1984). Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin. Retrieved from [Link]
- Toth, M., & Zakar, T. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.
- Singh, S. M., et al. (1995). Binding of 17-alpha-methyltestosterone in vitro to human sex hormone binding globulin and rat ventral prostate androgen receptors. Therapeutic Drug Monitoring, 17(4), 377-380.
-
ResearchGate. (n.d.). Binding affinity of receptor 1 toward male hormones. Retrieved from [Link]
- Kohli, M., et al. (2021). Isoform-specific Activities of Androgen Receptor and its Splice Variants in Prostate Cancer Cells. Endocrinology, 162(3), bqaa232.
- Escobedo, A., et al. (2010). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology, 601, 145-161.
-
Wikipedia. (2024). Surface plasmon resonance. Retrieved from [Link]
-
IntechOpen. (2010). Surface Plasmon Resonance Biosensors for Highly Sensitive Detection of Small Biomolecules. Retrieved from [Link]
- Kim, K. H., & Bender, J. R. (1991). Analysis of the Androgen Receptor in Isolated Testicular Cell Types with a Microassay that Uses an Affinity Ligand. Endocrinology, 128(6), 2723-2730.
- Dalal, K., et al. (2017). Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Research, 77(22), 6282-6298.
-
ResearchGate. (n.d.). A diagram depicting the principle of a binding process in a surface.... Retrieved from [Link]
- George, F. W., & Wilson, J. D. (1994). Testosterone at high concentrations interacts with the human androgen receptor similarly to dihydrotestosterone. The Journal of Clinical Endocrinology & Metabolism, 78(5), 1158-1162.
- Deslypere, J. P., Young, M., & Wilson, J. D. (1992). Testosterone and 5α-dihydrotestosterone interact differently with the androgen receptor to enhance transcription of the MMTV-CAT reporter gene. Molecular and Cellular Endocrinology, 88(1-3), 15-22.
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
- Jaaskelainen, K., et al. (2003). Binding Analysis of 1alpha- And 17alpha-dihydrotestosterone Derivatives to Homodimeric Sex Hormone-Binding Globulin. Journal of Biological Chemistry, 278(47), 46473-46481.
- Harris, S. E., et al. (1991). High-affinity androgen binding and androgenic regulation of alpha 1(I)-procollagen and transforming growth factor-beta steady state messenger ribonucleic acid levels in human osteoblast-like osteosarcoma cells. Endocrinology, 128(6), 2723-2730.
-
Laboratory of Mathematical Chemistry. (n.d.). Androgen binding affinity. Retrieved from [Link]
Sources
- 1. Androgen receptor and its splice variants in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo structure-activity relationships of novel androgen receptor ligands with multiple substituents in the B-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-specific Activities of Androgen Receptor and its Splice Variants in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen receptor splice variants and prostate cancer: From bench to bedside | Oncotarget [oncotarget.com]
- 6. Isoform-specific Activities of Androgen Receptor and its Splice Variants in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Androgen receptor splice variants bind to constitutively open chromatin and promote abiraterone-resistant growth of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Androgen Receptor Variant 7 in progression to Castration Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 12. Androgen receptor variants: RNA-based mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating 1α-Methylandrosterone-Induced Phenotypic Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1α-Methylandrosterone (also known as Mesterolone), a synthetic androgen, with other well-characterized anabolic-androgenic steroids (AAS), namely Testosterone and Nandrolone. The focus is on the validation of their purported phenotypic changes, particularly in relation to muscle hypertrophy. This document is designed to offer a comprehensive framework for researchers to design and interpret experiments aimed at characterizing the anabolic and androgenic properties of these compounds.
Introduction to 1α-Methylandrosterone (Mesterolone)
1α-Methylandrosterone is a unique oral androgenic steroid derived from dihydrotestosterone (DHT).[1][2] Unlike many other oral steroids, it is not C17-alpha alkylated, which is often associated with hepatotoxicity.[3] Its primary mechanism of action involves binding to the androgen receptor (AR), initiating a cascade of events that modulate gene expression, leading to increased protein synthesis, a fundamental process for muscle growth.[1][2] A distinguishing feature of Mesterolone is its exceptionally high affinity for sex hormone-binding globulin (SHBG), which can lead to an increase in the concentration of free, unbound testosterone in circulation.[4][5] While it is considered to have strong androgenic effects, its anabolic (muscle-building) properties are generally regarded as weak.[1] This guide will delve into the experimental validation of these properties in comparison to the more potent anabolic agents, Testosterone and Nandrolone.
Comparative Anabolic and Androgenic Activity
The relative anabolic and androgenic potency of steroids is a critical determinant of their therapeutic and performance-enhancing effects. This is often expressed as the anabolic-to-androgenic ratio.
Key Alternatives for Comparison:
-
Testosterone: The primary male sex hormone, serving as the benchmark for anabolic and androgenic effects (ratio typically considered 1:1).[6] It promotes muscle growth through direct AR activation and by increasing the number of satellite cells, which are crucial for muscle repair and hypertrophy.
-
Nandrolone: A synthetic anabolic steroid known for its potent anabolic effects and a more favorable anabolic-to-androgenic ratio (approximately 11:1) compared to testosterone.[6] It is administered via intramuscular injection and has a strong binding affinity for the androgen receptor.[6]
A study comparing the relative binding affinities of several anabolic-androgenic steroids to the androgen receptor in skeletal muscle and prostate tissue provided the following hierarchy (from strongest to weakest binder): Methyltrienolone (MT) > 19-Nortestosterone (Nandrolone) > Methenolone > Testosterone > 1α-Methyl-DHT (Mesterolone).[4][7] This suggests that, at the receptor level, Mesterolone has a lower binding affinity than both Nandrolone and Testosterone.
Experimental Validation of Phenotypic Changes
To objectively assess and compare the phenotypic changes induced by 1α-Methylandrosterone and its alternatives, a series of well-established in vivo and in vitro assays are employed. The causality behind these experimental choices lies in the need to dissect the anabolic effects on muscle from the androgenic effects on reproductive tissues.
The Hershberger Bioassay: A Cornerstone for Androgenicity and Anabolicity Assessment
The Hershberger bioassay is a standardized in vivo test used to identify androgenic and anti-androgenic properties of chemical substances.[8][9] It utilizes castrated male rats, which have minimal endogenous androgen production, to provide a sensitive model for detecting hormonal activity.[9] The assay relies on the weight changes of five specific androgen-dependent tissues.[8]
Experimental Protocol: The Hershberger Assay
Objective: To determine the androgenic and anabolic activity of a test compound by measuring the weight changes in androgen-sensitive tissues of castrated male rats.
Materials:
-
Peripubertal male rats (e.g., Sprague-Dawley or Wistar strain)
-
Test compounds: 1α-Methylandrosterone (Mesterolone), Testosterone Propionate (positive control), Nandrolone Decanoate
-
Vehicle for administration (e.g., corn oil, sesame oil)
-
Surgical instruments for castration
-
Analytical balance
Procedure:
-
Animal Model: Peripubertal male rats are castrated to eliminate endogenous testosterone production. A post-castration period of at least seven days is allowed for the androgen-dependent tissues to regress to a baseline weight.
-
Dosing: The castrated rats are divided into groups and administered the test compounds daily for 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following five androgen-dependent tissues are carefully dissected and weighed to the nearest 0.1 mg:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: The wet weights of the tissues from the treated groups are compared to a vehicle-treated control group. A statistically significant increase in the weight of these tissues indicates androgenic or anabolic activity. The LABC muscle is considered a primary indicator of anabolic activity, while the VP and SV are primary indicators of androgenic activity.[9]
Expected Quantitative Data from Hershberger Assay:
| Compound | Dose | Ventral Prostate (mg) | Seminal Vesicles (mg) | Levator Ani-Bulbocavernosus (mg) | Anabolic/Androgenic Ratio (LABC/VP) |
| Vehicle Control | - | Baseline | Baseline | Baseline | - |
| Testosterone Propionate | 0.4 mg/kg/day (s.c.) | Significant Increase | Significant Increase | Significant Increase | ~1 |
| 1α-Methylandrosterone | TBD | Moderate Increase | Moderate Increase | Minimal to Moderate Increase | <1 |
| Nandrolone Decanoate | 1.5 - 7.5 mg/kg (i.m.) | Moderate Increase | Moderate Increase | Significant Increase | >1 |
Note: The above table represents expected trends based on the known properties of these compounds. Actual values would be determined experimentally. TBD (To Be Determined) indicates that specific dose-response data for Mesterolone in a standardized Hershberger assay was not found in the provided search results.
dot```dot graph TD { subgraph Experimental Workflow A[Castrated Male Rats] --> B{Dosing Regimen(10 days)}; B --> C[Test Compound 1: 1α-Methylandrosterone]; B --> D[Test Compound 2: Testosterone]; B --> E[Test Compound 3: Nandrolone]; B --> F[Vehicle Control]; C --> G; D --> G; E --> G; F --> G[Tissue Dissection & Weighing]; G --> H{Data Analysis}; H --> I[Anabolic & Androgenic Potency]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Androgen receptor signaling pathway leading to muscle hypertrophy.
Upon entering the cell, androgens like 1α-Methylandrosterone bind to the AR in the cytoplasm. This causes the dissociation of heat shock proteins, leading to a conformational change in the receptor. The activated AR then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in protein synthesis, ultimately leading to muscle hypertrophy.
Conclusion
The validation of phenotypic changes induced by 1α-Methylandrosterone requires a multi-faceted approach that combines standardized in vivo assays with detailed histological and molecular analyses. While Mesterolone demonstrates clear androgenic activity, its anabolic effects on muscle appear to be less pronounced compared to potent anabolic agents like Testosterone and Nandrolone. The experimental frameworks presented in this guide, including the Hershberger assay and muscle fiber analysis protocols, provide a robust methodology for objectively comparing the anabolic and androgenic properties of these and other novel androgenic compounds. Such rigorous validation is essential for advancing our understanding of androgen biology and for the development of new therapeutic agents with optimized safety and efficacy profiles.
References
-
Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats. Curr Protoc Toxicol. 2005 Dec;Chapter 4:Unit 4.10. doi: 10.1002/0471140856.tx0410s26. PMID: 18444102. [Link]
-
Allouh, M. Z., & Al-Amer, O. M. (2018). Distinct mesterolone-induced changes in fiber size and cellular parameters of anterior latissimus dorsi (ALD) and pectoralis major (PM) muscles. ResearchGate. [Link]
-
Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Houston Methodist Scholars. [Link]
-
Owens, W., Gray, L. E. Jr, Zeiger, E., Walker, M., Yamasaki, K., Ashby, J., & Jacob, E. (2007). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental Health Perspectives, 115(5), 671–678. [Link]
-
Yamada, T., Ohta, R., & Miyamoto, K. (2000). Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo. Toxicology, 155(1-3), 87–95. [Link]
-
Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]
-
Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin. Oxford Academic. [Link]
-
Owens, W., Gray, L. E., Jr, Zeiger, E., Walker, M., Yamasaki, K., Ashby, J., & Jacob, E. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. Environmental Health Perspectives, 114(8), 1259–1265. [Link]
-
Vinggaard, A. M., Christiansen, S., Laier, P., Poulsen, M. E., Breinholt, V., & Larsen, J. C. (2002). Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens. Arhiv za higijenu rada i toksikologiju, 53(4), 227-236. [Link]
-
Allouh, M. Z., & Al-Amer, O. M. (2025). Distinct mesterolone-induced changes in fiber size and cellular parameters of anterior latissimus dorsi (ALD) and pectoralis major (PM) muscles. ResearchGate. [Link]
-
OECD. (2004). Report of the OECD validation of the rat Hershberger bioassay: Phase-2: Testing of androgen agonists and antagonists, and a 5α-reductase inhibitor. OECD Series on Testing and Assessment, No. 43. [Link]
-
What Is Proviron? Benefits, Dosage & Side Effects Of Mesterolone. (2024, June 18). CrazyBulk. [Link]
-
Mesterolone. (2024, June 15). Patsnap Synapse. [Link]
-
Tudor, C., Găloiu, S., Păunescu, I., Ghiță, M., & Dinu, V. (2014). Cytoarchitecture of steroid dependent target tissues after testosterone administration compared to nandrolone decanoate in castrated rats in the aim of Hershberger bio test. Romanian Journal of Morphology and Embryology, 55(3 Suppl), 1181–1186. [Link]
-
U.S. Environmental Protection Agency. (2015). Standard Evaluation Procedure (SEP) for the Endocrine Disruptor Screening Program (EDSP) Tier 1 Hershberger Assay (OCSPP 890.1400). [Link]
-
Skoupá, K., Bátik, A., Tošnerová, K., Št'astný, K., & Sládek, Z. (2025). The Effect of Testosterone, Nandrolone and Their Combination on the Structure and Ultrastructure of Muscle Fibres and Myofibrils in Pigs. ResearchGate. [Link]
-
Pan, M. M., & Kovac, J. R. (2016). Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness. Translational Andrology and Urology, 5(2), 213–219. [Link]
-
de Souza, G. L., & Hallak, J. (2011). Anabolic steroids and male infertility: a comprehensive review. BJU International, 108(11), 1860–1865. [Link]
-
What is the mechanism of Mesterolone? (2024, July 17). Patsnap Synapse. [Link]
-
Kuhn, C. M. (2002). Anabolic Steroids. Endocrine Reviews, 23(3), 343-437. [Link]
-
Allouh, M. Z., & Rosser, B. W. (2012). Influence of mesterolone on satellite cell distribution and fiber morphology within maturing chicken pectoralis muscle. Anatomical record (Hoboken, N.J. : 2007), 295(5), 784–792. [Link]
-
OECD. (2005). DRAFT REPORT OF THE OECD VALIDATION OF THE RAT HERSHBERGER BIOASSAY: PHASE 3: Coded studies with androgen agonists, antagonists and negative reference chemicals. [Link]
-
PROVIRON. (2003, February 1). NPS MedicineWise. [Link]
-
Roy, R. R., Zhong, H., Si, X., & Edgerton, V. R. (2012). Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury. Journal of neurotrauma, 29(5), 909–919. [Link]
-
Kadi, F. (2008). Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement. British journal of pharmacology, 154(3), 522–528. [Link]
-
Dela Cruz, C., Agati, L. B., & Pereira, O. C. M. (2012). Effects of nandrolone decanoate and resistance exercise on skeletal muscle in adult male rats. International Journal of Morphology, 30(2), 613-620. [Link]
-
Unlocking Gains: The Ultimate Guide to a Proviron Steroid Cycle for Optimal Performance. (2025, April 15). Swolverine. [Link]
-
Dalbo, V. J., Roberts, M. D., Mobley, C. B., Ballmann, C., Kephart, W. C., Fox, C. D., ... & Beck, D. T. (2017). Testosterone and trenbolone enanthate increase mature myostatin protein expression despite increasing skeletal muscle hypertrophy and satellite cell number in rodent muscle. Andrologia, 49(3), e12622. [Link]
-
Tudor, C., Găloiu, S., Păunescu, I., Ghiță, M., & Dinu, V. (2014). Cytoarchitecture of steroid dependent target tissues after testosterone administration compared to nandrolone decanoate in castrated rats in the aim of Hershberger bio test. Romanian Journal of Morphology and Embryology, 55(3 Suppl), 1181–1186. [Link]
-
How Does Proviron Work? Mechanism, Benefits, and Hormonal Impact. (2025, July 15). Swolverine. [Link]
-
Olubori, A. A., & Olofindayomi, O. E. (2015). Mesterolone (Proviron) induces low sperm quality with reduction in sex hormone profile in adult male Sprague Dawley rats testis. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 4(4), 1061-1066. [Link]
-
Owens, W., Gray, L. E. Jr, Zeiger, E., Walker, M., Yamasaki, K., Ashby, J., & Jacob, E. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol. ResearchGate. [Link]
Sources
- 1. What is the mechanism of Mesterolone? [synapse.patsnap.com]
- 2. What is Mesterolone used for? [synapse.patsnap.com]
- 3. bayer.com [bayer.com]
- 4. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Cellular Responses: 1α-Methylandrosterone vs. Dihydrotestosterone
Introduction
In the landscape of androgen research and drug development, a nuanced understanding of how different androgenic compounds modulate cellular function at the genomic level is paramount. This guide provides a comparative transcriptomic analysis of two androgens: the endogenous and highly potent Dihydrotestosterone (DHT) and the synthetic derivative 1α-Methylandrosterone. While extensive transcriptomic data exists for DHT, providing a deep look into androgen-regulated gene networks, similar comprehensive data for 1α-Methylandrosterone is not as readily available in the public domain.
This guide will therefore present a detailed overview of the well-charted transcriptomic landscape of DHT-treated cells. This will serve as a foundational reference to then make scientifically-grounded inferences on the potential transcriptomic effects of 1α-Methylandrosterone, based on its known biological activities and its interaction with the androgen receptor. The primary audience for this guide is researchers, scientists, and drug development professionals seeking to understand the subtle yet significant differences in the molecular mechanisms of these two androgens.
The Androgens: A Tale of Two Molecules
Dihydrotestosterone (DHT) is a potent, non-aromatizable androgen that is endogenously synthesized from testosterone by the enzyme 5α-reductase.[1] It is the primary androgen in many tissues, including the prostate, and its binding to the androgen receptor (AR) is considered a critical driver of both normal physiological processes and the progression of androgen-dependent diseases like prostate cancer.[2][3]
1α-Methylandrosterone (also known as mesterolone) is a synthetic, orally active androgenic-anabolic steroid. Its structure is a modification of DHT, featuring a methyl group at the 1α position. This modification is known to enhance its anabolic properties. While its clinical use has varied, its activity as an androgen receptor agonist is the basis for its biological effects.
Experimental Design for Comparative Transcriptomics: A Gold-Standard Approach
To directly compare the transcriptomic effects of 1α-Methylandrosterone and DHT, a robust experimental design is crucial. The following outlines a gold-standard RNA sequencing (RNA-seq) workflow.
Cell Line Selection and Treatment
The choice of cell line is critical and should be guided by the research question. For studying androgenic effects relevant to prostate cancer, the LNCaP or VCaP cell lines are common choices as they express the androgen receptor.[4][5][6] For studying anabolic effects on muscle, a myoblastic cell line like C2C12 could be utilized.
Experimental Workflow
Figure 1: A representative experimental workflow for a comparative transcriptomics study.
The Transcriptomic Footprint of Dihydrotestosterone (DHT)
Extensive research has characterized the gene expression changes induced by DHT in various cellular contexts, particularly in prostate cancer cells.[4][6][7][8] Upon binding to the androgen receptor, DHT initiates a cascade of events leading to the regulation of a wide array of target genes.
Key Differentially Expressed Genes (DEGs) in Response to DHT
The following table summarizes some of the well-established DHT-regulated genes in prostate cancer cell lines.
| Gene Symbol | Gene Name | Function | Regulation by DHT |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | Prostate-specific antigen | Upregulated |
| TMPRSS2 | Transmembrane protease, serine 2 | Protease involved in cell fusion | Upregulated |
| NKX3-1 | NK3 homeobox 1 | Transcription factor, tumor suppressor | Upregulated |
| CAMKK2 | Calcium/calmodulin-dependent protein kinase kinase 2 | Kinase involved in metabolism | Upregulated |
| FKBP5 | FK506 binding protein 5 | Chaperone protein | Upregulated |
| MYC | MYC proto-oncogene | Transcription factor, cell cycle progression | Upregulated |
| CDK1 | Cyclin dependent kinase 1 | Cell cycle regulation | Upregulated |
| ID1 | Inhibitor of DNA binding 1 | Transcriptional regulator | Downregulated |
This table is a representative list and not exhaustive.
Signaling Pathways Modulated by DHT
Pathway analysis of DHT-regulated genes consistently reveals the enrichment of several key signaling pathways.
Figure 2: Simplified Androgen Receptor signaling pathway initiated by DHT.
Gene Set Enrichment Analysis (GSEA) of transcriptomic data from androgen-treated prostate cancer cells has shown significant enrichment in pathways related to androgen signaling and metabolism.[4][6][7] This highlights the role of AR as a master regulator of cellular energy metabolism.[6][7]
1α-Methylandrosterone: An Inferential Transcriptomic Profile
Direct, large-scale transcriptomic data for 1α-Methylandrosterone is not currently available in published literature. However, we can infer its likely molecular actions based on its known biological properties and its interaction with the androgen receptor.
Androgen Receptor Binding and Biological Activity
A key piece of evidence comes from a 1984 study by Toth and Zakar, which investigated the relative binding affinity (RBA) of several anabolic-androgenic steroids to the androgen receptor in both rat skeletal muscle and prostate. The study found that 1α-Methyl-DHT (1α-Methylandrosterone) binds to the androgen receptor. While its RBA was lower than some other synthetic androgens, it was comparable to that of testosterone.
This direct binding to the AR is the critical link that allows us to hypothesize its transcriptomic effects. As it acts through the same receptor as DHT, it is highly probable that 1α-Methylandrosterone regulates a similar suite of androgen-responsive genes.
Comparative Analysis: DHT vs. 1α-Methylandrosterone
Based on the available evidence, we can draw the following comparisons and hypotheses:
-
Shared Mechanism of Action: Both DHT and 1α-Methylandrosterone exert their effects by binding to and activating the androgen receptor, leading to the modulation of target gene expression.
-
Overlapping Gene Targets: It is highly probable that 1α-Methylandrosterone regulates many of the same androgen-responsive genes as DHT, including those involved in cell growth, proliferation, and metabolism.
-
Potential for Differential Potency and Selectivity: The structural differences between the two molecules, namely the 1α-methyl group in 1α-Methylandrosterone, could lead to differences in their binding affinity, the stability of the androgen-receptor complex, and the recruitment of co-regulatory proteins. This could translate to variations in the potency and/or selectivity of their effects on gene expression. For instance, the anabolic-to-androgenic ratio may differ, suggesting a potential for tissue-specific gene regulation.
It is crucial to emphasize that these are inferences based on the current understanding of androgen receptor biology. A direct comparative transcriptomic study is necessary to definitively elucidate the similarities and differences in the gene regulatory networks modulated by these two compounds.
Step-by-Step Protocol: Comparative RNA Sequencing Analysis
The following is a detailed protocol for the experimental workflow outlined in Figure 1.
-
Cell Culture and Treatment:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For androgen-deprivation, switch to phenol red-free RPMI-1640 with 5% charcoal-stripped FBS for 48-72 hours prior to treatment.
-
Treat cells in triplicate with 10 nM DHT, 10 nM 1α-Methylandrosterone, or vehicle (0.1% DMSO) for 24 hours.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are suitable for library preparation.
-
-
RNA-seq Library Preparation and Sequencing:
-
Prepare stranded, poly(A)-selected RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequence the libraries on an Illumina NovaSeq platform to a depth of at least 20 million paired-end reads per sample.
-
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads using FastQC.
-
Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression using a tool such as RSEM or featureCounts.
-
Perform differential gene expression analysis between treatment groups and the vehicle control using DESeq2 or edgeR in R.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis on the lists of differentially expressed genes using tools like GSEA or DAVID.
-
Conclusion
This guide provides a comprehensive overview of the transcriptomic effects of DHT and an informed, inferential analysis of the potential effects of 1α-Methylandrosterone. The well-documented role of DHT in regulating a vast network of genes through the androgen receptor provides a strong foundation for understanding androgen action. While direct experimental data for 1α-Methylandrosterone is lacking, its confirmed binding to the androgen receptor strongly suggests an overlapping, yet potentially distinct, transcriptomic signature. The proposed experimental workflow offers a clear path forward for researchers to directly compare these two androgens and further refine our understanding of their molecular mechanisms. Such studies are essential for the continued development of more selective and effective androgen-based therapeutics.
References
-
Gonthier, A., et al. (2019). RNA sequencing data of human prostate cancer cells treated with androgens. Data in Brief, 25, 104251. [Link]
-
Cai, C., et al. (2017). RNA-seq profiling identifies Androgen Receptor-regulated genes in prostate cancer cells. NCBI Gene Expression Omnibus, GSE88869. [Link]
-
Gonthier, A., et al. (2019). Functional genomics studies reveal the androgen receptor as a master regulator of cellular energy metabolism in prostate cancer. The Journal of Steroid Biochemistry and Molecular Biology, 191, 105370. [Link]
-
refine.bio. (n.d.). RNA-Seq analysis of prostate cancer cell line LNCaP treated with vehicle, androgen, androgen and IMTPPE, androgen and JJ-(+)-450, androgen and JJ-(-)450, androgen and enzalutamide. Accession: GSE114283. [Link]
-
Gonthier, A., et al. (2019). RNA sequencing data of human prostate cancer cells treated with androgens. PubMed, 31154032. [Link]
-
Alumkal, J. J., et al. (2020). Transcriptional profiling identifies an androgen receptor activity-low, stemness program associated with enzalutamide resistance. Proceedings of the National Academy of Sciences, 117(22), 12315-12323. [Link]
-
Sha, J., et al. (2008). Prostate-specific Genes and Their Regulation by Dihydrotestosterone. The Prostate, 68(2), 169-181. [Link]
-
Locke, J. A., et al. (2008). Classical and Non-Classical Roles for Pre-Receptor Control of DHT Metabolism in Prostate Cancer Progression. Hormones and Cancer, 1(3), 135-145. [Link]
-
Dehm, S. M., & Tindall, D. J. (2006). The program of androgen-responsive genes in neoplastic prostate epithelium. Proceedings of the National Academy of Sciences, 103(44), 16478-16483. [Link]
-
Thomas, J. L., et al. (2021). Regulatory genes in the androgen production, uptake and conversion (APUC) pathway in advanced prostate cancer. Endocrine Oncology, 1(1), e200003. [Link]
-
Kosaka, T., et al. (2013). Is DHT Production by 5α-Reductase Friend or Foe in Prostate Cancer?. Frontiers in Oncology, 3, 16. [Link]
-
Eacker, S. M., et al. (2007). Transcriptional profiling of androgen receptor (AR) mutants suggests instructive and permissive roles of AR signaling in germ cell development. Molecular Endocrinology, 21(4), 874-887. [Link]
-
Toth, M., & Zakar, T. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]
-
Weller, O. (1966). [The androgenic effect of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one in comparison with 17-alpha-methyl-delta-4-androsten-17-beta-ol-3-one]. Arzneimittel-Forschung, 16(4), 465-466. [Link]
-
Geyer, H., et al. (2011). Endocrine Characterization of the Designer Steroid Methyl-1-Testosterone: Investigations on Tissue-Specific Anabolic-Androgenic Potency, Side Effects, and Metabolism. Endocrinology, 152(11), 4416-4425. [Link]
-
Den, R. P., et al. (2013). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. Research and Reports in Urology, 5, 109-118. [Link]
-
Ganesan, K., & Zito, P. M. (2023). Anabolic-androgenic steroids: How do they work and what are the risks?. Frontiers in Endocrinology, 14, 1144362. [Link]
-
Fujita, Y., et al. (2019). A polyaromatic receptor with high androgen affinity. Science Advances, 5(4), eaav5697. [Link]
-
Wright, A. S., et al. (1996). Relative Potency of Testosterone and Dihydrotestosterone in Preventing Atrophy and Apoptosis in the Prostate of the Castrated Rat. The Journal of Clinical Investigation, 98(11), 2558-2563. [Link]
-
Zhu, Y. S., & Imperato-McGinley, J. (2003). Androgen-induced prostate-specific antigen gene expression is mediated via dihydrotestosterone in LNCaP cells. The Journal of Andrology, 24(5), 665-671. [Link]
Sources
- 1. MethCORR infers gene expression from DNA methylation and allows molecular analysis of ten common cancer types using fresh-frozen and formalin-fixed paraffin-embedded tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential regulation of testosterone vs. 5alpha-dihydrotestosterone by selective androgen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The androgenic effect of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one in comparison with 17-alpha-methyl-delta-4-androsten-17-beta-ol-3-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 8. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of 1alpha-Methylandrosterone: An Essential Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
The handling of potent compounds such as 1alpha-Methylandrosterone, a synthetic anabolic steroid, demands a meticulous and informed approach to personal safety. This guide provides essential, actionable information on the selection and use of Personal Protective Equipment (PPE), alongside crucial operational and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal and environmental protection.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
1alpha-Methylandrosterone is classified under the Globally Harmonized System (GHS) as a substance suspected of damaging fertility and the unborn child.[1] This reproductive toxicity hazard underscores the critical need for stringent safety protocols to prevent exposure through inhalation, skin contact, or ingestion. Due to its potency, even minute quantities can pose a significant health risk. Therefore, a comprehensive PPE strategy is the cornerstone of safe handling.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is imperative to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes control methods from most to least effective.
While this guide focuses on PPE, it is crucial to first implement higher-level controls. Handling 1alpha-Methylandrosterone should always occur within designated areas equipped with appropriate engineering controls, such as a certified chemical fume hood or a glove box.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling 1alpha-Methylandrosterone. The selection of specific items should be based on a thorough risk assessment of the planned procedures.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin absorption. Double-gloving minimizes the risk of exposure in case the outer glove is compromised. Nitrile and neoprene offer good chemical resistance against a range of organic compounds. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols. A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) for handling powders. For solutions, a respirator with an organic vapor cartridge may be necessary based on the solvent and procedure. | Prevents inhalation of airborne particles or vapors, a primary route of exposure. The specific type of respirator should be determined by a formal risk assessment. |
| Protective Clothing | A disposable, solid-front, back-tying gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Disposable gowns are recommended to avoid cross-contamination and the need for specialized laundering. |
| Foot Protection | Closed-toe, chemical-resistant shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the designated work area. |
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing exposure risk. The following protocols provide a framework for the safe handling of 1alpha-Methylandrosterone.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Put on disposable shoe covers.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Gown: Put on the disposable gown, ensuring it is securely tied in the back.
-
Respiratory Protection: Fit-check and don the appropriate respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
-
Shoe Covers and Outer Gloves: In the designated doffing area, remove and discard shoe covers and the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed to contain any contaminants. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Respirator: Remove the respirator.
-
Final Hand Hygiene: Wash hands and face thoroughly with soap and water.
Decontamination and Disposal: Environmental Responsibility
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
Surface Decontamination
-
All surfaces and equipment that may have come into contact with 1alpha-Methylandrosterone should be decontaminated.
-
A solution of 70% ethanol can be used for initial cleaning, followed by a thorough wipe-down with a suitable laboratory disinfectant.
-
For spills, absorb the material with an inert absorbent, then decontaminate the area as described above.
Waste Disposal
-
All disposable PPE, contaminated labware, and residual 1alpha-Methylandrosterone must be disposed of as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
Occupational Exposure Banding: A Risk-Based Approach
For many novel or specialized compounds like 1alpha-Methylandrosterone, specific Occupational Exposure Limits (OELs) may not be established. In such cases, the concept of Occupational Exposure Banding (OEB) is a valuable tool for risk assessment and management.[2][3] OEB categorizes chemicals into bands based on their potency and potential health effects, which then guides the selection of control measures. Given its reproductive toxicity, 1alpha-Methylandrosterone would likely fall into a high-potency band, necessitating the stringent engineering controls and PPE outlined in this guide.
Conclusion: A Culture of Safety
The safe handling of 1alpha-Methylandrosterone is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. This includes ongoing training, regular review of safety protocols, and open communication about potential hazards. By integrating the principles and practices outlined in this guide, researchers, scientists, and drug development professionals can confidently and safely work with this potent compound, ensuring both groundbreaking scientific advancement and the protection of all personnel.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12133280, 1alpha-Methylandrosterone. [Link]
-
3M. Suggested containment control strategy and personal protective equipment based on active pharmaceutical ingredient occupational exposure banding. [Link]
-
UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]
-
Freitas, J. G., & Radis-Baptista, G. (2021). Active pharmaceutical ingredients contained in medicines recommended... ResearchGate. [Link]
- Google Patents. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
-
Naumann, B. D., Sargent, E. V., Starkman, B. S., Fraser, W. J., Becker, G. T., & Kirk, G. D. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. [Link]
-
Wikipedia. Occupational exposure banding. [Link]
-
Centers for Disease Control and Prevention. (2026, March 3). Exposure Banding (Occupational). [Link]
-
Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. [Link]
-
U.S. Environmental Protection Agency. (1976). Waste Treatment and Disposal Methods for the Pharmaceutical Industry. [Link]
-
SKS Science Products. Chemical Resistance of Glove Materials. [Link]
-
Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]
-
Stanford University. (2013, November 27). Standard Operating Procedure (SOP) for Laboratory Disinfection. [Link]
-
EHS Insight. (2023, May 23). Types of Gloves To Protect Your Hands from Hazardous Chemicals. [Link]
-
PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. [Link]
-
Stanford Environmental Health & Safety. Decontamination - Biosafety Manual. [Link]
-
Chen, Y. L., Chen, C. H., & Tung, S. H. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. PMC. [Link]
-
European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take? [Link]
-
Boston University. (2016, July 6). Chapter 7: Decontamination and Sterilization | Office of Research. [Link]
-
Medicom. Chemical Resistance Reference Chart. [Link]
-
American Industrial Hygiene Association. (2021, July 20). What is Occupational Exposure Banding (OEB)? [Video]. YouTube. [Link]
-
University of Kentucky. Disinfection & Decontamination - Research Safety. [Link]
-
University of South Florida. Chemical Resistance of Gloves - Quick Guide. [Link]
-
Recipharm. Safe handling of highly potent active pharmaceutical ingredients. [Link]
-
Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]
-
International Journal of Novel Research and Development. (2022). REMOVAL OF ACTIVE PHARMACEUTICAL INGREDIENTS FROM PHARMACEUTICAL WASTEWATER USING ORGANIC ACID MODIFIED PLANTAIN PEELS. [Link]
-
Technology Networks. (2018, March 8). Handling Potent Active Pharmaceutical Ingredients. [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
-
IOM World. Managing Active Pharmaceutical Ingredients in your workplace. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
